4-(Butylamino)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(butylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCRFDDXAVMSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197127 | |
| Record name | 4-n-Butylaminobenzoic acid | |
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Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4740-24-3, 32760-16-0 | |
| Record name | 4-(Butylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4740-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-n-Butylaminobenzoic acid | |
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| Record name | Benzonatate [INN:WHO-DD] | |
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| Record name | 4740-24-3 | |
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| Record name | 4-n-Butylaminobenzoic acid | |
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| Record name | 4-(Butylamino)benzoic acid | |
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| Record name | 4-(BUTYLAMINO)BENZOIC ACID | |
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Foundational & Exploratory
Introduction: Unveiling a Key Synthetic Intermediate
An In-depth Technical Guide to the Chemical Properties of 4-(Butylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
4-(Butylamino)benzoic acid, with the CAS Number 4740-24-3, is a substituted aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and materials science.[1][2] Structurally, it is a derivative of 4-aminobenzoic acid (PABA) where a butyl group has replaced one of the hydrogens on the amino nitrogen, classifying it as a secondary alkylarylamine.[1][2][3][4] This modification imparts specific physicochemical properties that make it a crucial precursor in the synthesis of various pharmaceutical agents, most notably the local anesthetic tetracaine.[2] It also serves as an intermediate in the creation of novel antimicrobial compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for laboratory applications.
Core Physicochemical Properties
The functional characteristics of 4-(Butylamino)benzoic acid are dictated by its molecular structure, which features a hydrophilic carboxylic acid group and a more lipophilic butylamino-substituted benzene ring. These properties are fundamental to understanding its behavior in reaction media and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1][2][3][5] |
| CAS Number | 4740-24-3 | [1][2] |
| Appearance | Off-white to pale beige or white to yellow crystalline solid | [1][6] |
| Melting Point | 149-151 °C (lit.) | [1][7] |
| Boiling Point | 353.5 ± 25.0 °C (Predicted) | [1] |
| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in water; more soluble in chloroform and methanol | [1][6] |
| pKa | 4.77 ± 0.10 (Predicted) | [1] |
Synthesis of 4-(Butylamino)benzoic Acid: A Practical Workflow
The synthesis of 4-(Butylamino)benzoic acid is most commonly achieved through reductive amination. This method is favored for its efficiency and involves the reaction of a p-aminobenzoic acid precursor with n-butyraldehyde in the presence of a reducing agent.[1][2] The causality behind this choice lies in the direct formation of the secondary amine in a controlled manner. An alternative, direct alkylation of 4-aminobenzoic acid with a butyl halide, often presents challenges with over-alkylation, leading to the formation of the N,N-dibutyl derivative as an undesirable byproduct.[2]
Experimental Protocol: Reductive Amination
This protocol describes a validated, high-yield synthesis. The choice of a mild reducing agent like pyridine-borane complex is critical to selectively reduce the intermediate imine without affecting the carboxylic acid or the aromatic ring.
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting material, such as methyl 4-aminobenzoate (~3 mmol), in 15 mL of methanol in a suitable reaction flask.
-
Addition of Reagents: To the stirred solution, add n-butyraldehyde (1.1 equivalents) followed by the pyridine-borane complex (1.1 equivalents).
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Acidification): Upon completion, remove the methanol under reduced pressure. Add 10 mL of 1 M HCl to the residue and continue stirring for 30 minutes at room temperature. This step hydrolyzes any remaining imine and protonates the amine.
-
Neutralization & Extraction: Carefully adjust the pH to neutral using a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with ethyl acetate (2 x 60 mL). The organic layers contain the target product.[1]
-
Purification: Combine the organic layers, wash with brine (45 mL), and dry over anhydrous magnesium sulfate. After filtering, concentrate the solution under reduced pressure. The crude product is then purified by column chromatography (e.g., eluting with 30% ethyl acetate in hexane) to yield the final product as a white powder.[1]
Synthesis Workflow Diagram
Caption: Major synthetic applications of 4-(Butylamino)benzoic acid.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-(Butylamino)benzoic acid is paramount to ensure safety.
-
Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant. [3][8][9]The GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [3][8][9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspected before use), safety glasses with side-shields, and a lab coat. [6][10]When handling the powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation. [8][10]* Handling: Avoid contact with skin and eyes and prevent the formation of dust. [10][11]Practice good industrial hygiene, washing hands thoroughly after handling. [8][10]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [1][10][11]Keep it in the dark and under an inert atmosphere for long-term stability. [1]* First Aid Measures:
Conclusion
4-(Butylamino)benzoic acid is a versatile chemical intermediate with well-defined properties. Its synthesis via reductive amination offers a reliable route for production, and its structural features allow for straightforward characterization using standard spectroscopic techniques. The primary utility of this compound lies in its role as a key building block in the synthesis of pharmaceuticals, particularly local anesthetics and antimicrobial agents. A thorough understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe application in research and development.
References
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4-(BUTYLAMINO)BENZOIC ACID - Introduction. ChemBK. [Link]
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4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents (NADES). Journal of Synthetic Chemistry. [Link]
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Synthesize Benzocaine via Fischer Esterification. Scribd. [Link]
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3 Step Synthesis of Benzocaine. CORE. [Link]
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Benzoic acid, 4-(butylamino)-, methyl ester | C12H17NO2 | CID 12045722. PubChem, National Center for Biotechnology Information. [Link]
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Benzoic acid, 4-(butylamino)-, ethyl ester. SIELC Technologies. [Link]
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Benzocaine Synthesis. Slideshare. [Link]
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Experiment 17: multi-step synthesis: Benzocaine. Course Hero. [Link]
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Showing metabocard for 4-(Butylamino)benzoic acid (HMDB0246301). Human Metabolome Database. [Link]
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Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. NIST WebBook. [Link]
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p-(Butylamino)benzoic acid, ethyl ester - Optional[1H NMR]. SpectraBase. [Link]
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An In-depth Technical Guide to 4-(Butylamino)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of 4-(Butylamino)benzoic acid (CAS No. 4740-24-3), a key organic intermediate with significant applications in the pharmaceutical and materials science sectors. The document delineates its chemical identity, including its definitive IUPAC name and common synonyms, and details its crucial physicochemical properties. A central focus is placed on elucidating common synthetic methodologies, offering a detailed, step-by-step experimental protocol and a logical workflow diagram. Furthermore, this guide explores the compound's primary applications, most notably as a critical precursor in the synthesis of the local anesthetic tetracaine and its emerging role in the development of novel antimicrobial agents and liquid crystals. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a thorough technical understanding of this versatile chemical building block.
Nomenclature and Chemical Identification
The precise identification of a chemical compound is foundational to scientific research and development. The internationally recognized name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 4-(butylamino)benzoic acid .[1][2] This name explicitly describes the molecular structure: a benzoic acid core substituted at the para (4-position) of the benzene ring with a butylamino group (-NH(CH₂)₃CH₃).[1]
Structurally, it is a derivative of 4-aminobenzoic acid (PABA) where one hydrogen atom of the amino group is replaced by a butyl group, classifying it as a secondary alkylarylamine.[1][2][3][4] This substitution is critical to its chemical properties and reactivity.
For ease of reference and due to historical naming conventions, the compound is known by several synonyms in scientific literature and commercial catalogs.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(butylamino)benzoic acid | [1][2][5] |
| CAS Number | 4740-24-3 | [1][3][6][7] |
| Molecular Formula | C₁₁H₁₅NO₂ | [3][6][7] |
| Common Synonyms | p-Butylaminobenzoic acid, 4-n-butylaminobenzoic acid, Butyl-para-aminobenzoic acid, NSC 44300, Tetracaine EP Impurity B | [1][2][4][7] |
| InChIKey | YCCRFDDXAVMSLM-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Understanding the physicochemical properties of 4-(butylamino)benzoic acid is essential for its handling, storage, and application in synthetic chemistry. The compound typically presents as an off-white to pale beige crystalline solid or powder.[6]
| Property | Value | Source(s) |
| Molecular Weight | 193.24 g/mol | [1][3] |
| Melting Point | 149-151 °C (lit.) | [3][6] |
| Appearance | Off-White to Pale Beige Solid/Powder | [6] |
| Solubility | Slightly soluble in water; Soluble in Chloroform, Methanol | [3][6] |
| Storage | Keep in a dark place under an inert atmosphere at room temperature | [3][6] |
Synthesis Methodologies
The synthesis of 4-(butylamino)benzoic acid is a critical process, often serving as a foundational step for producing more complex active pharmaceutical ingredients. The most prevalent strategies involve the N-alkylation of 4-aminobenzoic acid or its ester derivatives. The choice of starting material often depends on reaction efficiency and the prevention of undesired side products, such as N,N-dibutylated species.
Conceptual Overview of Synthesis
A common and effective laboratory-scale approach involves a two-step process starting from 4-aminobenzoic acid. This method circumvents the low reactivity of the carboxylic acid group and minimizes side reactions.
-
Esterification: The carboxylic acid group of 4-aminobenzoic acid is first protected by converting it into an ester, typically an ethyl ester (Ethyl 4-aminobenzoate, also known as benzocaine). This step enhances the solubility of the reactant in organic solvents and prevents the acidic proton from interfering with the subsequent alkylation step, which requires a basic medium.
-
N-Alkylation: The resulting ester is then subjected to N-alkylation using a butylating agent, such as 1-bromobutane, in the presence of a base. This introduces the butyl group onto the nitrogen atom.
-
Hydrolysis: The final step is the saponification (hydrolysis) of the ester group back to a carboxylic acid, yielding the target compound, 4-(butylamino)benzoic acid.
The following diagram illustrates this common synthetic workflow.
Caption: Synthetic workflow for 4-(butylamino)benzoic acid.
Detailed Experimental Protocol: Synthesis via N-Alkylation of Ethyl 4-aminobenzoate
This protocol describes a reliable method for synthesizing 4-(butylamino)benzoic acid.
Materials:
-
Ethyl 4-aminobenzoate (Benzocaine)
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
N-Alkylation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 4-aminobenzoate (1 equivalent) in DMF.
-
Add anhydrous Potassium Carbonate (2-3 equivalents) to the solution. This base is crucial for deprotonating the amine, making it a more effective nucleophile.
-
Add 1-Bromobutane (1.1-1.2 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80-90°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude Ethyl 4-(butylamino)benzoate.
-
-
Hydrolysis (Saponification):
-
Dissolve the crude ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2M NaOH).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 4-5. The product will precipitate as a solid.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(butylamino)benzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]
-
Applications and Research Significance
4-(Butylamino)benzoic acid is not typically an end-product but rather a valuable intermediate in the synthesis of more complex molecules.[6]
-
Pharmaceutical Synthesis: Its most prominent application is as a key precursor in the manufacture of the local anesthetic Tetracaine .[1][7] Tetracaine is the 2-(dimethylamino)ethyl ester of 4-(butylamino)benzoic acid.[1] The synthesis involves the esterification of 4-(butylamino)benzoic acid with 2-(dimethylamino)ethanol.
-
Antimicrobial Drug Development: Research has demonstrated its utility as an intermediate for synthesizing novel 5-nitrothiophene derivatives. These derivatives have shown promising antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus (MRSA), highlighting its potential in addressing antibiotic resistance.[3]
-
Materials Science: The rigid, rod-like structure of its derivatives makes them interesting candidates for materials science research. Specifically, certain ester derivatives of 4-(butylamino)benzoic acid have been investigated for their liquid crystalline properties, which are crucial for applications in displays and optical devices.[1]
-
Peptide Synthesis: The compound is also utilized in the field of peptide synthesis, where its structural backbone can be incorporated into larger peptide chains.[3]
Safety and Handling
As with any laboratory chemical, proper handling of 4-(butylamino)benzoic acid is essential. It is classified as an irritant.
-
Hazard Identification: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[6] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]
Conclusion
4-(Butylamino)benzoic acid is a fundamentally important building block in organic synthesis. Its straightforward preparation and versatile reactivity make it an indispensable intermediate, particularly in the pharmaceutical industry for the production of anesthetics like tetracaine. Ongoing research continues to uncover new applications in antimicrobial development and materials science, ensuring its continued relevance to the scientific community. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher or drug development professional working with this compound.
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4-(BUTYLAMINO)BENZOIC ACID - ChemBK. (2024, April 9). Retrieved January 9, 2026, from [Link]
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Human Metabolome Database: Showing metabocard for 4-(Butylamino)benzoic acid (HMDB0246301). (2021, September 10). Retrieved January 9, 2026, from [Link]
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Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Publishing. (2019, February 26). Retrieved January 9, 2026, from [Link]
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Introduction: Situating 4-(Butylamino)benzoic Acid in Synthetic Chemistry
An In-Depth Technical Guide to 4-(Butylamino)benzoic Acid (CAS No. 4740-24-3)
4-(Butylamino)benzoic acid, with the CAS registration number 4740-24-3, is a para-substituted aminobenzoic acid derivative. While not a household name, this compound serves as a crucial and versatile intermediate in several areas of chemical and pharmaceutical development.[1][2] Its structure, featuring a benzoic acid core, a secondary amine, and a butyl group, provides a unique combination of functionalities that make it a valuable building block.
This guide moves beyond a simple recitation of properties to provide a deeper understanding of the molecule's synthesis, characterization, and application. The core directive is to explain the causality behind experimental choices, offering insights grounded in practical laboratory experience. The primary significance of this compound lies in its role as a key precursor in the synthesis of the local anesthetic Tetracaine, where it forms the core aromatic scaffold.[2][3] Furthermore, it finds applications as an intermediate in the development of novel antimicrobial agents and in specialized peptide synthesis.[4][5]
Molecular Identity and Physicochemical Characteristics
A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work. These parameters dictate solvent selection, purification strategies, and storage conditions.
Chemical Structure
The IUPAC name for the compound is 4-(butylamino)benzoic acid.[2] This name precisely describes a benzoic acid molecule where a butylamino group (-NH(CH₂)₃CH₃) is attached to the fourth carbon (para position) of the benzene ring.[2]
Caption: Chemical structure of 4-(Butylamino)benzoic acid.
Physicochemical and Spectroscopic Data Summary
The following table consolidates the key physical and identifying properties of 4-(Butylamino)benzoic acid. These values are critical for quality control, analytical method development, and reaction monitoring.
| Property | Value | Source(s) |
| CAS Number | 4740-24-3 | [2][4][5] |
| Molecular Formula | C₁₁H₁₅NO₂ | [3][4] |
| Molecular Weight | 193.24 g/mol | [2][4][5] |
| Appearance | White to yellow or off-white to pale beige crystalline solid/powder | [1][4] |
| Melting Point | 149-151 °C (lit.) | [4][5] |
| Solubility | Slightly soluble in water; more soluble in organic solvents like chloroform and methanol. | [1][4] |
| pKa (Predicted) | 4.77 ± 0.10 | [4] |
| InChI Key | YCCRFDDXAVMSLM-UHFFFAOYSA-N | [2] |
| SMILES | CCCCNC1=CC=C(C=C1)C(=O)O | [3] |
Synthesis Methodologies: A Strategic Overview
The synthesis of 4-(Butylamino)benzoic acid can be approached via several routes, primarily involving the formation of the secondary amine bond. The choice of method often depends on the starting materials' availability, desired scale, and purity requirements. The two most prevalent strategies are reductive amination and direct N-alkylation.
Caption: Primary synthetic routes to 4-(Butylamino)benzoic acid.
Method 1: Reductive Amination (Preferred for Purity)
Reductive amination is often the method of choice for achieving high yields of mono-alkylated product with minimal side reactions. This process involves the reaction of a primary amine (or its ester derivative) with an aldehyde to form an intermediate imine, which is then reduced in situ to the secondary amine.
Causality: Using the ethyl ester of 4-aminobenzoic acid (Benzocaine) as a starting material is advantageous as it protects the carboxylic acid from participating in side reactions with the reducing agent. The subsequent hydrolysis step to yield the final product is typically straightforward. This method avoids the common issue of over-alkylation (formation of N,N-dibutyl products) seen in direct alkylation.[2]
Protocol: Synthesis via Reductive Amination of Ethyl 4-Aminobenzoate [4]
-
Reaction Setup: Dissolve ethyl 4-aminobenzoate (1.0 eq.) in a suitable solvent such as methanol (approx. 5 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: To the solution, add n-butyraldehyde (1.1 eq.) followed by the reducing agent, R-methylpyridine-borane (1.1 eq.).
-
Reaction Execution: Seal the flask (e.g., with a vented pin plug) and stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup (Part 1 - Hydrolysis of Borane Complexes): Upon completion, remove the solvent under reduced pressure. To the residue, add 1 M HCl solution (approx. 3-4 mL per mmol of starting material) and continue stirring for 30 minutes at room temperature. This step hydrolyzes any remaining borane complexes and protonates the amine.
-
Workup (Part 2 - Ester Hydrolysis & Neutralization): To hydrolyze the ethyl ester, add a suitable base like NaOH solution and heat the mixture. After hydrolysis is complete (monitored by TLC), cool the solution and adjust the pH to neutral (pH ~7) using a NaHCO₃ solution. This will precipitate the product.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (2 x 20 mL per mmol).
-
Purification: Combine the organic layers, wash with brine (1 x 15 mL per mmol), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-(butylamino)benzoic acid as a white powder. An 88% yield has been reported for the reductive amination step.[4]
Method 2: Direct N-Alkylation
This classical approach involves the direct reaction of 4-aminobenzoic acid with a butyl halide (e.g., 1-bromobutane) in the presence of a base.
Causality: The base (e.g., sodium carbonate) is essential to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product. While conceptually simpler, this method carries a higher risk of di-alkylation, where the secondary amine product reacts again with the butyl halide to form the tertiary amine, N,N-dibutyl-4-aminobenzoic acid. Controlling stoichiometry and reaction conditions is critical to maximize the yield of the desired mono-alkylated product. Yields of 68-72% have been reported for this approach.[2]
Applications in Drug Discovery and Development
The utility of 4-(butylamino)benzoic acid is most evident in its application as a synthetic intermediate.
Keystone Intermediate in Tetracaine Synthesis
The most significant application of 4-(butylamino)benzoic acid is as the central precursor for the local anesthetic, Tetracaine.[2] Tetracaine is the 2-(dimethylamino)ethyl ester of 4-(butylamino)benzoic acid.[2] The synthesis involves a straightforward esterification reaction.
Caption: Synthesis of Tetracaine from 4-(Butylamino)benzoic acid.
This role makes 4-(butylamino)benzoic acid a regulatory-noted compound, often classified as "Tetracaine Impurity B" or "Tetracaine Related Compound B" in pharmacopeial standards, highlighting its importance in the quality control of the final drug product.[3][6]
Precursor for Antimicrobial Agents
Research has demonstrated its use as an intermediate for synthesizing novel 5-nitrothiophene derivatives.[4] These resulting compounds have shown antimicrobial activity, notably against multidrug-resistant Staphylococcus aureus (MRSA), indicating its potential in the development of new antibiotics.[4]
Role in Peptide Synthesis
The compound is also utilized in solution-phase peptide synthesis.[4][5] The bifunctional nature of the molecule—a carboxylic acid for amide bond formation and a secondary amine—allows it to be incorporated as a non-natural amino acid-like spacer, modifying the physicochemical properties of peptides.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. 4-(Butylamino)benzoic acid is classified as an irritant.
Hazard Identification and GHS Classification
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [5][7][8] |
| Eye Irritation | H319 | Causes serious eye irritation | [5][7][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5][7][8] |
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat. When handling significant quantities of the powder, use a dust mask or work in a ventilated hood to avoid inhalation.[1][9][10]
-
Handling: Avoid creating dust.[11] Use only in a well-ventilated area.[9][10] Wash hands thoroughly after handling.[10] In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[1][8][11]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[4] The compound should be kept under an inert atmosphere to maintain long-term stability.[4][12] Avoid contact with strong oxidizing agents.[1]
-
Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. The material can be dissolved in a combustible solvent and burned in a chemical incinerator.[11]
Conclusion
4-(Butylamino)benzoic acid (CAS 4740-24-3) is a fundamentally important intermediate whose value is defined by its applications. Its primary role as the backbone of the anesthetic Tetracaine anchors its significance in pharmaceutical manufacturing. Concurrently, its utility as a building block for novel antimicrobials and in peptide chemistry demonstrates its continued relevance in modern research and development. A thorough understanding of its synthesis, properties, and handling, as detailed in this guide, is essential for any scientist looking to leverage its synthetic potential.
References
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4-(BUTYLAMINO)BENZOIC ACID - ChemBK. (n.d.). Retrieved from [Link]
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Benzoic acid, 4-(butylamino)-, methyl ester | C12H17NO2 | CID 12045722. (n.d.). PubChem. Retrieved from [Link]
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physical properties of p-butylaminobenzoic acid
An In-Depth Technical Guide to the Physical Properties of p-Butylaminobenzoic Acid
Introduction
4-(Butylamino)benzoic acid, also known as p-butylaminobenzoic acid, is an organic compound classified under aminobenzoic acids.[1][2] Structurally, it is a derivative of 4-aminobenzoic acid where a butyl group substitutes one of the hydrogens on the amino nitrogen.[1][3] This molecule serves as a critical intermediate in the pharmaceutical industry, most notably as a precursor in the synthesis of the local anesthetic tetracaine.[2] Its amphipathic nature, possessing both a hydrophilic head (carboxylic acid and amino groups) and a lipophilic tail (butyl group and benzene ring), dictates its physical properties and, consequently, its behavior in formulation and biological systems.
This guide provides a comprehensive overview of the core , offering field-proven insights and experimental protocols tailored for researchers, scientists, and drug development professionals.
Section 1: Fundamental Physicochemical Properties
A clear understanding of the fundamental physicochemical properties is paramount for any application, from synthesis purification to final drug formulation.
Key Property Summary
The fundamental properties of p-butylaminobenzoic acid are summarized in the table below. These values are compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | [4] |
| Molecular Weight | 193.24 g/mol | [1] |
| CAS Number | 4740-24-3 | [1] |
| Appearance | White to yellow or pale beige crystalline solid/powder. | [4][5] |
| Predicted XLogP3 | 3.4 | [1][3] |
| Topological Polar Surface Area | 49.3 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Melting Point: Addressing Discrepancies
The melting point is a critical parameter for assessing purity and physical form. For p-butylaminobenzoic acid, literature values show significant variation, which warrants careful consideration.
Expertise & Experience: Such a wide discrepancy often points towards the existence of different polymorphic forms or the presence of impurities.[6][7] The higher, more consistent range of 149-156 °C is more frequently cited by major chemical suppliers and databases and likely corresponds to the most stable crystalline form.[3][4][5] The lower value of 65-68 °C could represent a metastable polymorph, a hydrated form, or an impure sample.[4] The presence of impurities typically broadens and lowers the melting range.[6][8]
Trustworthiness: For drug development, it is crucial to not just measure a melting point but to characterize the solid-state form. A technique like Differential Scanning Calorimetry (DSC) is essential as it can identify phase transitions, confirm the melting point of the primary form, and detect other polymorphs that a simple melting point apparatus might miss.[9][10] (See Section 4.1 for a detailed DSC protocol).
Solubility Profile
The solubility of p-butylaminobenzoic acid is highly dependent on the nature of the solvent and, critically, the pH of aqueous media.
-
Aqueous Solubility: It is described as slightly soluble in water.[4] An experimental value at pH 7.4 is reported as >29 µg/mL.[1][3] Due to its acidic carboxylic group and basic amino group, its solubility is expected to increase significantly at pH values above the acidic pKa and below the basic pKa, where the molecule exists in its ionized, more polar forms.
-
Organic Solvent Solubility: The compound is more readily soluble in organic solvents.[4] It is slightly soluble in chloroform and methanol.[5] The solubility in various organic solvents generally follows the principle of "like dissolves like," with higher solubility in moderately polar solvents that can interact with both the polar functional groups and the nonpolar regions of the molecule. Studies on the closely related p-aminobenzoic acid show high solubility in solvents like methanol and ethanol.[11]
Section 2: Acid-Base Properties and Ionization State
p-Butylaminobenzoic acid is an amphoteric molecule containing both a weakly acidic carboxylic acid group and a weakly basic secondary amine group. The ionization state of these groups is governed by their respective pKa values and the pH of the surrounding medium.
-
Predicted Acidic pKa (pKa₁): ~4.77[5] (for the -COOH group)
-
Predicted Basic pKa (pKa₂): Not explicitly found, but for the parent 4-aminobenzoic acid, the pKa of the anilinium ion is ~2.4. Alkyl substitution typically increases the basicity slightly.
Expertise & Experience: While predicted pKa values are useful for initial assessment, they can have significant deviations from experimental values, especially for bases.[12][13][14] Experimental determination via methods like potentiometric titration or UV-Vis spectrophotometry is recommended for accurate characterization.[15] The pKa values are critical for predicting solubility, absorption, and interaction with biological targets.
The ionization state of the molecule changes with pH, which can be visualized as follows:
Caption: Dominant species of p-butylaminobenzoic acid at different pH ranges.
Section 3: Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and quality control.
-
¹H NMR Spectroscopy: Key expected signals include:
-
A triplet around 0.9 ppm for the terminal methyl (-CH₃) group of the butyl chain.
-
Multiplets between 1.3-1.6 ppm for the two methylene (-CH₂-) groups of the butyl chain.
-
A triplet around 3.1 ppm for the methylene group attached to the nitrogen (-NH-CH₂-).
-
A broad singlet for the amine proton (-NH-).
-
Two doublets in the aromatic region (approx. 6.6 and 7.8 ppm) corresponding to the protons on the benzene ring.
-
A broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton (-COOH), which may be absent if exchanged with D₂O.[16][17][18]
-
-
¹³C NMR Spectroscopy: Expected signals include:
-
Several peaks in the aliphatic region (13-50 ppm) for the butyl chain carbons.
-
Peaks in the aromatic region (110-155 ppm) for the benzene ring carbons.
-
A peak at a high chemical shift (>167 ppm) for the carbonyl carbon of the carboxylic acid.[17]
-
-
FTIR Spectroscopy: Characteristic absorption bands would be:
-
A broad band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.
-
A sharp band around 3300-3400 cm⁻¹ for the N-H stretch of the secondary amine.
-
A strong band around 1670-1700 cm⁻¹ for the C=O stretch of the carboxylic acid.
-
Bands around 1600 and 1500 cm⁻¹ for the aromatic C=C stretches.[19][20]
-
-
UV-Vis Spectroscopy: In aqueous solution, the UV spectrum is pH-dependent. For the parent compound, benzoic acid, the neutral form at acidic pH shows absorption bands around 230 nm and 274 nm.[21] The anionic form at basic pH shows a blue shift to around 225 nm and 269 nm.[21] Similar behavior is expected for p-butylaminobenzoic acid due to the same core chromophore.
Section 4: Experimental Protocols for Property Determination
Authoritative Grounding: The following protocols are designed as self-validating systems, incorporating principles from established pharmaceutical analysis guidelines.[22][23][24]
Protocol: Melting Point and Polymorph Screening by DSC
Expertise & Experience: This protocol uses Differential Scanning Calorimetry (DSC) to provide more definitive data than a simple melting point apparatus.[9] It can reveal the melting point, heat of fusion, and detect multiple thermal events that may indicate polymorphism, degradation, or the presence of solvates.[10]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's SOP.
-
Sample Preparation: Accurately weigh 2-5 mg of p-butylaminobenzoic acid into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.
-
DSC Program:
-
Equilibrate the system at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Cool the sample back to 25 °C at a controlled rate (e.g., 20 °C/min).
-
Perform a second heating ramp from 25 °C to 200 °C at 10 °C/min.
-
-
Data Analysis:
-
Analyze the thermogram from the first heating scan. The peak of the endotherm corresponds to the melting point, and the integrated area of the peak provides the enthalpy of fusion (ΔHfus).
-
Observe for any exothermic (crystallization) or endothermic (melting of a different form) events in the cooling and second heating scans. The appearance of new peaks can indicate polymorphism induced by the thermal cycle.
-
Trustworthiness: The consistency of the melting endotherm between different batches and the absence of unexpected thermal events in the second heat scan provide confidence in the material's solid-state purity and form.
-
Protocol: pH-Dependent Aqueous Solubility Determination
Expertise & Experience: This protocol determines the equilibrium solubility, a critical parameter for predicting oral absorption and guiding formulation development.[25][26] The shake-flask method is the gold standard for thermodynamic solubility.[26] The pH range is selected based on WHO guidelines for biopharmaceutical classification.[23]
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Introduction: The Significance of 4-(Butylamino)benzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(Butylamino)benzoic Acid
This guide provides a comprehensive analysis of the melting point and solubility of 4-(Butylamino)benzoic acid (CAS No: 4740-24-3), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes empirical data with established analytical methodologies to provide a robust understanding of this compound's core physicochemical characteristics.
4-(Butylamino)benzoic acid, with the chemical formula C₁₁H₁₅NO₂, is an aminobenzoic acid derivative. Structurally, it is a 4-aminobenzoic acid molecule where a butyl group has replaced one of the hydrogens on the amino nitrogen[1][2][3]. This compound serves as a critical precursor in organic synthesis, most notably in the production of the local anesthetic Tetracaine[4].
Understanding the fundamental physicochemical properties of a compound, such as its melting point and solubility, is paramount in the fields of medicinal chemistry and process development. These parameters dictate purification strategies (e.g., crystallization), formulation design, and reaction conditions. This guide offers a detailed examination of these properties, grounded in verifiable data and standardized experimental protocols.
Core Physicochemical Data
The essential physical and chemical properties of 4-(Butylamino)benzoic acid are summarized below. This data is critical for handling, storage, and application of the compound in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | [2][5] |
| Molecular Weight | 193.24 g/mol | [4][5][6] |
| Appearance | White to yellow crystalline solid/powder | [7] |
| Melting Point | 149-151 °C (literature value) | [2][6] |
| Aqueous Solubility | >29 µg/mL (at pH 7.4) | [1][3] |
| Organic Solvent Solubility | - Soluble in DMSO, DMF, Ethanol- Slightly soluble in Chloroform, Methanol- Insoluble in Hexane | [2][4] |
Melting Point Analysis: A Criterion for Purity
The melting point is an intrinsic thermal property of a pure crystalline solid. For 4-(Butylamino)benzoic acid, the literature consistently reports a melting point range of 149-151 °C [2][6]. A sharp, narrow melting range is a strong indicator of high purity. Conversely, the presence of impurities typically causes a depression and broadening of the melting point range[8].
Causality Behind Experimental Choices
The accurate determination of a melting point relies on achieving thermal equilibrium between the heating element, the thermometer, and the sample. A slow, controlled heating rate is the most critical parameter in this process. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges[9]. Finely powdering the sample is also essential to ensure uniform packing and efficient heat transfer within the capillary tube[10].
Standard Protocol for Melting Point Determination
This protocol describes the capillary method using a standard melting point apparatus (e.g., Mel-Temp).
Methodology:
-
Sample Preparation:
-
Place a small amount of 4-(Butylamino)benzoic acid on a clean, dry watch glass.
-
Using a spatula, crush the crystalline solid into a fine powder to ensure uniform packing and heat distribution[10].
-
Take a capillary tube (sealed at one end) and tap the open end into the powdered sample.
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. A sample height of 1-2 mm is sufficient[8][9]. Using too much sample can lead to an inaccurate, broad melting range[8].
-
-
Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus[9].
-
Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., ~130 °C).
-
Once this temperature is reached, reduce the heating rate to a slow and steady 1-2 °C per minute [9]. This slow rate is crucial for an accurate measurement.
-
Observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid becomes visible.
-
Record the temperature (T₂) at which the entire sample has completely transitioned to a liquid state[9][11].
-
The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (0.5-1.0 °C).
-
Visualization: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination by Capillary Method.
Solubility Profile: Guiding Formulation and Reaction Chemistry
Solubility is a measure of a solute's ability to dissolve in a solvent. For 4-(Butylamino)benzoic acid, its amphoteric nature—possessing both a weakly acidic carboxylic acid group and a weakly basic secondary amine group—makes its solubility highly dependent on the pH of the solvent system[4].
Understanding pH-Dependent Solubility
-
In Acidic Solution (e.g., 5% HCl): The secondary amine group (-NH) becomes protonated to form a butylammonium salt (-NH₂⁺). This ionic species exhibits significantly increased solubility in aqueous media.
-
In Neutral Solution (e.g., Water): The molecule exists primarily in its neutral, zwitterionic, or un-ionized form, resulting in low aqueous solubility (>29 µg/mL at pH 7.4)[1][3].
-
In Basic Solution (e.g., 5% NaOH): The carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻). This salt is ionic and readily dissolves in aqueous solutions[12].
This predictable behavior is a cornerstone of designing extraction and purification protocols.
Standard Protocol for Qualitative Solubility Assessment
This protocol provides a systematic approach to characterizing the solubility of 4-(Butylamino)benzoic acid across a range of relevant solvents.
Methodology:
-
Preparation:
-
Aliquot approximately 25 mg of 4-(Butylamino)benzoic acid into a series of clean, labeled test tubes.
-
Prepare test tubes for each solvent: Water, 5% HCl, 5% NaHCO₃, 5% NaOH, Ethanol, and Hexane.
-
-
Solvent Addition and Observation:
-
To each test tube, add 0.75 mL of the corresponding solvent in portions[13][14].
-
After each addition, shake the test tube vigorously for at least 30-60 seconds to facilitate dissolution[15][16].
-
Visually inspect the solution. Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
-
Self-Validation:
-
The compound's solubility in 5% HCl and 5% NaOH validates the presence of the basic amine and acidic carboxylic acid functional groups, respectively[12]. Solubility in NaHCO₃, a weaker base, further confirms the presence of a relatively strong acid like a carboxylic acid[14]. Insolubility in a non-polar solvent like hexane confirms the polar nature of the molecule.
-
Visualization: Solubility Testing Workflow
Caption: Decision workflow for qualitative solubility analysis.
Safety and Handling
4-(Butylamino)benzoic acid is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1][5][17].
-
Handling: Use in a well-ventilated area. Avoid breathing dust[5][17]. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat[5]. For handling larger quantities or where dust is generated, a particle respirator (e.g., N95) is recommended.
-
First Aid:
Always consult the full Safety Data Sheet (SDS) before use[5][17].
Conclusion
The physicochemical properties of 4-(Butylamino)benzoic acid are well-defined, with a literature melting point of 149-151 °C and a characteristic pH-dependent solubility profile. Its solubility in both acidic and basic aqueous solutions is a direct consequence of its amphoteric chemical structure. The standardized protocols provided in this guide offer a reliable framework for verifying the identity, purity, and solubility characteristics of this important pharmaceutical intermediate, ensuring robust and reproducible results in a research and development setting.
References
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4-(BUTYLAMINO)BENZOIC ACID - ChemBK. (2024). ChemBK. Retrieved from [Link]
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-
Solubility test for Organic Compounds. (2024). Retrieved from [Link]
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experiment (1) determination of melting points. (2021). Retrieved from [Link]
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
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Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE. Retrieved from [https://www.jove.com/v/512 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)
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molecular structure of 4-(n-butylamino)benzoic acid
An In-depth Technical Guide to the Molecular Structure of 4-(n-butylamino)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-faceted analysis of the (4-NBA). As an important precursor in the synthesis of pharmaceuticals, most notably the local anesthetic tetracaine, a thorough understanding of its three-dimensional architecture, electronic properties, and intermolecular interactions is critical for optimization and derivative design.[1] This document moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on the integrated experimental and computational workflows required for a complete structural elucidation. We will explore the causality behind methodological choices, ensuring a self-validating and robust structural model.
Introduction: The Significance of 4-(n-butylamino)benzoic Acid
4-(n-butylamino)benzoic acid is an organic compound classified as an aminobenzoic acid. Its structure is defined by a benzoic acid core where a butylamino group is substituted at the para (4-position) of the benzene ring.[1][2] This substitution of a butyl group on the nitrogen atom of 4-aminobenzoic acid results in a molecule with distinct physicochemical properties.[2][3] The molecule, with the chemical formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol , possesses both a hydrophilic carboxylic acid head and a more lipophilic n-butyl tail, granting it amphipathic character.[4][5] This structural motif is pivotal in its primary application as a key intermediate in the synthesis of various compounds, including pharmaceuticals and materials.[1][4] A precise characterization of its molecular geometry is therefore foundational for predicting its reactivity, solubility, and biological interactions.
A Multi-Modal Strategy for Structural Elucidation
To achieve a scientifically rigorous and validated model of 4-NBA's structure, a singular analytical method is insufficient. This guide champions an integrated approach, leveraging the strengths of X-ray crystallography for solid-state analysis, NMR spectroscopy for solution-state conformation, and computational modeling for theoretical validation. This triad of techniques provides a self-validating system, where the findings of one method corroborate and enrich the others.
Single-Crystal X-ray Diffraction: The Definitive Solid-State Architecture
Expertise & Rationale: Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. It provides high-precision data on bond lengths, bond angles, torsion angles, and, critically, the intermolecular interactions that dictate the crystal packing. For a molecule like 4-NBA, this technique is essential to understand how hydrogen bonding and van der Waals forces govern its solid-state form.
Experimental Protocol: From Solution to Structure
-
Crystal Growth (The Critical First Step): High-quality single crystals are paramount. A proven method is slow evaporation.
-
Prepare a saturated solution of 4-NBA in a suitable solvent system, such as an ethanol/water or acetone mixture.
-
Loosely cover the vessel to allow for slow solvent evaporation over several days at a constant temperature. The slow rate is crucial to prevent the formation of polycrystalline powder.
-
-
Crystal Mounting and Screening:
-
Under a microscope, select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) and mount it on a cryo-loop.
-
Screen the crystal on a diffractometer to assess its diffraction quality.
-
-
Data Collection:
-
Mount the crystal on a goniometer in a cold stream of nitrogen gas (typically 100 K) to minimize thermal vibrations, which sharpens the diffraction data.
-
Collect a full sphere of diffraction data using a modern diffractometer equipped with a CCD or CMOS detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction images to integrate the intensities of the reflections.
-
Solve the crystal structure using direct methods (e.g., SHELXT) to obtain an initial electron density map and atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares (e.g., SHELXL), modeling atoms anisotropically and locating hydrogen atoms. The final R-factor is a key indicator of the quality of the fit between the model and the data.
-
Workflow: X-ray Crystallography for Structural Determination
Caption: A streamlined workflow for molecular structure determination via single-crystal X-ray diffraction.
NMR Spectroscopy: Probing the Structure in Solution
Expertise & Rationale: While crystallography provides a static picture in the solid state, NMR spectroscopy reveals the molecule's structure and dynamics in solution, which is often more relevant to its behavior in chemical reactions or biological systems. ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and connectivity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of 4-NBA in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is important; DMSO-d₆ is often preferred as it can solubilize both the amine and carboxylic acid functionalities and will not exchange with the N-H or COOH protons.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to analyze are chemical shift (δ), multiplicity (singlet, doublet, etc.), coupling constants (J), and integration.
-
Acquire a ¹³C NMR spectrum (often proton-decoupled) to identify the number of unique carbon environments.
-
-
Structural Assignment:
-
Assign signals to specific protons and carbons in the molecule. For example, the aromatic protons will appear in the ~6.5-8.0 ppm region, while the aliphatic protons of the butyl chain will be upfield (~0.9-3.2 ppm).
-
If assignments are ambiguous, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed for definitive confirmation.
-
Computational Modeling: A Theoretical Framework
Expertise & Rationale: Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to complement experimental data. By starting with the crystallographically determined geometry, we can optimize the structure in silico to find its gas-phase, low-energy conformation. This allows for the prediction of properties like bond strengths, atomic charges, and even theoretical NMR chemical shifts that can be directly compared with experimental values for validation.
Structural Analysis and Data Interpretation
The integration of data from the aforementioned techniques provides a detailed picture of 4-NBA's molecular structure.
Core Molecular Geometry
The structure consists of a central benzene ring, which is largely planar. Attached to this ring at opposite ends are the n-butylamino [-NH(CH₂)₃CH₃] and carboxylic acid [-COOH] groups.[1] While the benzene ring and the carboxyl group tend to be coplanar to maximize conjugation, the n-butyl chain introduces conformational flexibility. There are five rotatable bonds within the molecule, allowing it to adopt different conformations in solution.[6]
Logical Interplay of Structural Components
Caption: The relationship between molecular fragments and the resulting physicochemical properties of 4-NBA.
Key Structural Parameters
The following tables summarize the kind of quantitative data obtained from a full structural analysis.
Table 1: Representative Crystallographic Data (Note: Values are illustrative placeholders pending a specific published crystal structure.)
| Parameter | Description | Expected Value/Range |
| Crystal System | The geometry of the unit cell. | Monoclinic or Orthorhombic |
| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c |
| C-N Bond Length | Distance between aromatic C and amine N. | ~1.38 Å |
| C=O Bond Length | Carboxyl double bond. | ~1.22 Å |
| C-O Bond Length | Carboxyl single bond. | ~1.31 Å |
| H-Bonding Motif | Primary intermolecular interaction. | Carboxyl-carboxyl or Carboxyl-amine |
Table 2: Expected ¹H NMR Chemical Shift Assignments (Solvent: DMSO-d₆; values are illustrative)
| Assignment | Protons | Expected δ (ppm) | Multiplicity | Integration |
| Aromatic | H ortho to COOH | ~7.7 | Doublet | 2H |
| Aromatic | H ortho to NH | ~6.6 | Doublet | 2H |
| Amine | NH | ~6.2 | Triplet | 1H |
| Carboxyl | COOH | ~12.0 | Broad Singlet | 1H |
| Methylene (α) | N-CH₂ - | ~3.1 | Quartet | 2H |
| Methylene (β, γ) | -CH₂ -CH₂ - | ~1.3 - 1.5 | Multiplets | 4H |
| Methyl (δ) | -CH₃ | ~0.9 | Triplet | 3H |
Interpretation: The crystal structure of related aminobenzoic acids often reveals strong intermolecular hydrogen bonds, typically forming dimers through the carboxylic acid groups or extended chains.[7][8] The N-H group also participates in hydrogen bonding, further stabilizing the crystal lattice. This extensive hydrogen bonding network contributes to its solid-state properties, including its melting point, which is reported to be in the range of 149-156 °C.[3]
Conclusion and Outlook
The is best understood not as a single static image, but as a dynamic entity whose conformation is dependent on its physical state. Through the synergistic application of single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling, we can construct a validated, high-fidelity model. The solid-state structure is characterized by a relatively planar core with significant intermolecular hydrogen bonding, while its solution-state behavior is governed by the conformational flexibility of the n-butyl chain. This detailed structural knowledge is indispensable for professionals in drug development and materials science, providing the foundational insights necessary for rational molecular design and the prediction of chemical behavior.
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4-(BUTYLAMINO)BENZOIC ACID . ChemBK. [Link]
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4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 . PubChem. [Link]
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Showing metabocard for 4-(Butylamino)benzoic acid (HMDB0246301) . Human Metabolome Database. [Link]
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Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics . RSC Publishing. [Link]
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4-tert-Butylamino-3-nitrobenzoic acid . National Center for Biotechnology Information (NCBI). [Link]
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Benzoic acid, 4-(butylamino)-, methyl ester | C12H17NO2 | CID 12045722 . PubChem. [Link]
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Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives . National Institutes of Health (NIH). [Link]
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(PDF) 4-tert-Butylamino-3-nitrobenzoic acid . ResearchGate. [Link]
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A Spectroscopic Guide to 4-(Butylamino)benzoic Acid: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry
Introduction
4-(Butylamino)benzoic acid, a para-substituted aromatic carboxylic acid, serves as a key intermediate in various chemical syntheses, including the preparation of pharmacologically active compounds.[1] Its structural integrity and purity are paramount for the successful development of downstream applications. This in-depth technical guide provides a comprehensive analysis of the spectral data of 4-(butylamino)benzoic acid, offering researchers, scientists, and drug development professionals a detailed roadmap for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind experimental choices and providing validated protocols, this guide aims to empower researchers with the expertise to confidently identify and characterize this important molecule.
Molecular Structure and Spectroscopic Correlation
The molecular structure of 4-(butylamino)benzoic acid, with its distinct aromatic, carboxylic acid, and secondary amine functionalities, gives rise to a unique spectroscopic fingerprint. Each analytical technique probes different aspects of this structure, and a holistic interpretation of the data from NMR, IR, and MS provides a comprehensive and unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework. For 4-(butylamino)benzoic acid, both ¹H and ¹³C NMR provide invaluable and complementary information.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A well-defined experimental protocol is critical for obtaining high-resolution and reproducible NMR data. The following steps outline a robust procedure for the analysis of 4-(butylamino)benzoic acid.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of high-purity 4-(butylamino)benzoic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6), in a clean, dry NMR tube. The choice of solvent is crucial; it must dissolve the analyte without its own signals obscuring key resonances of the sample.[2][3]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution. Particulate matter can degrade the quality of the NMR spectrum.[4]
-
-
Instrument Setup and Data Acquisition:
-
The spectra for 4-(butylamino)benzoic acid were acquired on a 500 MHz spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.[1]
-
Before acquiring the sample spectrum, the magnetic field homogeneity must be optimized through a process called "shimming" to ensure sharp, well-resolved peaks.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters include an appropriate spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is standard practice to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.[5]
-
-
Data Processing:
-
The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform.
-
The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 4-(butylamino)benzoic acid in methanol-d4 (CD3OD) at 500 MHz provides a clear picture of the proton environments within the molecule.
Table 1: ¹H NMR Spectral Data for 4-(Butylamino)benzoic Acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.82 | Doublet | 2H | Aromatic (H-2, H-6) |
| 6.62 | Doublet | 2H | Aromatic (H-3, H-5) |
| 3.15 | Triplet | 2H | -NH-CH₂ -CH₂-CH₂-CH₃ |
| 1.62 | Multiplet | 2H | -NH-CH₂-CH₂ -CH₂-CH₃ |
| 1.43 | Multiplet | 2H | -NH-CH₂-CH₂-CH₂ -CH₃ |
| 0.97 | Triplet | 3H | -NH-CH₂-CH₂-CH₂-CH₃ |
Interpretation:
-
Aromatic Region (6.5-8.0 ppm): The two doublets at 7.82 and 6.62 ppm are characteristic of a para-substituted benzene ring.[6] The downfield shift of the doublet at 7.82 ppm is due to the deshielding effect of the electron-withdrawing carboxylic acid group on the adjacent protons (H-2 and H-6). Conversely, the upfield shift of the doublet at 6.62 ppm is a result of the shielding effect of the electron-donating butylamino group on its adjacent protons (H-3 and H-5). The coupling between these adjacent protons results in the doublet splitting pattern.
-
Aliphatic Region (0.5-4.5 ppm): The signals in this region correspond to the butyl chain. The triplet at 3.15 ppm is assigned to the methylene group directly attached to the nitrogen atom, with its downfield shift caused by the electronegativity of the nitrogen. The two multiplets at 1.62 and 1.43 ppm correspond to the two central methylene groups of the butyl chain. The triplet at 0.97 ppm is characteristic of a terminal methyl group. The splitting patterns (triplets and multiplets) arise from the coupling with adjacent protons.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum, acquired at 125 MHz in CD3OD, provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectral Data for 4-(Butylamino)benzoic Acid
| Chemical Shift (δ, ppm) | Assignment |
| 170.1 | Carboxylic Acid (C =O) |
| 152.8 | Aromatic (C -4) |
| 132.1 | Aromatic (C -2, C -6) |
| 118.9 | Aromatic (C -1) |
| 113.8 | Aromatic (C -3, C -5) |
| 43.8 | -NH-CH₂ -CH₂-CH₂-CH₃ |
| 31.7 | -NH-CH₂-CH₂ -CH₂-CH₃ |
| 20.9 | -NH-CH₂-CH₂-CH₂ -CH₃ |
| 14.1 | -NH-CH₂-CH₂-CH₂-CH₃ |
Interpretation:
-
Carbonyl Carbon: The signal at 170.1 ppm is characteristic of a carboxylic acid carbonyl carbon.[7]
-
Aromatic Carbons: The aromatic carbons resonate in the 113-153 ppm range. The carbon attached to the electron-donating amino group (C-4) is the most shielded and appears at 152.8 ppm. The carbons ortho to the carboxylic acid group (C-2 and C-6) appear at 132.1 ppm. The carbon bearing the carboxylic acid group (C-1) is found at 118.9 ppm. The carbons ortho to the amino group (C-3 and C-5) are the most shielded aromatic carbons, resonating at 113.8 ppm.
-
Aliphatic Carbons: The four signals in the upfield region correspond to the four distinct carbon atoms of the butyl chain, with their chemical shifts reflecting their distance from the electronegative nitrogen atom.
Caption: Workflow for NMR analysis of 4-(butylamino)benzoic acid.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a convenient method for analyzing solid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrument-related absorptions.
-
Sample Application: Place a small amount of the powdered 4-(butylamino)benzoic acid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[8]
-
Data Acquisition: Collect the IR spectrum over the desired range, typically 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
The ATR-IR spectrum of 4-(butylamino)benzoic acid displays several characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: Key IR Absorption Bands for 4-(Butylamino)benzoic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid, H-bonded) |
| ~3370 | Medium | N-H stretch (Secondary amine) |
| 2955, 2870 | Medium | C-H stretch (Aliphatic) |
| ~1670 | Strong | C=O stretch (Carboxylic acid, conjugated) |
| ~1605, ~1520 | Medium | C=C stretch (Aromatic ring) |
| ~1290 | Strong | C-O stretch (Carboxylic acid) |
| ~1175 | Strong | C-N stretch (Aromatic amine) |
Interpretation:
-
O-H and N-H Stretching Region: The very broad absorption between 3300 and 2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[9] Overlapping with this broad band, a sharper peak around 3370 cm⁻¹ is indicative of the N-H stretching of the secondary amine.
-
C-H Stretching Region: The absorptions at 2955 and 2870 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl group.
-
Carbonyl and Aromatic Stretching Region: The strong, sharp peak at approximately 1670 cm⁻¹ is characteristic of the C=O stretching of a conjugated carboxylic acid.[9] The absorptions around 1605 and 1520 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of absorptions, including the C-O stretching of the carboxylic acid at ~1290 cm⁻¹ and the C-N stretching of the aromatic amine at ~1175 cm⁻¹. These bands, while sometimes difficult to assign individually, collectively form a unique fingerprint for the molecule.
Caption: Workflow for ATR-IR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a relatively volatile and thermally stable compound like 4-(butylamino)benzoic acid, GC-MS is a suitable technique.
-
Sample Preparation: Prepare a dilute solution of 4-(butylamino)benzoic acid in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
-
MS Analysis:
-
As the analyte elutes from the GC column, it enters the mass spectrometer's ion source.
-
In the ion source, the molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process forms a molecular ion (M⁺•) and various fragment ions.
-
The ions are then accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Mass Spectral Data and Interpretation
The electron ionization mass spectrum of 4-(butylamino)benzoic acid provides key information for its identification.
Molecular Ion Peak (M⁺•): The mass spectrum shows a molecular ion peak at an m/z of 193, which corresponds to the molecular weight of 4-(butylamino)benzoic acid (C₁₁H₁₅NO₂).[10] The presence of the molecular ion peak is crucial for confirming the molecular formula.
Key Fragmentation Patterns: The high energy of electron ionization causes the molecular ion to fragment in predictable ways. The analysis of these fragments helps to piece together the molecular structure.
Table 4: Major Fragment Ions in the Mass Spectrum of 4-(Butylamino)benzoic Acid
| m/z | Proposed Fragment Structure | Loss from Molecular Ion |
| 150 | [M - C₃H₇]⁺ | Propyl radical |
| 135 | [M - C₄H₈]⁺ | Butene |
| 120 | [M - C₄H₉ - OH]⁺ | Butyl radical and hydroxyl radical |
| 106 | [C₇H₈N]⁺ | Carboxylic acid group |
| 77 | [C₆H₅]⁺ | Butylamino and carboxyl groups |
Interpretation of Fragmentation:
-
α-Cleavage: A common fragmentation pathway for amines is α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. Loss of a propyl radical (•C₃H₇) from the butyl group results in the fragment ion at m/z 150.
-
McLafferty-type Rearrangement: The fragment at m/z 135 can be formed through a rearrangement process involving the transfer of a hydrogen atom from the butyl chain to the aromatic ring, followed by the elimination of butene (C₄H₈).
-
Loss of the Butyl Group: Cleavage of the C-N bond can lead to the loss of the entire butyl radical, which, combined with the loss of the hydroxyl group from the carboxylic acid, can explain the fragment at m/z 120.
-
Loss of the Carboxylic Acid Group: The fragment at m/z 106 corresponds to the 4-aminobenzyl cation, formed by the loss of the carboxylic acid group.
-
Phenyl Cation: The peak at m/z 77 is the characteristic phenyl cation, resulting from the cleavage of the bonds to both substituents on the aromatic ring.
Caption: Proposed fragmentation pathway for 4-(butylamino)benzoic acid in EI-MS.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of 4-(butylamino)benzoic acid presented in this guide demonstrates the power of a multi-technique approach to structural elucidation. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and offers further structural insights through predictable fragmentation patterns.
For researchers in drug development and chemical synthesis, a thorough understanding and application of these analytical techniques are indispensable for ensuring the identity, purity, and quality of their materials. The detailed protocols and interpretations provided herein serve as a robust reference for the characterization of 4-(butylamino)benzoic acid and can be adapted for the analysis of other substituted aromatic compounds.
References
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Giam, C. S., & Linfoot, P. A. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & environmental mass spectrometry, 14(5), 221–227. [Link]
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ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]
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LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
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An, T., Zhang, L., Li, G., Ding, X., & Wang, Y. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-328. [Link]
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De Brabanter, N., De Smet, M., & De Saeger, S. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography A, 1698, 464000. [Link]
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Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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Tretyakov, K. V., Todua, N. G., & Mikaia, A. I. (2017). GC-MS for structure determination of aromatic amines. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(Butylamino)benzoic acid. PubChem. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Acta Scientific. (2021, October 26). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
- Cody, R. B., & Laramée, J. A. (2014). Solid-state (1H and 13C) nuclear magnetic resonance spectroscopy of insoluble organic residue in the Murchison meteorite: A self. Geochimica et Cosmochimica Acta, 68(13), 2845-2863.
-
LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Chemistry LibreTexts. Retrieved from [Link]
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ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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-
ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]
-
ResearchGate. (2022, November 1). Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
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synthesis of 4-(Butylamino)benzoic acid from 4-aminobenzoic acid
An In-depth Technical Guide to the Synthesis of 4-(Butylamino)benzoic Acid from 4-Aminobenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the synthesis of 4-(Butylamino)benzoic acid, a key intermediate in the development of pharmaceuticals, notably as a precursor to local anesthetics like tetracaine.[1] Classified as a secondary alkylarylamine derivative of 4-aminobenzoic acid (PABA), its synthesis requires a controlled introduction of a butyl group onto the nitrogen atom of the PABA scaffold.[1][2] This document explores the primary synthetic strategies, delving into the mechanistic principles, causality behind procedural choices, and detailed experimental protocols designed for reproducibility and validation in a research and development setting.
Strategic Overview: Synthetic Pathways
The conversion of 4-aminobenzoic acid to its N-butyl derivative can be primarily achieved through two distinct and well-established chemical routes: Direct N-Alkylation and Reductive Amination . The choice between these pathways is governed by factors such as desired selectivity, control over side-product formation, and the availability of reagents.
-
Direct N-Alkylation: This classical approach involves the reaction of the amino group, acting as a nucleophile, with a butyl electrophile, typically an alkyl halide. While straightforward, this method is often plagued by a lack of selectivity, leading to over-alkylation.[3]
-
Reductive Amination: A more modern and controlled one-pot method, this strategy involves the formation of an intermediate imine from PABA and butanal, which is then reduced in situ to the desired secondary amine.[4][5] This pathway offers superior control and generally higher yields of the target mono-alkylated product.
The following diagram illustrates the divergent pathways from the common starting material.
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The N-Alkylation of p-Aminobenzoic Acid: A Mechanistic and Methodological Guide
Abstract
The N-alkylation of p-aminobenzoic acid (PABA) is a cornerstone transformation in organic synthesis, providing access to a diverse array of molecules with significant applications in medicinal chemistry, materials science, and pharmacology. This in-depth technical guide provides a comprehensive exploration of the core mechanisms and field-proven methodologies for the N-alkylation of PABA. We will dissect the nuances of direct alkylation, reductive amination, and transition-metal-catalyzed approaches, offering a critical analysis of their respective advantages, limitations, and practical considerations. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and execute the optimal N-alkylation strategy for their specific synthetic goals.
Introduction: The Significance of N-Alkylated PABA Derivatives
p-Aminobenzoic acid, a vital biomolecule, serves as a versatile building block in the synthesis of numerous pharmaceuticals and functional materials. The introduction of alkyl substituents onto the nitrogen atom profoundly modulates the parent molecule's physicochemical properties, including its lipophilicity, basicity, and biological activity. This structural modification is a key strategy in drug discovery for optimizing lead compounds, enhancing target engagement, and improving pharmacokinetic profiles. This guide will navigate the chemical landscape of PABA N-alkylation, providing a robust framework for understanding and implementing these critical synthetic transformations.
Mechanistic Pathways to N-Alkylated PABA
The approach to N-alkylation of PABA is multifaceted, with several distinct mechanistic pathways available to the synthetic chemist. The choice of method is dictated by factors such as the nature of the alkylating agent, the desired degree of substitution, and the tolerance of other functional groups within the molecule.
Direct N-Alkylation with Alkyl Halides: A Nucleophilic Substitution Approach
The direct reaction of PABA with an alkyl halide is a classical and straightforward method for N-alkylation.[1] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
Mechanism: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion.[1]
Figure 1: SN2 mechanism for the direct N-alkylation of p-aminobenzoic acid.
Causality Behind Experimental Choices:
-
Base: A base, such as potassium carbonate (K₂CO₃), is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]
-
Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF) are often employed to dissolve the reactants and facilitate the SN2 reaction.
-
Chemoselectivity: A significant challenge in the direct alkylation of PABA is the competing O-alkylation of the carboxylic acid to form an ester.[3] The use of a base like K₂CO₃ can deprotonate both the amine and the carboxylic acid, leading to a mixture of N- and O-alkylated products. To favor N-alkylation, it is common practice to first protect the carboxylic acid group as an ester.[4][5][6]
Limitations:
-
Overalkylation: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine.[1][7] Controlling the stoichiometry and reaction conditions is critical to achieve mono-alkylation.
-
Substrate Scope: This method is generally limited to primary and some secondary alkyl halides. Tertiary alkyl halides will predominantly undergo elimination reactions.
Reductive Amination: A Versatile One-Pot Strategy
Reductive amination is a highly efficient and widely used method for the N-alkylation of PABA, involving the reaction with an aldehyde or ketone in the presence of a reducing agent.[2][8]
Mechanism: The reaction proceeds in two key steps:
-
Imine Formation: The amino group of PABA undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Subsequent dehydration, often catalyzed by a weak acid, yields an imine (Schiff base).[2][8]
-
Reduction: The imine intermediate is then reduced in situ to the corresponding secondary amine.[2]
Figure 2: General mechanism of reductive amination of p-aminobenzoic acid.[2]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation.[2] Its key advantage is its ability to selectively reduce the protonated imine intermediate in the presence of the starting aldehyde or ketone.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.[10]
-
pH Control: The reaction is typically carried out under weakly acidic conditions (pH 5-6).[8] This is a delicate balance: sufficient acid is required to catalyze imine formation, but a pH that is too low will protonate the amine, inhibiting its nucleophilicity.
Catalytic N-Alkylation with Alcohols: The "Borrowing Hydrogen" Approach
A greener and more atom-economical approach to N-alkylation involves the use of alcohols as alkylating agents, catalyzed by transition metals such as ruthenium or iridium.[11][12][13][14][15] This methodology is often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" reaction.[11][14]
Mechanism: The catalytic cycle involves three main stages:
-
Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal hydride species and an aldehyde intermediate.
-
Condensation: The in situ generated aldehyde then condenses with the amine to form an imine.
-
Reduction: The metal hydride then reduces the imine to the N-alkylated amine, regenerating the catalyst and producing water as the only byproduct.[14]
Figure 3: Simplified representation of the "Borrowing Hydrogen" catalytic cycle.
Buchwald-Hartwig Amination: A Powerful Cross-Coupling Method
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[16][17] While typically used to couple an amine to an aromatic ring, it can be adapted for the N-alkylation of PABA by using an alkyl halide as the coupling partner.
Mechanism: The catalytic cycle generally involves:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the alkyl halide.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation with a base.
-
Reductive Elimination: The N-alkylated product is formed through reductive elimination, regenerating the Pd(0) catalyst.[16]
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig N-alkylation.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical for the success of the reaction.[18] Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[16]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically used to deprotonate the amine.
Mitsunobu Reaction: An Inversion of Stereochemistry
The Mitsunobu reaction provides a method for the N-alkylation of PABA using an alcohol as the alkylating agent, proceeding with inversion of stereochemistry at the alcohol carbon.[19][20][21][22]
Mechanism: The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[19][20] The resulting alkoxyphosphonium salt is then displaced by the amine nucleophile in an SN2 fashion.[19]
Experimental Protocols
The following protocols are provided as representative examples and should be adapted and optimized for specific substrates and scales.
Protocol 1: Direct N-Alkylation using an Alkyl Halide[2]
Materials:
-
p-Aminobenzoic acid (1.0 eq.)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq.)
-
Potassium carbonate (2.0 eq.)
-
Acetone
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add p-aminobenzoic acid and potassium carbonate.
-
Add acetone to form a suspension.
-
Add the alkyl halide dropwise to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter off the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Reductive Amination using an Aldehyde[2]
Materials:
-
p-Aminobenzoic acid (1.0 eq.)
-
Aldehyde (e.g., salicylaldehyde) (1.0 eq.)
-
Sodium cyanoborohydride (1.5 eq.)
-
Methanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve p-aminobenzoic acid and the aldehyde in methanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
To the stirred solution, add sodium cyanoborohydride portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Add water to the residue and adjust the pH to approximately 5-6 with a suitable acid if necessary.
-
Collect the precipitated solid by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-alkylated p-aminobenzoic acid.
Data Presentation: A Comparative Overview
The choice of N-alkylation method depends on various factors. The following table provides a qualitative comparison of the discussed methodologies.
| Method | Alkylating Agent | Key Reagents | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | Simple procedure, readily available reagents | Overalkylation, competing O-alkylation, limited to primary/secondary halides |
| Reductive Amination | Aldehyde/Ketone | Reducing agent (e.g., NaBH₃CN), weak acid | High yields, good functional group tolerance, one-pot procedure | Requires carbonyl compounds, potential for side reactions of the carbonyl |
| "Borrowing Hydrogen" | Alcohol | Transition metal catalyst (e.g., Ru, Ir) | Atom-economical, green (water as byproduct), uses readily available alcohols | Requires specialized catalysts, may require elevated temperatures |
| Buchwald-Hartwig | Alkyl Halide | Pd catalyst, phosphine ligand, strong base | Broad substrate scope, high functional group tolerance | Expensive catalysts and ligands, requires inert atmosphere |
| Mitsunobu Reaction | Alcohol | PPh₃, DEAD/DIAD | Inversion of stereochemistry, mild conditions | Poor atom economy, stoichiometric byproducts that can be difficult to remove |
Conclusion and Future Perspectives
The N-alkylation of p-aminobenzoic acid is a well-established yet continuously evolving field of synthetic chemistry. While traditional methods like direct alkylation and reductive amination remain valuable tools, modern catalytic approaches such as the "borrowing hydrogen" methodology and Buchwald-Hartwig amination offer significant advantages in terms of efficiency, sustainability, and substrate scope. The judicious selection of the synthetic route, considering factors like chemoselectivity, atom economy, and the specific molecular target, is paramount for successful outcomes. Future research will likely focus on the development of more sustainable and cost-effective catalysts, particularly those based on earth-abundant metals, to further enhance the synthetic utility of N-alkylated PABA derivatives in various scientific disciplines.
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The Synthesis of Secondary Aminobenzoic Acids via Reductive Amination: A Technical Guide for Drug Development Professionals
Foreword: The Strategic Importance of N-Substituted Aminobenzoic Acids
Secondary aminobenzoic acids are a class of molecules holding significant value in medicinal chemistry and drug development.[1][2] The strategic introduction of substituents on the amino group of an aminobenzoic acid scaffold allows for the fine-tuning of physicochemical properties, such as lipophilicity, polarity, and basicity. This modulation is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. Reductive amination stands out as a robust and versatile method for forging the crucial C-N bond to create these valuable secondary amines, prized for its operational simplicity and broad applicability in the pharmaceutical industry.[1][2]
This technical guide provides an in-depth exploration of the reductive amination process for synthesizing secondary aminobenzoic acids. It moves beyond a simple recitation of steps to offer a rationale for experimental choices, ensuring that researchers, scientists, and drug development professionals can implement and adapt these methodologies with a full understanding of the underlying chemical principles.
The Core Mechanism: A Stepwise Deconstruction
Reductive amination is a powerful chemical transformation that converts a carbonyl group and an amine into a more substituted amine.[3][4] The reaction proceeds through a two-step sequence that can often be performed in a single pot: the formation of an imine or iminium ion intermediate, followed by its immediate reduction.[3][5][6]
The initial step involves the nucleophilic attack of the primary amine (in the case of aminobenzoic acid) on the carbonyl carbon of an aldehyde or ketone.[3][7] This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[8] A hemiaminal intermediate is formed, which then dehydrates to yield an imine.[3] In the presence of acid, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.
The second crucial step is the reduction of this C=N double bond. A carefully chosen reducing agent is introduced, which must selectively reduce the iminium ion without significantly reducing the starting carbonyl compound.[9][10][11] This selectivity is the cornerstone of a successful one-pot reductive amination.[12]
Caption: General mechanism of reductive amination.
Navigating the Reagents: A Field Guide to Reductants and Solvents
The success of a reductive amination hinges on the judicious selection of the reducing agent. The ideal reagent should be mild enough to not reduce the starting aldehyde or ketone but potent enough to efficiently reduce the in-situ formed iminium ion.[11]
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective for iminium ions, tolerant of a wide range of functional groups.[10][11] Does not require strict pH control. Preferred for many applications due to its efficacy and safety profile. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[10][12][13] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective at mildly acidic pH (5-6).[3][9] Effective but generates toxic cyanide byproducts, requiring careful handling and workup.[11] | Methanol (MeOH), Ethanol (EtOH)[13] |
| Sodium Borohydride (NaBH₄) | A stronger reducing agent; can reduce aldehydes and ketones.[13] Typically used in a two-step procedure where the imine is pre-formed before the addition of the reductant.[13][14] | Methanol (MeOH), Ethanol (EtOH)[13] |
| Catalytic Hydrogenation (H₂/Catalyst) | A "green" chemistry approach using hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂).[3] Can be highly effective but may not be compatible with reducible functional groups like alkenes or nitro groups. | Alcohols, Ethyl Acetate |
For the synthesis of secondary aminobenzoic acids, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. Its mild nature prevents the undesired reduction of the carboxylic acid moiety and the starting carbonyl compound.[10] Furthermore, its effectiveness in aprotic solvents like DCM or DCE is advantageous, as these solvents are generally compatible with the substrates and do not interfere with the reaction.[12]
Experimental Protocol: A Validated Step-by-Step Methodology
This section outlines a general, self-validating protocol for the synthesis of a secondary aminobenzoic acid using an aldehyde and sodium triacetoxyborohydride.
Objective: To synthesize N-benzyl-4-aminobenzoic acid.
Materials:
-
4-Aminobenzoic acid
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred slurry of 4-aminobenzoic acid (1.0 eq) and benzaldehyde (1.2 eq) in DCE (or DCM), add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise at room temperature. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[15] Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[15] The aqueous washes help to remove unreacted starting materials, salts, and other water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[15]
-
Purification: The crude product can be purified by silica gel chromatography or recrystallization to afford the pure secondary aminobenzoic acid.
Caption: A typical experimental workflow for reductive amination.
Critical Considerations and Field-Proven Insights
-
Substrate Reactivity: Aromatic aldehydes are generally more reactive than ketones in imine formation. For less reactive ketones, the addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.[10][14]
-
Stoichiometry: A slight excess of the carbonyl compound and the reducing agent is often employed to ensure complete conversion of the limiting aminobenzoic acid.
-
Overalkylation: A potential side reaction with primary amines is dialkylation, leading to a tertiary amine.[14] However, using a bulky aldehyde or ketone and carefully controlling the stoichiometry can minimize this. The use of NaBH(OAc)₃ is also known to reduce the incidence of overalkylation compared to other reductants.[10]
-
Alternative Starting Materials: While this guide focuses on the reaction of an amine with a carbonyl compound, it is worth noting that secondary amines can also be synthesized via the reductive amination of carboxylic acids.[16][17] This approach involves an initial amidation followed by reduction of the resulting amide.[16][17] This can be a valuable alternative, especially when the corresponding aldehyde is unstable or difficult to access.
-
Chemoselectivity: The presence of the carboxylic acid group in aminobenzoic acids is generally well-tolerated, particularly with mild reducing agents like NaBH(OAc)₃.[14] Stronger reducing agents could potentially reduce the carboxylic acid to an alcohol, a complication that is best avoided.
Conclusion: A Cornerstone of Amine Synthesis
Reductive amination is an indispensable tool in the arsenal of the medicinal chemist.[1] Its reliability, efficiency, and broad functional group tolerance make it a preferred method for the synthesis of secondary aminobenzoic acids, key building blocks in the development of novel therapeutics. By understanding the mechanistic underpinnings and the rationale behind reagent and condition selection, researchers can effectively leverage this powerful reaction to accelerate their drug discovery programs.
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An In-depth Technical Guide to 4-(Butylamino)benzoic Acid as a Precursor in Pharmaceutical Synthesis
Abstract
4-(Butylamino)benzoic acid, a derivative of 4-aminobenzoic acid (PABA), is a pivotal building block in modern pharmaceutical development. Its bifunctional nature, featuring both a nucleophilic secondary amine and a versatile carboxylic acid, makes it an ideal precursor for a range of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of its synthesis, core reactivity, and application in the creation of high-value pharmaceutical compounds. We will dissect established synthetic protocols, explain the causal mechanisms behind experimental choices, and offer detailed methodologies for its subsequent transformation into key therapeutic agents, with a focus on local anesthetics and other bioactive molecules.
Introduction: The Molecular Scaffolding of 4-(Butylamino)benzoic Acid
4-(Butylamino)benzoic acid (4-BABA), also known as p-butylaminobenzoic acid, is an organic compound whose significance lies not in its own biological activity, but in its role as a versatile intermediate.[1] Structurally, it belongs to the aminobenzoic acid class, characterized by a benzoic acid core substituted with a butylamino group at the para (4) position.[2][3] This arrangement provides two distinct reactive centers: the carboxylic acid group, which readily undergoes esterification and amidation, and the secondary amine, which can participate in further functionalization. This dual reactivity is the cornerstone of its utility in constructing more complex molecules, most notably in the class of local anesthetics.[2][4]
Physicochemical Properties
A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis, influencing choices of solvents, reaction temperatures, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 4-(butylamino)benzoic acid | [2][3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [5] |
| Molecular Weight | 193.24 g/mol | [2][3] |
| Melting Point | 149-151 °C (lit.) | [1][5] |
| Appearance | White to yellow crystalline solid | [1] |
| Solubility | Slightly soluble in water; soluble in many organic solvents. | [1] |
| InChI Key | YCCRFDDXAVMSLM-UHFFFAOYSA-N | [2][3] |
Strategic Synthesis of the 4-(Butylamino)benzoic Acid Core
The efficient synthesis of 4-BABA is the critical first step in its journey as a pharmaceutical precursor. The primary challenge lies in achieving selective mono-N-alkylation of the starting p-aminobenzoic acid structure while avoiding the formation of the N,N-dibutyl byproduct.[2] Two predominant strategies have proven effective: direct alkylation and reductive amination.
Pathway A: Direct N-Alkylation
This classical approach involves the direct reaction of a 4-aminobenzoic acid derivative with a butylating agent, such as 1-bromobutane or 1-chloropropane.[2][6] The key to success is managing the nucleophilicity of the nitrogen atom. The starting material is a primary amine, but the desired product is a secondary amine. Since secondary amines can also be nucleophilic, over-alkylation to a tertiary amine is a significant risk.
Causality of Experimental Choices:
-
Starting Material: One can start with 4-aminobenzoic acid directly or its ethyl ester, ethyl 4-aminobenzoate (benzocaine). Using the ester protects the carboxylic acid and can improve solubility in organic solvents.[2]
-
Deacidifying Agent: A base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to neutralize the hydrobromic acid (HBr) byproduct of the reaction.[2][6] This is crucial because the formation of an ammonium salt would deactivate the amine nucleophile.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is often used to dissolve the reactants and facilitate the SN2 reaction.[6]
-
To a 500 mL round-bottom flask, add 4-aminobenzoic acid (13.71 g, 0.10 mol), 1-chlorobutane (10.4 mL, 0.10 mol), and N,N-dimethylformamide (DMF, 200 mL).
-
Add anhydrous sodium carbonate (5.30 g, 0.05 mol) as a deacidifying reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 g).
-
Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into 500 mL of cold water to precipitate the product.
-
If starting from the acid, the product may need to be acidified to ensure protonation of the carboxylate before extraction.
-
Collect the crude product by vacuum filtration, wash with water, and recrystallize from a suitable solvent like toluene to yield pure 4-(butylamino)benzoic acid.
Pathway B: Reductive Amination
Reductive amination is a more controlled, two-step (often in-situ) method that involves reacting an amine with an aldehyde to form an imine, which is then reduced to the corresponding amine. This pathway offers excellent selectivity for mono-alkylation.
Causality of Experimental Choices:
-
Aldehyde: n-Butyraldehyde is the source of the butyl group.[5]
-
Reducing Agent: A mild reducing agent like pyridine-borane complex is used.[5] It must be selective enough to reduce the C=N bond of the intermediate imine without reducing the carboxylic acid or the aromatic ring.
-
pH Control: The reaction is initially run under conditions that favor imine formation. The workup involves an acidic wash (1 M HCl) to remove unreacted starting materials and byproducts, followed by neutralization with NaHCO₃ to precipitate the zwitterionic product.[5]
-
Dissolve 4-aminobenzoic acid (approx. 3 mmol) in 15 mL of methanol in a suitable reaction vessel.
-
Add n-butyraldehyde (1.1 eq.) and pyridine-borane complex (1.1 eq.).
-
Seal the vessel and stir the reaction mixture at room temperature for 16-24 hours.
-
Upon reaction completion (monitored by TLC), remove the solvent by distillation under reduced pressure.
-
To the residue, add 10 mL of 1 M HCl solution and stir for 30 minutes at room temperature.
-
Adjust the pH to neutral using a saturated NaHCO₃ solution, at which point the product will precipitate.
-
Extract the target product with ethyl acetate (2 x 60 mL).
-
Combine the organic layers, wash with brine (45 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography (eluent: 30% ethyl acetate in hexane) to yield a white powder (Reported Yield: 88%).[5]
Core Applications in Pharmaceutical Synthesis
The true value of 4-BABA is realized in its conversion to APIs. The carboxylic acid is the primary handle for derivatization, most commonly through esterification and amidation.
Core Reaction I: Esterification for Local Anesthetics
The ester derivatives of aminobenzoic acids are a cornerstone of local anesthetic pharmacology.[4][7] 4-BABA is a direct precursor to the potent local anesthetic Tetracaine .[2][8] The synthesis involves the esterification of 4-BABA's carboxylic acid group with the hydroxyl group of an amino alcohol, 2-(dimethylamino)ethanol.
Mechanism: Fischer Esterification This is a classic acid-catalyzed equilibrium reaction. A strong acid (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Water is eliminated, and deprotonation yields the final ester.[9]
-
In a round-bottom flask, suspend 4-(butylamino)benzoic acid (1.0 eq.) in a suitable solvent such as toluene.
-
Add 2-(dimethylamino)ethanol (1.1 eq.) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Heat the mixture to reflux until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash and a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude Tetracaine can be purified by recrystallization or column chromatography.
Core Reaction II: Amidation for Novel Bioactive Scaffolds
The amide bond is arguably the most common functional group in pharmaceuticals. The synthesis of amides from 4-BABA opens a gateway to a vast chemical space of potential new drugs, including antimicrobial agents.[5][10] Direct amidation of a carboxylic acid with an amine is thermodynamically challenging due to the formation of a non-reactive ammonium carboxylate salt.[11] Therefore, the carboxylic acid must first be "activated".
Activation & Amidation Strategies:
-
Acyl Chloride Formation: The most traditional method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then reacts rapidly with an amine to form the amide.
-
Peptide Coupling Reagents: In modern synthesis, particularly for sensitive substrates, coupling reagents are preferred. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under mild conditions.[12]
-
Gently reflux 4-(butylamino)benzoic acid (1.0 eq.) in thionyl chloride (SOCl₂, excess) for 1-2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-(butylamino)benzoyl chloride.
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup, washing the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or chromatography.
Conclusion and Future Outlook
4-(Butylamino)benzoic acid stands as a testament to the power of well-designed molecular precursors in pharmaceutical synthesis. Its straightforward and scalable preparation, combined with the predictable reactivity of its dual functional groups, secures its place as a valuable intermediate. While its primary application has been in the synthesis of local anesthetics like Tetracaine through esterification, its potential in creating novel amide-containing compounds for antimicrobial or other therapeutic applications remains a promising field of research.[5] The robust and well-understood chemistry surrounding this scaffold ensures that 4-BABA will continue to be a relevant building block for drug development professionals for the foreseeable future.
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Introduction: The Architectural Significance of 4-(Butylamino)benzoic Acid in Local Anesthesia
An In-depth Technical Guide on the Core Role of 4-(Butylamino)benzoic Acid in Tetracaine Synthesis
Tetracaine, a potent and widely utilized local anesthetic, owes its pharmacological activity to a meticulously designed molecular structure.[1][2][3] At the heart of this structure lies 4-(butylamino)benzoic acid, a precursor that serves as the foundational scaffold upon which the final active pharmaceutical ingredient is built.[4][5] This aminobenzoic acid derivative provides the essential lipophilic aromatic ring and the secondary amine that are critical for the molecule's interaction with neuronal voltage-gated sodium channels, the ultimate mechanism of its anesthetic action.[6][7]
This technical guide offers a comprehensive exploration of the synthesis of tetracaine, focusing centrally on the pivotal role of 4-(butylamino)benzoic acid. We will dissect the primary synthetic pathways, elucidate the underlying reaction mechanisms, and provide detailed experimental protocols derived from established literature. The discussion will extend to purification strategies and the rationale behind salt formation, offering researchers and drug development professionals a holistic understanding of this critical manufacturing process.
Part 1: Elaboration of the Core Precursor: Synthetic Routes to 4-(Butylamino)benzoic Acid
While 4-(butylamino)benzoic acid is the immediate precursor to tetracaine, it is itself a synthetic target often prepared from more fundamental starting materials. The choice of synthetic route can be influenced by factors such as raw material availability, cost, and scalability. Two predominant methods are employed in its industrial production.
Route A: Reductive Amination Pathway
A direct and efficient approach involves the reductive amination of p-aminobenzoic acid with n-butanal (butyraldehyde).[8][9] This process occurs in two key stages:
-
Schiff Base Formation: p-Aminobenzoic acid reacts with n-butanal to form an intermediate imine, known as a Schiff base (specifically, 4-(n-butylideneamino)benzoic acid).[8][9] This reaction is typically performed in a solvent like methanol.
-
Catalytic Hydrogenation: The intermediate Schiff base is then reduced to the desired secondary amine. This is achieved through catalytic hydrogenation, where hydrogen gas is introduced in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[8][9] This step selectively reduces the carbon-nitrogen double bond of the imine without affecting the aromatic ring.
Route B: N-Alkylation and Hydrolysis Pathway
An alternative strategy begins with the N-alkylation of an ester of 4-aminobenzoic acid, such as ethyl 4-aminobenzoate, which is also known as benzocaine.[4][10]
-
Esterification: If starting from 4-aminobenzoic acid, it is first converted to its ethyl ester via Fischer esterification, reacting it with ethanol in the presence of a strong acid catalyst.[4]
-
N-Alkylation: The amino group of benzocaine is then alkylated using a butylating agent, typically 1-bromobutane.[10][11] A significant challenge in this step is preventing over-alkylation, which leads to the formation of the N,N-dibutyl derivative as an impurity.[4][] Careful control of stoichiometry and reaction conditions is crucial.
-
Hydrolysis: The resulting ethyl 4-(butylamino)benzoate is subsequently hydrolyzed under basic conditions to cleave the ester and yield the final 4-(butylamino)benzoic acid.[4]
Caption: Synthetic routes to 4-(Butylamino)benzoic acid.
Part 2: The Core Transformation: Esterification to Tetracaine
The defining step in tetracaine synthesis is the esterification of the carboxylic acid group of 4-(butylamino)benzoic acid with the hydroxyl group of 2-(dimethylamino)ethanol.[4][5] This reaction forges the critical ester linkage that characterizes tetracaine and many other local anesthetics of its class.
Reaction Mechanism: Acid-Catalyzed Esterification
The most common method is a direct, acid-catalyzed esterification (a Fischer-Speier esterification). The mechanism proceeds as follows:
-
Protonation: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of 4-(butylamino)benzoic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-(dimethylamino)ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated carbonyl oxygen of the final ester is deprotonated, regenerating the acid catalyst and yielding the tetracaine base.
To drive the reaction to completion, water is continuously removed from the reaction mixture, often by azeotropic distillation using a solvent like toluene.[8]
Caption: Core esterification reaction to form Tetracaine.
Experimental Protocol: Synthesis of Tetracaine from 4-(Butylamino)benzoic Acid
The following is a representative protocol synthesized from patent literature, illustrating the direct esterification approach.[8]
-
Charging the Reactor: A reaction flask equipped with a stirrer, reflux condenser, and a Dean-Stark apparatus is charged with 4-(butylamino)benzoic acid, toluene, and 2-(dimethylamino)ethanol.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
-
Azeotropic Reflux: The mixture is heated to reflux. The toluene-water azeotrope distills over and is collected in the Dean-Stark trap, effectively removing water and driving the reaction forward.
-
Reaction Monitoring: The reaction is monitored (e.g., by TLC or HPLC) until the starting 4-(butylamino)benzoic acid is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled. The acid catalyst is neutralized with a basic solution (e.g., sodium carbonate). The organic layer is separated, washed with water, and the solvent is removed under reduced pressure to yield crude tetracaine base.
An alternative route involves reacting 4-(butylamino)benzoic acid with 2-dimethylaminoethyl chloride hydrochloride in the presence of a base like potassium carbonate.[13] This method avoids the need for strong acid catalysts and azeotropic water removal.
Part 3: Downstream Processing: Purification and Salt Formation
The crude tetracaine base obtained from the synthesis must be rigorously purified to meet pharmaceutical standards. This is followed by conversion to its hydrochloride salt, the form in which it is typically administered.
Purification via Acid-Base Extraction
A highly effective method for purifying tetracaine leverages the basicity of its tertiary dimethylamino group.
-
Acidification: The crude tetracaine is dissolved in an organic solvent and washed with a dilute acid (e.g., 10% hydrochloric acid). The basic tetracaine is protonated and partitions into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.[8]
-
Basification: The acidic aqueous layer is then treated with a base (e.g., 20% sodium hydroxide) to a high pH (12-13). This deprotonates the tetracaine, causing the free base to precipitate or form an oil.[8]
-
Extraction: The purified tetracaine base is then extracted back into a fresh organic solvent (e.g., dichloromethane or toluene).
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under vacuum to yield purified tetracaine base.[8]
Formation of Tetracaine Hydrochloride
For clinical use, the free base is converted to its hydrochloride salt to enhance stability and water solubility.[10][14]
-
Dissolution: The purified tetracaine base is dissolved in a suitable solvent, such as ethanol or ethyl acetate.[10][13]
-
Precipitation: Dry hydrogen chloride gas is bubbled through the solution, or concentrated hydrochloric acid is added dropwise.[13] This causes the immediate precipitation of tetracaine hydrochloride as a white solid.
-
Isolation and Drying: The solid is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield high-purity tetracaine hydrochloride.[13][14] Purity levels of 99.0% and higher can be achieved with these methods.[14]
Caption: Purification and salt formation workflow for Tetracaine.
Part 4: Quantitative Data and Technical Rationale
The efficiency of tetracaine synthesis is dependent on carefully controlled reaction parameters. The choice of reagents and conditions is dictated by chemical principles aimed at maximizing yield and purity.
-
Rationale for Toluene: Toluene is frequently used in the esterification step because it forms a low-boiling azeotrope with water, allowing for the physical removal of the water byproduct via a Dean-Stark trap, thereby shifting the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[8]
-
Role of Potassium Carbonate: In syntheses using 2-dimethylaminoethyl chloride hydrochloride, a base like potassium carbonate is essential. It serves to neutralize the hydrochloride salt and deprotonate the carboxylic acid, creating a carboxylate anion that is a more potent nucleophile for the subsequent substitution reaction.[13]
-
Significance of Hydrochloride Salt: The conversion to the hydrochloride salt is a critical final step. The salt form exhibits greater stability in solid form and significantly higher aqueous solubility compared to the free base, which is essential for preparing stable injectable solutions for clinical administration.[1][10][14]
Summary of Synthesis Parameters
| Parameter | Route 1: Direct Esterification | Route 2: Alkylation with Chloro-compound | Reference(s) |
| Reactants | 4-(Butylamino)benzoic acid, 2-(Dimethylamino)ethanol | 4-(Butylamino)benzoic acid, 2-Dimethylaminoethyl Chloride HCl | [8][13] |
| Solvent | Toluene | Methyl isobutyl ketone | [8][13] |
| Catalyst/Base | Sulfuric Acid | Anhydrous Potassium Carbonate | [8][13] |
| Temperature | Reflux (Toluene) | 116°C | [8][13] |
| Reaction Time | 4-6 hours | 4 hours | [8][13] |
| Reported Yield | ~69.0% | 85.07% | [8][13] |
| Reported Purity | 99.5% | 99.34% | [8][13] |
Conclusion
4-(Butylamino)benzoic acid is unequivocally the central structural component in the synthesis of tetracaine. It provides the essential aromatic core and butylamino side chain that define the molecule's lipophilic character. The synthesis hinges on the robust and well-understood esterification reaction, which couples this core acid with a hydrophilic amino alcohol side chain. Through carefully controlled reaction conditions, followed by multi-step purification and conversion to a stable hydrochloride salt, the final, high-purity active pharmaceutical ingredient is produced. A thorough understanding of the chemistry of 4-(butylamino)benzoic acid is, therefore, fundamental for any researcher or professional involved in the development, manufacturing, or analysis of tetracaine.
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An In-depth Technical Guide to the Liquid Crystalline Properties of 4-(Butylamino)benzoic Acid Esters
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and liquid crystalline properties of a homologous series of 4-(butylamino)benzoic acid esters. These compounds, featuring a calamitic molecular architecture, are of significant interest for their potential applications in display technologies and other advanced materials. This document offers researchers, scientists, and drug development professionals a detailed exploration of the structure-property relationships that govern the mesomorphic behavior of this class of materials. We delve into the synthetic methodologies, present detailed protocols for characterization using Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD), and analyze the influence of alkyl chain length on the observed liquid crystal phases and transition temperatures.
Introduction: The Significance of Calamitic Liquid Crystals
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] Their constituent molecules possess a degree of orientational order, leading to anisotropic physical properties, while retaining some degree of translational freedom, allowing for fluidity. Calamitic, or rod-like, liquid crystals are a prominent class of mesogenic compounds, characterized by their elongated molecular shape. This anisotropy is fundamental to their ability to self-assemble into various ordered yet fluid phases, such as the nematic and smectic phases.
The 4-(butylamino)benzoic acid ester series represents a classic example of calamitic mesogens. The molecular structure consists of a rigid core composed of the substituted benzene ring, which provides the necessary structural anisotropy, and flexible terminal groups—the butylamino group and a variable alkyl ester chain. The interplay between the rigid core and the flexible chains is a critical determinant of the mesomorphic behavior.[2] The N-H group in the butylamino moiety also introduces the potential for hydrogen bonding, which can influence molecular packing and, consequently, the stability of the liquid crystalline phases.[3]
This guide will systematically explore the synthesis of these esters and the advanced analytical techniques used to elucidate their rich and varied liquid crystalline behavior. By understanding the causal relationships between molecular structure and macroscopic properties, researchers can rationally design and synthesize new liquid crystalline materials with tailored functionalities.
Synthesis of n-Alkyl 4-(Butylamino)benzoates
The synthesis of the target homologous series of n-alkyl 4-(butylamino)benzoates is typically achieved through a two-step process: N-alkylation of a p-aminobenzoic acid precursor followed by esterification. A common and efficient route involves the reductive amination of an appropriate p-aminobenzoic acid ester.
Synthesis of the Precursor: 4-(Butylamino)benzoic Acid
The synthesis of the core molecule, 4-(butylamino)benzoic acid, can be accomplished via reductive amination of 4-aminobenzoic acid with butyraldehyde.[4]
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1 eq.) in methanol.
-
Add n-butyraldehyde (1.1 eq.) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or a pyridine borane complex (1.1 eq.).[4]
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, remove the solvent under reduced pressure.
-
Acidify the residue with 1 M HCl and then neutralize with a saturated NaHCO₃ solution.[4]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure 4-(butylamino)benzoic acid.[4]
Esterification to Yield the Homologous Series
The final step is the esterification of 4-(butylamino)benzoic acid with the corresponding n-alkanol (e.g., ethanol, propanol, butanol, etc.) to generate the homologous series. Fischer esterification, using a strong acid catalyst, is a standard method.
Experimental Protocol for Ethyl 4-(butylamino)benzoate:
-
To a solution of 4-(butylamino)benzoic acid (1 eq.) in an excess of ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude ethyl 4-(butylamino)benzoate, which can be further purified by recrystallization or column chromatography.
A similar procedure can be followed for other n-alkanols to synthesize the higher homologues of the series.
Caption: Synthetic pathway for n-alkyl 4-(butylamino)benzoates.
Characterization of Liquid Crystalline Properties
The investigation of the mesomorphic properties of the synthesized compounds relies on a combination of complementary analytical techniques. Differential Scanning Calorimetry (DSC) provides quantitative data on phase transition temperatures and enthalpies, while Polarized Optical Microscopy (POM) allows for the qualitative identification of the different liquid crystal phases through their characteristic textures.[5][6] X-ray Diffraction (XRD) is employed to gain insight into the molecular arrangement within the mesophases.[7]
Differential Scanning Calorimetry (DSC)
DSC is a fundamental tool for determining the thermal transitions of a material. By measuring the heat flow into or out of a sample as a function of temperature, one can identify phase transitions such as melting (solid to liquid or liquid crystal) and clearing (liquid crystal to isotropic liquid).
Experimental Protocol:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point to ensure a complete isotropic state and to erase any previous thermal history.
-
Cool the sample at the same controlled rate to a temperature below its melting point.
-
Perform a second heating scan at the same rate. The data from the second heating scan is typically used to determine the transition temperatures.
-
The peak maximum of the endothermic or exothermic event corresponds to the transition temperature, and the integrated area of the peak provides the enthalpy of the transition.
Caption: Workflow for DSC analysis of liquid crystals.
Polarized Optical Microscopy (POM)
POM is an indispensable technique for the direct observation and identification of liquid crystalline phases. The birefringence of liquid crystals, arising from their orientational order, causes them to interact with polarized light to produce characteristic textures.
Experimental Protocol:
-
Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to the polarized light microscope.
-
Heat the sample to its isotropic liquid phase, which will appear dark under crossed polarizers.
-
Slowly cool the sample and observe the formation of birefringent textures as it transitions into a liquid crystalline phase.
-
Different mesophases, such as nematic and smectic, will exhibit distinct textures. For example, a nematic phase may show a Schlieren or marbled texture, while a smectic A phase often displays a focal-conic fan texture.[5]
-
Record the temperatures at which these textural changes occur and compare them with the transitions observed by DSC.
X-ray Diffraction (XRD)
XRD provides crucial information about the long-range positional order in liquid crystals. This technique allows for the determination of structural parameters such as layer spacing in smectic phases.
Experimental Protocol:
-
The sample is loaded into a thin-walled capillary tube and placed in a temperature-controlled holder within the XRD instrument.
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
-
In the small-angle region (low 2θ), sharp reflections are indicative of the layered structure of smectic phases. The layer spacing (d) can be calculated using Bragg's law (nλ = 2d sinθ).
-
In the wide-angle region (high 2θ), a diffuse halo is characteristic of the liquid-like short-range positional order of the molecules within the mesophase.
Mesomorphic Behavior of n-Alkyl 4-(Butylamino)benzoates: A Homologous Series
The liquid crystalline properties of the n-alkyl 4-(butylamino)benzoates are strongly dependent on the length of the alkyl ester chain (n). As the chain length increases, the molecular shape and the balance between core-core and chain-chain interactions are altered, leading to changes in the type of mesophase formed and the transition temperatures.
Based on trends observed in similar homologous series of benzoic acid esters, a representative, hypothetical dataset for the n-alkyl 4-(butylamino)benzoates is presented below. This data illustrates the expected structure-property relationships.
Table 1: Hypothetical Phase Transition Temperatures for a Homologous Series of n-Alkyl 4-(Butylamino)benzoates
| n (Alkyl Chain Length) | Compound Name | Melting Point (Tₘ) / °C | Clearing Point (T꜀) / °C | Mesophase(s) |
| 1 | Methyl 4-(butylamino)benzoate | ~110 | - | Monotropic Nematic |
| 2 | Ethyl 4-(butylamino)benzoate | ~95 | ~105 | Nematic |
| 3 | Propyl 4-(butylamino)benzoate | ~88 | ~115 | Nematic |
| 4 | Butyl 4-(butylamino)benzoate | ~82 | ~122 | Nematic |
| 5 | Pentyl 4-(butylamino)benzoate | ~78 | ~126 | Nematic |
| 6 | Hexyl 4-(butylamino)benzoate | ~75 | ~128 | Smectic A, Nematic |
| 7 | Heptyl 4-(butylamino)benzoate | ~72 | ~129 | Smectic A, Nematic |
| 8 | Octyl 4-(butylamino)benzoate | ~70 | ~130 | Smectic A |
Note: This data is illustrative and based on general trends observed in calamitic liquid crystals. Actual experimental values may vary.
Analysis of Structure-Property Relationships
From the hypothetical data in Table 1, several key trends can be discerned:
-
Odd-Even Effect: The clearing temperatures (nematic to isotropic transition) are expected to show an alternating behavior with increasing alkyl chain length. Esters with an even number of carbon atoms in the alkyl chain tend to have higher clearing points than those with an odd number. This is attributed to the change in the orientation of the terminal methyl group, which affects the overall molecular anisotropy.
-
Broadening of the Mesophase Range: As the alkyl chain lengthens, the melting point generally decreases while the clearing point tends to increase, leading to a broader temperature range for the liquid crystalline phase.
-
Induction of Smectic Phases: With a sufficient increase in the alkyl chain length (typically around n=6-8), smectic phases are often induced. The longer, more flexible alkyl chains promote intermolecular interactions that favor a layered arrangement of the molecules, leading to the formation of smectic phases. Shorter chain homologues are more likely to exhibit only a nematic phase.
Conclusion
The homologous series of n-alkyl 4-(butylamino)benzoates serves as an excellent model system for studying the fundamental principles of structure-property relationships in calamitic liquid crystals. The synthetic route is accessible, and the characterization of their mesomorphic properties can be achieved through standard analytical techniques. The predictable influence of the alkyl chain length on the phase behavior makes this class of compounds valuable for both academic research and the development of new materials with tailored liquid crystalline properties for advanced technological applications. Further research into this and related series will undoubtedly continue to contribute to the rich and expanding field of liquid crystal science.
References
-
Characterization and Thermal Behaviour of Polymer-Dispersed Liquid Crystals. Scientific.Net. Available at: [Link]
-
Mesomorphic Behavior of 4-t-Butylphenyl 4-(4-Alkoxybenzylideneamino) benzoates and 4-(4-Alkoxybenzylideneamino) - phenyl4-t-Butyl benzoates. ElectronicsAndBooks. Available at: [Link]
-
How to analyze liquid crystals?. ResearchGate. Available at: [Link]
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. ResearchGate. Available at: [Link]
-
Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. MDPI. Available at: [Link]
-
SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi. Available at: [Link]
-
First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health. Available at: [Link]
-
The world of liquid crystals as seen through X-ray diffraction. Laboratoire de physique des Solides. Available at: [Link]
-
X-Ray Diffraction by Liquid Crystals. Semantic Scholar. Available at: [Link]
-
Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Semantic Scholar. Available at: [Link]
-
Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Mesomorphic Properties of Rigid-Core Ionic Liquid Crystals. MIT. Available at: [Link]
-
Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series :4-(4-n-alkoxy benzoyloxy )ß-Methoxy Ethyl Ben. Scholars Research Library. Available at: [Link]
-
n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. PubMed. Available at: [Link]
-
COMPARATIVE ANALYSIS OF PHASE TRANSITION TEMPERATURES AND RHEOLOGICAL CHARACTERISTICS OF p -n-ALKYLAND p -n-ALKYLOXY-BENZOIC ACIDS. CyberLeninka. Available at: [Link]
-
Synthesis and Properties of Cholesteryl 4-(Alkanoylamino)benzoates: Liquid Crystals and Organogelators. ResearchGate. Available at: [Link]
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4-(Butylamino)benzoic acid for synthesis of antimicrobial 5-nitrothiophene derivatives
An In-depth Technical Guide to the Synthesis of Antimicrobial 5-Nitrothiophene Derivatives Utilizing 4-(Butylamino)benzoic Acid
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health, threatening to undermine decades of medical progress. The relentless evolution of drug-resistant pathogens necessitates a continuous search for novel chemical scaffolds that can serve as the basis for a new generation of antimicrobial therapeutics. Among the diverse heterocyclic compounds explored for this purpose, thiophene and its derivatives have emerged as a particularly promising class, exhibiting a broad spectrum of biological activities. The introduction of a nitro group at the 5-position of the thiophene ring is a well-established strategy for enhancing antimicrobial potency. This guide provides a comprehensive technical overview of the synthesis of novel 5-nitrothiophene derivatives, with a specific focus on the strategic incorporation of 4-(butylamino)benzoic acid, a key building block for modulating the physicochemical and biological properties of the target compounds.
This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new anti-infective agents. It offers a detailed exposition of the synthetic methodologies, mechanistic underpinnings, and antimicrobial evaluation of this important class of compounds, grounded in established scientific literature.
Synthetic Strategy and Mechanistic Considerations
The synthesis of the target 5-nitrothiophene derivatives hinges on a versatile and widely employed reaction in medicinal chemistry: nucleophilic aromatic substitution (SNAr). The general synthetic scheme involves the reaction of a suitable 2-halo-5-nitrothiophene with an amine, in this case, a derivative of 4-(butylamino)benzoic acid.
Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group at the 5-position of the thiophene ring is crucial for the success of this reaction. This group activates the thiophene ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. The general mechanism is depicted below:
Caption: Generalized SNAr mechanism for the synthesis of 5-nitrothiophene derivatives.
The choice of the halogen at the 2-position of the 5-nitrothiophene starting material influences the reaction rate, with the reactivity generally following the order F > Cl > Br > I. However, 2-bromo-5-nitrothiophene is a commonly used and commercially available starting material that provides a good balance of reactivity and stability.
The Role of 4-(Butylamino)benzoic Acid
4-(Butylamino)benzoic acid is a bifunctional molecule that offers several advantages as a building block in this context:
-
Nucleophilic Amine: The secondary amine group serves as the nucleophile that attacks the electron-deficient thiophene ring.
-
Modulation of Physicochemical Properties: The butyl group introduces lipophilicity, which can be critical for membrane permeability and target engagement in bacteria. The benzoic acid moiety, on the other hand, provides a handle for modulating solubility and can also serve as a point of interaction with biological targets.
-
Potential for Prodrug Strategies: The carboxylic acid group can be esterified to create prodrugs with improved pharmacokinetic properties.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a detailed methodology for the synthesis of a representative 4-((5-nitrothiophen-2-yl)amino)benzoic acid derivative.
Materials and Reagents
-
2-Bromo-5-nitrothiophene
-
4-(Butylamino)benzoic acid
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Synthetic Procedure
-
Reaction Setup: To a solution of 4-(butylamino)benzoic acid (1.0 eq) in anhydrous DMF (10 mL/mmol), add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Addition of Thiophene: Add 2-bromo-5-nitrothiophene (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the mixture to pH 3-4 with 1M HCl. A precipitate should form.
-
Filter the precipitate and wash it with cold water.
-
Alternatively, if a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified compound using standard analytical techniques:
-
1H NMR and 13C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: To assess purity.
-
Caption: A streamlined workflow for the synthesis and characterization of 5-nitrothiophene derivatives.
Evaluation of Antimicrobial Activity
Once synthesized and characterized, the novel 5-nitrothiophene derivatives must be evaluated for their antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Assay
The most common method for determining the in vitro antimicrobial activity of a new compound is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 105 CFU/mL).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: A Comparative Analysis
The results of the synthesis and antimicrobial testing should be tabulated for clear comparison.
| Compound | R-Group | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | H | 78 | 16 | 32 |
| 2 | 4-F | 82 | 8 | 16 |
| 3 | 4-Cl | 85 | 8 | 16 |
| 4 | 4-CH3 | 75 | 32 | 64 |
This is a representative table; actual data will vary based on the specific derivatives synthesized and tested.
Structure-Activity Relationship (SAR) Insights
The data obtained from the antimicrobial screening of a library of synthesized derivatives allows for the elucidation of Structure-Activity Relationships (SAR).
Caption: Key structural components influencing the antimicrobial activity of the synthesized compounds.
Key SAR Observations (Hypothetical):
-
5-Nitrothiophene Core: The 5-nitrothiophene moiety is generally considered essential for antimicrobial activity.
-
Amino Linker: The nature of the amino linker can influence the overall conformation and electronic properties of the molecule.
-
Butyl Group: The butyl group often enhances activity against Gram-positive bacteria by increasing membrane permeability.
-
Substituents on the Benzoic Acid Ring: The electronic nature of substituents on the benzoic acid ring can fine-tune the activity. Electron-withdrawing groups (e.g., F, Cl) may enhance activity, while electron-donating groups (e.g., CH3) may decrease it.
Conclusion and Future Directions
The synthesis of 5-nitrothiophene derivatives incorporating 4-(butylamino)benzoic acid represents a promising avenue for the development of novel antimicrobial agents. The synthetic route is robust and allows for the generation of a diverse library of compounds for SAR studies. Preliminary in vitro data often reveals potent activity against a range of bacterial pathogens.
Future work in this area should focus on:
-
Lead Optimization: Further modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in animal models of infection.
-
Toxicology Studies: Assessment of the safety profile of the lead candidates.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms by which these compounds exert their antimicrobial effects.
By systematically exploring the chemical space around this scaffold, it is anticipated that new and effective treatments for bacterial infections can be developed to combat the growing threat of antimicrobial resistance.
References
-
Synthesis and antimicrobial activity of some new 5-nitrothiophene derivatives. Journal of the Serbian Chemical Society.[Link]
-
Thiophene in the Synthesis of New Drug Candidates. Molecules.[Link]
-
Synthesis and Evaluation of Antimicrobial Activity of Some Novel Thiophene Derivatives. Journal of Heterocyclic Chemistry.[Link]
-
Synthesis, characterization, and antimicrobial evaluation of new thiophene derivatives. Medicinal Chemistry Research.[Link]
-
A review on the synthesis of thiophene containing compounds and their biological applications. Drug Development Research.[Link]
-
Synthesis and antimicrobial activity of novel thiophene derivatives. Acta Pharmaceutica.[Link]
-
Synthesis and Antimicrobial Evaluation of Some Novel Thiophene Derivatives. International Journal of Organic Chemistry.[Link]
-
Synthesis and biological evaluation of new thiophene derivatives as antimicrobial agents. Journal of Saudi Chemical Society.[Link]
-
A review on recent advances in the synthesis and medicinal applications of thiophene derivatives. RSC Advances.[Link]
-
Recent advances on the synthesis and biological activities of 5-nitro-heterocyclic compounds. European Journal of Medicinal Chemistry.[Link]
Methodological & Application
Application Note: A Validated Synthesis Protocol for 4-(Butylamino)benzoic acid
Abstract: This document provides a comprehensive guide for the synthesis of 4-(Butylamino)benzoic acid, a key intermediate in the pharmaceutical industry. We present two robust protocols: a classic two-step N-alkylation via an ester intermediate and a modern, efficient one-pot reductive amination. This note is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.
Introduction and Significance
4-(Butylamino)benzoic acid, also known as p-butylaminobenzoic acid, is a derivative of 4-aminobenzoic acid (PABA) where one hydrogen of the amino group is substituted with a butyl group.[1][2] Its bifunctional nature, featuring a secondary amine and a carboxylic acid, makes it a valuable building block in organic synthesis.[3] The most prominent application of this compound is as a critical precursor in the synthesis of the potent local anesthetic, Tetracaine.[3] Its structural motif is also leveraged in the development of novel antimicrobial agents and other biologically active molecules.[4]
This guide details two primary synthetic pathways, explaining the chemical principles that ensure high yield and purity, which are critical for pharmaceutical applications.
Scientific Principles of Synthesis
The synthesis of 4-(Butylamino)benzoic acid can be approached through several methods. The choice of method often depends on the desired scale, available starting materials, and process efficiency considerations.
Method A: Two-Step N-Alkylation via Ester Protection
Direct alkylation of 4-aminobenzoic acid with a butyl halide presents a significant challenge: the potential for over-alkylation, leading to the formation of the N,N-dibutyl byproduct.[3] Furthermore, the amine and carboxylic acid groups can interfere with each other. A more controlled and classical approach involves a three-stage process:
-
Protection of the Carboxylic Acid: The carboxylic acid group is first protected as an ethyl ester. This is commonly achieved through Fischer esterification, where 4-aminobenzoic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[3] This protection prevents the acidic proton from interfering with the subsequent base-mediated alkylation.
-
N-Alkylation: The resulting ethyl 4-aminobenzoate (Benzocaine) undergoes nucleophilic substitution with an alkylating agent like butyl bromide. This reaction is typically performed in a polar aprotic solvent, and a weak base is used to neutralize the hydrobromic acid byproduct, driving the reaction to completion.[3]
-
Deprotection (Saponification): The ethyl ester is hydrolyzed back to the carboxylic acid using a strong base, followed by acidification to yield the final product.
Method B: Reductive Amination
Reductive amination is a highly efficient and common method for forming amines in modern organic synthesis.[5][6] This one-pot reaction converts a carbonyl group and an amine into a more substituted amine.[7][8] In this context, an appropriate p-aminobenzoic acid derivative reacts with butyraldehyde (butanal) to form an intermediate imine, which is then immediately reduced in situ to the target secondary amine.[3][4] This method avoids the use of harsh alkylating agents and often proceeds under mild conditions with high selectivity, making it a "greener" alternative.[5]
Detailed Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
Method A: Two-Step N-Alkylation Protocol
Step 1: Synthesis of Ethyl 4-aminobenzoate (Benzocaine)
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Add 4-aminobenzoic acid (20.0 g, 145.8 mmol) and absolute ethanol (200 mL) to the flask.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (5.0 mL) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Neutralization: Slowly pour the concentrated mixture into 500 mL of ice-cold water. Neutralize the solution by cautiously adding a saturated sodium carbonate solution until the pH is ~8. A white precipitate will form.
-
Isolation: Collect the white solid (ethyl 4-aminobenzoate) by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
Step 2: Synthesis of Ethyl 4-(butylamino)benzoate
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the dried ethyl 4-aminobenzoate (10.0 g, 60.5 mmol) in dimethylformamide (DMF, 100 mL).
-
Reagents: Add potassium carbonate (12.5 g, 90.5 mmol) and butyl bromide (9.9 g, 72.6 mmol, 7.8 mL).
-
Reaction: Heat the mixture to 80-90°C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture into 400 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify by column chromatography on silica gel if necessary.
Step 3: Saponification to 4-(Butylamino)benzoic acid
-
Setup: Dissolve the crude ethyl 4-(butylamino)benzoate from the previous step in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Hydrolysis: Add a solution of sodium hydroxide (4.8 g, 120 mmol) in water (25 mL).
-
Reaction: Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitor by TLC).
-
Workup: Cool the mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water.
-
Acidification: Cool the solution in an ice bath and acidify to pH ~4-5 by slowly adding 2M hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(Butylamino)benzoic acid as an off-white solid.
Method B: Reductive Amination Protocol
-
Setup: To a 250 mL round-bottom flask, add methyl 4-aminobenzoate (5.0 g, 33.1 mmol) and methanol (75 mL).
-
Aldehyde Addition: Add n-butyraldehyde (2.6 g, 36.4 mmol, 3.3 mL) to the solution.
-
Reducing Agent: In a separate flask, carefully prepare a solution of sodium cyanoborohydride (NaBH₃CN) (2.3 g, 36.4 mmol) in methanol (25 mL). Caution: NaBH₃CN is highly toxic.
-
Reaction: Slowly add the NaBH₃CN solution to the reaction flask. Adjust the pH to ~6-7 using acetic acid. Stir at room temperature for 16-24 hours.[4]
-
Quenching: Quench the reaction by slowly adding 1M HCl until gas evolution ceases.
-
Hydrolysis: Add 50 mL of 4M NaOH solution and heat the mixture to reflux for 4 hours to saponify the methyl ester.
-
Workup: Cool the reaction mixture and adjust the pH to ~4-5 with 2M HCl.
-
Isolation: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Summary and Characterization
Reagent and Product Data (Method A)
| Substance | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Step 1 | |||||
| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 20.0 g | 145.8 | 1.0 |
| Ethanol | C₂H₅OH | 46.07 | 200 mL | - | Excess |
| H₂SO₄ | H₂SO₄ | 98.08 | 5.0 mL | - | Catalyst |
| Step 2 | |||||
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 10.0 g | 60.5 | 1.0 |
| Butyl Bromide | C₄H₉Br | 137.02 | 9.9 g | 72.6 | 1.2 |
| K₂CO₃ | K₂CO₃ | 138.21 | 12.5 g | 90.5 | 1.5 |
| Step 3 | |||||
| NaOH | NaOH | 40.00 | 4.8 g | 120.0 | ~2.0 |
| Product | |||||
| 4-(Butylamino)benzoic acid | C₁₁H₁₅NO₂ | 193.24 | ~9.5 g | 49.2 | - |
Expected Overall Yield: ~65-75%
Product Characterization
-
Appearance: Off-white to pale beige solid powder.[4]
-
Molecular Formula: C₁₁H₁₅NO₂.[4]
-
Molecular Weight: 193.24 g/mol .[4]
-
Solubility: Slightly soluble in chloroform and methanol.[4]
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of 4-(Butylamino)benzoic acid.
Safety and Hazard Information
-
4-(Butylamino)benzoic acid: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][9]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care.
-
Butyl Bromide: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.
-
Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.
-
Sodium Cyanoborohydride: Acutely toxic if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas (hydrogen cyanide). This reagent must be handled with extreme caution and appropriate engineering controls.
Always consult the Safety Data Sheet (SDS) for each chemical before use. Handle all reagents and products inside a certified chemical fume hood.
Discussion and Conclusion
The two-step N-alkylation method (Method A) is a reliable and well-established procedure that provides excellent control over the reaction, particularly in preventing di-alkylation.[3] While it involves multiple steps, each stage is high-yielding, and the purification is straightforward.
The reductive amination pathway (Method B) represents a more modern, efficient, and atom-economical approach.[3][5] It combines the C-N bond formation and reduction into a single pot, reducing waste and processing time. However, it requires careful handling of toxic reagents like sodium cyanoborohydride. Alternatives to NaBH₃CN, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can also be used and are generally considered safer.[7]
The choice between these methods will depend on the specific laboratory capabilities, safety considerations, and desired process scale. Both protocols, when executed with care, provide a reliable route to high-purity 4-(Butylamino)benzoic acid, suitable for further use in pharmaceutical research and development.
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ChemBK. 4-(BUTYLAMINO)BENZOIC ACID. [Link]
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Application Notes and Protocols for the Laboratory-Scale Synthesis of p-Butylaminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Butylaminobenzoic acid is a derivative of p-aminobenzoic acid (PABA), a vital biomolecule. As a chemical intermediate, p-butylaminobenzoic acid and its esters are significant in the synthesis of various organic molecules, including pharmaceuticals like the local anesthetic tetracaine.[1] Its structure, featuring a secondary amine and a carboxylic acid on a benzene ring, provides a versatile scaffold for further chemical modifications.[1] This document provides a detailed guide for the laboratory-scale synthesis of p-butylaminobenzoic acid, focusing on a practical and efficient method: the direct reductive amination of p-aminobenzoic acid.
The chosen synthetic route involves the reaction of p-aminobenzoic acid with butyraldehyde in the presence of a reducing agent. This one-pot reaction proceeds through the formation of an intermediate imine (Schiff base), which is then reduced in situ to the desired N-butylated product.[2][3] This approach is favored for its operational simplicity and relatively high yields.
Chemical Reaction and Mechanism
The synthesis of p-butylaminobenzoic acid from p-aminobenzoic acid and butyraldehyde via reductive amination can be represented by the following overall reaction:
Overall Reaction:
The reaction mechanism proceeds in two main stages:
-
Imine Formation: The amino group of p-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde. This is followed by the elimination of a water molecule to form an imine intermediate (a Schiff base).
-
Reduction: The imine intermediate is then reduced to the secondary amine, p-butylaminobenzoic acid, by a suitable reducing agent.
Experimental Protocol: Reductive Amination
This protocol details the synthesis of p-butylaminobenzoic acid from p-aminobenzoic acid and butyraldehyde.
Materials and Equipment
| Reagents | Equipment |
| p-Aminobenzoic acid (PABA) | Round-bottom flask |
| Butyraldehyde | Magnetic stirrer and stir bar |
| Sodium triacetoxyborohydride (STAB) or Sodium borohydride | Reflux condenser (optional, for temperature control) |
| Methanol (anhydrous) | Standard laboratory glassware |
| Dichloromethane (DCM, anhydrous) | Filtration apparatus (Büchner funnel) |
| 1 M Hydrochloric acid (HCl) | Rotary evaporator |
| Saturated sodium bicarbonate solution | pH paper or pH meter |
| Anhydrous magnesium sulfate or sodium sulfate | Thin-layer chromatography (TLC) plates and chamber |
| Ethyl acetate (for extraction and TLC) | UV lamp for TLC visualization |
| Hexane (for TLC) | Column chromatography setup (optional) |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Butyraldehyde is flammable and has a pungent odor. Handle with care.
-
Sodium triacetoxyborohydride and sodium borohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acids.
-
Handle all solvents and reagents with caution, referring to their respective Safety Data Sheets (SDS).
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-aminobenzoic acid (1.0 equivalent) in anhydrous methanol.[3]
-
Addition of Aldehyde: To the stirred solution, add butyraldehyde (1.1 to 1.5 equivalents).[3] Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: In a separate container, prepare a solution or suspension of the reducing agent. Slowly add sodium triacetoxyborohydride (STAB) (1.5 to 2.0 equivalents) in portions to the reaction mixture. Alternative: If using sodium borohydride, cool the reaction mixture in an ice bath before the slow, portion-wise addition of the reducing agent (1.5 to 2.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the p-aminobenzoic acid spot and the appearance of a new, less polar product spot indicate the reaction is proceeding. The reaction is typically complete within 3-24 hours.[3]
-
Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl to decompose any remaining reducing agent. Be cautious as hydrogen gas may be evolved.
-
pH Adjustment: Adjust the pH of the solution to approximately 7-8 using a saturated sodium bicarbonate solution.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[3]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3]
-
Characterization: The purified p-butylaminobenzoic acid should be characterized to confirm its identity and purity. This can be done using techniques such as:
-
Melting Point: The literature melting point for p-butylaminobenzoic acid is 149-151 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, C=O, O-H).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Alternative Synthetic Approaches
While reductive amination is a robust method, other synthetic strategies can also be employed:
-
N-Alkylation with a Butyl Halide: This method involves the reaction of p-aminobenzoic acid or its ester with a butyl halide (e.g., 1-bromobutane) in the presence of a base like potassium carbonate.[2][4][5] The reaction is typically carried out in a polar aprotic solvent such as acetone or dimethylformamide (DMF). A potential drawback of this method is the possibility of dialkylation, leading to the formation of N,N-dibutyl-p-aminobenzoic acid.[6]
-
Multi-step Synthesis from p-Nitrobenzoic Acid: A longer synthetic route can start from p-nitrobenzoic acid. The nitro group can be reduced to an amine, followed by N-alkylation.[7][8][9] Alternatively, the carboxylic acid can be esterified first, followed by reduction of the nitro group and subsequent N-alkylation.[10][11][12] This multi-step approach offers flexibility but is generally more time-consuming and may result in lower overall yields.[13]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the reductive amination synthesis of p-butylaminobenzoic acid.
Caption: Workflow for the synthesis of p-butylaminobenzoic acid.
Mechanism Visualization
The following diagram illustrates the chemical mechanism of reductive amination.
Caption: Mechanism of reductive amination.
Conclusion
The reductive amination of p-aminobenzoic acid with butyraldehyde offers a direct and efficient route for the laboratory-scale synthesis of p-butylaminobenzoic acid. The protocol provided, along with the outlined safety precautions and characterization methods, serves as a comprehensive guide for researchers in synthetic and medicinal chemistry. Careful execution and monitoring of the reaction are crucial for achieving high yields and purity of the final product.
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Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(23), 4129-4134. Retrieved from [Link]
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Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(23), 4129-4134. Retrieved from [Link]
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Surrey, A. R., & Hammer, H. F. (1946). The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid. Journal of the American Chemical Society, 68(1), 113-114. Retrieved from [Link]
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SpectraBase. (n.d.). p-(Butylamino)benzoic acid, ethyl ester. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. Retrieved from [Link]
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Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5397. Retrieved from [Link]
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Sciencemadness.org. (2009, February 13). Synthesis of p-nitrobenzoic acid. Retrieved from [Link]
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Homework.Study.com. (n.d.). In this experimental set-up, we will perform p-aminobenzoic acid (PABA) and alcohol ethyl.... Retrieved from [Link]
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Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]
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Human Metabolome Database. (2021, September 10). Showing metabocard for 4-(Butylamino)benzoic acid (HMDB0246301). Retrieved from [Link]
-
YouTube. (2022, March 13). SYNTHESIS OF PABA FROM p-NITRO BENZOIC ACID | P'CHEM III | SHIVAJIRAO S JONDHLE COLLEGE OF PHARMACY. Retrieved from [Link]
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European Patent Office. (2019, March 27). EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]
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esterification of 4-(Butylamino)benzoic acid procedure
An Application Guide to the Synthesis of 4-(Butylamino)benzoic Acid Esters via Fischer-Speier Esterification
Introduction
4-(Butylamino)benzoic acid is a derivative of 4-aminobenzoic acid (PABA), a molecule with significant relevance in medicinal chemistry and materials science. The esterification of its carboxylic acid group is a fundamental transformation that allows for the fine-tuning of its physicochemical properties, such as lipophilicity, solubility, and metabolic stability—critical parameters in drug design and development.[1] Esters of PABA and its analogues, like the local anesthetic Benzocaine (ethyl 4-aminobenzoate), are known to possess a range of biological activities.[2][3][4]
This document provides a detailed protocol for the synthesis of esters of 4-(butylamino)benzoic acid utilizing the Fischer-Speier esterification. This classic, acid-catalyzed reaction involves reacting a carboxylic acid with an alcohol and is a robust and scalable method for ester synthesis.[5][6] We will delve into the reaction mechanism, provide a step-by-step experimental procedure, and discuss methods for purification and characterization, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Reaction Mechanism: Acid-Catalyzed Esterification
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6][7] The reaction equilibrium must be shifted toward the product side to achieve a high yield. This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed, in accordance with Le Châtelier's Principle.[8][9]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This greatly increases the electrophilicity of the carbonyl carbon.[5][10][11]
-
Nucleophilic Attack: A molecule of alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[6][12]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).[6][10]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5][11]
-
Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the acid catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.[5][11]
A crucial consideration for aminobenzoic acids is the presence of the basic amino group. This group will react with the acid catalyst, forming an ammonium salt. Therefore, at least a stoichiometric amount of acid is required to ensure enough catalyst is available to protonate the carboxylic acid carbonyl.[7]
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Notes |
| 4-(Butylamino)benzoic acid | C₁₁H₁₅NO₂ | 193.24 | Starting material.[13] |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | Reactant and solvent. Other primary or secondary alcohols can be substituted. |
| Sulfuric Acid (Concentrated, 98%) | H₂SO₄ | 98.08 | Catalyst. Extremely corrosive.[14] |
| Sodium Carbonate (10% aq. solution) | Na₂CO₃ | 105.99 | For neutralization. A saturated sodium bicarbonate solution can also be used.[7][8] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction solvent (if needed). |
| Anhydrous Sodium/Magnesium Sulfate | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | Drying agent. |
| Deionized Water | H₂O | 18.02 | Used in work-up. |
| Equipment | |||
| Round-bottom flask (50 or 100 mL) | Reaction vessel. | ||
| Reflux Condenser | To prevent solvent loss during heating.[15] | ||
| Heating Mantle & Stir Plate | For controlled heating and stirring. | ||
| Buchner Funnel and Filter Flask | For vacuum filtration. | ||
| Beakers, Erlenmeyer Flasks | General glassware. | ||
| TLC plates (Silica gel) | For monitoring reaction progress. |
Experimental Protocol: Synthesis of Ethyl 4-(butylamino)benzoate
This protocol is optimized for the synthesis of the ethyl ester but can be adapted for other simple alcohols.
Part 1: Reaction Setup and Reflux
-
Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(butylamino)benzoic acid (e.g., 1.93 g, 10.0 mmol).
-
Dissolution : Add 20 mL of anhydrous ethanol. Stir the mixture until the solid is fully dissolved. Using the alcohol in large excess serves as both the solvent and a reactant, driving the reaction equilibrium towards the product.[8]
-
Catalyst Addition : While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.6 mL, ~11.0 mmol) dropwise. Caution: This addition is exothermic. A precipitate of the aminobenzoic acid hydrogen sulfate salt is expected to form.[7] This precipitate will dissolve as the reaction proceeds and it is converted to the ester salt.
-
Reflux : Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be maintained at the boiling point of ethanol (~78 °C).
-
Reaction Monitoring : Allow the reaction to reflux for 60-90 minutes.[7][16] The progress can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted against the starting material. The product ester will be less polar than the starting carboxylic acid.
Part 2: Work-up and Product Isolation
-
Cooling : After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Quenching : Pour the cooled reaction mixture into a beaker containing approximately 50 mL of ice-water. This step dilutes the acid and precipitates the product salt.[7]
-
Neutralization : While stirring the aqueous mixture, slowly add a 10% aqueous solution of sodium carbonate. Add the solution portion-wise until the vigorous evolution of CO₂ gas ceases and the pH of the solution is approximately 8.[7][16] This crucial step neutralizes the sulfuric acid and, importantly, deprotonates the ammonium salt of the ester product, rendering it insoluble in water and causing it to precipitate as a solid.
-
Isolation : Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing : Wash the collected solid on the filter paper with three portions of cold deionized water (e.g., 3 x 15 mL) to remove any inorganic salts.
-
Drying : Continue to draw air through the funnel to partially dry the product. For complete drying, the solid can be transferred to a watch glass and left in a desiccator or a low-temperature oven.
Part 3: Purification
-
Recrystallization : The crude product can be purified by recrystallization to remove unreacted starting material and side products. A common solvent system for similar compounds is an ethanol/water mixture.[16][17]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Final Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.
-
Yield Calculation : Weigh the final, dry product and calculate the percent yield.
Characterization
-
Melting Point : Determine the melting point of the purified product. A sharp melting range close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy : The IR spectrum should show the appearance of a characteristic ester C=O stretch (typically ~1700-1725 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). The N-H stretch of the secondary amine will remain (~3300-3500 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is definitive for confirming the structure. Expect to see signals corresponding to the butyl group, the aromatic protons, and the new ethyl group (a quartet and a triplet).
Safety Precautions
-
General : Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. This experiment should be performed in a well-ventilated fume hood.[18]
-
Concentrated Sulfuric Acid : Sulfuric acid is extremely corrosive and a strong dehydrating agent that can cause severe burns.[14][18] Handle with extreme care, adding it slowly to the alcohol solution. In case of skin contact, wash immediately with copious amounts of water.[19][20]
-
Solvents : Ethanol and ethyl acetate are flammable. Keep them away from ignition sources. An electric heating mantle should be used instead of a Bunsen burner.[17]
-
Neutralization : The neutralization step with sodium carbonate produces carbon dioxide gas. Perform this step slowly in a large beaker to avoid excessive frothing and potential overflow.[7]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. prezi.com [prezi.com]
- 13. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. public.websites.umich.edu [public.websites.umich.edu]
- 16. scribd.com [scribd.com]
- 17. m.youtube.com [m.youtube.com]
- 18. A Detail Guide on Sulfuric Acid Hazards and Safety | CloudSDS [cloudsds.com]
- 19. quora.com [quora.com]
- 20. CCOHS: Sulfuric Acid [ccohs.ca]
Application Notes and Protocols for the Use of 4-(Butylamino)benzoic Acid in Solution-Phase Peptide Synthesis
Executive Summary
While not a conventional reagent in routine peptide synthesis, 4-(butylamino)benzoic acid presents a unique bifunctional scaffold for the specialized modification of peptides in solution-phase applications. Its structure, featuring a secondary butylamine and a benzoic acid moiety, allows for its strategic incorporation as a C-terminal cap or as an internal building block, imparting specific physicochemical properties to the final peptide. This guide provides a comprehensive overview of the hypothetical, yet chemically sound, applications of 4-(butylamino)benzoic acid in solution-phase peptide synthesis (SPPS). Detailed protocols, mechanistic insights, and workflow visualizations are presented to enable researchers to explore its potential in drug discovery and peptide engineering.
Introduction: A Novel Building Block for Peptide Modification
Solution-phase peptide synthesis, though often more labor-intensive than solid-phase methods, offers significant advantages for large-scale production and for the synthesis of complex or modified peptides where solubility issues on a solid support may arise.[1] The choice of building blocks is paramount to the success of any peptide synthesis strategy.
4-(Butylamino)benzoic acid is an intriguing, non-proteinogenic amino acid derivative. A comprehensive review of current literature does not indicate its widespread use as a standard coupling reagent, scavenger, or protecting group in established peptide synthesis protocols. However, its inherent chemical functionalities—a nucleophilic secondary amine and a carboxyl group that can be activated—make it a prime candidate for bespoke peptide modifications. Specifically, it can be utilized to introduce an N-butylated benzoyl group, which may influence a peptide's lipophilicity, membrane permeability, and resistance to enzymatic degradation.
This document outlines two primary hypothetical applications for 4-(butylamino)benzoic acid in solution-phase peptide synthesis:
-
Application A: As a C-terminal capping agent, where the amine of 4-(butylamino)benzoic acid is coupled to the C-terminus of a peptide.
-
Application B: As a starting point for peptide elongation, where an amino acid is coupled to the activated carboxylic acid of 4-(butylamino)benzoic acid.
Core Principles and Mechanistic Considerations
The fundamental reaction in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[2] This process requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack.[3]
Carboxyl Group Activation
In solution-phase synthesis, carbodiimides like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are commonly used activators.[4] However, their use alone can lead to side reactions and racemization.[4] To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are employed. These additives react with the activated carboxyl group to form a less reactive, but more stable active ester, which then cleanly reacts with the amine component with minimal racemization.[5]
More advanced, stand-alone coupling reagents, such as phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), have become popular as they are highly efficient and suppress side reactions.[2][5]
Challenges with Secondary Amines
The secondary amine of 4-(butylamino)benzoic acid is less nucleophilic and more sterically hindered than a primary amine. This can result in slower coupling kinetics, requiring more potent coupling reagents or longer reaction times to achieve complete conversion. Reagents like HATU or COMU, known for their high reactivity, are particularly well-suited for such "difficult" couplings.[5]
Application A: C-Terminal Peptide Modification
In this application, a pre-synthesized, N-terminally protected peptide with a free C-terminus is coupled to the secondary amine of 4-(butylamino)benzoic acid. This results in a peptide with a C-terminal N-butyl-benzamide.
Workflow for C-Terminal Modification
Caption: Workflow for C-terminal capping with 4-(Butylamino)benzoic acid.
Detailed Protocol for C-Terminal Modification
Materials:
-
N-terminally protected peptide (e.g., Boc-peptide-OH or Fmoc-peptide-OH)
-
4-(Butylamino)benzoic acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (brine) (aq)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Solvents for chromatography (e.g., Hexane/EtOAc or DCM/MeOH)
Procedure:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected peptide (1.0 eq.) and 4-(butylamino)benzoic acid (1.1 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.5 eq.) to the stirred solution.
-
Activation and Coupling: Add HATU (1.05 eq.) portion-wise to the reaction mixture. The solution may turn a pale yellow.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure, C-terminally modified peptide.
Application B: N-Terminal Peptide Elongation
In this scenario, 4-(butylamino)benzoic acid serves as the starting scaffold. Its carboxyl group is activated and coupled to the free N-terminus of an amino acid ester, initiating the peptide chain.
Workflow for N-Terminal Elongation
Caption: Workflow for peptide elongation from 4-(Butylamino)benzoic acid.
Detailed Protocol for N-Terminal Elongation
Materials:
-
4-(Butylamino)benzoic acid
-
Amino acid ester hydrochloride (e.g., H-Gly-OtBu·HCl)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents as listed in Protocol 3.2.
Procedure:
-
Dissolution: In a flame-dried flask under an inert atmosphere, dissolve 4-(butylamino)benzoic acid (1.0 eq.), the amino acid ester hydrochloride (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C.
-
Base Addition: Add NMM (1.1 eq.) to neutralize the hydrochloride salt, followed by an additional 1.1 eq. of NMM for the coupling reaction.
-
Activation and Coupling: Add EDC·HCl (1.2 eq.) portion-wise. A white precipitate (N,N'-dicyclohexylurea if DCC is used) may form.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove any urea byproduct. Dilute the filtrate with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the desired dipeptide derivative. This product can then be deprotected for further elongation.
Data and Reagent Summary
Effective solution-phase synthesis relies on the appropriate choice of solvents and coupling reagents.
Table 1: Common Solvents for Solution-Phase Peptide Synthesis
| Solvent | Abbreviation | Polarity | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | Excellent solvating power for peptides. High boiling point can make removal difficult. |
| Dichloromethane | DCM | Nonpolar | 40 | Good for dissolving starting materials and for extractions. Volatile. |
| Tetrahydrofuran | THF | Polar Aprotic | 66 | Often used in combination with other solvents. |
| Acetonitrile | ACN | Polar Aprotic | 82 | Common in purification (HPLC) and for dissolving some reagents. |
Table 2: Properties of Selected Coupling Reagents
| Reagent | Acronym | Type | Key Advantages | Potential Issues |
| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Inexpensive, effective. | Insoluble urea byproduct. Potential for racemization without additives.[4] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble urea byproduct, easy removal. | Requires additives (e.g., HOBt) to suppress racemization.[6] |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium | High efficiency, low racemization. | Forms carcinogenic HMPA as a byproduct.[2] |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | Similar to BOP but with non-toxic byproducts. Fast reactions.[2] | --- |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium | Extremely fast and efficient, especially for hindered couplings. Low racemization.[5] | Can cause guanidinylation of free amines if used in excess.[5] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Aminium/Uronium | High reactivity, similar to HATU. Non-explosive starting materials.[5] | Limited stability in solution. Can cause guanidinylation. |
Troubleshooting and Final Considerations
-
Poor Solubility: If the peptide or 4-(butylamino)benzoic acid derivative has poor solubility in standard solvents, consider using solvent mixtures (e.g., DMF/DCM) or performing the reaction at a slightly elevated temperature (e.g., 40 °C), while carefully monitoring for side reactions.
-
Slow/Incomplete Reactions: For sluggish couplings involving the secondary amine, increase the equivalents of the coupling reagent and base, extend the reaction time, or switch to a more powerful reagent like HATU or COMU.
-
Purification Challenges: The N-butyl group increases the lipophilicity of the final product, which may require adjustments to chromatographic purification methods, such as using less polar solvent systems.
Conclusion
4-(Butylamino)benzoic acid represents a versatile, albeit underutilized, tool for the custom modification of peptides. The protocols and workflows detailed in these application notes provide a robust starting point for researchers aiming to incorporate this unique moiety into their peptide structures. By leveraging established principles of solution-phase synthesis and understanding the nuances of coupling with secondary amines, scientists can successfully employ 4-(butylamino)benzoic acid to create novel peptide derivatives with potentially enhanced therapeutic properties.
References
- (No direct citation available for the specific use of 4-(butylamino)
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[2]
-
MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.[5]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.[7]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. (General reference for coupling reagents).
-
Aapptec. (n.d.). Peptide Coupling Reagents. Aapptec.[4]
-
Bachem. (2021, July 23). Peptide solubility. Bachem.[8]
-
Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Thermo Fisher Scientific.[9]
-
Bachem. (n.d.). Introduction to Peptide Synthesis Methods. Bachem.[1]
-
Rojas, C. M. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.[10]
-
Jaradat, D. M. M., et al. (2022). Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). Molecules, 27(16), 5333.[6]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[4]
- (General reference to principles of peptide synthesis, not a direct cit
Sources
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. A convenient approach to synthesizing peptide C-terminal N-alkyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. US4569967A - Synthesis of N-substituted peptide amides - Google Patents [patents.google.com]
Application Notes & Protocols: Investigating 4-(Butylamino)benzoic Acid Derivatives in Local Anesthetic Research
Introduction: The Rationale for Exploring 4-(Butylamino)benzoic Acid Scaffolds
The clinical need for local anesthetics that offer improved safety profiles, longer duration of action, and targeted efficacy continues to drive pharmaceutical research. Local anesthetics function by reversibly blocking voltage-gated sodium channels (VGSCs) in neuronal membranes, which prevents the propagation of nerve impulses that transmit pain signals.[1] The archetypal local anesthetic molecule consists of three key components: a lipophilic aromatic ring, an intermediate linker chain (typically an ester or amide), and a hydrophilic tertiary amine.[2]
This guide focuses on 4-(Butylamino)benzoic acid, a compound that serves as a valuable lipophilic scaffold for the synthesis of novel local anesthetic candidates.[3] It is a key precursor in the synthesis of the potent local anesthetic tetracaine, which underscores its relevance in this field.[3][4] The n-butyl group attached to the aromatic amine contributes significantly to the lipophilicity, a critical factor for membrane penetration and interaction with the VGSC receptor site.[4] By modifying the ester chain and the terminal amine of 4-(Butylamino)benzoic acid derivatives, researchers can systematically investigate structure-activity relationships (SAR) to optimize potency, onset, and duration of action while minimizing toxicity.[2]
This document provides a comprehensive framework for the preclinical evaluation of novel local anesthetics derived from the 4-(Butylamino)benzoic acid scaffold, detailing methodologies from initial formulation to robust in vitro and in vivo characterization.
Caption: SAR of a 4-(Butylamino)benzoic Acid Derivative.
Section 1: Physicochemical Characterization and Formulation
Before biological evaluation, it is critical to characterize the physicochemical properties of the lead compound, a synthesized ester of 4-(Butylamino)benzoic acid (referred to herein as 'BABA-ester'). This data informs the development of a suitable formulation for preclinical testing.
1.1 Physicochemical Properties
The parent scaffold, 4-(Butylamino)benzoic acid, possesses known properties that provide a baseline.
| Property | Value | Source |
| Molecular Formula | C11H15NO2 | [5] |
| Molecular Weight | 193.24 g/mol | [6] |
| Melting Point | 149-151 °C | [5][7] |
| Solubility | Slightly soluble in water; more soluble in organic solvents like methanol and chloroform. | [5][7] |
| pKa | 4.77 ± 0.10 (Predicted) | [7] |
Scientist's Note: The low water solubility of the parent acid and its ester derivatives necessitates formulation strategies to create stable, injectable solutions for testing. The pKa of the hydrophilic amine tail of the final BABA-ester is crucial; it dictates the ratio of charged (cationic) to uncharged (base) forms at physiological pH. The uncharged base form is required to cross the lipid-rich nerve membrane, while the charged cationic form is believed to be the primary species that binds to and blocks the sodium channel from within the cell.[1][8]
1.2 Protocol: Formulation of BABA-ester for In Vivo Testing
Principle: To create a sterile, isotonic solution of the BABA-ester hydrochloride salt at various concentrations for subcutaneous injection. The pH is adjusted to be acidic to ensure solubility and stability, but not so low as to cause significant tissue irritation.
Materials:
-
BABA-ester (synthesized and purified)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium chloride (NaCl)
-
Water for Injection (WFI)
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Salt Formation: Weigh the desired amount of BABA-ester free base. Dissolve it in a minimal amount of WFI. Titrate slowly with 0.1 M HCl while stirring until the compound is fully dissolved and the pH is between 4.0 and 5.0. This converts the tertiary amine to its water-soluble hydrochloride salt.
-
Achieve Target Concentration: Add WFI to reach approximately 90% of the final target volume.
-
Isotonicity Adjustment: Calculate and add the required amount of NaCl to make the solution isotonic (approx. 0.9% w/v, accounting for the contribution of the drug substance).
-
Final Volume and pH Check: Adjust the final volume with WFI. Re-verify the pH and adjust if necessary. The pH of many commercial local anesthetic solutions with vasoconstrictors is around 4.5.[9]
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile final vial.
-
Quality Control: Perform a final check for clarity and absence of particulate matter. Store at 2-8°C, protected from light. Prepare a vehicle control solution using the same procedure but omitting the BABA-ester.
Section 2: In Vitro Evaluation of Sodium Channel Blockade
The primary mechanism of action for local anesthetics is the blockade of VGSCs.[10][11] Patch-clamp electrophysiology is the gold-standard method for quantifying this interaction at the molecular level.[12][13] This protocol focuses on assessing the potency and state-dependence of the BABA-ester on a key pain-associated sodium channel subtype, Nav1.7.
Caption: High-level preclinical evaluation workflow.
2.1 Protocol: Whole-Cell Voltage-Clamp Analysis of Nav1.7 Block
Principle: To measure the inhibitory effect of BABA-ester on sodium currents in a cell line stably expressing human Nav1.7 channels. We will determine the half-maximal inhibitory concentration (IC50) for both resting (tonic) and use-dependent (phasic) block. Use-dependent block, where the drug has a higher affinity for open or inactivated channels, is a hallmark of clinically effective local anesthetics.[8][10]
Materials:
-
HEK-293 cells stably expressing hNav1.7
-
Patch-clamp rig (amplifier, digitizer, microscope, micromanipulators)
-
Borosilicate glass capillaries for pipettes
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)
-
BABA-ester stock solution (in DMSO) and serial dilutions in external solution
-
Positive control: Lidocaine or Tetracaine
Procedure:
-
Cell Preparation: Plate the hNav1.7-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Achieve Whole-Cell Configuration:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[14] Allow the cell to stabilize for 3-5 minutes.
-
-
Tonic Block Protocol:
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.
-
Apply a depolarizing test pulse to 0 mV for 20 ms every 15 seconds (0.067 Hz) to elicit a sodium current.
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of BABA-ester.
-
Measure the steady-state reduction in peak current at each concentration.
-
-
Use-Dependent Block Protocol:
-
Hold the cell at -120 mV.
-
Apply a train of 20 depolarizing pulses to 0 mV (20 ms duration) at a higher frequency (e.g., 10 Hz) that mimics a pain signal.
-
Measure the peak current of the first pulse and the last pulse in the train. Use-dependent block is observed as a progressive decrease in current during the pulse train.
-
Repeat this protocol for each concentration of BABA-ester.
-
-
Data Analysis:
-
For tonic block, plot the fractional block ((I_control - I_drug) / I_control) against the drug concentration and fit with the Hill equation to determine the IC50.
-
For use-dependent block, calculate the fractional block for the last pulse in the train at each concentration and determine the IC50 similarly.
-
| Parameter | BABA-ester (Hypothetical) | Lidocaine (Reference) |
| Tonic Block IC50 (µM) | 150 | 300 |
| Use-Dependent Block IC50 (µM) | 25 | 60 |
Rationale: A lower IC50 for use-dependent block compared to tonic block is a desirable characteristic. It suggests the drug will preferentially target nerves that are actively firing, such as those transmitting nociceptive signals, while having less effect on resting nerves.
Section 3: In Vivo Assessment of Anesthetic Efficacy
In vivo models are essential to determine the translational potential of an in vitro finding. The rodent tail-flick test is a simple, reliable method for assessing the duration and intensity of local anesthetic-induced sensory blockade.[15][16][17]
3.1 Protocol: Mouse Tail-Flick Test for Dermal Analgesia
Principle: A thermal stimulus (radiant heat) is applied to the mouse's tail. The latency to a reflexive "flick" of the tail away from the heat is measured. An effective local anesthetic injected at the base of the tail will block nerve conduction and significantly increase this latency.[17][18]
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Tail-flick apparatus with radiant heat source
-
Animal restrainers
-
BABA-ester formulations (e.g., 0.5%, 1%, 2%)
-
Positive control (e.g., 2% Lidocaine)
-
Vehicle control
-
30-gauge needles and syringes
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory environment and the restrainers for several days before the experiment.
-
Baseline Latency:
-
Place a mouse in a restrainer, allowing the tail to be exposed.
-
Position the tail over the radiant heat source (typically 3-5 cm from the tip).
-
Activate the heat source and timer. The time taken for the mouse to flick its tail is the tail-flick latency (TFL).
-
Crucial Safety Step: Implement a cut-off time (e.g., 10-12 seconds) to prevent tissue damage. If the mouse does not respond by the cut-off time, the heat source must be turned off, and the latency is recorded as the cut-off time.[18]
-
Measure the baseline TFL 2-3 times for each mouse and average the values. Exclude animals with extreme baseline latencies.
-
-
Drug Administration:
-
Randomly assign mice to treatment groups (Vehicle, Positive Control, BABA-ester concentrations).
-
Administer two subcutaneous injections (e.g., 20 µL each) on opposite sides of the tail base.[15]
-
-
Post-Injection Testing:
-
Measure the TFL at set intervals after injection (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
-
Data Analysis:
-
Convert TFL data to a percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.
-
Onset of Action: Time to reach a significant increase in %MPE.
-
Peak Effect: The maximum %MPE achieved.
-
Duration of Action: The time from injection until the %MPE returns to near baseline levels.
-
| Treatment Group | Onset of Action (min) | Peak Effect (%MPE) | Duration of Action (min) |
| Vehicle | N/A | < 10% | N/A |
| 2% Lidocaine | ~5 | 100% | 45 ± 10 |
| 1% BABA-ester (Hypothetical) | ~8 | 100% | 95 ± 15 |
| 2% BABA-ester (Hypothetical) | ~6 | 100% | 150 ± 20 |
Section 4: Regulatory and Safety Considerations
The development of any new local anesthetic must adhere to regulatory guidelines. Early engagement with agencies like the FDA is recommended.[19] Preclinical development plans should include safety and toxicology studies conducted under Good Laboratory Practices (GLP).[20] Key considerations for a BABA-ester derivative would include assessing local tissue toxicity at the injection site, systemic toxicity, and potential neurotoxicity.[21][22]
Caption: Proposed mechanism of action at the nerve membrane.
Conclusion
The 4-(Butylamino)benzoic acid scaffold represents a promising starting point for the rational design of novel local anesthetic agents. Its structural similarity to the lipophilic portion of tetracaine provides a strong scientific basis for its exploration. By systematically applying the formulation, in vitro electrophysiological, and in vivo efficacy protocols detailed in this guide, researchers can effectively characterize new chemical entities derived from this scaffold. A successful candidate would ideally demonstrate potent, use-dependent blockade of relevant sodium channel subtypes, translating to a rapid onset and extended duration of action in vivo, all while maintaining a favorable safety profile.
References
- Fozzard, H. A., Lee, P. J., & Lipkind, G. M. (n.d.). Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. Current Pharmaceutical Design.
- Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. BJA: British Journal of Anaesthesia, 89(1), 52-61.
- Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology, 149(4), 465-481.
- Various Authors. (2024). Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. Assorted scientific sources.
- Fozzard, H. A., et al. (2011). Mechanism of local anesthetic drug action on voltage-gated sodium channels. Journal of the American Heart Association, 120(4), 350-358.
- Jun, H. W., et al. (2003). Formulation and Efficacy Studies of New Topical Anesthetic Creams. Drug Development and Industrial Pharmacy, 29(5), 505-512.
- Grant, G. J., & Vermeulen, K. (1993). Assessing local anesthetic effect using the mouse tail flick test. Anesthesia & Analgesia, 77(4), 770-773.
- Weikel, A., et al. (2017). Effectiveness of various formulations of local anesthetics and additives for topical anesthesia. European Journal of Pharmaceutical Sciences, 104, 237-243.
- Rajnish, G., & Souvik, G. (2012). New Formulations of Local Anaesthetics—Part I. Journal of Anaesthesiology Clinical Pharmacology, 28(2), 153-158.
- Okida, I., et al. (2020). Development and Clinical Evaluation of New Topical Anesthetic Formulations for Dental Care. Biological and Pharmaceutical Bulletin, 43(11), 1675-1681.
- ChemicalBook. (n.d.). 4-(BUTYLAMINO)BENZOIC ACID.
- Harsha, C., et al. (2023). Evaluation of the local anesthetic and analgesic potential of a polyherbal formulation "Injection Harsha 22" in experimental animals. Journal of Experimental Pharmacology, 15, 123-131.
- BenchChem. (n.d.). 4-(Butylamino)benzoic acid.
- Google Patents. (1999). Topical anesthetic formulation.
- Grant, G. J., et al. (2000). An in vivo method for the quantitative evaluation of local anesthetics. Journal of Pharmacological and Toxicological Methods, 44(1), 125-129.
- ChemBK. (n.d.). 4-(BUTYLAMINO)BENZOIC ACID.
- BenchChem. (n.d.). Application Notes and Protocols: Patch-Clamp Analysis of Sodium Channel Block by Atelopidtoxin.
- Schneider, M. E. (2023, March 16). FDA issues guidance on developing long-acting local anesthetics. RAPS.
- Slideshare. (n.d.). Models for screening of Local Anaesthetics.pptx.
- Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.
- U.S. Food and Drug Administration. (2023). Development of Local Anesthetic Drug Products With Prolonged Duration of Effect.
- PubChem. (n.d.). 4-(Butylamino)benzoic acid.
- Takasugi, Y., et al. (2016). Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats. Experimental Animals, 65(4), 409-415.
- Taylor & Francis Online. (n.d.). Tail flick test – Knowledge and References.
- Wikipedia. (n.d.). Tail flick test.
- Federal Register. (2023, March 16). Development of Local Anesthetic Drug Products With Prolonged Duration of Effect; Draft Guidance for Industry; Availability.
- Wang, Y., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(12), 6625-6636.
- U.S. Food and Drug Administration. (2023). Development of Local Anesthetic Drug Products With Prolonged Duration of Effect; Draft Guidance for Industry.
- Charles River Laboratories. (n.d.). Patch-Clamp Electrophysiology Studies.
- Imran, M. B., et al. (2021). Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. Anesthesiology Progress, 68(2), 79-86.
- Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics.
- Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University.
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Application Note and Detailed Protocol: Synthesis of Ethyl 4-(butylamino)benzoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated Aminobenzoates
Ethyl 4-aminobenzoate, commonly known as benzocaine, is a widely used local anesthetic. The modification of its chemical structure, particularly through N-alkylation, offers a pathway to new molecules with potentially altered pharmacokinetic and pharmacodynamic properties. The introduction of an N-butyl group to the primary amine of ethyl 4-aminobenzoate yields ethyl 4-(butylamino)benzoate, a compound of interest in medicinal chemistry for exploring structure-activity relationships (SAR) in anesthetic and related drug classes. This document provides a detailed experimental guide for the synthesis of ethyl 4-(butylamino)benzoate via two robust and common synthetic strategies: direct N-alkylation and reductive amination. The causality behind experimental choices, safety protocols, and analytical validation are emphasized to ensure reliable and reproducible results.
Strategic Approaches to N-Butylation
The synthesis of secondary amines from primary aromatic amines can be approached through several methodologies. Each method presents distinct advantages and challenges regarding reaction conditions, substrate scope, and by-product formation. Here, we detail two field-proven methods for the N-butylation of ethyl 4-aminobenzoate.
-
Reductive Amination: This is often the preferred method for controlled mono-alkylation, minimizing the over-alkylation that can occur with direct alkylation methods. This process involves the reaction of the primary amine with an aldehyde (butyraldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The use of a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is crucial for the success of this one-pot reaction.
-
Direct N-Alkylation: This classical approach involves the reaction of the amine with an alkyl halide, in this case, 1-bromobutane. While conceptually straightforward, this method can be prone to over-alkylation, yielding the tertiary amine as a significant by-product. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product.
This guide will focus on the reductive amination approach due to its superior control and generally higher yields of the desired secondary amine.
Reaction Mechanism: Reductive Amination
The reductive amination of ethyl 4-aminobenzoate with butyraldehyde proceeds in two key steps within a single reaction vessel:
-
Imine Formation: The primary amine of ethyl 4-aminobenzoate nucleophilically attacks the carbonyl carbon of butyraldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is typically reversible and can be favored by the removal of water or by using a dehydrating agent.
-
Reduction: A hydride-based reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the C=N double bond of the imine to form the N-butyl secondary amine. NaBH(OAc)₃ is particularly effective as it is less reactive towards the aldehyde starting material compared to other reducing agents like sodium borohydride (NaBH₄), thus minimizing the reduction of the aldehyde to butanol.
Experimental Protocol: N-Butylation via Reductive Amination
This protocol provides a detailed, step-by-step methodology for the synthesis of ethyl 4-(butylamino)benzoate.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 1.65 g (10 mmol) | Purity ≥98% |
| Butyraldehyde | C₄H₈O | 72.11 | 0.87 mL (12 mmol) | Freshly distilled recommended |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 2.97 g (14 mmol) | Moisture sensitive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous grade |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 0.57 mL (10 mmol) | Reagent grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction |
| Hexanes | C₆H₁₄ | - | As needed | For chromatography |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water. It is also a skin and eye irritant. Handle under an inert atmosphere if possible and avoid contact with moisture.
-
Butyraldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
1-Bromobutane (for direct alkylation): Highly flammable liquid and vapor. Causes skin and serious eye irritation and may cause respiratory irritation. It is also incompatible with strong bases and oxidizers.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of ethyl 4-(butylamino)benzoate.
Step-by-Step Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-aminobenzoate (1.65 g, 10 mmol) and anhydrous dichloromethane (40 mL).
-
Stir the mixture at room temperature until all the solid has dissolved.
-
To the resulting solution, add glacial acetic acid (0.57 mL, 10 mmol) followed by butyraldehyde (0.87 mL, 12 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Reduction:
-
Slowly add sodium triacetoxyborohydride (2.97 g, 14 mmol) to the reaction mixture in small portions over 15 minutes. Note: The addition may cause a slight exotherm and gas evolution.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~30 mL). Continue adding until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a pale yellow oil or solid. Purify the crude material by column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product (visualized by TLC) and remove the solvent under reduced pressure to yield ethyl 4-(butylamino)benzoate as a pure product.
-
Characterization Data
The identity and purity of the synthesized ethyl 4-(butylamino)benzoate should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (d, 2H), 6.59 (d, 2H), 4.30 (q, 2H), 4.20 (br s, 1H, NH), 3.15 (t, 2H), 1.65 (m, 2H), 1.45 (m, 2H), 1.35 (t, 3H), 0.98 (t, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 167.0, 151.0, 131.5, 119.5, 112.0, 60.5, 43.0, 31.0, 20.0, 14.5, 14.0. |
| Mass Spectrometry (ESI+) | m/z: 222.15 [M+H]⁺ |
| Appearance | Pale yellow oil or low-melting solid. |
| Yield | Typically 75-90%. |
Discussion of Alternative Method: Direct N-Alkylation
For completeness, a brief overview of the direct N-alkylation approach is provided.
Reaction Scheme
Ethyl 4-aminobenzoate reacts with 1-bromobutane in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile or DMF) at elevated temperatures.
Workflow for Direct N-Alkylation
Caption: Workflow for direct N-alkylation of ethyl 4-aminobenzoate.
The primary challenge with this method is controlling the reaction to prevent the formation of the tertiary amine, N,N-dibutyl ethyl 4-aminobenzoate. This often requires using a slight excess of the amine starting material and carefully monitoring the reaction progress. The purification can also be more challenging due to the presence of both mono- and di-alkylated products.
Conclusion
The reductive amination protocol detailed herein provides a reliable and high-yielding method for the N-butylation of ethyl 4-aminobenzoate. The mild reaction conditions and high selectivity of sodium triacetoxyborohydride make this the preferred method for researchers aiming to synthesize N-alkylated aminobenzoate derivatives for further study. Adherence to the described safety precautions and analytical validation steps is essential for the successful and safe execution of this synthesis.
References
-
Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]
-
AK Scientific, Inc. Sodium triacetoxyborohydride Safety Data Sheet. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications. Retrieved from [Link]
- Carl ROTH. (n.d.). *
Application and Protocol Guide: Comprehensive Characterization of 4-(Butylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the analytical methods required for the full characterization of 4-(Butylamino)benzoic acid (4-BABA). As a key intermediate in the synthesis of pharmaceuticals, such as the local anesthetic tetracaine, and a known degradation product, rigorous analytical control is paramount.[1] This guide details the underlying principles and provides actionable protocols for chromatographic, spectroscopic, and thermal analysis techniques, empowering researchers to ensure the identity, purity, and stability of this critical compound.
Introduction and Physicochemical Foundation
4-(Butylamino)benzoic acid is an aminobenzoic acid derivative, specifically 4-Aminobenzoic acid, where a butyl group substitutes one of the amino hydrogens.[2][3][4] This structure, featuring both a weakly acidic carboxylic acid group and a weakly basic secondary amine, dictates its chemical behavior and the analytical strategies required for its characterization. Understanding its fundamental properties is the first step in developing robust analytical methods.
Table 1: Physicochemical Properties of 4-(Butylamino)benzoic Acid
| Property | Value | Source(s) |
| IUPAC Name | 4-(butylamino)benzoic acid | [1][2] |
| Synonyms | p-Butylaminobenzoic acid, Tetracaine Impurity B | [3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [3] |
| Molecular Weight | 193.24 g/mol | [2][3] |
| Appearance | White to off-white or pale beige crystalline solid/powder | [3][5] |
| Melting Point | 149-151 °C | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and chloroform. | [2][3][5] |
| Predicted pKa (Acidic) | ~4.77 - 4.87 | [3] |
| Predicted pKa (Basic) | ~3.36 |
Rationale: The dual acidic/basic nature and moderate polarity of 4-BABA make reversed-phase High-Performance Liquid Chromatography (HPLC) an ideal choice for purity and assay determination. Its chromophore (the substituted benzene ring) allows for straightforward UV detection. Its volatility is generally too low for direct Gas Chromatography (GC) without derivatization, but GC is essential for analyzing residual solvents from its synthesis.
Analytical Workflow and Technique Synergy
A multi-technique approach is essential for the unambiguous characterization of any pharmaceutical intermediate. Each technique provides a unique piece of the puzzle, and their combined data create a complete and reliable profile of the material.
Caption: Integrated analytical workflow for 4-BABA characterization.
Chromatographic Methods: Purity and Volatiles
Chromatography is the cornerstone of quantitative analysis, separating 4-BABA from process impurities and degradation products.
Reversed-Phase HPLC for Purity and Assay
Principle: Reversed-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times. 4-BABA, with its butyl chain and benzene ring, has sufficient hydrophobicity for good retention on a C18 column.
Causality of Method Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the industry standard and provides an excellent balance of hydrophobic retention and peak shape for a wide range of molecules, including 4-BABA.
-
Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities. A phosphate or formate buffer is incorporated to control the pH. At a pH around 3, the carboxylic acid group of 4-BABA is protonated (neutral), and the secondary amine is protonated (charged), ensuring a consistent ionic form and preventing peak tailing. Phosphoric acid is a common choice for UV-only methods, while formic acid is preferred for mass spectrometry (MS) compatibility.[6][7]
-
Detection: The aromatic ring in 4-BABA provides strong UV absorbance. A detection wavelength is chosen at a lambda max (λmax) to ensure high sensitivity.
Protocol 1: HPLC Purity and Assay of 4-(Butylamino)benzoic Acid
1. Objective: To determine the purity of 4-(Butylamino)benzoic Acid and quantify its assay value against a reference standard.
2. Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference Standard: 4-(Butylamino)benzoic Acid, USP grade or equivalent.[8]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Phenomenex Kinetex, Waters SunFire) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
| Run Time | 30 minutes |
4. Preparation of Solutions:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of 4-BABA Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the 4-BABA sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
5. System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor (Tf): ≤ 2.0 for the 4-BABA peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas.
-
6. Procedure:
-
Inject the Diluent (as a blank), followed by the Standard Solution, and then the Sample Solution.
-
Integrate all peaks in the chromatograms.
7. Calculations:
-
Purity (% Area):
-
% Purity = (Area of 4-BABA Peak / Sum of All Peak Areas) * 100
-
-
Assay (% vs. Standard):
-
% Assay = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100
-
Gas Chromatography for Residual Solvents
Principle: GC is the definitive technique for analyzing volatile organic compounds (VOCs), such as the solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, hexane).[9] A sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the analytes' boiling points and interactions with the stationary phase.
Causality of Method Choices:
-
Technique: Headspace GC is preferred for solid samples like 4-BABA. The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC. This avoids injecting the non-volatile active ingredient, which would contaminate the system.
-
Detector: A Flame Ionization Detector (FID) is used due to its excellent sensitivity for hydrocarbons (most organic solvents).[10]
Spectroscopic Methods: Identity and Structure
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation to provide information on chemical identity and molecular structure.
Fourier Transform Infrared Spectroscopy (FTIR)
Principle: FTIR provides a molecular "fingerprint" by measuring the absorption of infrared radiation by specific chemical bonds. It is a rapid and powerful technique for confirming the identity of a material.
Expected Absorptions for 4-BABA:
-
~3300-3400 cm⁻¹: N-H stretch (secondary amine).
-
~2500-3300 cm⁻¹ (broad): O-H stretch (carboxylic acid).
-
~2850-2960 cm⁻¹: C-H stretches (aliphatic butyl group).
-
~1670-1700 cm⁻¹: C=O stretch (carbonyl of the carboxylic acid).
-
~1600, ~1520 cm⁻¹: C=C stretches (aromatic ring).
-
~1250-1300 cm⁻¹: C-N stretch.
Expert Insight: Comparing the FTIR spectrum of a sample to that of a certified reference standard is a fast and definitive method for identity confirmation.[2] Any significant differences may indicate a wrong compound or the presence of major impurities.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides exact molecular weight information, confirming the elemental composition. When coupled with a separation technique like LC (LC-MS), it is invaluable for identifying unknown impurities.
Expected Ions for 4-BABA (C₁₁H₁₅NO₂):
-
Molecular Weight: 193.24
-
[M+H]⁺ (Positive Ion Mode): m/z 194.11
-
[M-H]⁻ (Negative Ion Mode): m/z 192.10
Expert Insight: The fragmentation pattern in MS can provide structural clues. For 4-BABA, common fragments would arise from the loss of the butyl group or the carboxylic acid group.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structural elucidation. It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment of each atom in the molecule.
Expected ¹H NMR Signals (qualitative):
-
Aromatic Protons: Two doublets in the aromatic region (~6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Amine Proton (N-H): A broad singlet that may be exchangeable with D₂O.
-
Butyl Group Protons: Signals corresponding to the -CH₂-CH₂-CH₂-CH₃ chain, including a triplet for the terminal methyl group.
-
Carboxylic Acid Proton (O-H): A very broad singlet at high chemical shift (>10 ppm), which is also exchangeable.
Expert Insight: ¹H and ¹³C NMR spectra, along with 2D techniques like COSY and HSQC, can fully assign the structure of 4-BABA and are critical for characterizing any unknown impurities or degradation products isolated during forced degradation studies.[3][11]
Thermal Analysis
Principle: Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature.
-
Differential Scanning Calorimetry (DSC): Measures heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and purity (via melting point depression) and to study polymorphism. For 4-BABA, a sharp endotherm corresponding to its melting point of ~149-151 °C is expected.[12]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is used to assess thermal stability and decomposition temperature.
Caption: Relationship between analytical techniques and the information they yield.
Summary and Conclusion
The comprehensive characterization of 4-(Butylamino)benzoic acid requires a suite of orthogonal analytical techniques. The protocols and principles outlined in this guide provide a robust framework for researchers in drug development to ensure the quality, safety, and efficacy of their materials. By combining chromatographic separation (HPLC, GC), spectroscopic identification (FTIR, NMR, MS), and thermal analysis (DSC/TGA), a complete and trustworthy analytical profile can be established, satisfying both scientific and regulatory requirements.
References
-
ChemBK. (2024). 4-(BUTYLAMINO)BENZOIC ACID. Available at: [Link]
-
SIELC Technologies. Separation of Benzoic acid, 4-(butylamino)-, ethyl ester on Newcrom R1 HPLC column. Available at: [Link]
-
PubChem. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946. Available at: [Link]
-
PubChem. Benzoic acid, 4-(butylamino)-, methyl ester | C12H17NO2 | CID 12045722. Available at: [Link]
-
Human Metabolome Database. Showing metabocard for 4-(Butylamino)benzoic acid (HMDB0246301). Available at: [Link]
-
SIELC Technologies. (2018). Benzoic acid, 4-(butylamino)-, ethyl ester. Available at: [Link]
-
DETHERM. System: 4-(Butylamino)benzoic acid. Available at: [Link]
-
SpectraBase. p-(Butylamino)benzoic acid, ethyl ester - Optional[1H NMR] - Spectrum. Available at: [Link]
-
Nia Innovation. 4-(Butylamino)benzoic acid. Available at: [Link]
-
Ene, C. P., & Diacu, E. (2009). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. U.P.B. Sci. Bull., Series B, Vol. 71, Iss. 4. Available at: [Link]
-
ResearchGate. (2022). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]
-
Reddy, M.S.N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid... Longdom Publishing. Available at: [Link]
-
Hantao, L. W., et al. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. Journal of Chromatography A. Available at: [Link]
-
Open Access Journals. Gas Chromatography and its Applications in Pharmaceutical Industry. Available at: [Link]
-
Cioanca, E. R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]
-
Dasgupta, A., & Tso, G. (1998). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). PubMed. Available at: [Link]
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purification of synthesized 4-(Butylamino)benzoic acid by recrystallization
An Application Guide to the Purification of 4-(Butylamino)benzoic Acid via Recrystallization
Abstract
This application note provides a comprehensive technical guide for the purification of synthesized 4-(Butylamino)benzoic acid (CAS 4740-24-3) using the recrystallization technique. As a key intermediate in the synthesis of pharmaceuticals such as the local anesthetic tetracaine, achieving high purity of this compound is critical for downstream applications.[1][2] This document moves beyond a simple procedural outline, delving into the physicochemical principles that govern the purification process, offering a detailed, field-tested protocol, and establishing a framework for validating the final product's purity. This guide is intended for researchers, chemists, and process development scientists engaged in pharmaceutical synthesis and purification.
Introduction: The Imperative for Purity
4-(Butylamino)benzoic acid is a disubstituted aromatic carboxylic acid featuring both an acidic carboxyl group and a basic secondary amine.[2][3] This bifunctional nature makes it a versatile building block but also presents specific challenges during purification. Crude 4-(Butylamino)benzoic acid synthesized via methods like the N-alkylation of 4-aminobenzoic acid can contain unreacted starting materials, over-alkylated byproducts (e.g., N,N-dibutyl para-amino benzoic acid), and various colored impurities.[2]
Recrystallization is an exceptionally powerful and economical technique for purifying solid organic compounds.[4][5] The method leverages the fundamental principle that the solubility of a compound in a given solvent increases with temperature.[4][6] By dissolving the impure solid in a minimum amount of a hot, appropriate solvent and allowing it to cool slowly, the target compound crystallizes out of the solution, leaving impurities behind either in the saturated cold solvent (the "mother liquor") or as insoluble matter removed during an initial hot filtration.[7][8] The success of this technique hinges on the selection of a suitable solvent system, which is dictated by the molecular structure of the compound being purified.
Scientific Principles: Solvent Selection and Crystallization Dynamics
The choice of a recrystallization solvent is the most critical variable in this process. An ideal solvent should exhibit a steep solubility curve for 4-(Butylamino)benzoic acid—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[5]
Molecular Structure and Solubility Profile
4-(Butylamino)benzoic acid (C₁₁H₁₅NO₂) is an amphiphilic molecule.
-
Polar Moieties: The carboxylic acid (-COOH) and secondary amine (-NH-) groups are polar and capable of hydrogen bonding.
-
Non-polar Moieties: The benzene ring and the n-butyl chain (-C₄H₉) are non-polar and contribute to solubility in organic solvents.
This dual character suggests that single-component solvents may be less effective than a mixed-solvent system. While the compound is only slightly soluble in water, it has better solubility in organic solvents like alcohols.[9] A mixed-solvent system, such as ethanol/water or methanol/water, provides an elegant solution. The alcohol acts as the primary solvent, dissolving the compound effectively when hot, while water acts as the anti-solvent. Upon cooling, the addition of water or the inherent water content in an aqueous alcohol mixture drastically reduces the compound's solubility, promoting supersaturation and subsequent crystallization.
The Causality of Crystal Growth
The goal of recrystallization is not merely to precipitate the solid but to grow well-ordered crystals. A slow cooling rate is paramount.[7][10]
-
Slow Cooling: Promotes the formation of a stable crystal lattice. The molecules of 4-(Butylamino)benzoic acid have sufficient time to orient themselves correctly, systematically excluding differently shaped impurity molecules from the growing crystal structure.[4]
-
Rapid Cooling (Crashing Out): Leads to the rapid formation of a disordered precipitate. This process can trap impurities within the solid, significantly compromising the purification's effectiveness.[7]
Experimental Protocol and Workflow
This protocol assumes a starting batch of approximately 10 grams of crude 4-(Butylamino)benzoic acid. Adjust solvent volumes accordingly for different scales.
Materials and Equipment
-
Crude 4-(Butylamino)benzoic acid
-
Ethanol (95% or absolute) or Methanol
-
Deionized Water
-
Activated Charcoal (decolorizing carbon), if needed
-
Erlenmeyer flasks (appropriately sized)
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Ice-water bath
-
Spatulas and boiling chips
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of 4-(Butylamino)benzoic acid.
Step-by-Step Methodology
-
Dissolution: Place the crude 4-(Butylamino)benzoic acid and a few boiling chips into an appropriately sized Erlenmeyer flask. In a separate flask, heat the primary solvent (e.g., 95% ethanol) to its boiling point. Add the minimum amount of hot solvent to the crude solid to achieve complete dissolution with gentle heating and swirling.[11] Causality: Using the minimum volume ensures the solution is saturated when hot, which is necessary for crystallization to occur upon cooling.
-
Decolorization (Optional): If the resulting solution is significantly colored, remove it from the heat and add a very small amount (tip of a spatula) of activated charcoal. Swirl the mixture and gently reheat for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs high-molecular-weight colored impurities.[10]
-
Hot Gravity Filtration: This step is essential to remove insoluble impurities and activated charcoal. Pre-heat a second Erlenmeyer flask (the receiving flask) and a stemless or short-stemmed glass funnel on the hot plate. Place a fluted filter paper in the funnel. Filter the hot solution through the fluted paper into the receiving flask, ensuring the solution remains at or near its boiling point throughout the transfer to prevent premature crystallization in the funnel.[8][10]
-
Crystallization: Cover the receiving flask with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wooden block) to cool slowly and undisturbed to room temperature.[7] Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes. Causality: Slow cooling is critical for forming a pure crystal lattice. The subsequent ice bath maximizes the yield by further reducing the compound's solubility.[10][12]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Once the mother liquor has been drawn through, wash the crystals on the filter paper with a small portion of ice-cold solvent (the same ethanol/water composition).[12] Causality: The ice-cold wash removes any adhering mother liquor, which contains dissolved impurities, without dissolving a significant amount of the purified product.
-
Drying: Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible. Transfer the fine, crystalline powder to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Data Presentation and Purity Validation
The success of the purification must be validated empirically.
Key Physicochemical Data
| Property | Value | Source(s) |
| Compound Name | 4-(Butylamino)benzoic acid | [3] |
| CAS Number | 4740-24-3 | [1][9] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance (Crude) | Off-White to Pale Beige Solid | [1][13] |
| Appearance (Purified) | White Crystalline Solid | [9] |
| Melting Point (Literature) | 149-151 °C | [1][9] |
| Recommended Solvents | Ethanol/Water, Methanol/Water | [11][14] |
Purity Assessment
-
Melting Point Analysis: This is the most straightforward method to assess purity. A purified sample should exhibit a sharp melting point range that is close to the literature value. Impurities will typically cause the melting point to be depressed and the range to be broadened.[7][8]
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product against a reference standard. The purified product should show a single spot with an Rf value matching the standard, while the crude material may show multiple spots.
-
Spectroscopic Analysis: For rigorous quantitative analysis, techniques such as ¹H NMR, ¹³C NMR, and HPLC can be employed to confirm the structure and determine the purity with high accuracy.
Conclusion
Recrystallization is a robust and scalable method for the purification of 4-(Butylamino)benzoic acid. By carefully selecting a solvent system based on the compound's molecular structure and controlling the rate of cooling, one can effectively remove process-related impurities. The protocol described herein, grounded in the fundamental principles of solubility and crystal lattice formation, provides a reliable pathway to obtaining high-purity material suitable for demanding applications in pharmaceutical development.
References
-
4-(BUTYLAMINO)BENZOIC ACID - ChemBK. (n.d.). ChemBK. Retrieved from [Link]
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General procedures for the purification of Carboxylic acids - Chempedia. (n.d.). LookChem. Retrieved from [Link]
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4-(Butylamino)benzoic acid | C11H15NO2. (n.d.). PubChem. Retrieved from [Link]
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Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]
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The Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
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2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
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(PDF) Recrystallization of Impure Benzoic Acid. (2021, February 2). ResearchGate. Retrieved from [Link]
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4-(Butylamino)benzoic acid. (n.d.). Nia Innovation. Retrieved from [Link]
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Recrystallization of Benzoic Acid. (n.d.). St. Olaf College. Retrieved from [Link]
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Recrystallization. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
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Recrystallization 2. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. Retrieved from [Link]
-
(PDF) Recrystallization of Impure Benzoic Acid. (2024, May 2). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Purification of Aminobenzoic Acid Derivatives via Column Chromatography
Introduction: The Critical Role of Purity for Aminobenzoic Acid Derivatives
Aminobenzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Their biological and chemical activity is intrinsically linked to their structure, and even minor impurities can lead to undesirable side effects, reduced efficacy, or failed downstream reactions. Consequently, achieving high purity of these compounds is a non-negotiable aspect of their use in research and development. Column chromatography is a powerful and widely used technique for the purification of these derivatives, enabling the separation of the target compound from starting materials, byproducts, and other impurities.[1] This application note provides a comprehensive guide to developing and executing a robust column chromatography protocol for the purification of aminobenzoic acid derivatives, grounded in scientific principles and practical expertise.
Underlying Principles: Mastering the Separation of Aminobenzoic Acid Derivatives
The successful purification of aminobenzoic acid derivatives by column chromatography hinges on a thorough understanding of their chemical properties and how they interact with the stationary and mobile phases.
The Stationary Phase: Silica Gel as the Workhorse
For the separation of moderately polar compounds like aminobenzoic acid derivatives, silica gel is the most common and effective stationary phase.[2] The surface of silica gel is rich in silanol groups (Si-OH), which are acidic and polar. These groups interact with polar functional groups of the analyte through hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The stronger the interaction, the more the compound is retained on the column, and the slower it elutes.
The Mobile Phase: A Balancing Act of Polarity
The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the column and carries the sample with it. The choice of the mobile phase is critical for achieving good separation. A solvent system is chosen based on its ability to dissolve the sample and its polarity relative to the stationary phase. For silica gel chromatography, a less polar mobile phase will result in slower elution of polar compounds, while a more polar mobile phase will accelerate their elution.
The Unique Chemistry of Aminobenzoic Acids
Aminobenzoic acids are amphoteric molecules, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[3] The pKa of the carboxylic acid group is typically around 2-5, while the pKa of the anilinium ion (the protonated amino group) is also in a similar range.[4][5][6][7] This dual functionality means their polarity and charge can be significantly influenced by the pH of the environment.
The acidic nature of the carboxylic acid can lead to strong interactions with the acidic silanol groups of the silica gel, often resulting in significant band broadening or "tailing" of the peak during elution. To counteract this, a small amount of a weak acid, such as acetic acid (typically 0.1-1%), is often added to the mobile phase.[8] The added acid protonates the carboxylate anion, reducing its interaction with the silica surface and leading to sharper, more symmetrical peaks.
Protocol Development: A Systematic Approach to Purity
A systematic approach, starting with thin-layer chromatography (TLC), is essential for developing an effective column chromatography protocol.
Step 1: Thin-Layer Chromatography (TLC) for Method Development
Before performing a column separation, it is crucial to first optimize the separation conditions using TLC. TLC is a rapid and inexpensive technique that provides a good preview of how a compound will behave on a silica gel column.[9][10]
Objective: To find a mobile phase system that provides a good separation between the desired aminobenzoic acid derivative and its impurities, with the target compound having an Rf value of approximately 0.2-0.4.[8] An Rf value in this range generally translates to a reasonable elution volume and good separation on a column.[9]
Typical Mobile Phase Systems for Aminobenzoic Acid Derivatives:
| Polarity of Derivative | Starting Mobile Phase System (v/v) | Notes |
| Less Polar | Hexane:Ethyl Acetate (e.g., 4:1 to 1:1) | A good starting point for derivatives with non-polar substituents. |
| Moderately Polar | Dichloromethane:Methanol (e.g., 99:1 to 95:5) | Useful for derivatives with increased polarity. |
| More Polar | Ethyl Acetate:Methanol (e.g., 98:2 to 90:10) | For highly polar derivatives. |
Procedure:
-
Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing the chosen mobile phase system.
-
Visualize the separated spots using a UV lamp (aminobenzoic acid derivatives are typically UV active) or an appropriate staining agent.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the polarity of the mobile phase as needed. To decrease the Rf, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). To increase the Rf, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or methanol).
-
If tailing is observed for the desired compound, add 0.1-1% acetic acid to the mobile phase and re-run the TLC.[8]
Step 2: Column Preparation
Proper column packing is crucial for achieving high resolution. An improperly packed column with cracks or air bubbles will lead to poor separation.[2]
Materials:
-
Chromatography column with a stopcock
-
Silica gel (flash chromatography grade, 230-400 mesh is common)[10]
-
Selected mobile phase
-
Sand (acid-washed)
-
Cotton or glass wool
Slurry Packing Method (Recommended):
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[8]
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.[11]
-
In a separate beaker, create a slurry of silica gel in the initial mobile phase. The consistency should be pourable but not too dilute.[11]
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the process.
-
Gently tap the side of the column to dislodge any air bubbles and encourage even packing.[12]
-
Continuously add the slurry until the desired column height is reached (typically 15-20 cm for a standard lab-scale purification).
-
Once all the silica has been added, wash any remaining silica from the column walls with the mobile phase.
-
Allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry. [12]
-
Carefully add a thin layer of sand (approximately 1-2 cm) on top of the silica bed to prevent it from being disturbed during sample and solvent addition.[8][11]
Step 3: Sample Loading
The sample should be loaded onto the column in a concentrated band to ensure good separation. There are two primary methods for sample loading: wet loading and dry loading.
Wet Loading:
-
Dissolve the crude aminobenzoic acid derivative in a minimal amount of the mobile phase or a slightly more polar solvent.[13] Using the least polar solvent possible is ideal.
-
Carefully add the dissolved sample to the top of the column using a pipette, allowing it to absorb into the silica bed.[11]
-
Rinse the sample flask with a small amount of the mobile phase and add this to the column to ensure all the sample is transferred.
-
Allow the solvent to drain until it is level with the sand layer.
Dry Loading (Recommended for samples with poor solubility in the mobile phase):
-
Dissolve the crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution (approximately 2-3 times the mass of the crude sample).
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[13][14]
-
Carefully add the dry-loaded sample onto the top of the packed column.
-
Gently tap the column to create a level surface.
-
Add a layer of sand on top of the dry-loaded sample.
Step 4: Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to move the separated compounds down and out for collection.
Isocratic vs. Gradient Elution:
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This is suitable for separating compounds with similar polarities.
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation.[2] This is useful for separating mixtures containing compounds with a wide range of polarities. For aminobenzoic acid derivatives, a common strategy is to start with a less polar solvent system and gradually increase the proportion of the more polar solvent.
Procedure:
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the scale of the purification.[8]
-
Maintain a constant head of solvent above the stationary phase to ensure a consistent flow rate.
-
If performing a gradient elution, prepare mixtures of increasing polarity and add them sequentially to the column.
-
Monitor the separation by collecting small spots from each fraction and running a TLC analysis.[10]
Workflow Visualization
Caption: Workflow for the purification of aminobenzoic acid derivatives.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.[2] - Column overloaded with sample. - Column packed improperly. | - Re-optimize the mobile phase using TLC. - Use a larger column or reduce the sample amount. - Repack the column carefully, ensuring no air bubbles or cracks. |
| Compound Stuck on Column | - Compound is too polar for the mobile phase. - Compound is reacting with the silica gel. | - Gradually increase the mobile phase polarity (gradient elution). - Consider using a different stationary phase (e.g., alumina or reversed-phase silica).[15] |
| Band Tailing | - Strong interaction between the acidic compound and the acidic silica. - Sample overload. | - Add a small amount (0.1-1%) of acetic acid to the mobile phase.[8] - Reduce the amount of sample loaded onto the column. |
| Cracked or Channeled Column | - Column ran dry. - Heat generated during packing or elution. | - Always keep the solvent level above the silica bed. - Pack the column slowly and allow any heat to dissipate. |
Conclusion
The purification of aminobenzoic acid derivatives by column chromatography is a highly effective technique when approached systematically. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis, and by meticulously preparing and running the column, researchers can achieve high levels of purity essential for their downstream applications. The addition of a small amount of acid to the mobile phase is a key consideration for these particular compounds to overcome issues of band tailing. This guide provides a robust framework for developing and executing successful purification protocols, empowering scientists in their research and drug development endeavors.
References
- Benchchem. (n.d.). Purification of N-Acryloyl-p-aminobenzoic Acid.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
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- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ResearchGate. (n.d.). Chromatograms of p-aminobenzoic acid and methoxsalen on various....
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography Procedures.
- Journal of Liquid Chromatography & Related Technologies. (n.d.). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
- University of York, Chemistry Teaching Labs. (n.d.). Preparing & loading the column.
- Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?.
- PubChem. (n.d.). 4-Aminobenzoic Acid.
- Chemistry LibreTexts. (2024). 2.4A: Macroscale Columns.
- ResearchGate. (n.d.). Chemical structure of p-aminobenzoic acid and his pKa value.
- ChemAxon. (n.d.). pKa Plugin.
- University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography.
- OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids.
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Application Notes & Protocols: Developing Bioactive Agents from 4-(Butylamino)benzoic Acid Esters
Introduction: The Potential of the 4-(Butylamino)benzoate Scaffold
The 4-(butylamino)benzoic acid (4-BABA) framework and its corresponding esters represent a versatile and promising scaffold in medicinal chemistry and drug development. Structurally, these compounds feature a benzoic acid core, an N-alkylated amine, and an ester functional group, providing a rich platform for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.
Historically, the significance of this scaffold is highlighted by its role as a key precursor in the synthesis of the widely used local anesthetic, Tetracaine, which is the 2-(dimethylamino)ethyl ester of 4-BABA.[1][2] Beyond local anesthesia, derivatives of this core structure have been investigated for a range of biological activities. Research has pointed towards potential applications in oncology, with some derivatives showing anticancer activity possibly linked to the upregulation of the PTEN tumor suppressor gene.[1] Furthermore, the parent acid is a known intermediate in the synthesis of novel antimicrobial agents targeting multidrug-resistant bacteria.[3] The broader class of benzoic acid esters has also been explored for anti-inflammatory and analgesic properties.[4]
This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis, purification, and characterization of 4-(butylamino)benzoic acid esters. It further outlines a strategic workflow for screening these novel compounds for potential bioactivity, with a focus on anticancer, antimicrobial, and antioxidant properties, laying the groundwork for the development of new therapeutic agents.
Synthesis and Purification Workflow
The development of novel bioactive agents begins with the efficient and reliable chemical synthesis of the target compounds. The following sections detail the protocols for synthesizing the 4-(butylamino)benzoic acid precursor and its subsequent esterification. This is followed by essential purification and characterization steps to ensure the chemical integrity of the compounds prior to biological screening.
Figure 1: General workflow from synthesis to bioactivity screening.
Protocol: Synthesis of 4-(Butylamino)benzoic Acid via Reductive Amination
Rationale: Reductive amination is a highly effective method for forming C-N bonds. This protocol utilizes the reaction between 4-aminobenzoic acid and n-butyraldehyde to form a Schiff base intermediate, which is then reduced in situ by a mild reducing agent, R-methylpyridine-borane, to yield the desired N-butylated product.[3] This method is chosen for its high yield and operational simplicity under standard laboratory conditions.
Materials:
-
4-Aminobenzoic acid
-
Methanol (anhydrous)
-
n-Butyraldehyde
-
2-Picoline borane complex (R-methylpyridine-borane)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Septum with vented pin
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq., e.g., 3 mmol, 411 mg) in 15 mL of anhydrous methanol.
-
To the stirred solution, add 2-picoline borane complex (1.1 eq., 3.3 mmol, 353 mg) followed by n-butyraldehyde (1.1 eq., 3.3 mmol, 0.3 mL).[3]
-
Seal the flask with a vented pin plug and stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 10 mL of 1 M HCl solution and continue stirring for 30 minutes at room temperature to hydrolyze any remaining imine and protonate the product.[3]
-
Carefully adjust the pH to neutral (~7) using a saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the target product with ethyl acetate (2 x 60 mL).[3]
-
Combine the organic layers, wash with brine (1 x 45 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(butylamino)benzoic acid. The product can be further purified by column chromatography or recrystallization as needed.
Protocol: Esterification of 4-(Butylamino)benzoic Acid
Rationale: Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction to form esters from carboxylic acids and alcohols.[5] Using a large excess of the alcohol (e.g., ethanol) serves as both the reactant and the solvent, driving the equilibrium towards the ester product. Concentrated sulfuric acid is an effective and inexpensive catalyst.
Materials:
-
4-(Butylamino)benzoic acid (from Protocol 2.1)
-
Anhydrous alcohol (e.g., Ethanol for ethyl ester, Methanol for methyl ester)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask with stir bar and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(butylamino)benzoic acid (1.0 eq.) in a large excess of the desired anhydrous alcohol (e.g., 50 mL for 1 g of acid).[5]
-
Acid Catalysis: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the solution. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 4-8 hours).
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess alcohol using a rotary evaporator.[5]
-
Neutralization: Add deionized water to the residue and carefully neutralize the mixture with a saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to obtain the crude ester.[5]
Protocol: Purification by Column Chromatography
Rationale: Column chromatography is a standard technique for purifying organic compounds based on their differential adsorption to a stationary phase. For the target esters, a silica gel stationary phase and a non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate) are effective for separating the desired product from unreacted starting materials or byproducts.
Materials:
-
Crude ester product
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Chromatography column, flasks, TLC plates
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Load the dried sample onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The exact gradient should be determined by preliminary TLC analysis.[3]
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified ester.
Protocol: Purity and Structural Characterization
Rationale: Before biological testing, it is imperative to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, Mass Spectrometry (MS) confirms the molecular weight, and High-Performance Liquid Chromatography (HPLC) is used to determine purity.[3][6]
-
¹H and ¹³C NMR: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The resulting spectra should be consistent with the expected structure of the target ester.
-
Mass Spectrometry (MS): Analyze the sample to find the molecular ion peak [M]+ or [M+H]+, which should correspond to the calculated molecular weight of the compound.
-
HPLC: Determine the purity of the compound using a reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% formic acid.[6] Purity should ideally be >95% for use in biological assays.
Bioactivity Screening Protocols
Once a library of 4-(butylamino)benzoic acid esters has been synthesized and characterized, the next step is to screen for biological activity. The following protocols provide standardized in vitro methods for assessing anticancer, antimicrobial, and antioxidant potential.
Figure 2: A tiered approach for in vitro bioactivity screening.
Protocol: Anticancer Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7] It is a widely used, high-throughput method for initial screening of potential cytotoxic agents against cancer cell lines. We suggest using representative cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).[7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Test compounds (dissolved in DMSO, then diluted in media)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Protocol: Antimicrobial Activity (Broth Microdilution for MIC)
Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method is a standardized and quantitative technique to determine the MIC. We recommend screening against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli) to assess the spectrum of activity.[9]
Materials:
-
Bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well plates (sterile)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a final inoculum density of ~2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (antibiotic), a negative control (broth only, for sterility), and a growth control (broth + bacteria, no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen for the free radical scavenging activity of compounds.[10] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow upon reaction with an antioxidant. The change in absorbance is proportional to the antioxidant capacity.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (dissolved in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plate
-
Spectrophotometer or microplate reader (517 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to the wells.
-
DPPH Addition: Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
IC₅₀ Determination: Plot the scavenging percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Data Interpretation and Lead Optimization
The primary screening phase generates crucial data to identify "hits"—compounds that exhibit promising activity in a specific assay.
| Parameter | Description | Example Hit Criteria |
| IC₅₀ (Cytotoxicity) | Concentration that inhibits 50% of cell viability. | < 10 µM |
| MIC (Antimicrobial) | Minimum concentration that inhibits bacterial growth. | ≤ 16 µg/mL |
| IC₅₀ (Antioxidant) | Concentration that scavenges 50% of free radicals. | < 50 µM |
Next Steps:
-
Hit Confirmation: Re-synthesize and re-test active compounds to confirm their activity.
-
Structure-Activity Relationship (SAR): Analyze the data from the ester library to understand how different ester groups (e.g., methyl, ethyl, propyl) affect bioactivity. For instance, increasing the alkyl chain length may enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial or anticancer activity.[11]
-
Selectivity: Test cytotoxic hits against non-cancerous cell lines (e.g., fibroblasts) to assess for selective toxicity towards cancer cells.
-
Mechanism of Action: For highly potent hits, further studies should be conducted to elucidate the molecular mechanism underlying their biological effect.
By systematically applying these synthesis and screening protocols, researchers can effectively explore the chemical space around the 4-(butylamino)benzoic acid ester scaffold and develop novel candidates for further preclinical and clinical investigation.
References
-
Moraes, C., et al. (2016). In vitro testing of bioactive compounds: a bridge to clinical trials and industrial application. Journal of Biotechnology. Retrieved from [Link]
-
DePaoli, E. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
-
Pereira, G. A., et al. (2018). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Retrieved from [Link]
-
Sadowski, N. C., et al. (2022). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. Retrieved from [Link]
-
Lin, Z. (2024). Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 4-(butylamino)-, methyl ester. Retrieved from [Link]
-
Al-Qaraleh, N., et al. (2023). Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella. MDPI. Retrieved from [Link]
-
SIELC Technologies. (2018). Benzoic acid, 4-(butylamino)-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Butylamino)benzoic acid. Retrieved from [Link]
-
GSRS. (n.d.). 4-(BUTYLAMINO)BENZOIC ACID. Retrieved from [Link]
-
Weithmann, K. U., et al. (1992). Anti-inflammatory activity of BF389, a Di-T-butylphenol, in animal models of arthritis. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Głowacka, A., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PMC - NIH. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. ResearchGate. Retrieved from [Link]
-
Ekwuribe, N. N., et al. (2001). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). PubMed. Retrieved from [Link]
- Sunshine, A., et al. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. Google Patents.
-
Geng, T., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing. Retrieved from [Link]
- Fevola, M. J., et al. (2018). Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same. Google Patents.
-
Singh, S., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Investigating the Mesomorphic Behavior of 4-(Alkylamino)benzoates: A Guide for Researchers and Drug Development Professionals
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and analysis of the mesomorphic behavior of a homologous series of 4-(alkylamino)benzoates. This class of compounds exhibits thermotropic liquid crystalline properties, making them intriguing candidates for various applications, including advanced drug delivery systems.[1][2][3][4][5] This document offers detailed protocols, explains the scientific rationale behind experimental choices, and presents data in a clear, comparative format to facilitate understanding and further research.
Introduction: The Significance of 4-(Alkylamino)benzoates in Mesophase Research
Thermotropic liquid crystals, materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid as a function of temperature, are of significant scientific and technological interest.[6] Their unique properties, such as fluidity combined with long-range orientational order, make them suitable for applications ranging from electronic displays to advanced materials.[7] The 4-(alkylamino)benzoate scaffold is a classic example of a calamitic (rod-shaped) mesogen, where the molecular structure can be systematically modified to tune the liquid crystalline behavior.
The core structure consists of a rigid aromatic benzoate group, which provides the necessary anisotropy, and a flexible alkylamino chain. The length of this alkyl chain is a critical determinant of the resulting mesophase.[7][8] By systematically varying the number of carbon atoms in the alkyl chain, a homologous series can be synthesized, allowing for a detailed investigation into the structure-property relationships that govern the formation and stability of nematic and smectic phases.[7] Understanding these relationships is paramount for designing materials with specific, predictable properties.
For drug development professionals, the interest in such compounds lies in their potential as components of novel drug delivery systems. The ordered yet fluid nature of liquid crystalline phases can be harnessed to encapsulate and control the release of therapeutic agents.[1][2][3][4][5] The phase transitions of these materials can act as triggers for drug release in response to temperature changes.[1][2][3]
Synthesis of a Homologous Series of 4-(Alkylamino)benzoates
The synthesis of a homologous series of 4-(alkylamino)benzoates can be achieved through a straightforward and robust two-step procedure involving the esterification of 4-aminobenzoic acid followed by N-alkylation. The following protocol is a generalized method adaptable for synthesizing a series with varying alkyl chain lengths (e.g., n = 4 to 12).
Protocol: Synthesis of Ethyl 4-Aminobenzoate (Intermediate)
This initial step creates the core benzoate structure.
Materials:
-
4-Aminobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate solution (10%)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, slowly neutralize the mixture with a 10% sodium carbonate solution until effervescence ceases.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl 4-aminobenzoate.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol: N-Alkylation of Ethyl 4-Aminobenzoate
This step introduces the flexible alkyl chain. This protocol is for the synthesis of one member of the homologous series (e.g., using 1-bromohexane for the hexyl derivative) and can be repeated with different alkyl halides.
Materials:
-
Ethyl 4-aminobenzoate
-
1-Bromoalkane (e.g., 1-bromohexane for the hexyl derivative)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for heating and extraction
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-aminobenzoate and the corresponding 1-bromoalkane in DMF.
-
Add an excess of potassium carbonate to the mixture.
-
Heat the reaction mixture at 60-80 °C for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the pure ethyl 4-(N-alkylamino)benzoate.
Characterization of Mesomorphic Behavior
A combination of analytical techniques is essential to fully characterize the liquid crystalline properties of the synthesized 4-(alkylamino)benzoates.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for identifying phase transitions and determining their associated thermodynamic parameters.
Protocol:
-
Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (transition to the isotropic liquid).
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.
-
Analyze the resulting thermogram to identify the temperatures and enthalpy changes (ΔH) of all phase transitions (crystal-to-liquid crystal, liquid crystal-to-liquid crystal, and liquid crystal-to-isotropic liquid).
Causality Behind Experimental Choices: The second heating run is crucial as it provides data on the thermodynamically stable phases, free from the influence of the initial crystallization process. The choice of a moderate scanning rate (10 °C/min) is a balance between achieving good resolution of thermal events and minimizing thermal lag.
Polarized Optical Microscopy (POM)
POM is a powerful visual technique used to identify and characterize the specific type of liquid crystal phase by observing the unique optical textures that arise from the anisotropic nature of the material.
Protocol:
-
Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Heat the slide on a hot stage to the isotropic liquid phase to ensure a uniform sample distribution.
-
Slowly cool the sample while observing it through a polarized light microscope with crossed polarizers.
-
Carefully record the temperatures at which phase transitions occur and capture images of the characteristic textures.
-
Common textures to look for include the threaded or schlieren textures for nematic phases and focal-conic fan or mosaic textures for smectic phases.[7]
Self-Validating System: The transition temperatures observed by POM should correlate with those determined by DSC, providing a cross-validation of the thermal behavior.
X-ray Diffraction (XRD)
XRD provides definitive information about the molecular arrangement and dimensionality of the order within the liquid crystal phases.
Protocol:
-
Load the sample into a capillary tube and place it in a temperature-controlled sample holder in the XRD instrument.
-
Obtain diffraction patterns at various temperatures corresponding to the different mesophases identified by DSC and POM.
-
Analyze the diffraction patterns:
-
Nematic Phase: A diffuse wide-angle scattering peak indicates short-range positional order but long-range orientational order.
-
Smectic A Phase: A sharp, low-angle reflection corresponding to the layer spacing (d) and a diffuse wide-angle peak.
-
Smectic C Phase: Similar to Smectic A, but the layer spacing will be temperature-dependent due to the molecular tilt.
-
Structure-Property Relationships and Data Analysis
The systematic variation of the alkyl chain length in the 4-(alkylamino)benzoate homologous series allows for a clear investigation of its impact on mesomorphic behavior.
Influence of Alkyl Chain Length
Generally, as the length of the flexible alkyl chain increases, there is a tendency to promote the formation of more ordered smectic phases at the expense of the less ordered nematic phase.[7] This is due to the increased van der Waals interactions between the longer alkyl chains, which favor a layered arrangement. The melting points and clearing temperatures often exhibit an odd-even effect, where compounds with an even number of carbon atoms in the alkyl chain have higher transition temperatures than those with an odd number.
Data Summary
The following table presents representative data for a homologous series of ethyl 4-(N-alkylamino)benzoates, illustrating the typical trends in phase behavior.
| Alkyl Chain (n) | Transition Temperatures (°C) and Enthalpies (kJ/mol) | Mesophase(s) |
| 4 | Cr 85 (15.2) N 95 (0.8) I | Nematic |
| 5 | Cr 78 (14.5) N 92 (0.7) I | Nematic |
| 6 | Cr 92 (18.1) N 105 (1.1) I | Nematic |
| 7 | Cr 86 (17.2) N 102 (1.0) I | Nematic |
| 8 | Cr 101 (22.5) SmA 110 (2.5) N 115 (0.9) I | Smectic A, Nematic |
| 10 | Cr 108 (28.9) SmA 125 (3.1) I | Smectic A |
| 12 | Cr 115 (33.4) SmA 130 (3.5) I | Smectic A |
Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic. Data is illustrative and based on trends observed in similar homologous series.[7][9]
Application in Drug Development: A Forward Look
The tunable phase behavior of 4-(alkylamino)benzoates makes them promising for applications in thermo-responsive drug delivery systems.[1][2][3][4] The transition from a more ordered smectic phase to a less ordered nematic or isotropic phase upon a slight temperature change can alter the diffusion rate of an encapsulated drug, allowing for triggered release. For instance, a formulation could be designed to be stable at room temperature in a smectic phase, retaining the drug, and then release it upon reaching physiological temperatures where it transitions to a nematic or isotropic phase. The biocompatibility of benzoate derivatives is another factor that makes them attractive for pharmaceutical applications.[7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the investigation of 4-(alkylamino)benzoates.
Molecular Structure
Caption: Molecular structure of a representative 4-(alkylamino)benzoate.
Phase Transition Pathway
Caption: Thermotropic phase transitions of 4-(alkylamino)benzoates.
References
-
Nesterkina, M., et al. (2024). Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
Nesterkina, M., et al. (2024). Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release. PubMed. [Link]
-
Shukla, A., et al. (2024). Thermotropic liquid crystals for precision drug delivery and diagnostics: Molecular design, characterization, and clinical translation. Semantic Scholar. [Link]
-
Shukla, A., et al. (2024). Thermotropic liquid crystals for precision drug delivery and diagnostics: Molecular design, characterization, and clinical translation. ResearchGate. [Link]
-
Shukla, A., et al. (2024). Thermotropic liquid crystals for precision drug delivery and diagnostics: Molecular design, characterization, and clinical translation. Journal of Applied Pharmaceutical Science. [Link]
-
Yunus, W. M. M., & Mahdi, M. A. (2014). Synthesis and mesomorphic behaviours of a homologous series of 2-(4-alkyloxybenzylidenamino)benzothiazoles. Sains Malaysiana. [Link]
-
Doshi, A. V., et al. (2011). Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. Der Pharma Chemica. [Link]
-
Cioanca, E. R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Fascicula: CHIMIE. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health. [Link]
-
Popa, G., et al. (2011). THERMODYNAMIC STUDY AND STRUCTURE-MESOMORPHISM CORRELATION FOR NEW SITOSTERYL BENZOATE COMPOUNDS. Revue Roumaine de Chimie. [Link]
-
Doshi, A. V., et al. (2011). Synthesis and study of new ester homologous series of Mesomorphs: 4-Ethoxy phenyl-4'-n-alkoxy benzoates. Der Pharma Chemica. [Link]
-
Ortega, J., et al. (2023). Triphenylamine-Containing Benzoic Acids: Synthesis, Liquid Crystalline and Redox Properties. MDPI. [Link]
-
Chornenka, N. V., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. National Institutes of Health. [Link]
-
Moreno-Peña, J. J., et al. (2023). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. [Link]
-
Chauhan, M., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. [Link]
-
Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica. [Link]
-
Raistrick, T., et al. (2021). Structure–Property Relationships in Auxetic Liquid Crystal Elastomers—The Effect of Spacer Length. MDPI. [Link]
-
Shanker, G., et al. (2022). Perspective on structure-property relationship of room temperature single-component liquid crystals. ResearchGate. [Link]
-
Kim, D. H., et al. (2022). Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. MDPI. [Link]
-
Singh, B., et al. (2017). Investigation of liquid crystalline property of a new calamitic liquid crystalline system methyl 4-(4ʹ-(4ʹʹ-(decyloxy)benzyloxy) benzylideneamino)benzoate. ResearchGate. [Link]
-
Bano, S., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research. [Link]
-
Gillece-Castro, B. L., et al. (1991). n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. Analytical Biochemistry. [Link]
-
Constantinescu, T., et al. (2008). N-Alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives with controlled physico-chemical properties. ResearchGate. [Link]
-
Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]
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Application Notes & Protocols: Leveraging 4-(Butylamino)benzoic Acid as a Versatile Intermediate in Organic Synthesis
Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 4-(Butylamino)benzoic acid (p-Butylaminobenzoic acid), a key intermediate in organic synthesis. We delve into its fundamental properties, synthesis, and pivotal applications, offering detailed, field-proven protocols for its use in the synthesis of local anesthetics, the formation of bioactive amides, and the creation of azo dyes. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.
Introduction: The Strategic Importance of 4-(Butylamino)benzoic Acid
4-(Butylamino)benzoic acid (CAS: 4740-24-3) is a derivative of 4-Aminobenzoic acid (PABA) where a butyl group substitutes one of the amino hydrogens.[1][2][3] This structural modification—the introduction of a lipophilic butyl chain—imparts unique solubility and reactivity characteristics, making it a valuable building block for a range of functional molecules. Its bifunctional nature, featuring a nucleophilic secondary amine and a versatile carboxylic acid, allows for stepwise, regioselective reactions, positioning it as a strategic intermediate in multi-step synthetic pathways.
Its most prominent role is as a precursor in the production of pharmaceuticals, notably the local anesthetic Tetracaine.[4] Furthermore, its structure is amenable to creating specialty polyamides and serves as a foundational component for various functional dyes.[4]
Table 1: Physicochemical Properties of 4-(Butylamino)benzoic Acid
| Property | Value |
| CAS Number | 4740-24-3[5] |
| Molecular Formula | C₁₁H₁₅NO₂[3][5] |
| Molecular Weight | 193.24 g/mol [5] |
| Appearance | White to off-white powder |
| Melting Point | 149-151 °C |
| Solubility | Low solubility in water (>29 µg/mL at pH 7.4)[2][3] |
| SMILES | CCCCNc1ccc(cc1)C(O)=O |
| InChI Key | YCCRFDDXAVMSLM-UHFFFAOYSA-N |
Laboratory-Scale Synthesis of 4-(Butylamino)benzoic Acid
A reliable method for synthesizing 4-(butylamino)benzoic acid is through the reductive amination of 4-aminobenzoic acid with n-butyraldehyde. This reaction forms a Schiff base intermediate which is then reduced in situ to the desired secondary amine.
Protocol 2.1: Synthesis via Reductive Amination
This protocol describes the N-alkylation of 4-aminobenzoic acid using n-butyraldehyde and a borane complex as the reducing agent.
Rationale: The reaction proceeds in two main stages. First, the primary amine of 4-aminobenzoic acid condenses with the aldehyde to form an imine (Schiff base). The pyridine-borane complex then selectively reduces the C=N double bond of the imine to a C-N single bond without reducing the carboxylic acid or the aromatic ring. The acidic workup ensures the complete hydrolysis of any remaining borane complexes and protonation of the product for subsequent purification steps.
Materials:
-
4-Aminobenzoic acid
-
Methanol (MeOH)
-
n-Butyraldehyde
-
Pyridine-borane complex
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-aminobenzoic acid (e.g., 3 mmol, 1.0 eq.) in 15 mL of methanol in a round-bottom flask.
-
To the stirred solution, add n-butyraldehyde (1.1 eq.) followed by the pyridine-borane complex (1.1 eq.).
-
Seal the flask and stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 10 mL of 1 M HCl solution and continue stirring for 30 minutes at room temperature.
-
Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (2 x 60 mL).
-
Combine the organic layers, wash with brine (45 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 30% ethyl acetate in hexane) to yield the pure product as a white powder.[1]
-
Characterization: Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.[1] The expected yield is typically high, around 88%.[1]
Application in Pharmaceutical Synthesis: Precursor to Local Anesthetics
4-(Butylamino)benzoic acid is the immediate precursor to the local anesthetic Tetracaine (also known as Amethocaine).[4] Tetracaine is the 2-(dimethylamino)ethyl ester of 4-(butylamino)benzoic acid.[6] The synthesis is achieved via a straightforward esterification reaction.
Protocol 3.1: Fischer Esterification to Synthesize a Tetracaine Analog
This protocol details the acid-catalyzed esterification of 4-(butylamino)benzoic acid with an alcohol. For Tetracaine itself, 2-(dimethylamino)ethanol would be used.
Causality: The Fischer esterification is an equilibrium process.[7][8] A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8] The reaction is typically heated to reflux to increase the reaction rate. A subsequent basic workup is crucial to neutralize the excess acid catalyst and deprotonate the amine groups on the final ester, causing it to precipitate from the aqueous solution for easy isolation.[8]
Materials:
-
4-(Butylamino)benzoic acid
-
2-(Dimethylamino)ethanol
-
Concentrated Sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Ice-cold water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(butylamino)benzoic acid (e.g., 5 mmol, 1.0 eq.) and 2-(dimethylamino)ethanol (1.2 eq.).
-
While stirring and cooling the mixture in an ice bath, slowly add concentrated H₂SO₄ (e.g., 0.5 mL) dropwise. A precipitate may form.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours. The solid should dissolve as the reaction progresses.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 30 mL of ice-cold water.
-
While stirring vigorously, slowly and carefully add 10% Na₂CO₃ solution until the mixture is basic (pH ~8-9), which neutralizes the acid and precipitates the free base form of the ester.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold water to remove any inorganic salts.
-
Allow the product to air-dry or dry in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Table 2: Representative Data for Esterification
| Parameter | Description |
| Reactants | 4-(Butylamino)benzoic acid, 2-(Dimethylamino)ethanol |
| Catalyst | Concentrated H₂SO₄ |
| Product | 2-(Dimethylamino)ethyl 4-(butylamino)benzoate (Tetracaine) |
| Work-up | Neutralization with Na₂CO₃ |
| Isolation | Vacuum filtration |
Visualization 3.1: Fischer Esterification Workflow
Caption: Workflow for the synthesis of Tetracaine via Fischer Esterification.
Application in Medicinal Chemistry: Amide Bond Formation
The carboxylic acid moiety of 4-(butylamino)benzoic acid is readily activated for amide bond formation, one of the most common reactions in medicinal chemistry for creating libraries of bioactive compounds.[9] This allows for the coupling of 4-(butylamino)benzoic acid with a vast array of primary and secondary amines.
Protocol 4.1: EDC/HOBt Mediated Amide Coupling
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a "zero-buy" coupling reagent and 1-Hydroxybenzotriazole (HOBt) as an additive to facilitate the reaction and suppress side reactions.
Causality: Carbodiimides like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is prone to racemization (if chiral centers are present) and can rearrange into an unreactive N-acylurea. The additive HOBt rapidly traps the O-acylisourea to form an HOBt-active ester.[11] This active ester is less susceptible to racemization and reacts cleanly with the amine to form the desired amide bond with high efficiency.[11] The byproducts of EDC and HOBt are water-soluble, simplifying purification through an aqueous workup.
Materials:
-
4-(Butylamino)benzoic acid
-
Desired primary or secondary amine (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve 4-(butylamino)benzoic acid (e.g., 1 mmol, 1.0 eq.) in anhydrous DCM (10 mL) in a flask under an inert atmosphere (e.g., nitrogen).
-
Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.
-
In a separate vial, dissolve the amine (1.1 eq.) in a small amount of DCM.
-
Add the amine solution to the reaction mixture, followed by the addition of a non-nucleophilic base such as DIPEA (2.5 eq.).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Visualization 4.1: Amide Coupling Workflow
Caption: General workflow for EDC/HOBt mediated amide bond formation.
Application in Dye Synthesis: Azo Coupling Reactions
The primary aromatic amine functionality, even when alkylated, can be converted into a diazonium salt. This electrophilic species can then undergo an azo coupling reaction with an electron-rich aromatic ring (the coupling component) to form a highly colored azo compound.
Protocol 5.1: Synthesis of an Azo Dye
This two-step protocol first generates the diazonium salt of 4-(butylamino)benzoic acid, which is then immediately used to couple with a phenolic compound like 2-naphthol.
Causality: Diazotization requires cold, acidic conditions to form the diazonium salt (Ar-N₂⁺) from the amine using nitrous acid (generated in situ from NaNO₂ and HCl).[12] The temperature must be kept low (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures. The subsequent coupling reaction is an electrophilic aromatic substitution. The highly electron-deficient diazonium salt acts as the electrophile, and it attacks the electron-rich coupling component (e.g., a phenoxide ion, formed under basic conditions), resulting in the characteristic -N=N- azo linkage that forms the chromophore of the dye.[13]
Materials:
-
4-(Butylamino)benzoic acid
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure: Part A: Diazotization
-
Suspend 4-(butylamino)benzoic acid (e.g., 5 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL) in a beaker.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (5.5 mmol) in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension. Keep the temperature below 5 °C throughout the addition.
-
Stir for an additional 15 minutes after the addition is complete. The resulting clear solution contains the diazonium salt and should be used immediately.
Part B: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol (5 mmol) in a 10% NaOH solution (10 mL).
-
Cool this solution to below 5 °C in an ice bath.
-
While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and allow it to dry.
Visualization 5.1: Azo Dye Synthesis Pathway
Caption: The two-stage process for synthesizing an azo dye.
Analytical Characterization of Derivatives
Ensuring the identity and purity of synthesized compounds is paramount. A multi-technique approach is recommended for comprehensive characterization.[14][15]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is typically effective.[14][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation, confirming the connectivity of atoms and the successful formation of new bonds.[1][14]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition. LC-MS is a powerful combination for separating and identifying products and impurities.[15]
-
Infrared (IR) Spectroscopy: A rapid method to confirm the presence of key functional groups. For example, in an esterification, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a C-O ester stretch would be observed.[2][14]
Safety and Handling Precautions
As a laboratory chemical, 4-(butylamino)benzoic acid must be handled with appropriate care.
-
Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][17]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. When handling the powder, use a dust mask or work in a fume hood to avoid inhalation.[17]
-
Handling: Use only in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[17][18]
References
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GHS 11 (Rev.11) SDS Word 下载CAS: 4740-24-3 Name: 4-(Butylamino)benzoic acid. (n.d.). Retrieved January 9, 2026, from [Link]
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4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]
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3 Step Synthesis of Benzocaine - CORE. (2013). Retrieved January 9, 2026, from [Link]
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4-(BUTYLAMINO)BENZOIC ACID - gsrs. (n.d.). Retrieved January 9, 2026, from [Link]
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Preparation of Benzocaine - CUTM Courseware. (n.d.). Retrieved January 9, 2026, from [Link]
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Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
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Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Publishing. (2019, February 26). Retrieved January 9, 2026, from [Link]
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Benzoic acid, 4-(butylamino)-, methyl ester | C12H17NO2 | CID 12045722 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]
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The Synthesis of Azo Dyes. (n.d.). Retrieved January 9, 2026, from [Link]
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Investigation of Low-Toxicity Azoic Direct Dyes Synthesized from 4,4′-Diaminobenzanilide. (n.d.). Retrieved January 9, 2026, from [Link]
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Benzoic acid, 4-(butylamino)-, ethyl ester | SIELC - SIELC Technologies. (2018, February 16). Retrieved January 9, 2026, from [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved January 9, 2026, from [Link]
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Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). Retrieved January 9, 2026, from [Link]
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Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Retrieved January 9, 2026, from [Link]
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Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved January 9, 2026, from [Link]
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Facile synthesis of 1-butylamino- and 1,4-bis(butylamino)-2-alkyl-9,10-anthraquinone dyes for improved supercritical carbon dioxide dyeing - BOKU. (n.d.). Retrieved January 9, 2026, from [Link]
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Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016, February 5). Retrieved January 9, 2026, from [Link]
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Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (n.d.). Retrieved January 9, 2026, from [Link]
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Benzoic acid, 4-(butylamino)-, 2-(dimethylamino)ethyl ester - PharmaCompass.com. (n.d.). Retrieved January 9, 2026, from [Link]
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Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids - ResearchGate. (2021). Retrieved January 9, 2026, from [Link]
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Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC - NIH. (2023, September 6). Retrieved January 9, 2026, from [Link]
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Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs - Hilaris Publisher. (n.d.). Retrieved January 9, 2026, from [Link]
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synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024, June 30). Retrieved January 9, 2026, from [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (n.d.). Retrieved January 9, 2026, from [Link]
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KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. (2022, January 21). Retrieved January 9, 2026, from [Link]
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Application Notes & Protocols: Safe Handling of 4-(Butylamino)benzoic Acid
Abstract
This document provides a comprehensive guide to the safe handling of 4-(Butylamino)benzoic acid (CAS No. 4740-24-3), a compound often used in pharmaceutical research and organic synthesis.[1] As a fine powdered solid, the primary risks are associated with inhalation of dust and direct contact with skin and eyes.[2][3] These application notes are designed for researchers, scientists, and drug development professionals, offering an in-depth perspective that moves beyond basic data sheet recommendations to incorporate field-proven laboratory and process safety insights. The protocols herein are grounded in the principles of risk assessment and the hierarchy of controls to ensure a self-validating system of safety.
Hazard Identification and Risk Assessment
4-(Butylamino)benzoic acid is classified with specific hazard statements that dictate the necessary precautions.[4][5] Understanding the nature of these hazards is the first step in a robust risk assessment. The compound is a substituted aromatic amine, a class of chemicals that warrants careful handling due to potential toxicity.[6]
1.1. Summary of Hazards
| Hazard Classification | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation upon direct contact. | [2][5] |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation. | [2][5] |
| Respiratory Tract Irritation | H335 | May cause irritation to the respiratory system if inhaled. | [2][5] |
1.2. Primary Exposure Routes and Health Effects
-
Inhalation: As a fine powder, 4-(Butylamino)benzoic acid can easily become airborne during handling, such as weighing, transferring, or mixing.[4][7] Inhalation of this dust is the most significant risk for systemic exposure and can lead to irritation of the nose, throat, and lungs.[5]
-
Dermal Contact: Direct skin contact can cause irritation.[3] Prolonged or repeated exposure should be avoided. Contaminated clothing must be removed and laundered before reuse.[2]
-
Eye Contact: This is a critical exposure route. The material can cause serious irritation, and immediate and thorough rinsing is essential to prevent injury.[2][3]
-
Ingestion: While less common in a laboratory setting, accidental ingestion can occur through poor hygiene practices, such as eating or drinking in the work area.[2]
1.3. Occupational Exposure Limits (OELs)
As of the date of this document, specific Occupational Exposure Limits (OELs), such as an OSHA Permissible Exposure Limit (PEL) or an ACGIH Threshold Limit Value (TLV®), have not been established for 4-(Butylamino)benzoic acid.[3][7] In the absence of a defined OEL, the precautionary principle must be applied. The goal is to minimize exposure to the lowest reasonably achievable level, treating the compound as potentially hazardous, particularly given its classification as a respiratory irritant and its nature as a fine dust.[6]
The Hierarchy of Controls: A Systematic Approach to Safety
Effective safety protocols are built on the "Hierarchy of Controls," a system that prioritizes the most effective and reliable control measures. Personal Protective Equipment (PPE) is the last line of defense, not the first.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
2.1. Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the worker. This is the most critical step for controlling exposure to powdered chemicals.[8]
-
Chemical Fume Hood/Ventilated Enclosure: All handling of 4-(Butylamino)benzoic acid powder, especially weighing and transfers, must be conducted inside a certified chemical fume hood or a powder containment hood (also known as a ventilated balance enclosure).[3][9] This captures dust at the source, preventing it from entering the researcher's breathing zone.[10]
-
Local Exhaust Ventilation (LEV): For larger-scale operations, LEV systems fitted with hoods directly at the point of dust generation (e.g., charging a reactor) are essential.[10]
-
Housekeeping Equipment: A HEPA-filtered vacuum cleaner should be dedicated to the work area for cleaning spills and residual dust.[9] Dry sweeping or using compressed air is strictly prohibited as these methods aerosolize the fine powder, increasing the risk of inhalation.[9][10]
2.2. Administrative Controls: Safe Work Practices
These are the procedures and policies that minimize exposure.
-
Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.
-
Restricted Access: Designate specific areas for handling 4-(Butylamino)benzoic acid. Only trained and authorized personnel should be allowed in these areas.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating, drinking, or smoking.[2][3]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and primary hazards.[2]
2.3. Personal Protective Equipment (PPE)
PPE is required for all handling activities, even when engineering controls are in place.[5]
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[3] A face shield should also be worn if there is a significant risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any defects before use and remove them using the proper technique to avoid skin contact.[3] Dispose of contaminated gloves as hazardous waste.[3]
-
Lab Coat: A lab coat, buttoned fully, is required. For larger quantities, impervious clothing or a disposable suit may be necessary.[3]
-
-
Respiratory Protection: When engineering controls are not sufficient to control dust levels, or during emergency situations, respiratory protection is required. A NIOSH-approved N95 or P1 (EU EN 143) particulate respirator is the minimum requirement for nuisance dust.[3] For higher-risk tasks, a respirator with OV/AG/P99 cartridges may be necessary.[3] All respirator use must be done under a formal respiratory protection program that includes fit-testing and training, compliant with OSHA 29 CFR 1910.134.
Protocols for Safe Handling
3.1. Protocol: Weighing and Preparing a Solution
This protocol outlines the step-by-step process for safely weighing the powdered 4-(Butylamino)benzoic acid and preparing a stock solution.
Caption: Step-by-step workflow for safely handling 4-(Butylamino)benzoic acid.
Step-by-Step Methodology:
-
Preparation: a. Don all required PPE: safety goggles, nitrile gloves, and a fully buttoned lab coat. b. Prepare the work area by placing an absorbent, disposable bench liner inside the chemical fume hood. c. Assemble all necessary equipment (spatula, weigh boat, beaker with stir bar, solvent, final storage container) inside the hood.
-
Weighing: a. Place an anti-static weigh boat on the analytical balance inside the ventilated enclosure or fume hood. Tare the balance. b. Slowly and carefully transfer the desired amount of 4-(Butylamino)benzoic acid from the stock container to the weigh boat using a clean spatula. Minimize the drop height to prevent dust formation.[10] c. Immediately and securely close the primary stock container.[2]
-
Dissolution: a. Place the beaker containing the appropriate solvent onto a stir plate within the fume hood. b. Carefully add the weighed powder to the solvent. Avoid "dumping" the powder, which can create a puff of dust. c. Begin stirring to dissolve the compound. Gentle heating may be required depending on the solvent and desired concentration.
-
Transfer and Storage: a. Once fully dissolved, transfer the solution to the final, labeled storage container. b. The label should include the chemical name, concentration, solvent, date, and appropriate hazard warnings. c. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Decontamination and Waste Disposal: a. Wipe down the spatula, the exterior of the containers, and the bench liner with a damp cloth. b. Dispose of the weigh boat, contaminated gloves, and bench liner in a designated solid hazardous waste container.[3] c. Rinse all non-disposable glassware. d. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[3]
Emergency Procedures
4.1. Spills
-
Minor Spill (in a fume hood):
-
Ensure personnel are protected with appropriate PPE.
-
Gently cover the spill with an absorbent material.
-
Use dry clean-up procedures; DO NOT use a brush.[2]
-
Carefully scoop or use a HEPA-filtered vacuum to collect the material.[9]
-
Place the collected material and cleanup supplies into a sealed, labeled hazardous waste container.
-
Wipe the area with a wet cloth and then decontaminate the surface.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
4.2. First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[3] Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.[2][3] Protect from physical damage and store away from incompatible materials and foodstuffs.[2]
-
Disposal: All waste containing 4-(Butylamino)benzoic acid, including empty containers and contaminated materials, must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[3]
References
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Pharmaceutical Processing World. (2018, March 6). How to Achieve Pharmaceutical Dust Control. Retrieved from [Link]
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Cleanroom Technology. (2022, April 26). A guide to dust control in the pharmaceutical sector. Retrieved from [Link]
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Application Notes & Protocols: Optimal Storage of p-Butylaminobenzoic Acid for Scientific Research
Document ID: AN-PBA-202601-01
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage conditions for p-butylaminobenzoic acid (4-(butylamino)benzoic acid). Adherence to these protocols is critical for maintaining the compound's chemical integrity, ensuring experimental reproducibility, and extending its shelf life. The recommendations herein are synthesized from established principles of chemical stability, analysis of the compound's structure, and authoritative safety and handling guidelines.
Introduction: The Imperative for Proper Storage
p-Butylaminobenzoic acid (PBA), a derivative of 4-aminobenzoic acid (PABA), is a key organic compound utilized in various research and development applications, including as a pharmaceutical intermediate.[1][2] The presence of both an aromatic amine and a carboxylic acid functional group in its structure makes it susceptible to degradation via oxidation, photodegradation, and other chemical reactions.[3][4][5] Improper storage can lead to the formation of impurities, significantly impacting the accuracy and validity of experimental results.
The primary degradation pathways of concern for PBA and related aromatic amines are:
-
Oxidation: The amine group is susceptible to oxidation from atmospheric oxygen, which can be accelerated by light and heat.[6][7] This can lead to the formation of colored impurities and alter the compound's reactivity. The N-oxidation of p-aminobenzoic acid to p-nitrobenzoic acid has been documented as a possible oxidative transformation.[4]
-
Photodegradation: Aromatic amines can absorb UV light, leading to photochemical reactions that degrade the compound.[3][8] Studies on PABA, the parent compound, have shown it photodegrades through an O₂-mediated pathway.[9] Therefore, protection from light is a critical storage parameter.
-
Moisture-Induced Reactions: Amines can be hygroscopic, absorbing moisture from the air.[10] While PBA is a solid, adsorbed moisture can facilitate degradation reactions.
This guide outlines the necessary conditions and protocols to mitigate these degradation risks, ensuring the long-term stability of p-butylaminobenzoic acid.
Recommended Storage Conditions: A Quantitative Overview
To ensure the stability of p-butylaminobenzoic acid, the following environmental parameters should be strictly controlled. These recommendations are based on best practices for storing aromatic amines and other light and air-sensitive organic compounds.[11][12][13]
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | Short-Term (≤ 3 months): 2-8°C (Refrigerated) Long-Term (> 3 months): -20°C or below (Frozen) | Lower temperatures significantly reduce the rate of chemical degradation and oxidation. Studies on aromatic amines show instability at room temperature (~20°C) but good stability at 4°C, -20°C, and -70°C.[11][12] |
| Atmosphere | Inert Gas Blanket (Nitrogen or Argon) | The amine functional group is susceptible to oxidation by atmospheric oxygen.[6] Blanketing with an inert gas displaces oxygen, preventing oxidative degradation and preserving the compound's purity.[14][15][16] |
| Light Exposure | Store in Darkness (Amber or Opaque Container) | Aromatic amines are known to be light-sensitive and can undergo photodegradation upon exposure to UV light.[3][8][17] Amber glass vials or opaque containers are mandatory to block light.[6][18][19] |
| Humidity | Dry Environment (<40% Relative Humidity) | Amines can be hygroscopic.[10] Storing in a dry environment, preferably in a desiccator or a controlled-humidity cabinet, prevents moisture uptake which can accelerate degradation. |
| Container | Tightly Sealed, Borosilicate Glass Vial (Amber) | The container must provide a hermetic seal to maintain the inert atmosphere and prevent moisture ingress.[10][20] Glass is preferred over plastic to avoid potential leaching or reaction with the container material. |
Experimental Protocols for Handling and Storage
Adherence to standardized protocols from receipt to long-term storage is essential for maintaining the integrity of p-butylaminobenzoic acid.
Protocol for Initial Receipt and Aliquoting
This protocol should be performed immediately upon receiving a new shipment of the compound.
-
Preparation: Before opening the primary container, prepare an inert atmosphere handling environment, such as a glovebox or a Schlenk line.[6][21] Ensure all glassware, spatulas, and funnels are oven-dried (≥125°C overnight) and cooled under a stream of dry inert gas.[21][22]
-
Inert Environment Transfer: Transfer the primary container into the glovebox. If a glovebox is unavailable, use a Schlenk line setup to flush the container with inert gas.
-
Opening: Carefully open the main container under a positive pressure of nitrogen or argon.
-
Aliquoting: Dispense the compound into smaller, pre-weighed, amber glass vials suitable for single or short-term use. This practice minimizes the exposure of the bulk material to the atmosphere during repeated use.
-
Inert Gas Blanketing: Before sealing each aliquot vial, flush the headspace with dry nitrogen or argon for 15-30 seconds to displace any residual air.[14][15]
-
Sealing: Immediately and tightly seal the vials with PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Label each vial clearly with the compound name, CAS number (4740-24-3), date of aliquoting, and the expiration date as determined by internal stability protocols.[18]
-
Immediate Storage: Place the newly prepared aliquots into the appropriate storage conditions as outlined in Section 2.
Protocol for Long-Term Storage
-
Select Location: Choose a freezer (-20°C or colder) that is dedicated to chemical storage and is not subject to frequent temperature fluctuations.[11][12]
-
Secondary Containment: Place the sealed aliquot vials inside a larger, labeled, and sealed secondary container (e.g., a small desiccator or a sealed plastic box containing desiccant). This provides an additional barrier against moisture and helps organize samples.
-
Documentation: Log the compound's identity, storage location, and date into the laboratory's chemical inventory system.
-
Periodic Checks: While not necessary to open the vials, periodically inspect the exterior of the containers for any signs of damage or seal failure.
Protocol for Retrieval and Use
-
Equilibration: Before opening, remove the vial from the cold storage and allow it to warm to ambient temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Use: Whenever possible, open the vial and handle the compound under an inert atmosphere (glovebox or with an inert gas stream).
-
Resealing: If not all the material is used, re-flush the vial's headspace with inert gas before tightly resealing.
-
Return to Storage: Promptly return the vial to the correct storage conditions. Avoid repeated freeze-thaw cycles.
Logical Workflow for Storage Decision
The following diagram illustrates the decision-making process for the proper storage of p-butylaminobenzoic acid.
Caption: Decision workflow for handling and storing p-butylaminobenzoic acid.
Conclusion
The chemical stability of p-butylaminobenzoic acid is paramount for its effective use in scientific and developmental applications. The principal threats to its integrity are oxidation, photodegradation, and moisture. By implementing the protocols detailed in this guide—specifically, storage at low temperatures (-20°C for long-term), under an inert atmosphere, protected from light, and in a dry environment—researchers can ensure the compound's purity and reliability. Consistent application of these handling and storage procedures will contribute to the generation of high-quality, reproducible data.
References
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. [Link not available]
-
Alwis, U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 221. [Link]
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Alwis, U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed. [Link]
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Air Products. Packaging, Inerting and Blanketing. [Link]
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GENERON. (2020). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]
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Grokipedia. Tank blanketing. [Link]
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Wikipedia. Tank blanketing. [Link]
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ChemBK. 4-(BUTYLAMINO)BENZOIC ACID. [Link]
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Jordan Valve. What is Tank Blanketing?. [Link]
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PubMed. Biotransformation of para-aminobenzoic acid and salicylic acid by PMN. [Link]
-
ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]
-
ResearchGate. N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid. [Link]
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ResearchGate. Chromatogram of oxidative stress induced degradation of p -aminobenzoic acid and methoxsalen. [Link]
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ResearchGate. (2011). Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. [Link]
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ResearchGate. List of aromatic amines used in this study and the efficiency of their... [Link]
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ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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MDPI. (2021). Removal of Aqueous Para-Aminobenzoic Acid Using a Compartmental Electro-Peroxone Process. [Link]
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Eawag-BBD. 2-Aminobenzoate Degradation Pathway. [Link]
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MDPI. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. [Link]
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ResearchGate. Metabolic pathways of (a) aminobenzoate degradation... [Link]
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PMC - NIH. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. [Link]
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Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
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Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
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MDPI. (2023). Solar-Driven Photodegradation of Methylene Blue Dye Using Al-Doped ZnO Nanoparticles. [Link]
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PMC. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
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University of Notre Dame. (2022). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]
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University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
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The University of Queensland. Chemical Storage Safety Guideline. [Link]
-
PubChem. 4-Aminobenzoic Acid. [Link]
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RSC Publishing. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. [Link]
-
Trustrade. (2023). Storage conditions for chemicals in the laboratory. [Link]
-
Solubility of Things. 4-Aminobenzoic acid. [Link]
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University of Wollongong. (2024). Guideline for the Management of Time Sensitive Chemicals. [Link]
-
Wikipedia. 4-Aminobenzoic acid. [Link]
-
GHS 11 (Rev.11) SDS. (2024). 4-(Butylamino)benzoic acid. [Link]
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University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Butylamino)benzoic Acid
Welcome to the technical support guide for the synthesis of 4-(Butylamino)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key pharmaceutical intermediate. As a precursor to local anesthetics like tetracaine, achieving a high yield and purity of 4-(butylamino)benzoic acid is critical.[1]
This guide provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific experimental issues with a focus on the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 4-(Butylamino)benzoic acid?
A1: There are two main, well-established strategies for synthesizing 4-(butylamino)benzoic acid:
-
Reductive Amination: This is often the preferred method for its high selectivity. It involves the reaction of an amine (like 4-aminobenzoic acid or its ester) with an aldehyde (n-butyraldehyde) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[1][2] This method elegantly avoids the common issue of over-alkylation.[3]
-
Direct N-Alkylation: This is a more traditional approach involving a nucleophilic substitution reaction between 4-aminobenzoic acid (or its ester) and a butyl halide, such as 1-bromobutane, typically in the presence of a base.[1][4] While straightforward, this method requires careful control to minimize the formation of the N,N-dibutylated byproduct.
Q2: Why is an ester of 4-aminobenzoic acid, like ethyl 4-aminobenzoate (benzocaine), often used as the starting material instead of the free acid?
A2: Using the ethyl ester of 4-aminobenzoic acid serves a crucial protective function. The carboxylic acid group is acidic and can interfere with reactions that are performed under basic conditions, such as direct N-alkylation. The base required for the alkylation could deprotonate the carboxylic acid, creating a carboxylate salt which has poor solubility in many organic solvents and can complicate the reaction. By converting the carboxylic acid to an ester first, this issue is avoided.[1] The ester group is stable under the conditions of both reductive amination and N-alkylation and can be easily hydrolyzed back to the carboxylic acid in a final step.
Q3: What is the most common side-product in this synthesis, and how can its formation be minimized?
A3: The most common and problematic side-product, particularly in the direct N-alkylation route, is 4-(N,N-dibutylamino)benzoic acid .[1] This arises because the desired product, 4-(butylamino)benzoic acid, is itself a secondary amine and can react with another molecule of the butyl halide.
To minimize its formation:
-
Control Stoichiometry: Use a strict 1:1 or slight excess of the amine to the alkylating agent (e.g., 1-bromobutane).
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation event.
-
Use Reductive Amination: This is the most effective strategy. The reaction mechanism proceeds through an imine intermediate, which is reduced to the secondary amine. The secondary amine product is significantly less reactive towards forming another imine with the aldehyde under the reaction conditions, thus preventing the formation of a tertiary amine.[5]
Q4: What are the typical physical properties and recommended purification methods for 4-(Butylamino)benzoic acid?
A4:
-
Appearance: It is typically a white to yellow crystalline solid.[6]
-
Melting Point: The literature value is approximately 149-151 °C.
-
Solubility: It is slightly soluble in water but shows better solubility in organic solvents such as methanol, chloroform, and ethyl acetate.[2][6]
Common Purification Methods:
-
Recrystallization: This is a highly effective method for purifying the crude solid. Solvents such as toluene or acetone have been successfully used.[4] The choice of solvent depends on the impurities present.
-
Acid-Base Extraction: During the workup, unreacted 4-aminobenzoic acid can be removed by washing the organic layer with a basic aqueous solution. The desired product can then be extracted into an acidic aqueous solution, leaving non-polar impurities (like the N,N-dibutyl byproduct) in the organic phase. Adjusting the pH of the aqueous phase back to neutral will precipitate the purified product.
-
Column Chromatography: For difficult separations, especially for removing the N,N-dibutyl byproduct, silica gel column chromatography using a hexane/ethyl acetate eluent system is effective.[2]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Probable Cause | Recommended Solution & Scientific Rationale |
| A. Inefficient Imine Formation (Reductive Amination) | The formation of the imine intermediate is a critical, equilibrium-driven step that is often catalyzed by mild acid. Solution: Ensure the reaction pH is weakly acidic (pH ~4-5). You can add a catalytic amount of acetic acid. To drive the equilibrium forward, remove the water formed during the reaction by using molecular sieves. |
| B. Inactive Reducing Agent (Reductive Amination) | Borohydride reagents can degrade upon exposure to moisture or air. Solution: Use a freshly opened bottle of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are more stable under mildly acidic conditions and selectively reduce the imine in the presence of the unreacted aldehyde.[3][7] |
| C. Poor Reactivity of Alkyl Halide (Direct Alkylation) | The reactivity of alkyl halides follows the trend I > Br > Cl. Solution: If using 1-chlorobutane, consider switching to 1-bromobutane or 1-iodobutane. Increasing the reaction temperature can also improve the rate, but this must be balanced against the risk of promoting over-alkylation. |
| D. Hydrolysis of Ester Starting Material | If using an ester like benzocaine and there is residual water in your reagents or solvents under basic conditions, it could be saponified back to the carboxylate, hindering the reaction. Solution: Ensure all solvents (e.g., DMF) and reagents are anhydrous. |
Problem 2: Significant Formation of N,N-Dibutyl Byproduct
| Probable Cause | Recommended Solution & Scientific Rationale |
| A. Reaction Conditions Too Harsh (Direct Alkylation) | High temperatures and concentrated reagents increase the rate of the second alkylation reaction on the desired secondary amine product. Solution: Perform the reaction at the lowest effective temperature. Add the 1-bromobutane dropwise over an extended period to the solution of 4-aminobenzoic acid ester and base to avoid a high local concentration of the alkylating agent. |
| B. Incorrect Stoichiometry (Direct Alkylation) | Using an excess of the alkylating agent will inevitably lead to over-alkylation as it will react with both the starting primary amine and the secondary amine product. Solution: Use no more than 1.0-1.1 molar equivalents of the butyl halide relative to the starting amine. |
| C. Inappropriate Synthetic Route | Direct N-alkylation is inherently prone to over-alkylation due to the similar reactivity of the primary and secondary amine products. Solution: The most robust solution is to switch to the reductive amination pathway. This method's selectivity for mono-alkylation is its primary advantage and is widely employed in pharmaceutical synthesis for this reason.[8] |
Problem 3: Difficulty in Product Purification and Isolation
| Probable Cause | Recommended Solution & Scientific Rationale |
| A. Product Fails to Crystallize | The presence of impurities, especially the oily N,N-dibutyl byproduct, can inhibit crystallization. Solution: First, try to remove soluble impurities with an acid/base wash during the workup. If it still fails to crystallize, purify a small amount by column chromatography to obtain a pure seed crystal. Add this seed crystal to the bulk crude material to induce crystallization. Alternatively, try trituration with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes). |
| B. Contamination with Starting Material | Unreacted 4-aminobenzoic acid or its ester remains in the crude product. Solution: During the workup, wash the organic solution containing the crude product with a dilute aqueous base (e.g., 1M Na₂CO₃). This will deprotonate the acidic starting material, pulling it into the aqueous layer, while the less acidic product remains in the organic layer. |
| C. Incomplete Hydrolysis of Ester | If the final step is the hydrolysis of the ethyl ester, incomplete reaction will leave the ester in your final product. Solution: Ensure sufficient reaction time and temperature for the hydrolysis step. Monitor the reaction by TLC until the starting ester spot has completely disappeared. A stronger base (e.g., NaOH instead of Na₂CO₃) or higher temperature can accelerate the saponification. |
Data Summary
Table 1: Comparison of Primary Synthetic Routes
| Parameter | Reductive Amination | Direct N-Alkylation |
| Starting Materials | 4-Aminobenzoic acid (or ester), n-Butyraldehyde | 4-Aminobenzoic acid (or ester), 1-Bromobutane |
| Key Reagents | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Base (e.g., Na₂CO₃, K₂CO₃) |
| Reported Yield | Can be high (e.g., 88%)[2] | Moderate (e.g., 68-72%)[1] |
| Selectivity | Excellent for mono-alkylation | Prone to over-alkylation |
| Pros | High selectivity, clean reaction profile | Uses readily available, inexpensive reagents |
| Cons | Requires specialized reducing agents | Risk of N,N-dibutyl byproduct, requires careful control |
Visualized Workflows
Caption: Workflow for the high-selectivity reductive amination route.
Caption: Workflow for the direct alkylation route, showing potential byproduct formation.
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination (starting from 4-aminobenzoic acid)
This protocol is adapted from a high-yield literature procedure.[2]
-
Dissolution: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent, e.g., 3 mmol) in methanol (15 mL).
-
Addition of Reagents: To the solution, add n-butyraldehyde (1.1 equivalents) followed by the reducing agent, pyridine borane complex or a similar borane-based reagent (1.1 equivalents).
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, remove the methanol under reduced pressure. To the residue, add 1 M HCl solution (10 mL) and stir for 30 minutes at room temperature to hydrolyze any remaining borane complexes and protonate the amine.
-
Workup - Neutralization & Extraction: Adjust the pH to neutral (~7) using a saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (2 x 60 mL).
-
Isolation: Combine the organic layers, wash with brine (45 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (eluent: 30% ethyl acetate in hexane) or recrystallization to obtain pure 4-(butylamino)benzoic acid.
Protocol 2: Synthesis via Direct N-Alkylation (starting from 4-aminobenzoic acid)
This protocol is based on a general method for the direct alkylation of 4-aminobenzoic acid.[1][4]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzoic acid (1 equivalent), anhydrous sodium carbonate (Na₂CO₃, 2 equivalents), and N,N-dimethylformamide (DMF) as the solvent.
-
Addition of Alkylating Agent: Slowly add 1-bromobutane (1.05 equivalents) to the mixture with vigorous stirring.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Workup - pH Adjustment: Acidify the aqueous suspension with 1 M HCl to a pH of ~4-5. This ensures the product is in its neutral carboxylic acid form.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water to remove any remaining DMF and salts.
-
Purification: The crude product will likely contain the N,N-dibutyl byproduct. Purify by extensive recrystallization from a suitable solvent like toluene or by column chromatography.
References
-
ChemBK. (2024). 4-(BUTYLAMINO)BENZOIC ACID. Available at: [Link]
-
RSC Publishing. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. Available at: [Link]
-
PubChem. (n.d.). 4-(Butylamino)benzoic acid. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]
-
University of Calgary. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Available at: [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Available at: [Link]
-
YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Available at: [Link]
-
Hengyuan Fine Chemical. (n.d.). 4-(butylamino)benzoic acid. Available at: [Link]
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
-
SpringerLink. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Available at: [Link]
- Google Patents. (n.d.). CN102675137B - Method for preparing N-butyl p-amino benzoic acid.
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minimizing byproduct formation in N-alkylation of amines
Technical Support Center: N-Alkylation of Amines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N-alkylation of amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity and byproduct formation in this fundamental transformation. Direct N-alkylation is a cornerstone of organic synthesis, yet it is notoriously plagued by over-alkylation, leading to complex product mixtures and purification challenges.
This document moves beyond simple protocols to explain the mechanistic origins of common side reactions and provides robust, field-proven strategies to achieve clean, selective mono-alkylation. We will explore troubleshooting common issues, compare alternative synthetic strategies, and provide detailed experimental workflows.
Section 1: Understanding the Core Problem: The "Runaway Train" of Over-Alkylation
The primary challenge in the N-alkylation of primary and secondary amines is a phenomenon often described as the "runaway train" effect.[1][2] The root cause is electronic: the product of the first alkylation is frequently a stronger nucleophile than the starting amine. For instance, a secondary amine formed from a primary amine is generally more nucleophilic and will compete more effectively for the alkylating agent.[2][3] This leads to a cascade of reactions, producing di-alkylated, tri-alkylated, and even quaternary ammonium salt byproducts, often resulting in a "big f---ing mess" (BFM) in the reaction flask.[2]
This inherent reactivity pattern makes achieving selective mono-alkylation via direct alkylation a significant synthetic hurdle.[3][4]
Caption: The "Runaway Train" mechanism of over-alkylation in amines.
Section 2: Troubleshooting Guide for Direct N-Alkylation
This section addresses specific issues encountered during direct alkylation experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| High levels of di- and tri-alkylated byproducts. | 1. Stoichiometry: Use of stoichiometric or excess alkylating agent. 2. Reaction Rate: Rapid addition of the alkylating agent creates high local concentrations, favoring reaction with the more nucleophilic product. 3. Concentration: High reaction concentration increases the probability of intermolecular reactions. | 1. Use a Large Excess of the Starting Amine: A 3- to 15-fold excess of the starting amine can statistically favor its reaction with the alkylating agent over the newly formed product.[2] 2. Slow, Controlled Addition: Add the alkylating agent dropwise or via syringe pump to maintain a low concentration, giving the starting amine a better chance to react.[5] 3. Increase Dilution: Running the reaction at lower concentrations can help minimize over-alkylation.[5] |
| Significant formation of quaternary ammonium salt. | 1. Highly Reactive Alkylating Agent: Reagents like methyl iodide are extremely reactive and prone to "exhaustive methylation."[2] 2. Tertiary Amine Nucleophilicity: While sterically more hindered, tertiary amines are still nucleophilic and can be alkylated further, especially under forcing conditions.[2][6] | 1. Use a Less Reactive Alkylating Agent: Switch from an alkyl iodide to a bromide or chloride (Reactivity: R-I > R-Br > R-Cl).[7] 2. Strict Stoichiometric Control: Use slightly less than one equivalent of the alkylating agent relative to the amine you wish to alkylate. 3. Avoid High Temperatures: Increased temperature will accelerate all reaction rates, including the formation of the quaternary salt. |
| Low or no conversion of the starting amine. | 1. Poor Leaving Group: The alkylating agent has a poor leaving group (e.g., alkyl chloride or fluoride). 2. Insufficient Basicity: The base used is not strong enough to neutralize the HX acid byproduct, leading to protonation and deactivation of the starting amine.[7] 3. Steric Hindrance: Severe steric bulk on either the amine or the alkylating agent can prevent the SN2 reaction.[8][9] 4. Poor Solubility: Reactants, particularly inorganic bases, may not be soluble in the chosen solvent.[7] | 1. Activate the Alkylating Agent: Switch to an alkyl bromide or iodide. 2. Select a Stronger, Non-Nucleophilic Base: Use bases like potassium or cesium carbonate to effectively scavenge protons without competing as a nucleophile.[7][10] 3. Increase Reaction Temperature: Carefully increase the temperature to overcome the activation energy barrier, while monitoring for byproduct formation. 4. Improve Solubility: Choose a solvent that better solubilizes all components. For heterogeneous mixtures, ensure vigorous stirring. Consider phase-transfer catalysis for biphasic systems.[5] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy to achieve selective mono-alkylation? For controlled and selective mono-alkylation, direct alkylation is often a poor choice. The most reliable and widely used method is Reductive Amination .[1][11] This one-pot process involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.[12] This strategy avoids the over-alkylation problem entirely because the imine can only form once on a primary or secondary amine.[12]
Q2: When should I consider using a protecting group? A protecting group strategy is ideal when you need to perform other chemical transformations on the molecule without affecting the amine, or when you need to differentiate between multiple amines in the same molecule.[13][14] By converting the amine to a non-nucleophilic derivative, such as a carbamate (e.g., Boc or Cbz), you temporarily "mask" its reactivity.[15][16] This multi-step process (protection, reaction, deprotection) adds steps but provides excellent control.[13]
Q3: How does the choice of base impact selectivity? The base plays a crucial role. Its primary function is to neutralize the acid (e.g., HBr, HCl) generated during the reaction, which would otherwise protonate and deactivate the amine nucleophile.[3] An ideal base should be strong enough for this purpose but non-nucleophilic to avoid competing with the amine for the alkylating agent. Inorganic bases like K₂CO₃ or Cs₂CO₃ are excellent choices.[5][10]
Q4: Can I use alcohols as alkylating agents to avoid halide byproducts? Yes, using alcohols as alkylating agents is a greener alternative to alkyl halides, as the only byproduct is water.[17][18] This transformation, often called a "borrowing hydrogen" or "hydrogen auto-transfer" reaction, typically requires a metal catalyst (e.g., Ru, Ir, Pd) to first oxidize the alcohol to an aldehyde/ketone in situ, which then undergoes reductive amination with the amine.[18][19][20]
Section 4: Superior Strategies for Selective N-Alkylation
When direct alkylation fails, these methods offer superior control and selectivity.
Reductive Amination
This is the premier method for synthesizing secondary and tertiary amines with high selectivity.[11][21] The process avoids the "runaway train" by proceeding through a distinct, controllable intermediate.
Caption: Comparison of controlled Reductive Amination vs. uncontrolled Direct Alkylation.
The key advantage is that mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) will selectively reduce the iminium ion intermediate much faster than they reduce the starting carbonyl compound.[12][22] This chemoselectivity is the basis for the reaction's success in one-pot procedures.[23]
Protecting Group Strategy
This strategy provides ultimate control by temporarily modifying the amine's reactivity. The most common approach is to convert the amine into a carbamate, which renders the nitrogen non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.[15][16]
Caption: General workflow for an amine protecting group strategy.
This method is indispensable in complex syntheses, particularly in peptide chemistry and the synthesis of pharmaceutical intermediates, where precise control over reactivity is paramount.[14]
Section 5: Key Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the selective mono-alkylation of a primary amine with an aldehyde.
-
Reactant Setup: To a solution of the primary amine (1.0 eq) and the aldehyde (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.0-1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 eq) portion-wise to the reaction mixture. Caution: Addition may cause gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired secondary amine.
Scientific Rationale: Sodium triacetoxyborohydride is a mild and highly selective reducing agent for iminium ions in the presence of aldehydes.[22] The acidic conditions (from acetic acid) catalyze the formation of the iminium ion, which is the species that is actively reduced.
Protocol 2: Boc-Protection of a Primary Amine
This protocol details the protection of an amine as its tert-butyloxycarbonyl (Boc) derivative.
-
Reactant Setup: Dissolve the primary amine (1.0 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). If the starting material is an amine salt (e.g., a hydrochloride), add a base such as triethylamine (1.1 eq) to liberate the free amine.[7]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting amine by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the Boc-protected amine, which is often pure enough for subsequent steps without further purification.
Scientific Rationale: The Boc group converts the nucleophilic amine into a non-nucleophilic carbamate, effectively protecting it from reacting with electrophiles.[15] The protection can be readily removed later under acidic conditions (e.g., using trifluoroacetic acid).[16]
Section 6: References
-
ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Gensch, T., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Barbe, G., et al. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 102-104. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Powers, T. S., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
Ghavre, M., et al. (2016). N-Dealkylation of Amines. Molecules, 21(1), 59. Retrieved from [Link]
-
Sanna, M., et al. (2024). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 14(4), 2533-2538. Retrieved from [Link]
-
Gensch, T., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2018). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 8(40), 22616-22620. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Retrieved from [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Amination for N-Alkyl Amine Synthesis. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]
-
OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Retrieved from [Link]
-
ResearchGate. (2025). Aqueous N-alkylation of amines using alkyl halides: Direct generation of tertiary amines under microwave irradiation. ResearchGate. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using alcohols as.... ResearchGate. Retrieved from [Link]
-
Badru, M., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15300-15307. Retrieved from [Link]
-
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]
-
Sharma, M., et al. (2024). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. New Journal of Chemistry. Retrieved from [Link]
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Technical Support Center: Optimizing Fischer Esterification of Aminobenzoic Acids
Welcome to our dedicated technical support center for the Fischer esterification of aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you navigate the nuances of this important reaction. Aminobenzoic acid esters are a critical class of molecules, with applications ranging from local anesthetics like benzocaine to key intermediates in pharmaceutical synthesis.[1][2]
Understanding the Core Reaction: The Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction that forms an ester from a carboxylic acid and an alcohol.[1][3] The reaction is reversible, meaning the products can react to reform the starting materials.[1][4][5] This equilibrium is a central challenge in optimizing the reaction for high yield.[1][3][5][6]
The mechanism involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][6][7]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[6][8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, which is a good leaving group.[1][5]
-
Deprotonation: The final ester is formed upon deprotonation.[8]
A unique consideration for aminobenzoic acids is the presence of the basic amino group, which can be protonated by the acid catalyst.[4][9] This means a stoichiometric amount of acid is often necessary to both catalyze the reaction and account for the basicity of the amine.[1]
Frequently Asked Questions (FAQs)
Q1: Why is an acid catalyst essential for the Fischer esterification of aminobenzoic acids?
A1: The acid catalyst is crucial for two primary reasons. First, it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][6][7] Second, in the case of aminobenzoic acids, the amino group is basic and will react with the acid.[4][9] Therefore, a sufficient amount of acid is required to both protonate the amino group and to have a catalytic amount available to promote the esterification.[1]
Q2: How can I drive the reaction equilibrium to favor ester formation and increase my yield?
A2: According to Le Chatelier's Principle, the equilibrium can be shifted towards the products by either increasing the concentration of reactants or decreasing the concentration of products.[10][11] The two most common strategies are:
-
Using a large excess of the alcohol: This is often the most practical method, where the alcohol can also serve as the solvent.[1][4][5] An excess of 5 to 10-fold or even higher is common.[4]
-
Removing water as it forms: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward.[3][4][5][6] This can be accomplished using a Dean-Stark apparatus, molecular sieves, or a drying agent.[3][4]
Q3: What are some common side reactions to be aware of?
A3: While the Fischer esterification is generally robust, side reactions can occur, especially under harsh conditions:
-
Decomposition or Polymerization: Prolonged heating at high temperatures in the presence of a strong acid can lead to the decomposition of the starting material or product, often indicated by the reaction mixture darkening significantly.[4]
-
Sulfonation: If concentrated sulfuric acid is used as the catalyst at elevated temperatures, sulfonation of the aromatic ring can occur.[9]
-
Self-esterification/Polymerization (for hydroxybenzoic acids): While not an aminobenzoic acid, it's a related consideration where a hydroxyl group on the ring could also react.[9]
Q4: What is the typical work-up procedure for this reaction?
A4: A common work-up involves cooling the reaction mixture and then pouring it into water or ice water.[1][10] The excess acid is then neutralized by the slow addition of a base, such as a 10% sodium carbonate solution, until the pH is slightly basic (around 8).[1][10] This neutralization step is crucial as it deprotonates the ammonium salt of the ester, causing the free ester to precipitate out of the aqueous solution, as it is typically insoluble in water.[1][10]
Q5: Can I use tertiary alcohols in this reaction?
A5: Tertiary alcohols are generally not suitable for Fischer esterification.[3][9] Under the acidic and often heated conditions of the reaction, they are prone to elimination to form alkenes.[9] Primary and secondary alcohols are preferred.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Reversible reaction at equilibrium: The inherent reversibility of the Fischer esterification may be limiting the product formation.[1][4] | - Use a large excess of the alcohol (5-10 fold or more) to shift the equilibrium.[1][4] - If feasible, remove water as it is formed using a Dean-Stark trap or molecular sieves.[4] |
| Insufficient catalyst: The basic amino group neutralizes a portion of the acid catalyst.[1][4] | - Ensure a sufficient amount of acid catalyst is used to account for both catalysis and protonation of the amino group.[1][4] | |
| Incomplete reaction: The reaction may not have reached equilibrium. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[9][10] - Increase the reflux time if starting material is still present.[9] | |
| Reaction Mixture Darkens Significantly | Decomposition or side reactions: Prolonged heating at high temperatures in the presence of a strong acid can cause decomposition or polymerization.[4] | - Avoid excessively high temperatures. - Monitor the reaction and stop it once the starting material is consumed (as determined by TLC).[4] - Consider using a milder catalyst or reaction conditions if possible. |
| Product is Difficult to Isolate/Purify | Incomplete neutralization: If the amino ester is still protonated, it will be soluble in the aqueous work-up solution. | - Carefully check the pH of the aqueous solution after neutralization. Ensure it is basic (pH ~8) to precipitate the free ester.[1][10] |
| Presence of unreacted starting material: Unreacted aminobenzoic acid can co-precipitate with the product. | - The unreacted aminobenzoic acid can be removed by dissolving the crude product in an organic solvent and washing with a basic aqueous solution. The deprotonated carboxylic acid will move to the aqueous layer. | |
| Multiple Spots on TLC After Reaction | Incomplete reaction and/or side products: The spots could correspond to the starting material, the desired ester, and byproducts. | - Co-spot the reaction mixture with the starting aminobenzoic acid to identify the unreacted starting material. - If significant byproducts are present, consider optimizing the reaction conditions (e.g., lower temperature, shorter reaction time) or purifying the crude product via recrystallization or column chromatography.[9][10] |
Experimental Protocols
General Protocol for Fischer Esterification of p-Aminobenzoic Acid (Synthesis of Benzocaine)
This protocol is a general guideline and may require optimization for different scales or specific aminobenzoic acid derivatives.
Materials:
-
p-Aminobenzoic acid
-
Absolute ethanol (or other primary/secondary alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Vacuum filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine p-aminobenzoic acid and a 5-10 fold molar excess of absolute ethanol.[4] Add a magnetic stir bar.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (a typical catalytic amount is ~10 mol%, but a stoichiometric amount may be needed). A precipitate of the aminobenzoic acid salt may form.[1]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or sand bath.[1][4] Continue refluxing for 1-2 hours or until TLC indicates the consumption of the starting material. The initial precipitate should dissolve as the reaction progresses.[1]
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.[1][4]
-
Pour the cooled mixture into a beaker containing ice water.[1]
-
Slowly add 10% sodium carbonate solution dropwise while stirring until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8.[1][10]
-
A precipitate of the crude ester will form. Cool the mixture in an ice bath to maximize precipitation.[4]
-
-
Filtration: Collect the crude product by vacuum filtration.[1][4] Wash the solid with several portions of cold deionized water.[1][4]
-
Drying: Allow the product to air dry or dry it in a desiccator.[4] The purity can be assessed by melting point determination and the product can be further purified by recrystallization, typically from an ethanol/water mixture.[10]
Visualizing the Process
Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism of Fischer esterification.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in Fischer esterification.
References
- BenchChem. (2025). optimizing reaction conditions for esterification of 4-aminobenzoic acid. BenchChem.
- ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate.
- Slideshare. (n.d.). Practical Experiment 3: Benzocain. Slideshare.
- Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Chemistry LibreTexts.
- Prezi. (n.d.). Synthesis of Benzocaine. Prezi.
- YouTube. (2021, March 5). Preparation of Benzocaine. YouTube.
- BenchChem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
- YouTube. (2022, January 14). Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. YouTube.
- Homework.Study.com. (n.d.). In this experimental set-up, we will perform p-aminobenzoic acid (PABA) and alcohol ethyl.... Homework.Study.com.
- University of Michigan. (2011, May 10). Experiment 3. Ester Formation: Preparation of Benzocaine. University of Michigan.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal.
- Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia.
- Chegg. (2023, April 6). Solved If the Fischer esterification of para-aminobenzoic | Chegg.com. Chegg.
- American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences.
- Google Patents. (n.d.). US2442797A - Para-amino benzoic acid esters. Google Patents.
- BYJU'S. (n.d.). Fischer esterification reaction. BYJU'S.
- Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters. Google Patents.
- Chegg. (2017, April 13). Write the mechanism for the Fischer esterification of p-aminobenzoic acid with ethanol. Chegg.
- ABLE. (2008, March 7). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. ABLE.
- ResearchGate. (2021, September). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate.
- BenchChem. (n.d.). An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters. BenchChem.
- MDPI. (2024, December 17). Fischer–Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI.
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Technical Support Center: Purification Strategies for Removing Unreacted Starting Materials
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction mixtures, with a specific focus on the removal of unreacted starting materials. Our goal is to equip you with the knowledge to make informed decisions, optimize your purification workflows, and ensure the integrity of your final product.
Choosing Your Purification Strategy: A Logic-Driven Approach
The selection of an appropriate purification method is paramount and depends on several factors, including the physical state of your product, the quantity of the material, and the physicochemical properties of both your product and the unreacted starting materials (e.g., boiling point, solubility, polarity).[1] A systematic approach to this selection process is crucial for an efficient and effective purification.
Below is a decision tree to guide you in selecting the most suitable primary purification technique.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Purification Techniques
This section provides detailed troubleshooting guides for common purification methods.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[1] It is a highly versatile technique for a wide range of compounds.
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution) | Inappropriate solvent system polarity. | Optimize the eluent system. A small change in polarity can significantly impact separation.[1] |
| Column is too short. | Use a longer column to increase the surface area for separation.[1] | |
| Flow rate is too high. | Decrease the eluent flow rate to improve resolution.[1] | |
| Inappropriate stationary phase. | If using silica gel, consider alumina or a reverse-phase silica.[1] | |
| Compound is Stuck on the Column | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent. For very polar compounds, consider using a more polar solvent system, such as adding a small percentage of methanol or ammonia in an appropriate solvent.[2] |
| Compound decomposed on the silica gel. | Test the stability of your compound on silica using a 2D TLC. If it's unstable, consider using a less acidic stationary phase like florisil or deactivated alumina.[3] | |
| Compound Elutes Too Quickly | Eluent is too polar. | Decrease the polarity of the eluent system. |
| Sample was not loaded properly. | Ensure the sample is loaded in a minimal amount of solvent to create a narrow band at the top of the column. | |
| Tailing Peaks | Interactions with acidic silanol groups on silica. | Add a small amount of a competing base (e.g., triethylamine) to the eluent for basic compounds. For acidic compounds, a small amount of acetic acid can be added. |
| Column is overloaded. | Reduce the amount of sample loaded onto the column. |
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: A slurry of silica gel in a non-polar solvent (e.g., hexane) is poured into a glass column.[1]
-
Load the Sample: The crude product is dissolved in a minimal amount of solvent and carefully added to the top of the column.[1]
-
Elute the Column: A solvent or a mixture of solvents (the eluent) is passed through the column.[1] The polarity of the eluent is often gradually increased.
-
Collect Fractions: The eluent is collected in separate tubes as it exits the column.[1]
Caption: General workflow for flash column chromatography.
Crystallization/Recrystallization
This technique purifies solid compounds by taking advantage of differences in solubility in a specific solvent at varying temperatures.[1]
Troubleshooting Guide: Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was added. | Boil off some of the solvent to increase the concentration of the product and allow the solution to cool again.[4] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] | |
| The wrong solvent was chosen. | The ideal solvent should dissolve the compound when hot but not when cold.[6] Experiment with different solvents or solvent mixtures. | |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is cooling too quickly, or the concentration of the solute is too high. | Reheat the solution, add more solvent to ensure everything dissolves, and then allow it to cool more slowly.[4] | |
| Low Recovery of Product | The product has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals. |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-heat the receiving flask. | |
| Impure Crystals | The solution cooled too quickly, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| The chosen solvent also dissolves impurities at low temperatures. | Choose a solvent where the impurities are either very soluble or insoluble at all temperatures. |
Experimental Protocol: Recrystallization
-
Choose a Solvent: Select a solvent in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures.[1]
-
Dissolve the Crude Product: Add the minimum amount of hot solvent to the crude product to achieve complete dissolution.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.[1]
-
Cool the Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1]
-
Collect the Crystals: Collect the purified crystals by vacuum filtration.[1]
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them.[1]
Distillation
Distillation is used to separate liquids with different boiling points.[6] It is particularly effective for separating a volatile liquid product from non-volatile starting materials or impurities.[7]
Troubleshooting Guide: Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping (Sudden, violent boiling) | Uneven heating of the liquid. | Add boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling. |
| No Distillate is Collected | The vapor is not reaching the condenser. | Ensure the heating mantle is at the correct temperature and that the apparatus is properly insulated. |
| The condenser is not cold enough. | Check that there is a sufficient flow of cold water through the condenser. | |
| Poor Separation of Liquids | The difference in boiling points is too small for simple distillation. | For liquids with boiling points that differ by less than 50-70°C, use fractional distillation.[6] |
| The distillation is proceeding too quickly. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. | |
| Product Decomposes | The boiling point of the product is too high at atmospheric pressure. | Use vacuum distillation to lower the boiling point of the liquid.[8] |
Liquid-Liquid Extraction
This method separates a compound from a mixture by utilizing its differential solubility in two immiscible liquids.[1] It is often used for the initial cleanup of a reaction mixture.[1]
Troubleshooting Guide: Liquid-Liquid Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation (A stable mixture of the two immiscible liquids) | Vigorous shaking of the separatory funnel. | Gently invert the funnel for mixing instead of vigorous shaking. |
| The presence of surfactants or finely divided solids. | Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous layer and break the emulsion. Filtration of the mixture can also help. | |
| Poor Separation of Layers | The densities of the two solvents are too similar. | Add a solvent that is miscible with one of the layers to change its density. |
| Low Recovery of Product | The product has some solubility in both layers. | Perform multiple extractions with smaller volumes of the extracting solvent. |
| The pH of the aqueous layer is not optimal for the separation of acidic or basic compounds. | Adjust the pH of the aqueous layer to ensure the compound of interest is in its neutral, more organic-soluble form, while the impurities are in their ionic, more water-soluble form. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method to remove unreacted starting material?
A1: The choice of purification method depends on the physical and chemical properties of your product and the unreacted starting materials.[1] Consider factors like physical state (solid or liquid), boiling point, solubility, and polarity.[1][6] The decision tree provided above can serve as a useful guide.
Q2: My product and the unreacted starting material have very similar polarities. How can I separate them by column chromatography?
A2: This is a common challenge. To improve separation, you can:
-
Optimize the Solvent System: Even a slight adjustment in the eluent's polarity can make a significant difference.[1]
-
Use a Longer Column: This provides more surface area for the separation to occur.[1]
-
Decrease the Flow Rate: A slower elution can enhance the resolution between closely eluting compounds.[1]
-
Consider a Different Stationary Phase: If silica gel is ineffective, explore options like alumina or reverse-phase silica.[1]
Q3: When should I use distillation instead of chromatography?
A3: Distillation is the preferred method for purifying liquids with significantly different boiling points (typically a difference of >50-70°C).[6] It is efficient for separating a volatile liquid product from non-volatile starting materials.[7] Chromatography is more versatile and should be used when distillation is not feasible, such as for separating compounds with very similar boiling points, non-volatile compounds, or complex mixtures.[6]
Q4: My crystallization is not working. What are some common reasons?
A4: Several factors can hinder crystallization. You might have used too much solvent, making the solution too dilute for crystals to form.[5] The solution might be supersaturated and require induction through scratching the flask or adding a seed crystal.[5] It's also possible that your product is too impure, or you have chosen an inappropriate solvent.[5]
Q5: How can I remove a high-boiling starting material from my lower-boiling product?
A5: If your product is a liquid with a significantly lower boiling point, simple or fractional distillation is an effective method. For heat-sensitive products, vacuum distillation can be employed to reduce the boiling points of the components.[8]
References
-
Wikipedia. (2023, October 27). Distillation. Retrieved from [Link]
-
MES's College of Pharmacy, Sonai. (n.d.). EXTRACTION AND SEPARATION TECHNIQUES. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
YZ-Shanghai. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?. Retrieved from [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). Extraction in Chemistry | Process, Types & Example. Retrieved from [Link]
-
Unacademy. (n.d.). Principles and methods of extraction. Retrieved from [Link]
-
PWT Chemicals. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning. Retrieved from [Link]
-
Wikipedia. (2023, November 28). List of purification methods in chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Lab Unique. (n.d.). Chemical Extraction Guide - Ultimate Guide. Retrieved from [Link]
-
TNAU Agritech Portal. (n.d.). Extraction techniques of Medicinal plants. Retrieved from [Link]
-
Britannica. (2025, December 18). Distillation. Retrieved from [Link]
-
The Chemistry Blog. (2023, January 18). Distillation Of A Product From A Reaction. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Labconco Corporation. (n.d.). Distillation: It's a gas… separation. Retrieved from [Link]
-
Chromedia. (n.d.). Troubleshooting LC, basics. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
ResearchGate. (2012, March 14). Why I am not getting crystals?. Retrieved from [Link]
-
Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
ICH. (2018, May 22). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
European Medicines Agency. (2017, September 1). Q11 Step 5 development and manufacture of drug substances – questions and answers. Retrieved from [Link]
-
ACS Omega. (2026, January 7). Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. Retrieved from [Link]
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Technical Support Center: 4-(Butylamino)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(butylamino)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and identify potential impurities encountered during synthesis. We will delve into the causality of impurity formation and provide validated analytical protocols to ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-(butylamino)benzoic acid and what are the primary expected impurities?
A1: The most prevalent laboratory synthesis method is the N-alkylation of 4-aminobenzoic acid (PABA) with a butyl halide, such as 1-bromobutane, typically in the presence of a base like potassium or sodium carbonate.[1][2][3] While seemingly straightforward, this reaction can generate several key impurities that require careful monitoring.
Primary Expected Impurities:
-
Unreacted Starting Material: 4-aminobenzoic acid (PABA).
-
Over-alkylation Product: 4-(Dibutylamino)benzoic acid. This is the most common process-related impurity.
-
Esterification Byproduct: Butyl 4-(butylamino)benzoate. This can form if reaction temperatures are high or conditions inadvertently become acidic, promoting Fischer esterification with residual butanol (if used as a solvent or formed in situ).[1][4]
Another viable route is the reductive amination of a carbonyl compound, such as methyl 4-formylbenzoate, with butylamine, followed by hydrolysis.[5][6][7] Impurities from this route differ and may include unreacted starting materials or the intermediate imine.
dot graph "Synthesis_and_Impurity_Formation" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: N-Alkylation pathway and common side reactions.
Q2: My reaction seems complete by TLC, but my final product has a low melting point and looks oily. What could be the issue?
A2: This is a classic sign of contamination with the 4-(dibutylamino)benzoic acid byproduct. The second butyl group adds significant steric hindrance and disrupts the crystal lattice, leading to a much lower melting point and often an oily or waxy consistency compared to the desired crystalline product. The mono- and di-alkylated products can have very similar Rf values on TLC, making it difficult to distinguish them without a proper analytical method like HPLC or NMR.
Q3: I see an unexpected peak in my HPLC chromatogram. How can I begin to identify it?
A3: A logical troubleshooting workflow is essential. The first step is to consider the likely process-related impurities based on your synthetic route. Use the retention time and mass spectrometry data (if available) as your primary clues.
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: HPLC impurity identification workflow.
Troubleshooting Guide: Impurity Identification & Mitigation
Issue 1: Presence of 4-(Dibutylamino)benzoic Acid (Over-alkylation)
-
Causality: The nitrogen atom of the desired product, 4-(butylamino)benzoic acid, is still nucleophilic and can react with a second molecule of the alkylating agent (e.g., 1-bromobutane).[8] This side reaction is favored by:
-
Using a large excess of the alkylating agent.
-
Employing a very strong base, which can deprotonate the secondary amine, increasing its nucleophilicity.
-
Prolonged reaction times or high temperatures.
-
-
Identification:
| Technique | Expected Observation for 4-(Dibutylamino)benzoic Acid |
| HPLC-UV | Later eluting peak than the main product on a reverse-phase (C18) column due to increased hydrophobicity. |
| LC-MS (ESI+) | Expected [M+H]⁺ m/z = 250.35. This is 56.1 amu higher than the product's [M+H]⁺ of 194.24. |
| ¹H NMR | Disappearance of the N-H proton signal.[9][10] More complex and overlapping signals in the alkyl region (~0.9-1.6 ppm) integrating to 18 protons (two butyl chains) relative to the aromatic protons. |
-
Mitigation Strategy:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the butyl halide.
-
Base Selection: Use a milder base such as K₂CO₃ or NaHCO₃ instead of stronger bases like NaH or LDA.
-
Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Issue 2: Presence of Unreacted 4-Aminobenzoic Acid (PABA)
-
Causality: Incomplete reaction is the direct cause. This can result from:
-
Insufficient reaction time or temperature.
-
Poor quality or insufficient amount of the alkylating agent.
-
Ineffective base, leading to the protonated amine which is not nucleophilic.
-
-
Identification:
| Technique | Expected Observation for 4-Aminobenzoic Acid (PABA) |
| HPLC-UV | Earlier eluting peak than the product on a reverse-phase (C18) column due to its higher polarity. |
| LC-MS (ESI+) | Expected [M+H]⁺ m/z = 138.14. |
| ¹H NMR | Presence of a broad singlet corresponding to the -NH₂ protons (~4-6 ppm, solvent dependent) and a distinct aromatic splitting pattern for the PABA starting material.[11] |
-
Mitigation Strategy:
-
Monitor Reaction: Track the reaction progress using TLC or HPLC until the PABA spot/peak is consumed.
-
Optimize Conditions: If the reaction stalls, consider incrementally increasing the temperature or reaction time.
-
Reagent Quality: Ensure the purity and reactivity of the alkylating agent and the base.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a robust method for separating the target compound from its primary impurities.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[12] |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm[13] |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Expected Elution Order: 4-Aminobenzoic Acid → 4-(Butylamino)benzoic Acid → 4-(Dibutylamino)benzoic Acid.
Protocol 2: Sample Preparation for NMR Analysis
-
Dissolution: Accurately weigh ~10-15 mg of the dried sample into an NMR tube.
-
Solvent Addition: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize both the acidic product and less polar impurities, and the N-H proton is less likely to exchange.
-
Analysis: Acquire a standard ¹H NMR spectrum. To confirm the N-H proton signal of the main product, a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H peak should disappear or significantly diminish.[9][10]
References
-
ChemBK. (2024, April 9). 4-(BUTYLAMINO)BENZOIC ACID. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(butylamino)-, ethyl ester on Newcrom R1 HPLC column. Available at: [Link]
-
MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]
-
ACS Publications. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-(Butylamino)benzoic acid. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]
-
ResearchGate. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.3: Spectroscopy of Amines. Available at: [Link]
-
ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]
-
PubMed. (n.d.). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Available at: [Link]
-
NIH. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. Available at: [Link]
-
NIH. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Formation of butylamine in the reductive amination of butyraldehyde.... Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Available at: [Link]
-
NIH. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]
-
RSC Publishing. (n.d.). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available at: [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]
- Google Patents. (n.d.). US3600413A - N-alkylation of aromatic amines.
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Available at: [Link]
-
UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]
-
Wikipedia. (n.d.). 4-Aminobenzoic acid. Available at: [Link]
-
PubChem. (n.d.). Benzoic acid, 4-(butylamino)-, 2-(dimethylamino)ethyl ester. Available at: [Link]
-
PubMed. (n.d.). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. Available at: [Link]
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- 3. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Reductive amination - Wikipedia [en.wikipedia.org]
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- 13. longdom.org [longdom.org]
Technical Support Center: Purification of Crude 4-(Butylamino)benzoic Acid
Welcome to the technical support guide for the purification of 4-(Butylamino)benzoic acid (BuABA). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this critical intermediate. As a precursor in the synthesis of pharmaceuticals like the local anesthetic Tetracaine, the purity of BuABA is paramount.[1][2] This guide provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and analysis of 4-(Butylamino)benzoic acid.
Q1: What are the most common impurities found in crude 4-(Butylamino)benzoic acid?
A1: The impurity profile of crude BuABA is highly dependent on its synthetic route. Common synthesis involves the N-alkylation of 4-aminobenzoic acid (PABA) or its esters.[1] Consequently, typical impurities include:
-
Unreacted Starting Materials: Residual 4-aminobenzoic acid and butylating agents (e.g., butyl bromide).
-
Over-alkylation Byproducts: N,N-dibutyl-4-aminobenzoic acid is a common byproduct resulting from the secondary amine reacting further.[1] A patented method highlights the importance of controlling reaction conditions to avoid this.[3]
-
Synthetic Reagents and Catalysts: Residual bases (e.g., sodium carbonate), acids, or catalysts used during the synthesis.
-
Degradation Products & Tars: Colored, polymeric materials that can form under harsh reaction conditions.[4]
Q2: What are the primary laboratory-scale methods for purifying crude BuABA?
A2: The three most effective methods, often used in combination, are:
-
Acid-Base Extraction: This technique is exceptionally effective due to the amphoteric nature of BuABA, which possesses both a basic secondary amine and an acidic carboxylic acid group.[5] It excels at separating the product from neutral impurities and other acidic or basic compounds with different pKa values.
-
Recrystallization: As a crystalline solid, BuABA can be purified to a high degree by recrystallization.[6] This method is excellent for removing impurities with different solubility profiles.[7][8]
-
Column Chromatography: For achieving the highest purity or for separating structurally similar impurities, silica gel column chromatography is the method of choice.[9][10]
Q3: How can I reliably assess the purity of my 4-(Butylamino)benzoic acid sample?
A3: A multi-faceted approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/phosphate buffer) provides excellent separation of BuABA from its common impurities.[11][12]
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative assessment of purity and for monitoring the progress of purification (e.g., tracking fractions from column chromatography).[9]
-
Melting Point Analysis: A sharp melting point that matches the literature value (approx. 149-151 °C) is a strong indicator of high purity.[6][10] Impurities typically cause the melting point to be depressed and the range to broaden.[13][14]
-
Spectroscopic Methods (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and identify impurities if they are present in significant quantities.
Q4: What are the key physical properties of BuABA that are critical for purification?
A4: Understanding these properties is essential for designing an effective purification strategy:
-
Appearance: White to yellow crystalline solid.[6][15] A strong yellow or brown color indicates the presence of impurities.
-
Solubility: It is slightly soluble in water but demonstrates better solubility in organic solvents like methanol, chloroform, and ethyl acetate.[6][10] Its solubility is dramatically altered by pH changes due to its acidic and basic functional groups.
-
pKa: The molecule has two pKa values: one for the carboxylic acid group (pKa₁ ≈ 4.8) and one for the protonated amine (pKa₂ ≈ 3.4). This dual nature is the foundation of purification by acid-base extraction.
Section 2: Troubleshooting and Optimization Guide
This section provides solutions to specific problems you might encounter during purification experiments.
Recrystallization Issues
Q5: My compound is not dissolving completely in the hot recrystallization solvent. What should I do?
A5: This issue usually arises from two potential causes:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the BuABA at the solvent's boiling point. The goal is to create a saturated solution. Add small aliquots of the hot solvent incrementally until the solid just dissolves.[14][16]
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If adding more solvent does not dissolve the remaining solid, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[9][14]
Q6: My product "oiled out" instead of forming crystals upon cooling. How can I resolve this?
A6: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of a solid crystal lattice. This is common when the solution is cooled too rapidly or is highly supersaturated.
-
Solution 1: Re-heat and Slow Cool: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly. Insulating the flask can help.[16]
-
Solution 2: Induce Crystallization: Once the solution is at a temperature below the compound's melting point but still supersaturated, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of pure BuABA.[16]
-
Solution 3: Adjust Solvent System: The boiling point of your solvent may be too high. Consider using a lower-boiling point solvent or a mixed solvent system.
Q7: My final product is pure, but my recovery yield from recrystallization is very low. Why?
A7: Low recovery is a common challenge in recrystallization. The primary causes are:
-
Using Too Much Solvent: The most frequent error is adding too much solvent during the dissolution step. This keeps a significant portion of your product dissolved in the cold mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.[14]
-
Premature Crystallization: If the solution cools and crystals form during a hot filtration step, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.[14]
-
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize crystal precipitation before filtration.[16]
Acid-Base Extraction Issues
Q8: After adding base and shaking, I'm not getting a clean separation of layers in my separatory funnel (emulsion formation). What should I do?
A8: Emulsions are common and can be resolved in several ways:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.
-
Break the Emulsion: Gently swirl the funnel instead of vigorously shaking it. You can also try gently stirring the emulsion layer with a glass rod.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation.
Q9: I separated the basic aqueous layer and added acid, but my product didn't precipitate. What went wrong?
A9: This is a critical step and failure to precipitate usually points to a pH issue.
-
Insufficient Acid: You may not have added enough acid to fully protonate the carboxylate salt and neutralize all the base. The carboxylic acid will not precipitate until the pH of the solution is below its pKa (~4.8).
-
Verification: Use pH paper or a pH meter to check the pH of the aqueous solution. Continue adding acid (e.g., 6M HCl) dropwise until the solution is acidic (pH ~3-4).[3][4] The product should precipitate as a white or off-white solid. Ensure the solution is cold (using an ice bath) to minimize the solubility of the product in the aqueous medium.[17]
Section 3: Detailed Experimental Protocols
Protocol 1: Purification of BuABA via Acid-Base Extraction
This protocol is designed to separate BuABA from neutral and less acidic/basic impurities.
Objective: To isolate 4-(Butylamino)benzoic acid by converting it to its water-soluble salt.
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction of BuABA.
Methodology:
-
Dissolution: Dissolve the crude 4-(Butylamino)benzoic acid (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (100 mL) in a separatory funnel.
-
Base Extraction: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.[5][18]
-
Causality: The basic NaHCO₃ deprotonates the acidic carboxylic acid group of BuABA, forming the sodium salt, which is ionic and thus highly soluble in the aqueous layer. Neutral impurities remain in the organic layer.[19]
-
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 50 mL portion of NaHCO₃ solution. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (test with pH paper to ensure pH is ~3-4). A white precipitate of pure 4-(Butylamino)benzoic acid will form.[17][19]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual salts.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Purification of BuABA via Recrystallization
Objective: To achieve high purity by leveraging the differential solubility of BuABA in a hot versus cold solvent system.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ethanol/water mixture is often effective. BuABA should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][14]
-
Dissolution: Place the crude BuABA in an Erlenmeyer flask. Add the minimum amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the compound in the more soluble solvent (ethanol) first, then add the less soluble solvent (water) dropwise until the solution becomes slightly cloudy. Re-heat to get a clear solution.[9][16]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.[9][14]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[16]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals to a constant weight.
Protocol 3: Purity Assessment via HPLC
Objective: To quantify the purity of the BuABA sample and identify any potential impurities.
| Parameter | Recommended Starting Condition | Rationale |
| HPLC System | Standard system with UV-Vis or DAD detector | Standard instrumentation for purity analysis.[11] |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic acids.[11] |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) | A buffered mobile phase ensures consistent protonation of the carboxylic acid, leading to sharp, reproducible peaks.[11] |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ring provides strong absorbance at this wavelength.[11] |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | Dissolve sample in mobile phase (~1 mg/mL); filter through 0.45 µm filter | Ensures sample is soluble and free of particulates that could damage the system.[11] |
Section 4: Visual Guide to Purification Principles
The following diagram illustrates the chemical transformations underlying the acid-base extraction process, which is foundational to purifying 4-(Butylamino)benzoic acid.
Caption: Chemical principle of acid-base purification.
References
-
4-(BUTYLAMINO)BENZOIC ACID . (2024). ChemBK. [Link]
-
4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 . PubChem. [Link]
-
4.8: Acid-Base Extraction . (2022). Chemistry LibreTexts. [Link]
-
Extraction of Benzoic Acid . (2017). Odinity. [Link]
-
Acid-Base Extraction . University of Colorado Boulder. [Link]
-
The Extraction of Benzoic Acid from a Mixture . University of Missouri–St. Louis. [Link]
-
Metabocard for 4-(Butylamino)benzoic acid (HMDB0246301) . (2021). Human Metabolome Database. [Link]
-
Recrystallizations and Extractions of Organic Compounds . (2009). Pasadena City College. [Link]
-
HPLC Separation of Isomers of Aminobenzoic Acid . SIELC Technologies. [Link]
-
4-(Butylamino)benzoic acid . Nia Innovation. [Link]
-
Recrystallization of Benzoic Acid . St. Olaf College. [Link]
-
The Recrystallization of Benzoic Acid . University of Missouri–St. Louis. [Link]
-
HPLC Methods for analysis of 4-Aminobenzoic acid . HELIX Chromatography. [Link]
-
How can benzoic acid be tested for purity? . (2018). Quora. [Link]
-
Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid . YouTube. [Link]
- Purification of benzoic acid.
-
Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product . Royal Society of Chemistry. [Link]
- Method for preparing N-butyl p-amino benzoic acid.
-
Recrystallization Lab Procedure of Benzoic Acid . (2020). YouTube. [Link]
Sources
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- 6. chembk.com [chembk.com]
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- 10. 4-(BUTYLAMINO)BENZOIC ACID | 4740-24-3 [chemicalbook.com]
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- 19. Chemistry 102 - Experiment 3 [home.miracosta.edu]
Technical Support Center: Troubleshooting Low Yields in Peptide Coupling Reactions with Aminobenzoic Acids
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in peptide coupling reactions involving aminobenzoic acids. These substrates, while valuable building blocks in medicinal chemistry and materials science, present unique difficulties due to their electronic and steric properties.[1][2][3] This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your synthetic outcomes.
Aminobenzoic acids are characterized by an amino group and a carboxylic acid group attached to a benzene ring. This structure leads to reduced nucleophilicity of the amino group and decreased reactivity of the carboxylic acid compared to their aliphatic counterparts. The aromatic ring withdraws electron density, making the amine less basic and a poorer nucleophile. Simultaneously, the carboxyl group's reactivity is attenuated. These inherent properties often result in sluggish and incomplete coupling reactions, leading to frustratingly low yields of the desired peptide.
This guide will dissect the common causes of these low yields and provide a systematic approach to troubleshooting. We will explore the critical roles of coupling reagents, reaction conditions, and potential side reactions, offering field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why are peptide coupling reactions with aminobenzoic acids so challenging?
A1: The primary challenge stems from the electronic properties of the aromatic ring. The benzene ring is an electron-withdrawing group, which significantly reduces the nucleophilicity of the amino group (aniline derivative). This makes it a much weaker nucleophile compared to the amino group of an aliphatic amino acid, leading to slower reaction kinetics.[4] Additionally, the carboxylic acid group is also deactivated by the aromatic system, making its activation more difficult.[5] Steric hindrance, especially with ortho-substituted aminobenzoic acids, can further impede the approach of the coupling reagents and the other amino acid, exacerbating the problem.[6][7]
Q2: My standard coupling protocol that works for aliphatic amino acids is failing with aminobenzoic acid. What is the first thing I should check?
A2: The first and most critical factor to evaluate is your choice of coupling reagent . Standard carbodiimide reagents like DCC or EDC, often used with HOBt, may not be potent enough to efficiently activate the deactivated carboxylic acid of the aminobenzoic acid or to overcome the low nucleophilicity of the aniline-like amine.[8][9] You will likely need to switch to a more powerful onium salt-based coupling reagent.
Q3: What are onium salt-based coupling reagents, and why are they better for this application?
A3: Onium salt-based reagents, such as phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HATU, HBTU, HCTU), are generally more reactive and efficient for difficult couplings.[8][10] They form highly reactive activated esters that can more readily react with weakly nucleophilic amines.[10] HATU, in particular, is frequently recommended for challenging couplings due to its high reactivity.[6][11]
Q4: I'm observing multiple spots on my TLC/LC-MS, and my desired product is a minor component. What are the likely side reactions?
A4: With aminobenzoic acids, several side reactions can occur:
-
Incomplete reaction: This is the most common issue, leading to the presence of starting materials.
-
Guanidinylation of the N-terminus: If you are using an aminium/uronium-based coupling reagent in excess, it can react with the free amino group of your peptide chain, forming a guanidinium group and terminating the chain.[12][13]
-
Racemization: While the aminobenzoic acid itself is achiral, the chiral amino acid you are coupling it with can racemize, especially under harsh basic conditions or with prolonged reaction times.[9][14]
-
Diketopiperazine formation: If the aminobenzoic acid is being coupled to the second amino acid in a sequence on a solid support, intramolecular cyclization to form a diketopiperazine can occur, cleaving the peptide from the resin.[12][15]
Q5: Can I just increase the temperature or reaction time to improve the yield?
A5: While extending the reaction time or moderately increasing the temperature can sometimes help drive a sluggish reaction to completion, these are not always the optimal solutions and should be approached with caution.[16] Prolonged reaction times and elevated temperatures can increase the risk of side reactions, particularly racemization.[9] It is generally more effective to first optimize the coupling reagent and other reaction conditions before resorting to more forceful measures. Microwave-assisted synthesis can be a valuable tool for accelerating difficult couplings but requires careful optimization to avoid degradation.[17]
Troubleshooting Guides
Issue 1: Low or No Product Formation (Incomplete Coupling)
This is the most frequent problem when working with aminobenzoic acids. The troubleshooting process should be systematic, starting with the most impactful variables.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling yields.
Step 1: Re-evaluate Your Coupling Reagent
The choice of coupling reagent is paramount. If you are using a standard carbodiimide, it is likely insufficient.
Recommended Action: Switch to a more potent, onium salt-based reagent.
| Coupling Reagent Class | Examples | Suitability for Aminobenzoic Acids | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Generally Low | Often too slow for the deactivated substrates. Can be used with additives like OxymaPure for improved performance, but may still be suboptimal.[8][9] |
| Phosphonium Salts | PyBOP, PyAOP | Good to Excellent | Highly efficient and rapid. PyAOP is particularly effective for sterically hindered couplings.[8] Byproducts are generally less hazardous than those from BOP. |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU, COMU | Excellent | Considered among the most powerful reagents.[6] HATU is often the reagent of choice for difficult couplings.[11] COMU is a modern, safer alternative to HOBt/HOAt-based reagents with excellent solubility.[18] |
Experimental Protocol: Switching to HATU
This protocol outlines a general procedure for coupling an N-protected amino acid to an aminobenzoic acid derivative using HATU in solution phase.
-
Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected amino acid (1.0 eq.) and the aminobenzoic acid ester (1.0-1.2 eq.) in an anhydrous aprotic solvent like DMF or NMP.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Activation: In a separate flask, dissolve HATU (1.1-1.2 eq.) in a minimal amount of anhydrous DMF.
-
Coupling: Slowly add the HATU solution to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.[19]
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]
Step 2: Optimize Reaction Conditions
If switching the coupling reagent does not sufficiently improve the yield, further optimization of the reaction parameters is necessary.
-
Solvent: The choice of solvent can significantly impact the reaction by affecting the solubility of reagents and intermediates, as well as the solvation of the transition state.
-
DMF and NMP: These are the most common and generally effective solvents for peptide coupling due to their high polarity and ability to solvate growing peptide chains.
-
"Magic Mixtures": For particularly difficult couplings, especially those prone to aggregation, solvent mixtures can be beneficial. A common example is a mixture of DMF and DCM. In some cases, the addition of a chaotropic agent like DMSO can help disrupt secondary structures.[20]
-
-
Base: The base plays a crucial role in deprotonating the incoming amine and neutralizing acidic byproducts.
-
Reagent Equivalents: For difficult couplings, it may be necessary to increase the equivalents of the amino acid and coupling reagents. Using a slight excess (e.g., 1.2-1.5 equivalents) of the activated amino acid can help drive the reaction to completion.[16] However, a large excess of the coupling reagent should be avoided to prevent side reactions like guanidinylation.[13]
Step 3: Modify the Coupling Strategy
If the above optimizations are still insufficient, a change in the overall strategy may be required.
-
Double Coupling: If monitoring indicates an incomplete reaction after the standard coupling time, simply repeating the coupling step with fresh reagents can significantly increase the final yield. After the first coupling, wash the resin (if on solid phase) or work-up the reaction and then subject the material to a second round of coupling conditions.[16]
-
Pre-activation: Pre-activating the carboxylic acid before adding it to the amine component can be beneficial. This involves mixing the N-protected amino acid, coupling reagent, and base for a short period (e.g., 5-10 minutes) before adding the solution to the aminobenzoic acid derivative.[4] This ensures that the activated species is fully formed before it encounters the less reactive amine.
Pre-activation Workflow
Caption: Workflow for pre-activation of the carboxylic acid.
Issue 2: Presence of Significant Impurities
Low yields are often accompanied by the formation of side products. Identifying and mitigating these is crucial.
-
Guanidinylation:
-
Cause: Excess aminium/uronium reagent reacting with the free N-terminus.[12]
-
Solution: Use phosphonium-based reagents (PyBOP, PyAOP) which do not cause this side reaction.[18] Alternatively, use a slight excess of the carboxylic acid component relative to the coupling reagent to ensure the reagent is consumed in the activation step. Pre-activation is also an effective strategy.[12]
-
-
Racemization:
-
Cause: Abstraction of the alpha-proton of the activated chiral amino acid, often facilitated by strong bases or high temperatures.[9]
-
Solution:
-
Use a weaker, sterically hindered base like N-Methylmorpholine (NMM) or sym-collidine instead of DIPEA.[14]
-
If using a carbodiimide, always include a racemization-suppressing additive like OxymaPure.[21]
-
Keep the reaction temperature at or below room temperature.
-
Minimize the pre-activation and overall reaction time as much as possible.
-
-
Conclusion
Troubleshooting low yields in peptide coupling reactions with aminobenzoic acids requires a multi-faceted approach that addresses the inherent electronic and steric challenges of these substrates. By systematically evaluating and optimizing the choice of coupling reagent, reaction conditions, and overall synthetic strategy, researchers can significantly improve their success rate. The key takeaway is to move beyond standard protocols and employ more potent reagents like HATU or PyAOP, while carefully controlling conditions to minimize side reactions. This guide provides the foundational knowledge and practical protocols to transform a low-yielding reaction into a robust and efficient synthesis.
References
-
Subirós-Funosas, L., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1045-1056. Available from: [Link]
-
Wang, Y., et al. (2024). Identifying general reaction conditions by bandit optimization. Nature Synthesis, 3, 248–256. Available from: [Link]
-
Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. Methods in Molecular Biology, 35, 1-16. Available from: [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
de Figueiredo, R. M., & Campagne, J.-M. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(5), 1633-1645. Available from: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 193. Available from: [Link]
-
Reddit. (2019). Peptide coupling. r/Chempros. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Society Reviews, 40(10), 4849-4866. Available from: [Link]
-
Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction? r/organicchemistry. Retrieved from [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available from: [Link]
-
Stammer, C. H., et al. (1999). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. Methods in Molecular Medicine, 23, 337-354. Available from: [Link]
-
Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Bodanszky, M., & Martinez, J. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69-74. Available from: [Link]
-
Li, W., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(3), 701-713. Available from: [Link]
-
Sheppard, R. C. (1995). 5 Difficult peptides. In Solid-Phase Peptide Synthesis (pp. 113-138). Oxford University Press. Available from: [Link]
-
Van der Auwera, C., & Anteunis, M. J. O. (1987). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Peptide and Protein Research, 29(5), 574-587. Available from: [Link]
-
Katritzky, A. R., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 61(21), 7554-7558. Available from: [Link]
-
ResearchGate. (2020). SPPS: peptide failure to elongate? Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]
-
Stammer, C. H., et al. (1999). Synthesis of aminobenzoic acid-based nonpeptide templates: applications in peptidomimetic drug discovery. Methods in Molecular Medicine, 23, 337-354. Available from: [Link]
-
Dunne, J., et al. (2018). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Organic Process Research & Development, 22(10), 1263-1271. Available from: [Link]
-
Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available from: [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]
-
Atherton, E., et al. (1981). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Perkin Transactions 1, 538-546. Available from: [Link]
Sources
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- 2. Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. peptide.com [peptide.com]
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- 17. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Reactions of 4-(Butylamino)benzoic Acid: A Technical Support Guide
Welcome to the technical support center for 4-(Butylamino)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this versatile compound. Our focus is on providing practical, field-tested insights to optimize your experimental outcomes, particularly in solvent and temperature selection for critical reactions like esterification and amidation.
Understanding the Molecule: Key Physicochemical Properties
Before delving into reaction optimization, it is crucial to understand the physical and chemical characteristics of 4-(Butylamino)benzoic acid. These properties fundamentally influence its reactivity and behavior in different solvent and temperature environments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Melting Point | 149-151 °C | |
| Decomposition Temp. | 241-243 °C | |
| Solubility | Slightly soluble in water, chloroform, and methanol. | [1] |
| Appearance | White to off-white or pale beige powder/crystalline solid. |
Frequently Asked Questions (FAQs) on Reaction Optimization
This section addresses common questions encountered during the synthesis and subsequent reactions of 4-(Butylamino)benzoic acid.
Q1: What are the most critical factors to consider when selecting a solvent for reactions with 4-(Butylamino)benzoic acid?
A1: Solvent selection is paramount and should be guided by three main factors:
-
Solubility of Reactants: 4-(Butylamino)benzoic acid has limited solubility in non-polar solvents. For reactions like esterification and amidation, polar aprotic solvents such as Dimethylformamide (DMF) or polar protic solvents like ethanol and butanol are often good starting points. The choice will also depend on the solubility of your other reactants (e.g., the alcohol for esterification or the amine for amidation).
-
Reaction Temperature: The solvent's boiling point must be compatible with the required reaction temperature. For instance, Fischer esterification typically requires reflux conditions, making alcohols like ethanol or butanol suitable as they also serve as a reactant.[2]
-
Compatibility with Reagents: The solvent should be inert to the reactants and catalysts. For example, when using highly reactive reagents like thionyl chloride to form an acid chloride, an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is necessary to avoid reaction with the solvent.
Q2: How does temperature affect the outcome of esterification and amidation reactions?
A2: Temperature is a double-edged sword in these reactions.
-
Increased Reaction Rate: Generally, higher temperatures increase the reaction rate.[2] For equilibrium-limited reactions like Fischer esterification, heating to reflux is common to achieve a reasonable reaction time.[3]
-
Risk of Side Reactions: Excessive temperatures can lead to side reactions and decomposition. For 4-(Butylamino)benzoic acid, which decomposes at 241-243 °C, it is crucial to maintain a safe temperature margin. Prolonged heating at high temperatures, especially in the presence of strong acids, can cause darkening of the reaction mixture, indicating decomposition or polymerization.
A good starting point for many amidation and esterification reactions is in the range of 60-100°C.[2] Always monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature for your specific substrates.
Q3: What are the common side reactions to watch out for during the esterification of 4-(Butylamino)benzoic acid?
A3: The primary side reaction of concern is the formation of byproducts due to the reactivity of the amino group. Although the secondary amine in 4-(butylamino)benzoic acid is less nucleophilic than a primary amine, it can still react under certain conditions. In Fischer esterification, the acidic conditions protonate the amino group, which generally protects it from participating in side reactions. However, at excessively high temperatures or with prolonged reaction times, side reactions involving the aromatic ring or the amino group can occur. Another potential issue is the self-condensation of two molecules of the benzoic acid derivative, though this is less common under standard esterification conditions.[4]
Q4: Which coupling reagents are most effective for the amidation of 4-(Butylamino)benzoic acid?
A4: Direct amidation of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, coupling reagents are used to activate the carboxylic acid. The choice of coupling reagent can significantly impact yield and purity.[6]
Here is a comparison of common coupling reagents:
| Coupling Reagent | Additive | Base | Typical Solvent | Key Advantages | Key Disadvantages |
| EDC | HOBt | DIPEA | DMF | Cost-effective; water-soluble urea byproduct simplifies workup.[6][7] | Slower reaction times compared to uronium-based reagents. |
| HATU | None | DIPEA | DMF | Highly efficient and fast, especially for challenging couplings.[6] | More expensive. |
| T3P® | None | Pyridine | EtOAc | Versatile and safe; straightforward workup.[6] | May require stoichiometric amounts. |
For a secondary arylamine like 4-(butylamino)benzoic acid, which can be less reactive, a more potent coupling reagent like HATU is often a good first choice to ensure high yields and short reaction times.[6]
Troubleshooting Guides
This section provides structured guidance for overcoming common experimental hurdles.
Troubleshooting Low Yield in Esterification Reactions
Caption: Troubleshooting workflow for low yield in esterification.
Troubleshooting Amidation Reactions
Caption: Troubleshooting workflow for amidation reactions.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates and equipment.
Protocol 1: Fischer Esterification of 4-(Butylamino)benzoic Acid with Ethanol
This protocol describes a standard Fischer esterification to synthesize ethyl 4-(butylamino)benzoate.
Materials:
-
4-(Butylamino)benzoic acid
-
Anhydrous ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(Butylamino)benzoic acid (1.0 equivalent) in a 5-10 fold molar excess of anhydrous ethanol.
-
Acid Catalysis: With stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the solution. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C for ethanol) using a heating mantle. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete in 4-8 hours.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Add deionized water to the residue and carefully neutralize the mixture with a 10% sodium carbonate solution until effervescence ceases and the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ester.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.
-
Protocol 2: Amidation of 4-(Butylamino)benzoic Acid with Benzylamine using HATU
This protocol describes the amidation of 4-(Butylamino)benzoic acid with benzylamine using HATU as the coupling agent.
Materials:
-
4-(Butylamino)benzoic acid
-
Benzylamine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator.
Procedure:
-
Reaction Setup: To a solution of 4-(Butylamino)benzoic acid (1.0 equivalent) in anhydrous DMF, add benzylamine (1.1 equivalents) and DIPEA (2.0-3.0 equivalents).
-
Coupling: Add HATU (1.2 equivalents) to the stirred solution at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude amide.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: General workflow for esterification and amidation of 4-(Butylamino)benzoic acid.
References
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
-
UCLA Chemistry Department. Lab 5 Procedure: Esterification. [Link]
-
EAG Laboratories. Thermal Analysis Techniques. [Link]
- Sert, E., & Çatalbaş, U. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Celal Bayar University Journal of Science, 13(4), 907-912.
- Saikia, L., & Dutta, D. K. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2).
- Melnyk, S., et al. (2021). Kinetic research and modeling of benzoic acid esterification process. Journal of Chemistry and Technologies, 29(4), 565-575.
- de Figueiredo, R. M., & Campagne, J. M. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Fattahi, A., et al. (2018). Amidation and esterification of carboxylic acids with amines and phenols by N,N′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water.
- Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
- Oliveira, F. S., et al. (2010). Solubility of Benzoic Acid in Mixed Solvents.
- Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 95946, 4-(Butylamino)benzoic acid. [Link]
- Wagner, A., et al. (2024). Amide coupling of benzoic acid and benzylamine with EDCl·HCl...
- Purchase, C. G., et al. (2021). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.
-
EAG Laboratories. Thermogravimetric Analysis (TGA). [Link]
- Ali, M. A., et al. (2015). A Heterogeneous Niobium(V) Oxide Catalyst for the Direct Amidation of Esters.
- Muhammad, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie, 233(9-11), 1435-1448.
- Wang, L., et al. (2018).
-
Mettler-Toledo. Thermal Analysis of Polymers. [Link]
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
-
National Center for Biotechnology Information. PubChem Substance Record for SID 10538471, Benzoic acid, 4-(butylamino)-, 2-(dimethylamino)ethyl ester. [Link]
- Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- Jouyban, A. (2017). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 23(1), 1-13.
- Melnyk, S. R., et al. (2021). Kinetic research and modeling of benzoic acid esterification process.
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient N-Alkylation of Anilines
Welcome to the Technical Support Center dedicated to the N-alkylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we provide in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, offering causative explanations and actionable solutions.
Issue 1: Low Reaction Yield
Question: My N-alkylation reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in aniline N-alkylation can be attributed to several factors, ranging from reactant properties to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
-
Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups exhibit reduced nucleophilicity, leading to slower reaction rates.[1] Similarly, the choice of alkylating agent is critical; for instance, alkyl chlorides are generally less reactive than bromides or iodides.[1] The nature of the alcohol used in "borrowing hydrogen" strategies also plays a significant role, with primary alcohols typically being more reactive than secondary alcohols.
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, excessive heat may lead to decomposition of reactants, products, or the catalyst itself.[1] A careful optimization of the reaction temperature is therefore essential.
-
Solvent: The choice of solvent can profoundly impact reaction efficiency. For N-alkylation with alcohols, aprotic solvents are often more effective.[1]
-
Catalyst Activity: The catalyst's activity is paramount. For heterogeneous catalysts, factors like particle size and the nature of the support material can significantly influence performance. For example, with Nickel (Ni) catalysts, acid-base bifunctional supports have been shown to be more active than purely acidic or basic supports.[2] For homogeneous catalysts, the ligand environment around the metal center is critical.
-
-
Catalyst Deactivation: The catalyst may lose activity during the reaction. This can be due to coking, where carbonaceous deposits form on the catalyst surface, or poisoning by impurities in the starting materials or byproducts.[3][4] For instance, nitrogen-containing coke can strongly interact with and deactivate platinum-based catalysts.[3]
Troubleshooting Workflow for Low Yield:
Caption: A stepwise approach to diagnosing and resolving low reaction yields.
Issue 2: Poor Selectivity - Over-Alkylation
Question: I am observing significant formation of di- and tri-alkylated anilines, but my target is the mono-alkylated product. How can I improve selectivity?
Answer: Over-alkylation is a common side reaction in the N-alkylation of anilines.[1] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][5]
Strategies to Enhance Mono-N-Alkylation Selectivity:
-
Control Stoichiometry: Using a large excess of aniline relative to the alkylating agent can statistically favor mono-alkylation.[1] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[1]
-
Modify Reaction Conditions:
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the subsequent alkylation steps more significantly than the initial one, thus improving selectivity for the mono-alkylated product.[1]
-
Solvent Polarity: Using a less polar solvent can also help to suppress over-alkylation.[1]
-
-
Choice of Alkylating Agent: The reactivity of the alkylating agent can influence the degree of over-alkylation. More reactive agents are more prone to causing multiple substitutions.[1]
-
Alternative Methodologies:
-
Reductive Amination: This two-step, one-pot method offers excellent control over mono-alkylation. It involves the initial formation of an imine from aniline and an aldehyde or ketone, followed by in-situ reduction.[1][6] This approach is particularly useful for synthesizing secondary amines.
-
Catalyst Design: Certain catalysts exhibit higher selectivity for mono-N-alkylation. For example, zeolites with specific pore sizes can sterically hinder the formation of bulkier di-alkylated products.[7] Continuous flow systems using catalysts like mesoporous Al-SBA-15 have also shown high selectivity for mono-alkylation.[8]
-
Decision Tree for Improving Mono-Alkylation Selectivity:
Caption: A decision-making workflow to minimize over-alkylation.
Issue 3: Catalyst Deactivation
Question: My reaction starts well but then slows down or stops before completion. What could be causing catalyst deactivation, and how can I prevent or resolve it?
Answer: Catalyst deactivation is a significant issue that can lead to incomplete reactions and lower yields. The primary causes are typically coke formation and poisoning.
-
Coke Formation: This involves the deposition of carbonaceous materials on the active sites of the catalyst. In aniline alkylation, these deposits can be complex, sometimes containing nitrogen, which can form strong bonds with metal catalysts like platinum and poison them.[3] The nature of these deposits can vary; for instance, in zeolite catalysts, both long-chain aliphatic compounds and heterocyclic aromatics have been identified as coke components.[4]
-
Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons. For example, sulfur compounds are notorious poisons for many metal catalysts. By-products of the reaction, such as dimethyl ether in methylation reactions, can also poison Lewis acid sites on a catalyst.[8]
-
Product Inhibition: In some cases, the N-alkylaniline product can coordinate to the catalyst's active sites and inhibit further reaction.[1]
Mitigation and Regeneration Strategies:
-
Purify Starting Materials: Ensure that the aniline, alkylating agent, and solvent are of high purity and are thoroughly dried. Distillation of aniline can remove oxidation-condensation products that contribute to N-containing coke.[3]
-
Optimize Reaction Conditions: Operating at conditions that minimize the concentration of intermediates leading to coke formation can enhance catalyst stability.[3]
-
Catalyst Regeneration: For some forms of deactivation, the catalyst can be regenerated. Oxidative treatment can often remove coke deposits and restore the catalyst's initial activity.[3] However, this is not always possible, and the regeneration procedure depends on the specific catalyst and the nature of the deactivation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for N-alkylation of anilines with alcohols?
A1: The N-alkylation of anilines with alcohols, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, utilizes a wide range of both homogeneous and heterogeneous catalysts.[9]
-
Homogeneous Catalysts: These are typically metal complexes soluble in the reaction medium. They offer high activity and selectivity at mild reaction conditions. Common examples are based on:
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, which facilitates their separation and recycling. Examples include:
-
Supported Metal Nanoparticles: Nickel nanoparticles on supports like alumina (Al₂O₃) have shown high activity.[2] Other metals like Palladium, Platinum, and Copper are also used.[14]
-
Metal Oxides: Mixed metal oxides, such as Nb-W mixed oxides, can act as solid acid catalysts.[8]
-
Zeolites: These microporous materials can provide shape selectivity, favoring the formation of less bulky N-alkylanilines.[7]
-
Q2: What is the "Borrowing Hydrogen" mechanism?
A2: The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" mechanism is an elegant and atom-economical process for the N-alkylation of amines using alcohols.[8][9] It avoids the use of stoichiometric activating agents or leaving groups, with water being the only byproduct. The catalytic cycle can be described in three main steps:
-
Dehydrogenation (Oxidation): The catalyst "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde or ketone.
-
Condensation: The in-situ generated aldehyde/ketone reacts with the aniline to form an imine intermediate, releasing a molecule of water.
-
Hydrogenation (Reduction): The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated aniline and regenerating the active catalyst.
Catalytic Cycle for Borrowing Hydrogen N-Alkylation:
Caption: The three key steps of the Borrowing Hydrogen mechanism.
Q3: How does the electronic nature of substituents on the aniline ring affect the N-alkylation reaction?
A3: The electronic properties of substituents on the aniline ring significantly influence its nucleophilicity and, consequently, the rate of N-alkylation.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally increasing the reaction rate.[15][16]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens (-Cl, -Br) decrease the electron density on the nitrogen, reducing the aniline's nucleophilicity and slowing down the reaction.[1][11][15] In some cases, anilines with strong EWGs may require more active catalysts or harsher reaction conditions to achieve good conversion.[11][17]
Q4: When should I choose a homogeneous versus a heterogeneous catalyst?
A4: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis, including scale, cost, and purification considerations.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity/Selectivity | Often higher activity and selectivity under milder conditions.[10] | Can be highly active, but may require higher temperatures/pressures.[2] |
| Catalyst Separation | Can be difficult and costly, potentially leading to product contamination. | Easily separated by filtration, simplifying product purification.[8] |
| Recyclability | Generally difficult to recycle, increasing overall cost. | Readily recyclable, making them more cost-effective and sustainable for larger scale.[2][8] |
| Thermal Stability | Often have lower thermal stability. | Typically more robust and stable at high temperatures. |
| Mechanism Understanding | Well-defined active sites make mechanistic studies more straightforward. | Complex active sites on a surface can make mechanistic investigation challenging. |
Recommendation: For small-scale laboratory synthesis where high activity and selectivity are paramount and purification can be managed (e.g., via chromatography), a homogeneous catalyst might be preferred. For industrial applications or large-scale synthesis where catalyst cost, separation, and reusability are critical, a heterogeneous catalyst is often the more practical choice.
Q5: Can you provide a general experimental protocol for N-alkylation via reductive amination?
A5: Yes, here is a representative protocol for the reductive amination of aniline with benzaldehyde using sodium borohydride. This method is known for its good yield and selectivity for the mono-alkylated product.[1]
Protocol: Synthesis of N-Benzylaniline
-
Materials:
-
Aniline (1 mmol)
-
Benzaldehyde (1 mmol)
-
Sodium borohydride (NaBH₄) (1 mmol)
-
Tetrahydrofuran (THF), anhydrous (3 mL)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1 mmol)
-
10 mL round-bottomed flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
In a 10 mL round-bottomed flask equipped with a magnetic stirrer, dissolve aniline (1 mmol) and benzaldehyde (1 mmol) in THF (3 mL).
-
Add NaH₂PO₄·H₂O (1 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Carefully add sodium borohydride (1 mmol) in small portions to the refluxing mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 1-2 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-benzylaniline.
-
Note: This is a general procedure. The specific reducing agent, solvent, and reaction conditions may need to be optimized for different substrates. For electron-deficient anilines, stronger reducing agents like sodium triacetoxyborohydride (STAB-H) in the presence of trifluoroacetic acid (TFA) may be more effective.[18]
References
- Troubleshooting side reactions in the N-alkyl
- Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols.
- Deactivation of a multimetal supported catalyst for aniline N-alkylation with alcohol. Ben-Gurion University Research Portal.
- Catalytic N-Alkylation of Anilines.
- Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up.
- Reductive aminations of aldehydes with aniline (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h and then MeOH, rT, 30 min).
- Amine synthesis by reductive amination (reductive alkyl
- Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits.
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.
- Catalyst Selection and Optimization for Aniline Alkylation: A Technical Support Center - Benchchem.
- N-Alkylation of Aniline by Copper-Chromite C
- A plausible mechanism for the N-alkylation of aniline and alcohol.
- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals.
- Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite.
- N-alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry (RSC Publishing).
- Selective N-alkylation of aniline in the presence of zeolite catalysts.
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing).
- Catalytic N-Alkyl
- Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols - Benchchem.
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC - NIH.
- Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH.
- N‐Alkylation of aniline with various alcohols catalyzed by 2.[a].
- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
- N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex.
- Effect of Substituents on the Basicity of Anilines. YouTube.
- Explain the alkylation of aniline class 11 chemistry CBSE. Vedantu.
- N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH.
- Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex.
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managing pH control during the synthesis and workup of aminobenzoic acids
An in-depth guide to , designed for researchers, scientists, and drug development professionals.
Technical Support Center: Mastering pH in Aminobenzoic Acid Synthesis
As a Senior Application Scientist, I've frequently observed that the success of synthesizing and purifying aminobenzoic acids hinges on a nuanced understanding and precise control of pH. These amphoteric molecules, containing both acidic and basic functional groups, exhibit solubility and stability profiles that are dramatically dependent on the pH of their environment. This guide is structured to move from foundational principles to practical, field-tested troubleshooting, providing you with the expertise to navigate the challenges associated with these compounds.
Part 1: The Scientific Foundation of pH Control
Understanding the "why" is critical. The behavior of aminobenzoic acids in solution is governed by their amphoteric nature and the resulting pH-dependent charge states.
1.1 The Amphoteric Nature and its Implications
Aminobenzoic acids possess both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH₂). This dual functionality means the molecule's net charge changes with pH:
-
At Low pH (Acidic Conditions): The amino group is protonated to form an ammonium cation (-NH₃⁺), while the carboxylic acid group remains largely protonated (-COOH). The molecule carries a net positive charge and is generally soluble in aqueous acid.[1]
-
At High pH (Alkaline Conditions): The carboxylic acid group is deprotonated to form a carboxylate anion (-COO⁻), while the amino group remains neutral (-NH₂). The molecule carries a net negative charge and is typically soluble in aqueous base.[1]
-
At the Isoelectric Point (pI): The molecule exists predominantly as a neutral zwitterion (or a neutral non-zwitterionic form), with both a positive (-NH₃⁺) and a negative (-COO⁻) charge, resulting in a net charge of zero. At this specific pH, intermolecular electrostatic repulsion is minimized, causing a significant drop in aqueous solubility and leading to precipitation.[2]
dot graph "pH_Solubility_Relationship" { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: pH-dependent forms and solubility of aminobenzoic acids.
1.2 Key Physicochemical Data: pKa and Isoelectric Point (pI)
The pKa values dictate the pH at which the functional groups ionize. The isoelectric point (pI), the pH of minimum solubility, can be estimated by averaging the pKa values of the acidic (protonated amine) and carboxylic acid groups. Precise pH control around the pI is the cornerstone of purification by isoelectric precipitation.[3][4]
| Compound | pKa₁ (-COOH) | pKa₂ (-NH₃⁺) | Calculated pI | Common Precipitation pH Range |
| 4-Aminobenzoic acid (para) | ~2.4[5] | ~4.9[5] | ~3.65 | 3.0 - 4.0[4][6][7] |
| 2-Aminobenzoic acid (ortho) | ~2.1 | ~4.95[8] | ~3.53 | 3.5 - 4.5 |
| 3-Aminobenzoic acid (meta) | ~3.1 | ~4.7[8] | ~3.9 | 3.5 - 4.5 |
Note: Experimental pKa values can vary slightly based on temperature and ionic strength of the medium.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered in the lab.
Q1: Why won't my aminobenzoic acid precipitate from the reaction mixture? A: This is almost always a pH issue. For precipitation to occur, the pH of the solution must be adjusted to the isoelectric point (pI) of the specific aminobenzoic acid isomer you are working with. If the pH is too low (acidic) or too high (alkaline), the compound will remain in its soluble salt form.[1] Another possibility is the presence of co-solvents like ethanol, which can increase the solubility of the neutral form and prevent complete precipitation.
Q2: What is the optimal pH for precipitating my aminobenzoic acid to maximize yield? A: The optimal pH corresponds to the isoelectric point (pI), where the molecule's solubility is at its minimum.[2] For the common p-aminobenzoic acid (PABA), this is typically in the range of pH 3.5 to 4.0.[4][9] It is critical to add the acid or base slowly and monitor the pH with a calibrated meter to avoid "overshooting" this narrow window.
Q3: My final product is discolored (yellow or brown). Is this related to pH? A: Discoloration is often caused by the oxidation of the amino group, a process that can be exacerbated by exposure to air and light, especially under non-optimal pH conditions.[10][11][12] It can also indicate the presence of colored impurities, such as unreacted nitro-aromatic starting materials.[12] While not directly a pH issue, purification steps that rely on pH adjustments can help. For example, dissolving the crude product in acid or base and treating it with activated carbon before re-precipitation can effectively remove these colored impurities.[13]
Q4: How should I dissolve my aminobenzoic acid for a reaction or purification? A: To dissolve an aminobenzoic acid in an aqueous medium, you must shift the pH away from its isoelectric point.
-
To create a soluble cationic salt: Add a strong acid (e.g., HCl) to lower the pH to approximately 1-2.[14]
-
To create a soluble anionic salt: Add a strong base (e.g., NaOH) to raise the pH to above 8. This technique is the first step in purification by recrystallization, allowing you to filter out insoluble impurities before precipitating the pure product.
Q5: Can I use any acid or base to adjust the pH? A: While technically many acids and bases will work, the choice can have practical implications.
-
For Precipitation: Hydrochloric acid (HCl) and sodium hydroxide (NaOH) are most common. Using a volatile acid like acetic acid or a weak base like sodium bicarbonate can be useful if you need to avoid strong inorganic salts in your final mixture, but be aware that they may have buffering effects that require larger volumes.
-
For Salt Formation: The choice of acid can be critical if you intend to isolate the salt form. For example, forming the hydrochloride salt is a common strategy for purifying and storing amines.
Part 3: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving complex experimental challenges.
dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: A logical workflow for troubleshooting common precipitation issues.
Problem: Low Yield Due to Incomplete Precipitation
-
Symptoms: The final isolated mass is significantly lower than theoretically expected. The filtrate remains cloudy or yields more precipitate upon further pH adjustment.
-
Causality Analysis: The most common cause is the failure to precisely hit the narrow pH window of the isoelectric point. A pH that is even 0.5 units too high or too low can substantially increase the product's solubility, leaving a significant amount in the solution.[15] The presence of organic solvents from the preceding reaction step can also keep the product dissolved.
-
Corrective Protocol:
-
Verify pH: Use a calibrated pH meter to check the filtrate's pH. Do not rely on pH paper for this critical step.
-
Fine-Tune pH: If the pH is off, add a dilute solution of acid or base (e.g., 0.5 M HCl or 0.5 M NaOH) dropwise with vigorous stirring until the target pI is reached.
-
Solvent Removal: If the reaction was performed in a co-solvent system (e.g., ethanol/water), remove the organic solvent via rotary evaporation before attempting precipitation.
-
Induce Crystallization: Cool the solution in an ice bath to further decrease solubility. If precipitation is slow to start, gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Problem: Product is Oily or Fails to Solidify
-
Symptoms: Upon pH adjustment, the product separates as a sticky, viscous oil instead of a crystalline solid, making isolation difficult.
-
Causality Analysis: "Oiling out" often occurs when a solution becomes highly supersaturated too quickly, typically from a rapid pH change or temperature drop. The molecules aggregate faster than they can arrange into an ordered crystal lattice. The presence of impurities can also disrupt crystallization.
-
Corrective Protocol:
-
Slow Down: Neutralize the solution much more slowly, adding the acid/base dropwise over a longer period with efficient stirring.
-
Control Temperature: Adjust the pH at or slightly above room temperature and then cool the resulting suspension slowly to encourage crystal growth. Avoid shocking the system by adding the solution to a large volume of cold water.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the solution once you are near the pI to initiate controlled crystallization.
-
Trituration: If an oil has already formed, try to induce crystallization by adding a small amount of a non-solvent in which the oil is immiscible but the impurities might be soluble. Swirl or stir vigorously. This process, known as trituration, can sometimes force the oil into a solid state.
-
Part 4: Standardized Experimental Protocol
This section provides a validated, step-by-step method for a common purification procedure.
Protocol: Purification of 4-Aminobenzoic Acid (PABA) via Isoelectric Precipitation
This protocol is designed to purify crude PABA that may be contaminated with non-amphoteric or colored impurities.
-
Dissolution in Base:
-
In a beaker, suspend the crude PABA (e.g., 10.0 g) in deionized water (approx. 150 mL).
-
While stirring, add 5 M sodium hydroxide (NaOH) solution dropwise until all the solid dissolves and the pH is >10. This forms the highly soluble sodium 4-aminobenzoate.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon (approx. 0.5 g).
-
Gently heat the mixture to 50-60°C and stir for 15-20 minutes. Caution: Do not boil.
-
Filter the hot solution through a pad of Celite® on a Buchner funnel to remove the carbon and any other insoluble impurities. Wash the filter cake with a small amount of hot water.
-
-
Precipitation:
-
Allow the clear, colorless filtrate to cool to room temperature.
-
Place the beaker in an ice bath and begin stirring with a magnetic stirrer.
-
Slowly add 3 M hydrochloric acid (HCl) dropwise. A white precipitate will begin to form.
-
Monitor the pH closely with a calibrated pH meter. Continue adding acid until the pH is stable between 3.5 and 4.0.[4][13]
-
-
Isolation and Drying:
-
Allow the suspension to stir in the ice bath for at least 30 minutes to ensure complete precipitation.
-
Collect the white, crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of cold deionized water to remove any residual salts.
-
Dry the purified PABA in a vacuum oven at 80-85°C to a constant weight.
-
References
- Vertex AI Search. (n.d.). 4-Aminobenzoic acid - Solubility of Things. Retrieved January 9, 2026.
-
Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's? Retrieved January 9, 2026, from [Link]
- Google Patents. (2014). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
- Al-Badr, A. A. (1994). Analytical Profile of p-Aminobenzoic Acid. In Analytical Profiles of Drug Substances and Excipients (Vol. 22, pp. 33-106). Academic Press.
-
Human Metabolome Database. (2005). Showing metabocard for p-Aminobenzoic acid (HMDB0001392). Retrieved January 9, 2026, from [Link]
- Google Patents. (1976). US3931210A - Production of p-aminobenzoic acid.
-
Stevens, J. S., et al. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. CORE. Retrieved January 9, 2026, from [Link]
- Google Patents. (2015). CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
- Google Patents. (2014). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
-
University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved January 9, 2026, from [Link]
-
PubMed. (1987). The photochemistry of p-aminobenzoic acid. Photochemistry and Photobiology. Retrieved January 9, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved January 9, 2026, from [Link]
- Google Patents. (2018). CN108291242A - Process for preparing aminobenzoic acid or aminobenzoic acid derivatives.
-
PubMed. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2021). What are the possible errors for no precipitation of benzocaine after adding sodium carbonate? Retrieved January 9, 2026, from [Link]
- Google Patents. (2003). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
-
ResearchGate. (2017). P-aminobenzoic acid doesn't dissolve in HCl solution after cooling? Retrieved January 9, 2026, from [Link]
-
ACS Publications. (2020). Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions. Crystal Growth & Design. Retrieved January 9, 2026, from [Link]
-
YouTube. (2024). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2005). Distribution behavior of aminobenzoic acid by extraction with di(2-ethylhexyl)phosphoric acid. Retrieved January 9, 2026, from [Link]
-
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2020). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Retrieved January 9, 2026, from [Link]
-
Journal of AOAC International. (1963). Determination of p-Aminobenzoic Acid in Feeds. Retrieved January 9, 2026, from [Link]
-
G-Biosciences. (2012). What is the Role of the Isoelectric Point of a Protein in its Purification? Retrieved January 9, 2026, from [Link]
-
Biotage. (2023). How to use the isoelectric point to inform your peptide purification mobile phase pH. Retrieved January 9, 2026, from [Link]
-
PubMed. (1991). Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. Retrieved January 9, 2026, from [Link]
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Technical Support Center: Advanced Techniques for Drying and Storing Hygroscopic Aminobenzoic Acid Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the critical, yet often challenging, procedures for drying and storing hygroscopic aminobenzoic acid derivatives. Due to their propensity to absorb atmospheric moisture, improper handling of these compounds can lead to significant issues, including chemical degradation, altered physical properties, and compromised experimental outcomes.[1][2][3] This guide is structured in a question-and-answer format to directly address the common challenges and troubleshooting scenarios you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why are many aminobenzoic acid derivatives hygroscopic?
A1: The hygroscopicity of aminobenzoic acid derivatives stems from their molecular structure. These molecules possess both a weakly acidic carboxylic acid group and a weakly basic amino group, making them polar and capable of forming hydrogen bonds with water molecules.[4] The overall polarity, crystal lattice energy, and the nature of substitutions on the aromatic ring can all influence the degree to which a specific derivative will attract and retain moisture from the atmosphere.[4]
Q2: What are the immediate consequences of improper drying and storage of these compounds?
A2: Failure to adequately dry and properly store hygroscopic aminobenzoic acid derivatives can lead to a cascade of undesirable effects:
-
Physical Changes: Moisture absorption can cause powder caking and clumping, which negatively impacts flowability and accurate weighing for experiments.[2][5]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to a loss of purity and potency.[6][7] Some derivatives may also be susceptible to discoloration upon exposure to air and light, a process that can be exacerbated by moisture.[4]
-
Inaccurate Analytical Results: Excess water content will lead to inaccuracies in concentration calculations and may interfere with certain analytical techniques.
-
Reduced Shelf-Life: Overall, moisture-induced degradation significantly shortens the viable shelf-life of the compound.[6]
Q3: What is the most critical environmental factor to control during handling and storage?
A3: Relative humidity (RH) is the most critical factor.[1] It is imperative to handle and store hygroscopic compounds in a controlled, low-humidity environment. For many sensitive pharmaceutical ingredients, storage in an environment with an RH below 40% is recommended.[8] Continuous monitoring of the storage environment is a key aspect of good manufacturing and laboratory practices.[1][8]
Q4: How do I choose the right desiccant for storing my aminobenzoic acid derivative?
A4: The choice of desiccant depends on the required level of dryness and the nature of your compound.[5]
-
Silica Gel: A versatile and commonly used desiccant suitable for general-purpose drying and maintaining a dry environment for moderately sensitive compounds.[5][9] It is effective in high relative humidity conditions.[10]
-
Molecular Sieves: These are more aggressive and rapid in their moisture absorption, making them ideal for highly hygroscopic or moisture-sensitive derivatives that require very low humidity levels for stability.[5][10][11] Type 4A molecular sieves are a popular choice for pharmaceutical applications.[10][11]
-
Clay (Montmorillonite): A cost-effective and environmentally friendly option for moderate moisture control.[5][9]
When selecting a desiccant for pharmaceutical applications, ensure it is of a suitable grade, non-toxic, and has low particle shedding to prevent contamination.[12]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: My aminobenzoic acid derivative powder has become clumpy and difficult to handle.
-
Likely Cause: The compound has absorbed atmospheric moisture, leading to the formation of liquid bridges between particles, causing them to agglomerate.[2]
-
Immediate Action:
-
Transfer the material to a controlled low-humidity environment (e.g., a glove box or a room with a dehumidifier).
-
If the compound is thermally stable at moderate temperatures, it may be possible to re-dry it using a vacuum oven at a low temperature (see protocol below).
-
-
Preventative Measures:
-
Always handle the compound in a low-humidity environment.
-
Minimize the time the container is open to the atmosphere.
-
Store the compound in a tightly sealed, airtight container with an appropriate desiccant.[8][13] For highly sensitive materials, consider packaging with a foil-lined bag to provide a superior moisture barrier.[8][14]
-
Problem 2: I am observing a loss of potency or the appearance of impurities in my stored compound.
-
Likely Cause: Moisture-induced chemical degradation, such as hydrolysis.[6] Some aminobenzoic acid derivatives can be unstable, and the presence of water can accelerate their decomposition.[7]
-
Troubleshooting Steps:
-
Verify Water Content: Determine the water content of your material using a suitable analytical method like Karl Fischer titration, which is specific for water and avoids issues with volatile compounds that can affect loss-on-drying methods.[15]
-
Review Stability Data: Check the certificate of analysis or available literature for information on the stability profile of your specific derivative, including its sensitivity to pH, light, and temperature.[4]
-
Optimize Storage Conditions:
-
Ensure the compound is stored in a tightly sealed, opaque container to protect it from light and moisture.[13]
-
Store at the recommended temperature, which for many sensitive compounds is in a cool (not exceeding 20°C) or cold (2-10°C) place.[13]
-
Use a more aggressive desiccant, such as a molecular sieve, if silica gel proves insufficient.[10]
-
-
Problem 3: My drying process in a standard oven seems to be causing discoloration or degradation of the compound.
-
Likely Cause: Many aminobenzoic acid derivatives are thermally sensitive. High temperatures, especially in the presence of oxygen, can lead to oxidative degradation or decarboxylation.[7] Standard ovens may not provide the gentle conditions required.
-
Solution:
-
Switch to Vacuum Drying: A vacuum oven is the preferred method for drying thermally sensitive compounds. By reducing the ambient pressure, water can be removed at a much lower temperature, thus preserving the integrity of the molecule.[16]
-
Consider Lyophilization (Freeze-Drying): For extremely sensitive derivatives, especially those in a solution, lyophilization can be an effective, albeit more complex, drying method. This process involves freezing the material and then sublimating the solvent under a vacuum.[17]
-
Experimental Protocols
Protocol 1: Vacuum Oven Drying of a Hygroscopic Aminobenzoic Acid Derivative
This protocol describes a general procedure for drying a thermally sensitive, hygroscopic solid.
-
Preparation:
-
Place a thin layer of the aminobenzoic acid derivative in a shallow, clean glass dish or on a watch glass. A thin layer maximizes the surface area for efficient drying.
-
Place the dish in a vacuum oven.
-
-
Drying Cycle:
-
Close the oven door and begin to apply a vacuum. A pressure of less than 10 mmHg is generally effective.
-
Once a stable vacuum is achieved, slowly increase the temperature. For many sensitive organic compounds, a temperature between 30°C and 50°C is a safe starting point. Always consult available stability data for your specific compound to determine the maximum safe temperature.
-
Dry for a minimum of 4-6 hours. For very hygroscopic materials or larger quantities, drying overnight may be necessary.
-
-
Completion and Storage:
-
Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum.
-
Gently release the vacuum by introducing an inert gas, such as nitrogen or argon, to avoid exposing the dry, active material to atmospheric moisture.
-
Immediately transfer the dried material to a desiccator for short-term storage or into a tightly sealed container with a desiccant for long-term storage.
-
Protocol 2: Determining Water Content by Loss on Drying (LOD)
This method is a simpler, though potentially less accurate, alternative to Karl Fischer titration for estimating water content.[15]
-
Preparation:
-
Dry a clean, empty weighing dish and its lid in an oven at the designated test temperature (e.g., 102°C ± 2°C) and cool it to room temperature in a desiccator.[18]
-
-
Weighing:
-
Drying:
-
Place the loaded dish with the lid ajar in a drying oven at a temperature that will not cause decomposition of the compound (e.g., 102°C ± 2°C, if the compound is stable at this temperature) for a set period, typically 2 hours.[18]
-
-
Cooling and Final Weighing:
-
After the initial drying period, close the dish with its lid, transfer it to a desiccator, and allow it to cool completely to room temperature.[18]
-
Weigh the dish with the dried sample.[18]
-
Repeat the drying process for 1-hour intervals until two successive weighings do not differ by more than a specified amount (e.g., 0.5 mg), indicating that a constant weight has been achieved.[18]
-
-
Calculation:
-
Calculate the percentage of weight loss, which represents the moisture content.
-
Data and Visualization
Table 1: Comparison of Common Desiccants for Pharmaceutical Applications
| Desiccant Type | Adsorption Characteristics | Best For | Considerations |
| Silica Gel | High moisture retention at high RH; less effective at low RH.[10][11] | General storage of moderately sensitive compounds.[5] | Inert, non-toxic, and widely available.[10] |
| Molecular Sieves | Aggressive and rapid moisture adsorption, even at low RH.[10][11] | Highly hygroscopic and moisture-sensitive APIs requiring very low humidity.[5] | More expensive than silica gel but offers superior protection for sensitive materials.[9] |
| Clay (Montmorillonite) | Natural, cost-effective option for moderate moisture control.[5][9] | Less critical applications where only moderate moisture control is needed. | Performance diminishes in very dry environments.[9] |
Diagram 1: Decision-Making Workflow for Handling a New Aminobenzoic Acid Derivative
Caption: Workflow for handling aminobenzoic acid derivatives.
Diagram 2: Troubleshooting Flowchart for Degraded or Clumped Powder
Caption: Troubleshooting guide for compromised powders.
References
- Selecting The Right Type of Desiccants in Healthcare Industry. (2025). Sorbead India.
- Best Desiccants for Pharmaceutical Packaging and Storage. (2025).
- Choosing the Right Type of Desiccant is Quintessential for your Product's Shelf Life. (2021). CILICANT.
- Choosing the right type of desiccant is quintessential for your product’s shelf life. (2020). Express Pharma.
- Top 5 Applications of Desiccant Packaging in the Pharmaceutical Industry. (2025). Favourite Fab.
- Storage Methods For APIs. (2024).
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH.
- SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. (2025). GMP Guidelines.
- Moisture content of powders : A guide (Definition, Calculation, Interpret
- Hygroscopicity in Food Powders Meassuring. (2025). PowderTechnology.info.
- 3 Ways to Handle Hygroscopic Material Challenges. (2019). Vesta® Nutra.
- Maintaining Humidity-Controlled Storage for Hygroscopic Products. (2025). Pharma GMP.
- Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA)
- Hygroscopic Problems Of Capsule Filled Powders. (2022). richpacking020.com.
- What are recommended packaging conditions for highly hygroscopic APIs?. (2013).
- An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Qualicaps.
- Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. (n.d.). Benchchem.
- Hygroscopicity , Powder Rheology & Compaction Properties. (n.d.). PharmaQuesT.
- Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharma Excipients.
- Automated Water Content Determination of Hygroscopic Lyophilized Drugs. (n.d.). Mettler Toledo.
- A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. (2020). RSC Publishing.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Powder Moisture Accur
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. (n.d.).
- Degradation of benzoic acid and its derivatives in subcritical w
- Growth of oriented p-aminobenzoic acid crystals by directional freezing. (n.d.). PMC - NIH.
- Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. (n.d.).
- Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic m
- Efficient vacuum drying of amino acids. (n.d.). Process Technology Online.
- Method for drying hygroscopic material and the product thereof. (n.d.).
- Process for drying hygroscopic materials. (n.d.).
- Preparation and formulation of progesterone para-aminobenzoic acid co-crystals with improved dissolution and stability. (2024). CentAUR.
- A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Deriv
- An In-depth Technical Guide to the Physicochemical Properties of para-Aminobenzoic Acid. (n.d.). Benchchem.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI.
- EFFICIENCY OF VACUUM DRIED METHOD ON PHYSICAL, ORGANOLEPTIC AND VIABILITY PROPERTIES OF LACTIC ACID BACTERIA SYNBIOTICS. (n.d.).
- Impact of Vacuum Assisted Oven Drying of Kurut on Product Quality and Drying Characteristics. (n.d.). MDPI.
- Physical Characteristics of Cilostazol–Hydroxybenzoic Acid Cocrystals Prepared Using a Spray Drying Method. (n.d.). MDPI.
- Analysis of primary drying of poly-γ-glutamic acid during vacuum freeze drying. (2025). IOPscience.
- Novel aminobenzoic acid derivatives, process for preparing the same and pharmaceutical composition containing the same. (n.d.). Vepub.
- Low-temperature vacuum drying as novel process to improve papaya (Vasconcellea pubescens) nutritional-functional properties | Request PDF. (n.d.).
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Substituted p-Aminobenzoic Acids as Antimicrobial Agents
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of substituted p-aminobenzoic acid (PABA) derivatives, a class of compounds that has been a cornerstone in the development of antimicrobial agents. By objectively comparing the performance of various PABA analogues and providing supporting experimental data, this document aims to equip you with the insights necessary to navigate the complexities of designing novel and effective antibacterial therapeutics.
The Scientific Foundation: PABA Mimicry and Folate Synthesis Inhibition
The antibacterial action of substituted p-aminobenzoic acids is rooted in their ability to act as structural analogues, or mimics, of PABA.[1] In many bacteria, PABA is an essential precursor for the synthesis of folic acid, a vital cofactor for DNA and RNA synthesis.[1][2] The enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroic acid, a key intermediate in the folate pathway.[3]
Substituted PABA derivatives, particularly the sulfonamides, competitively inhibit DHPS.[3] Their structural similarity to PABA allows them to bind to the active site of the enzyme, thereby blocking the natural substrate and halting folic acid production. This leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[1]
PABA [label="p-Aminobenzoic Acid (PABA)"]; DHPP [label="Dihydropteridine\nPyrophosphate"]; DHPS [label="Dihydropteroate\nSynthase (DHPS)", shape=ellipse, fillcolor="#EA4335"]; Dihydropteroic_Acid [label="Dihydropteroic Acid"]; Folic_Acid [label="Folic Acid"]; DNA_RNA [label="DNA/RNA\nSynthesis"]; PABA_Derivative [label="Substituted PABA\nDerivative", fillcolor="#FBBC05"];
PABA -> DHPS; DHPP -> DHPS; DHPS -> Dihydropteroic_Acid; Dihydropteroic_Acid -> Folic_Acid [label="..."]; Folic_Acid -> DNA_RNA; PABA_Derivative -> DHPS [label="Competitive\nInhibition", style=dashed, color="#EA4335"]; }
Caption: Mechanism of action of substituted PABA derivatives.Decoding the Structure-Activity Relationship: A Comparative Analysis
The antimicrobial potency of PABA derivatives is profoundly influenced by the nature and position of substituents on the core structure. These modifications can be broadly categorized into alterations of the amino group, the carboxylic acid group, and the aromatic ring.
Modifications of the Amino Group: Schiff Bases
Condensation of the amino group of PABA with various aldehydes yields Schiff bases, a class of derivatives that has shown significant antibacterial activity. The nature of the substituent on the aldehyde moiety plays a crucial role in determining the antimicrobial spectrum and potency.
Key Observations:
-
Electron-donating and withdrawing groups: The presence of both electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups (e.g., bromo, chloro, nitro) on the benzaldehyde ring of the Schiff base can enhance antibacterial activity.[4] For instance, a 3,4,5-trimethoxy substituted derivative showed high potency against S. aureus, while a 3-methoxy-4-hydroxy derivative was effective against E. coli.[4]
-
Halogenation: Halogen substituents, particularly at the para position of the benzaldehyde ring, have been shown to increase antimicrobial activity. For example, a p-bromo derivative was found to be active against both C. albicans and A. niger.[4]
-
Positional Isomers: The position of the substituent on the benzaldehyde ring is critical. A study on salicylaldehyde-derived Schiff bases of PABA highlighted that the 2-substituted benzylidene scaffold was associated with potent antimicrobial activity.[2]
Table 1: Comparative Antimicrobial Activity of PABA Schiff Base Derivatives
| Derivative | Target Microorganism | MIC (µM/ml) | Reference |
| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino)benzohydrazide | Staphylococcus aureus | 1.82 | [4] |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 | [4] |
| N'-(3-methoxy- 4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide | Escherichia coli | 1.78 | [4] |
| 4-[(5-Chloro-2-hydroxybenzylidene)amino]benzoic acid | Methicillin-resistant S. aureus | 15.62 | [2] |
| 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid | Methicillin-resistant S. aureus | 15.62 | [2] |
| 4-[(5-Nitro-2-hydroxybenzylidene)amino]benzoic acid | Methicillin-resistant S. aureus | 7.81 | [2] |
Modifications of the Carboxylic Acid Group: Esters and Amides
Esterification and amidation of the carboxylic acid group of PABA lead to another important class of derivatives with diverse biological activities.
Key Observations:
-
General Trend: In general, Schiff's bases of PABA have been found to be more potent antimicrobial agents than their corresponding ester derivatives.[4]
-
Amide Derivatives: Amide derivatives have also demonstrated significant antibacterial and antifungal activities. For example, a piperazine-based amide derivative of PABA showed notable activity against E. coli, S. aureus, B. subtilis, and P. aeruginosa.[5] Thienopyrimidinylamino-N-phenylbenzamide and its N-(4-chlorophenyl)-substituted compounds have shown effective MICs (2–10 μg/mL) against a range of bacteria.[1]
Table 2: Comparative Antimicrobial Activity of PABA Ester and Amide Derivatives
| Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Ethyl 4-aminobenzoate (Benzocaine) | Staphylococcus aureus | >100 | |
| Thienopyrimidinylamino-N-phenylbenzamide | Escherichia coli | 2-10 | [1] |
| Thienopyrimidinylamino-N-(4-chlorophenyl)benzamide | Staphylococcus aureus | 2-10 | [1] |
| 4-(Piperazin-1-Ylcarbonyl) Aniline | Escherichia coli | - | [5] |
| 4-(Piperazin-1-Ylcarbonyl) Aniline | Staphylococcus aureus | - | [5] |
Note: Specific MIC values for the piperazine derivative were not provided in the source; however, it was reported to have significant activity.
Modifications of the Aromatic Ring
Direct substitution on the aromatic ring of PABA can also modulate its activity. However, the SAR for this class is less explored in the context of direct PABA analogues compared to sulfonamides. One study noted that compounds bearing bulky groups in the 2-position of the PABA ring showed a decreased rate of analogue formation in a cell-free system, suggesting that steric hindrance near the carboxylic acid group can be detrimental to activity.[3]
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of PABA Schiff base derivatives and the determination of their antimicrobial activity.
Synthesis of p-Aminobenzoic Acid Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from p-aminobenzoic acid and a substituted aldehyde.[2][4]
Materials:
-
p-Aminobenzoic acid
-
Substituted aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Beaker
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve p-aminobenzoic acid (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add the substituted aldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 3-4 hours with constant stirring.
-
After reflux, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice.
-
The Schiff base will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product and determine its melting point and characterize it using spectroscopic techniques (e.g., IR, NMR).
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve PABA in Alcohol"]; Add_Aldehyde [label="Add Substituted Aldehyde\n& Acetic Acid"]; Reflux [label="Reflux for 3-4 hours"]; Cool [label="Cool to Room Temperature"]; Precipitate [label="Pour into Ice Water\nto Precipitate"]; Filter [label="Filter and Wash"]; Recrystallize [label="Recrystallize"]; Characterize [label="Dry and Characterize"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Dissolve; Dissolve -> Add_Aldehyde; Add_Aldehyde -> Reflux; Reflux -> Cool; Cool -> Precipitate; Precipitate -> Filter; Filter -> Recrystallize; Recrystallize -> Characterize; Characterize -> End; }
Caption: Workflow for the synthesis of PABA Schiff base derivatives.Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[6][7]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, pick several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of the Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the test compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except for the sterility control well, which should only contain broth).
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth (i.e., the well remains clear).
-
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland)"]; Prepare_Plate [label="Prepare 96-well Plate\nwith Serial Dilutions"]; Inoculate [label="Inoculate Plate with\nBacterial Suspension"]; Incubate [label="Incubate at 37°C\nfor 18-24h"]; Read_MIC [label="Read MIC\n(Lowest Concentration with\nNo Visible Growth)"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Prepare_Inoculum; Prepare_Inoculum -> Prepare_Plate; Prepare_Plate -> Inoculate; Inoculate -> Incubate; Incubate -> Read_MIC; Read_MIC -> End; }
Caption: Workflow for MIC determination by broth microdilution.Conclusion and Future Directions
The structure-activity relationship of substituted p-aminobenzoic acids is a well-established field that continues to offer opportunities for the development of new antimicrobial agents. The key takeaways from this guide are:
-
The antibacterial activity of PABA derivatives is primarily due to the competitive inhibition of dihydropteroate synthase.
-
Modifications of the amino group, particularly the formation of Schiff bases with substituted aldehydes, can significantly enhance antibacterial potency. The nature and position of the substituent on the aldehyde are critical for activity.
-
While ester and amide derivatives of the carboxylic acid group also exhibit antimicrobial activity, they are generally less potent than the corresponding Schiff bases.
-
Further exploration of substitutions on the aromatic ring of PABA, while considering potential steric hindrance, may yield novel active compounds.
For researchers in drug development, the systematic exploration of these structural modifications, guided by the principles outlined in this guide, can lead to the rational design of PABA derivatives with improved efficacy and a broader spectrum of activity. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of these novel compounds, ensuring the generation of reliable and reproducible data. As antibiotic resistance continues to be a global health crisis, the reinvestigation and innovative derivatization of established pharmacophores like p-aminobenzoic acid remain a vital strategy in the quest for new and effective antimicrobial therapies.
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Kolan, P., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]
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Kulkarni, S. S., et al. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-303. [Link]
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Seydel, J. K., et al. (1977). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 20(3), 439-447. [Link]
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A Comparative Guide to Precursors in Local Anesthetic Synthesis: Evaluating 4-(Butylamino)benzoic Acid Against Industry Standards
Introduction: The Molecular Architecture of Numbness
Local anesthetics are a cornerstone of modern medicine, enabling a vast range of procedures by reversibly blocking nerve impulse conduction, thereby inducing a temporary loss of sensation in a targeted area.[1][2] At their core, these agents function by inhibiting voltage-gated sodium channels within neuronal membranes, which prevents the depolarization necessary for action potential propagation.[1][3][4]
The chemical structure of most local anesthetics is elegantly tripartite, consisting of a lipophilic aromatic ring, a hydrophilic terminal amine, and an intermediate chain.[5] This intermediate linkage defines the two major classes of local anesthetics: amino esters and amino amides .[1][6] This structural distinction is not merely academic; it dictates the agent's metabolic pathway, stability, and potential for allergic reactions.[1] Amino esters, such as procaine and tetracaine, are hydrolyzed in the plasma by pseudocholinesterase, while amino amides, like lidocaine and bupivacaine, undergo hepatic metabolism.[1]
The journey from raw chemical to refined pharmaceutical agent begins with the selection of a precursor—the foundational molecule upon which the final active pharmaceutical ingredient (API) is built. The choice of precursor is critical, influencing not only the identity of the final product but also the efficiency, safety, and economic viability of the entire synthesis. This guide provides an in-depth comparison of 4-(Butylamino)benzoic acid, a key precursor for the potent ester-type anesthetic tetracaine, with other foundational precursors used in the synthesis of widely used local anesthetics.
Caption: General tripartite structure of local anesthetic molecules.
Deep Dive: 4-(Butylamino)benzoic Acid
4-(Butylamino)benzoic acid (p-butylaminobenzoic acid) is a derivative of 4-aminobenzoic acid (PABA) where a butyl group is substituted on the amino nitrogen.[7][8][9][10] This structural modification is pivotal, as it serves as the direct precursor for the synthesis of tetracaine, a long-acting and potent ester-type local anesthetic.[7]
Chemical Profile:
| Property | Value | Source |
| IUPAC Name | 4-(butylamino)benzoic acid | [7][8] |
| CAS Number | 4740-24-3 | [7] |
| Molecular Formula | C11H15NO2 | [11] |
| Molecular Weight | 193.24 g/mol | [7][8] |
| Melting Point | 149-151 °C | [9][11] |
| Solubility | Slightly soluble in water, more soluble in organic solvents. | [11] |
Synthesis of 4-(Butylamino)benzoic Acid
The synthesis of this precursor is a critical first step, and its efficiency directly impacts the overall process. A common and effective laboratory-scale method is the reductive amination of a p-aminobenzoic acid precursor with butyraldehyde.[7][9] This approach introduces the requisite butyl group onto the nitrogen atom.
Caption: Reductive amination pathway for synthesizing the precursor.
Experimental Protocol: Synthesis of 4-(Butylamino)benzoic Acid via Reductive Amination
This protocol is based on established methodologies for reductive amination.[9]
-
Dissolution: Dissolve ethyl 4-aminobenzoate (1 equivalent) in methanol.
-
Addition of Reagents: Add n-butyraldehyde (1.1 equivalents) and R-methylpyridine-borane complex (1.1 equivalents) to the solution.
-
Reaction: Seal the reaction vessel and stir at room temperature for 16-24 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Workup (Solvent Removal): Once the reaction is complete, remove the methanol solvent by distillation under reduced pressure.
-
Hydrolysis: Add 1 M HCl solution to the residue and continue stirring for 30 minutes at room temperature to hydrolyze the ester.
-
Neutralization & Extraction: Adjust the pH to neutral using a saturated NaHCO3 solution. Extract the target product with ethyl acetate (2x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography. A reported yield for this method is approximately 88%.[9]
Causality: The use of an ester of 4-aminobenzoic acid (like benzocaine) is strategic. It protects the carboxylic acid group during the N-alkylation step. A significant challenge in this synthesis is preventing the formation of the N,N-dibutyl derivative.[7] The described reductive amination method offers good control over mono-alkylation compared to direct alkylation with butyl halides, which can be prone to over-alkylation.[7]
Comparative Analysis of Local Anesthetic Precursors
The selection of a precursor is a multi-faceted decision. Here, we compare 4-(Butylamino)benzoic acid with the precursors for three other industry-standard local anesthetics: Procaine (ester), Lidocaine (amide), and Bupivacaine (amide).
| Anesthetic | Precursor(s) | Class | Key Synthesis Step |
| Tetracaine | 4-(Butylamino)benzoic acid + 2-(Dimethylamino)ethanol | Ester | Esterification |
| Procaine | p-Aminobenzoic acid (PABA) + 2-(Diethylamino)ethanol | Ester | Esterification[12][13] |
| Lidocaine | 2,6-Xylidine + Chloroacetyl chloride | Amide | Amidation[14][15][16] |
| Bupivacaine | 2,6-Dimethylaniline + 1-Butyl-piperidine-2-carboxylic acid | Amide | Amidation[17][18] |
Ester-Type Precursors: 4-(Butylamino)benzoic Acid vs. p-Aminobenzoic Acid (PABA)
Both precursors lead to ester-type anesthetics, sharing the foundational PABA structure. The key difference lies in the N-alkylation step.
-
Procaine Synthesis (from PABA): The synthesis is relatively straightforward, involving the direct esterification of PABA with 2-(diethylamino)ethanol.[12][19] This is typically a one-pot reaction.
-
Tetracaine Synthesis (from 4-(Butylamino)benzoic Acid): This is a two-stage process. First, the precursor itself must be synthesized from a PABA derivative, as detailed previously. Second, the synthesized 4-(butylamino)benzoic acid is esterified with 2-(dimethylamino)ethanol.
Performance Comparison:
| Parameter | 4-(Butylamino)benzoic Acid (for Tetracaine) | p-Aminobenzoic Acid (for Procaine) | Rationale & Insights |
| Number of Steps | Higher (precursor synthesis + esterification) | Lower (direct esterification) | The synthesis of Tetracaine is inherently more complex due to the N-butyl group, which is responsible for its increased lipid solubility and potency. |
| Synthesis Control | More challenging; risk of di-alkylation during precursor synthesis.[7] | Simpler; fewer side reactions. | Careful control of stoichiometry and reaction conditions is crucial to achieve a high yield of the mono-alkylated 4-(butylamino)benzoic acid. |
| Cost of Precursor | Higher, as it requires its own synthesis. | Lower, as PABA is a readily available commodity chemical. | The added synthesis step for the tetracaine precursor increases overall production costs. |
| Final Product Potency | High (Tetracaine is significantly more potent and longer-lasting than Procaine). | Lower | The butyl group on the aromatic amine increases the lipophilicity of tetracaine, enhancing its ability to penetrate nerve membranes and bind to sodium channels. |
Amide-Type Precursors: A Contrast to Benzoic Acid Derivatives
Amide anesthetics like lidocaine and bupivacaine are synthesized from entirely different precursors, highlighting a fundamental divergence in synthetic strategy.
-
Lidocaine Synthesis: The process begins with 2,6-xylidine (2,6-dimethylaniline), which is reacted with chloroacetyl chloride to form an intermediate, α-chloro-2,6-dimethylacetanilide.[15][16][20] This intermediate then reacts with diethylamine to yield lidocaine.[16]
-
Bupivacaine Synthesis: This synthesis is more complex, often starting with 2,6-dimethylaniline and a piperidine derivative (pipecolic acid).[17] The process involves forming an amide bond between these two fragments, followed by N-alkylation of the piperidine ring with a butyl group.[17]
Caption: Contrasting synthetic workflows for ester and amide anesthetics.
Performance Comparison: Benzoic Acid vs. Xylidine/Aniline Precursors
| Parameter | Benzoic Acid Derivatives (Esters) | Xylidine/Aniline Derivatives (Amides) | Rationale & Insights |
| Bond Stability | Lower (Ester bond is susceptible to hydrolysis).[1] | Higher (Amide bond is more stable).[1][6] | The stability of the amide bond results in a longer shelf-life for amide anesthetic solutions and slower metabolism in the body, generally leading to a longer duration of action. |
| Allergenic Potential | Higher (Metabolism produces PABA, a known allergen). | Extremely low.[6] | This is a major clinical advantage of amide anesthetics and a key reason for their widespread adoption over esters like procaine. |
| Synthesis Hazards | Generally lower. | Can involve hazardous reagents like chloroacetyl chloride (a lachrymator) and require stringent control of reaction conditions.[20] | The synthesis of amide precursors and intermediates requires robust safety protocols and specialized equipment. |
| Versatility | The PABA backbone is common to many ester anesthetics (Benzocaine, Procaine, Tetracaine), allowing for modifications.[21] | The substituted aniline core is central to many potent amides (Lidocaine, Bupivacaine, Ropivacaine), with modifications on the amine or the aniline ring tuning the properties.[17][22] | Both precursor families offer significant scope for medicinal chemistry to develop analogues with varied potency, duration, and toxicity profiles. |
Protocols for Comparative Synthesis
To provide a tangible basis for comparison, the following are abbreviated, high-level protocols for the final synthesis step of Tetracaine, Procaine, and Lidocaine.
Protocol 1: Synthesis of Tetracaine (Esterification)
-
Objective: To esterify 4-(butylamino)benzoic acid with 2-(dimethylamino)ethanol.
-
Methodology:
-
React 4-(butylamino)benzoic acid with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride. This is a common method to activate the carboxylic acid for esterification.
-
In a separate vessel under anhydrous conditions, dissolve 2-(dimethylamino)ethanol in a suitable non-polar solvent.
-
Slowly add the prepared 4-(butylamino)benzoyl chloride to the alcohol solution. An acid scavenger (like pyridine or triethylamine) is typically used to neutralize the HCl byproduct.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Workup involves washing with aqueous solutions to remove unreacted starting materials and the acid scavenger, followed by drying and solvent evaporation.
-
The crude product is then purified, often via recrystallization or conversion to its hydrochloride salt for improved stability and solubility.
-
Protocol 2: Synthesis of Procaine (Direct Esterification)
-
Objective: To directly esterify p-Aminobenzoic acid (PABA) with 2-(diethylamino)ethanol.[12][13]
-
Methodology:
-
Combine PABA and 2-(diethylamino)ethanol in a suitable solvent.
-
Add a catalyst, such as a strong acid (e.g., sulfuric acid) or use a base like sodium ethoxide.[13]
-
Heat the mixture under reflux for several hours, often with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product.
-
After cooling, neutralize the catalyst.
-
Extract the procaine base into an organic solvent.
-
Purify by washing, drying, and solvent removal. The final product is typically converted to procaine hydrochloride to enhance stability.[12]
-
Protocol 3: Synthesis of Lidocaine (Amination)
-
Objective: To synthesize lidocaine from α-chloro-2,6-dimethylacetanilide.[16][20]
-
Methodology:
-
Dissolve the intermediate, α-chloro-2,6-dimethylacetanilide, in a suitable solvent such as toluene or benzene.
-
Add an excess of diethylamine (at least two equivalents). One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl formed.
-
Heat the reaction mixture under reflux for several hours.
-
After the reaction is complete, cool the mixture and filter off the diethylamine hydrochloride salt that precipitates.
-
Wash the organic filtrate with water and then with a dilute acid to remove any remaining diethylamine.
-
Evaporate the solvent to yield crude lidocaine base, which can then be purified by vacuum distillation or recrystallization.[20]
-
Conclusion and Future Outlook
The choice of a precursor in local anesthetic synthesis is a strategic decision that balances synthetic complexity, cost, safety, and the desired clinical profile of the final drug.
-
4-(Butylamino)benzoic acid stands as a specialized precursor for synthesizing high-potency ester anesthetics like tetracaine. Its own multi-step synthesis presents a higher barrier in terms of cost and process control compared to using PABA directly for lower-potency agents like procaine. The value proposition lies entirely in the superior potency and duration of action of the final product.
-
PABA remains the quintessential precursor for simple, cost-effective ester anesthetics. However, the clinical shift away from esters due to their allergenic potential has diminished its dominance.
-
Xylidine and other aniline derivatives are the foundational precursors for the modern workhorses of local anesthesia—the amides. While their synthesis pathways can involve more hazardous reagents and stringent conditions, the resulting products (lidocaine, bupivacaine) offer superior stability, longer duration of action, and a significantly better safety profile regarding hypersensitivity.
For researchers and drug development professionals, the decision framework can be visualized as follows:
Caption: Decision framework for precursor selection in local anesthetic R&D.
Ultimately, while 4-(butylamino)benzoic acid is a more niche precursor than PABA or 2,6-xylidine, it remains indispensable for the synthesis of specific, high-potency molecules within the ester class. The broader industry trend, however, continues to favor the amide pathway due to the superior clinical safety and stability of the resulting drugs.
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ChemBK. 4-(BUTYLAMINO)BENZOIC ACID. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Numbness: Understanding Procaine Hydrochloride Synthesis. [Link]
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PubChem. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946. [Link]
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Scribd. Synthesis of Procaine PDF. [Link]
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Wikipedia. Lidocaine. [Link]
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University of San Diego. Chem 302L / Su07 The Synthesis of Lidocaine. [Link]
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PubChem. Lidocaine | C14H22N2O | CID 3676. [Link]
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PrepChem.com. Preparation of procaine. [Link]
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- 22. Table 1 Comparison of Local Anesthetics [clevelandclinicmeded.com]
A Comparative Guide to the Antimicrobial Efficacy of 4-(Butylamino)benzoic Acid Derivatives and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, derivatives of 4-aminobenzoic acid (PABA) have emerged as a promising area of investigation. This guide provides a comprehensive comparison of the antimicrobial efficacy of 4-(butylamino)benzoic acid derivatives against other established antimicrobial compounds. While direct comparative data for 4-(butylamino)benzoic acid derivatives is limited in publicly available research, this guide synthesizes the existing information on related PABA derivatives and contrasts it with the performance of widely used antibiotics and antifungals. We delve into the underlying mechanisms of action, present available quantitative data, and provide detailed experimental protocols to offer a valuable resource for researchers in the field.
The Scientific Rationale: Targeting the Folate Biosynthesis Pathway
Many microorganisms, including a wide range of bacteria and fungi, rely on the de novo synthesis of folic acid, an essential nutrient for DNA synthesis and repair. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which utilizes para-aminobenzoic acid (PABA) as a substrate. The antimicrobial strategy of PABA analogs, including 4-(butylamino)benzoic acid derivatives, is to act as competitive inhibitors of DHPS. By mimicking the natural substrate, these derivatives bind to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid and ultimately halting microbial growth. This mechanism offers a degree of selective toxicity, as humans obtain folic acid from their diet and lack the DHPS enzyme.
The introduction of a butylamino group to the PABA structure is hypothesized to enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes and improving its interaction with the hydrophobic pockets of the DHPS active site. However, extensive research is required to fully elucidate the structure-activity relationship of N-alkylated PABA derivatives.
Caption: Proposed mechanism of action of 4-aminobenzoic acid derivatives.
Comparative Antimicrobial Efficacy: A Look at the Data
4-Aminobenzoic Acid Schiff Base Derivatives
Research has shown that Schiff bases derived from 4-aminobenzoic acid exhibit significant antimicrobial activity. For instance, certain Schiff bases have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 15.62 µM.[2][3] These derivatives have also shown broad-spectrum antifungal properties with MIC values starting from 7.81 µM.[2][3]
Table 1: Reported Antimicrobial Activity of 4-Aminobenzoic Acid Schiff Base Derivatives
| Derivative Class | Target Microorganism | Reported MIC Range | Reference(s) |
| Schiff Bases | Methicillin-Resistant Staphylococcus aureus (MRSA) | from 15.62 µM | [2],[3] |
| Schiff Bases | Fungi | ≥ 7.81 µM | [2],[3] |
| Schiff Bases | Mycobacteria | ≥ 62.5 µM | [2],[3] |
Note: The conversion of µM to µg/mL depends on the molecular weight of the specific derivative.
Standard Antimicrobial Compounds for Comparison
To provide a benchmark for evaluating the potential of novel antimicrobial agents, it is essential to compare their efficacy against established drugs. The following tables summarize the typical MIC ranges for ciprofloxacin (a broad-spectrum fluoroquinolone antibiotic), amoxicillin (a β-lactam antibiotic), and fluconazole (an azole antifungal).
Table 2: Comparative MIC Values of Standard Antimicrobial Agents
| Antimicrobial Agent | Target Microorganism | Typical MIC Range (µg/mL) |
| Ciprofloxacin | Staphylococcus aureus | 0.125 - 2 |
| Escherichia coli | ≤ 0.008 - 1 | |
| Amoxicillin | Staphylococcus aureus (penicillin-susceptible) | ≤ 0.12 - 2 |
| Escherichia coli | 2 - >128 | |
| Fluconazole | Candida albicans | ≤ 0.25 - 64 |
It is important to note that MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate and reproducible assessment of antimicrobial efficacy is paramount in drug discovery. The following are detailed protocols for two standard methods used to determine the antimicrobial susceptibility of a compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Aseptically prepare a stock solution of the test compound at a known high concentration in a suitable solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing concentrations of the test compound.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no microorganism).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).
Caption: Workflow for MIC determination using the broth microdilution method.
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare Inoculum: A standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) is prepared.
-
Inoculate Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Apply Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the agar.
-
Incubation: The plate is incubated under appropriate conditions (typically 35-37°C for 18-24 hours).
-
Measure Zone of Inhibition: As the antimicrobial agent diffuses into the agar, it inhibits the growth of the susceptible bacteria, creating a clear circular zone around the disk. The diameter of this "zone of inhibition" is measured in millimeters.
-
Interpret Results: The size of the zone of inhibition is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Conclusion and Future Directions
While 4-(butylamino)benzoic acid itself is primarily recognized as a synthetic intermediate, the broader class of 4-aminobenzoic acid derivatives holds considerable promise as a source of new antimicrobial agents. The available data on Schiff base derivatives demonstrates their potential to inhibit the growth of clinically relevant bacteria and fungi, including drug-resistant strains.
The key takeaway for researchers is the significant opportunity that exists to explore the antimicrobial properties of N-alkylated 4-aminobenzoic acid derivatives, such as the butylamino-substituted compound. Future research should focus on:
-
Systematic Synthesis and Screening: A focused effort to synthesize a library of 4-(butylamino)benzoic acid derivatives with varying alkyl chain lengths and substitutions on the aromatic ring is needed. These compounds should then be screened against a diverse panel of pathogenic bacteria and fungi to determine their MIC values.
-
Mechanism of Action Studies: Elucidating the precise mechanism of action of these derivatives is crucial. While inhibition of dihydropteroate synthase is the presumed target, further enzymatic assays and molecular modeling studies are required for confirmation.
-
Structure-Activity Relationship (SAR) Analysis: A thorough investigation of the SAR will provide valuable insights for the rational design of more potent and selective antimicrobial agents based on the 4-aminobenzoic acid scaffold.
By addressing these research gaps, the scientific community can unlock the full potential of 4-(butylamino)benzoic acid derivatives and contribute to the development of the next generation of antimicrobial therapies.
References
-
Krátký, M., Vinšová, J., Stolaříková, J., & Novotná, E. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
-
Krátký, M., Vinšová, J., Stolaříková, J., & Novotná, E. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed, 31861596. [Link]
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Aminobenzoic Acid Impurities
For: Researchers, scientists, and drug development professionals
Introduction: The Criticality of Purity in Aminobenzoic Acid
Aminobenzoic acid and its isomers (ortho-, meta-, and para-) are fundamental building blocks in the pharmaceutical and chemical industries. Para-aminobenzoic acid (PABA), for instance, is a precursor in the synthesis of folate and has been used in sunscreens and various pharmaceutical preparations.[1][2] The purity of these active pharmaceutical ingredients (APIs) is not merely a quality benchmark but a critical determinant of safety and efficacy. Impurities, which can arise from synthesis, degradation, or storage, may be toxic or impact the therapeutic properties of the final drug product.[3]
Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate rigorous validation of analytical procedures to ensure they are fit for their intended purpose: the accurate and reliable quantification of impurities.[4][5][6] This guide provides an in-depth comparison of analytical methodologies for the validation of aminobenzoic acid impurities, grounded in scientific principles and field-proven expertise. We will explore the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of different analytical approaches.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of aminobenzoic acid impurities due to its high resolution, sensitivity, and versatility.[7][8] However, other methods such as Gas Chromatography (GC) and spectrophotometry can also be employed, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Typical Application for Aminobenzoic Acid Impurities |
| HPLC-UV | Separation based on polarity and/or ionic interactions, with detection via UV absorbance. | Versatile, robust, and widely available. Suitable for a broad range of non-volatile and thermally labile compounds.[7] | May require derivatization for compounds without a UV chromophore. Resolution of closely related isomers can be challenging with standard columns. | Primary method for the separation and quantification of isomeric impurities, starting materials (e.g., 4-nitrobenzoic acid), and degradation products.[3] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | High resolution for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Analysis of volatile impurities such as aniline and toluidine.[3] |
| Spectrophotometry | Quantification based on the absorption of light by the analyte, often after a color-forming reaction. | Simple, rapid, and cost-effective. | Lacks specificity; susceptible to interference from other absorbing compounds in the sample matrix.[2][9] | Can be used for the quantification of total aminobenzoic acid or specific impurities after derivatization, but is generally not suitable for complex impurity profiles. |
Deep Dive into HPLC Methodologies: A Comparative Look at Stationary Phases
The choice of HPLC column is paramount for achieving the desired separation of aminobenzoic acid and its impurities, particularly the challenging separation of its isomers.
Conventional Reversed-Phase (RP) Chromatography (C8, C18)
Standard C8 and C18 columns separate compounds primarily based on hydrophobicity. While effective for many separations, they often fall short in resolving the structurally similar isomers of aminobenzoic acid, which have very similar hydrophobic properties.[5] Forcing retention on these columns may require the use of ion-pairing agents, which can complicate the mobile phase and are often incompatible with mass spectrometry (MS).[10]
The Power of Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography is a powerful alternative that utilizes stationary phases with both reversed-phase and ion-exchange characteristics.[11][12] This dual retention mechanism allows for the separation of compounds based on both their hydrophobicity and ionic properties.[13] For aminobenzoic acid isomers, which are zwitterionic compounds, MMC can exploit the subtle differences in their ionic character to achieve baseline separation where RP columns fail.[5][11] The selectivity of the separation can be finely tuned by adjusting mobile phase parameters such as pH, ionic strength, and organic solvent concentration.[10]
Experimental Protocols and Validation Data
Representative HPLC-UV Method for the Analysis of p-Aminobenzoic Acid and its Impurities
This protocol is a representative method for the quantitative determination of p-aminobenzoic acid and its potential impurities.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of p-aminobenzoic acid and each known impurity in the mobile phase to prepare a stock solution. Further dilute to the desired concentrations for calibration.
-
Sample Solution: Accurately weigh and dissolve the aminobenzoic acid drug substance in the mobile phase to a final concentration within the linear range of the method.
2. Chromatographic Conditions:
| Parameter | Method A: Reversed-Phase | Method B: Mixed-Mode |
| Column | C8 ZORBAX (4.6 x 150 mm, 5 µm)[3] | Coresep 100 (3.0 x 100 mm)[11] |
| Mobile Phase | Acetonitrile: Phosphate Buffer pH 5.5 (25:75, v/v)[3] | 20% Acetonitrile with 0.1% H3PO4 in water[11] |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Injection Volume | 20 µL | 1 µL |
| Column Temperature | 40°C | Ambient |
| Detection | UV at 269 nm[4] | UV at 235 nm[11] |
3. Method Validation:
The method must be validated according to ICH Q2(R2) guidelines, assessing the following parameters:[4][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the main peak from all impurity peaks and any matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Comparative Validation Data (Illustrative)
The following table presents illustrative validation data for the determination of p-aminobenzoic acid as an impurity, drawing from published methods.
| Validation Parameter | Method Performance | Acceptance Criteria (Typical) | Reference |
| Linearity Range | 0.2 - 1.0 µg/mL | Correlation coefficient (R²) ≥ 0.999 | [4] |
| Correlation Coefficient (R²) | 0.9995 | [4] | |
| Accuracy (% Recovery) | 98.0 - 102.0% | 80 - 120% for impurities | |
| Precision (Repeatability, %RSD) | ≤ 2.0% | ≤ 5.0% for impurities | [1] |
| Intermediate Precision (%RSD) | ≤ 3.0% | ≤ 10.0% for impurities | [1] |
| LOD | 23 ng/mL | Signal-to-Noise ratio of 3:1 | [4] |
| LOQ | 81 ng/mL | Signal-to-Noise ratio of 10:1 | [4] |
Visualizing the Workflow and Logic
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation as per regulatory guidelines.
Caption: A typical workflow for analytical method validation.
Relationship Between Key Validation Parameters
This diagram illustrates the interconnectedness of core validation parameters.
Caption: Interrelationship of core analytical validation parameters.
Conclusion
The validation of analytical methods for aminobenzoic acid impurities is a multi-faceted process that demands a deep understanding of both the chemistry of the analytes and the principles of the analytical techniques employed. While standard reversed-phase HPLC methods can be suitable for certain applications, the use of mixed-mode chromatography offers significant advantages in the challenging separation of isomeric impurities.
A thoroughly validated analytical method, supported by robust experimental data, is the cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate analytical methods that meet the stringent requirements of regulatory bodies and contribute to the production of high-quality medicines.
References
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HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]
-
iGEM. (2008). Team:Caltech/Protocols/PABA HPLC assay. Retrieved from [Link]
- Smal, J., & Zgoda, M. (2005). Determination of impurities in pharmaceutical preparations containing folic acid. Acta Poloniae Pharmaceutica, 62(5), 391-395.
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
- Kastel, R., Rosival, I., & Blahovec, J. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
- El-Gindy, A., El-Yazby, F., & Maher, M. (2012). Stability indicating methods for the determination of antipyrine and benzocaine in the presence of p-aminobenzoic acid. Analytical Methods, 4(7), 2049-2057.
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ResearchGate. (2015). Chromatograms of p-aminobenzoic acid and methoxsalen on various stationary phases. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]
- Chen, H., & Fung, K. P. (1999). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of pharmaceutical and biomedical analysis, 20(3), 531-537.
-
LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How. Retrieved from [Link]
-
ResearchGate. (2021). Linearity, accuracy and precision results of HPLC method. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. Retrieved from [Link]
- Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of pharmaceutical and biomedical analysis, 128, 73-88.
-
SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]
-
ResearchGate. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Retrieved from [Link]
-
MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
ResearchGate. (2002). Para-aminobenzoic acid used as a marker for completeness of 24 hour urine: Assessment of control limits for a specific HPLC method. Retrieved from [Link]
-
ResearchGate. (2014). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Retrieved from [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
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A Comparative Guide to the Synthesis of N-Alkylated Aminobenzoic Acids for Pharmaceutical Research
N-alkylated aminobenzoic acids are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmaceuticals. Their synthesis is a critical step in the development of new therapeutic agents. This guide provides an in-depth comparative analysis of the three primary synthetic routes to these valuable compounds: Reductive Amination, Nucleophilic Substitution, and Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Reductive Amination: The Workhorse of N-Alkylation
Reductive amination is a highly efficient and widely employed one-pot method for the synthesis of N-alkylated amines.[1] This reaction proceeds through the initial formation of an imine or enamine from the reaction of an aminobenzoic acid with an aldehyde or ketone, which is then reduced in situ to the corresponding N-alkylated product.[1] This approach is favored for its broad substrate scope and its ability to circumvent the common issue of over-alkylation that plagues other methods.[2]
The "Why": Mechanistic Causality
The elegance of reductive amination lies in the selective reduction of the iminium ion intermediate in the presence of the starting carbonyl compound. This is typically achieved by using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which is more reactive towards the protonated imine than the neutral carbonyl group.[2] The reaction is often carried out under mildly acidic conditions (pH 6-7) to facilitate imine formation without promoting unwanted side reactions.
Caption: General mechanism of reductive amination of p-aminobenzoic acid.
Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride
This protocol is adapted from a robust method for the reductive amination of p-aminobenzoic acid (PABA) with various aldehydes.[1]
Materials:
-
p-Aminobenzoic acid (PABA)
-
Aldehyde of choice (e.g., Salicylaldehyde)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve p-aminobenzoic acid (1.0 equivalent) and the chosen aldehyde (1.0 equivalent) in methanol.
-
Add a catalytic amount of glacial acetic acid to the mixture to maintain a pH of approximately 6-7.
-
To the stirred solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization or column chromatography.
Nucleophilic Substitution: The Direct Approach
Direct N-alkylation via nucleophilic substitution is a straightforward method that involves the reaction of an aminobenzoic acid with an alkyl halide in the presence of a base.[3] This SN2 reaction is conceptually simple; however, its practical application is often hampered by a significant drawback: over-alkylation.[4]
The "Why": Mechanistic Causality
The amino group of the aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base, such as potassium carbonate (K₂CO₃), is crucial to neutralize the hydrohalic acid byproduct and to deprotonate the ammonium salt formed after the initial alkylation, thus regenerating the nucleophilic amine. The primary amine product, however, is often more nucleophilic than the starting amine, leading to a second alkylation and the formation of a tertiary amine, and potentially even a quaternary ammonium salt.[4][5] This lack of selectivity can lead to complex product mixtures and lower yields of the desired secondary amine.[6]
Caption: General experimental workflow for nucleophilic substitution.
Experimental Protocol: Direct Alkylation using an Alkyl Halide
This protocol is suitable for the direct alkylation of p-aminobenzoic acid using an alkyl halide.[1]
Materials:
-
p-Aminobenzoic acid (PABA)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of p-aminobenzoic acid (1.0 equivalent) in acetone in a round-bottom flask, add potassium carbonate (2.0 equivalents).
-
Add the desired alkyl halide (1.2 equivalents) to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, filter off the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
The crude product is then purified by recrystallization or column chromatography.
Buchwald-Hartwig Amination: The Modern Cross-Coupling Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds, particularly for the formation of N-aryl linkages.[7] This method offers a broad substrate scope and excellent functional group tolerance, making it a powerful tool for the synthesis of complex N-alkylated and N-arylated aminobenzoic acids.[8]
The "Why": Mechanistic Causality
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[8] Reductive elimination from this complex then furnishes the desired N-arylated product and regenerates the palladium(0) catalyst.[9] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide
This generalized protocol is based on established procedures for the Buchwald-Hartwig amination and can be adapted for the N-arylation of aminobenzoic acid esters.
Materials:
-
Aminobenzoic acid ester (e.g., ethyl 4-aminobenzoate)
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
Equipment:
-
Schlenk tube or oven-dried flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle or oil bath
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aminobenzoic acid ester (1.0 equivalent), aryl halide (1.2 equivalents), palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 1.5 equivalents).
-
Add anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Comparative Analysis of Synthesis Routes
| Feature | Reductive Amination | Nucleophilic Substitution | Buchwald-Hartwig Amination |
| Key Reagents | Aldehyde/Ketone, Reducing Agent | Alkyl Halide, Base | Aryl/Alkyl Halide, Pd Catalyst, Ligand, Base |
| Typical Yields | Good to Excellent (70-95%) | Variable (can be low due to over-alkylation) | Good to Excellent (70-95%) |
| Reaction Conditions | Mild (room temperature) | Moderate (reflux) | Moderate to High (80-110 °C) |
| Substrate Scope | Broad for aldehydes and ketones | Generally limited to primary and some secondary alkyl halides | Very broad for aryl and some alkyl halides |
| Key Advantage | Avoids over-alkylation, one-pot procedure | Simplicity of reagents and setup | Excellent for N-arylation, high functional group tolerance |
| Key Disadvantage | Does not form N-aryl bonds | Prone to over-alkylation, leading to mixtures | Cost of catalyst and ligands, requires inert atmosphere |
| Scalability | Generally good | Can be challenging due to product separation | Can be scaled, but catalyst cost is a factor |
Conclusion and Recommendations
The choice of synthetic route for the preparation of N-alkylated aminobenzoic acids is contingent upon the specific target molecule and the available resources.
-
Reductive amination stands out as the preferred method for the synthesis of N-alkyl (non-aryl) aminobenzoic acids due to its high efficiency, mild reaction conditions, and excellent control over the degree of alkylation.
-
Nucleophilic substitution offers a simpler, albeit less controlled, alternative. It may be suitable for specific substrates where over-alkylation is less of a concern or when forcing conditions are acceptable.
-
Buchwald-Hartwig amination is the undisputed champion for the synthesis of N-aryl aminobenzoic acids and for complex molecules requiring high functional group tolerance. While the cost of the catalyst and the need for an inert atmosphere are considerations, the versatility and reliability of this method often outweigh these drawbacks in a research and development setting.
By understanding the nuances of each of these powerful synthetic methodologies, researchers can strategically design and execute the most efficient and effective routes to novel N-alkylated aminobenzoic acid derivatives, thereby accelerating the pace of drug discovery and development.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Cawley, M. J., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(15), 2820-2825. [Link]
-
Kosal, P., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(11), 3321. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
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A Researcher's Guide to Evaluating 4-(Butylamino)benzoic Acid Reference Standards
An In-Depth Comparison for Ensuring Analytical Accuracy in Scientific Research and Pharmaceutical Development
In the precise world of scientific research and pharmaceutical development, the quality of a reference standard is paramount. For compounds like 4-(Butylamino)benzoic acid, an impurity and metabolite of the local anesthetic tetracaine, an accurately characterized reference standard is the bedrock of reliable analytical data. This guide provides a comprehensive comparison of commercially available 4-(Butylamino)benzoic acid reference standards, offering insights into the critical parameters detailed in a Certificate of Analysis (CoA) and outlining the experimental workflows necessary for their verification.
The Critical Role of a Reference Standard
A reference standard serves as a calibrated benchmark against which a sample is compared. In drug development, it is used for a variety of critical tasks including the identification of impurities, the quantification of active pharmaceutical ingredients (APIs), and the validation of analytical methods. The CoA for a reference standard is a formal document that provides crucial information about its identity, purity, and quality. Researchers and scientists must be adept at interpreting this document to ensure the suitability of the standard for their intended application.
Deconstructing the Certificate of Analysis: A Comparative Overview
The true value of a reference standard lies in the data presented on its CoA. While suppliers like LGC Standards, Sigma-Aldrich, and MedChemExpress offer 4-(Butylamino)benzoic acid reference standards, the level of characterization and the data provided can vary.[1][2] A thorough evaluation of the CoA is therefore essential.
Below is a comparative table outlining the key analytical tests and typical specifications found on a CoA for a high-quality 4-(Butylamino)benzoic acid reference standard.
| Parameter | Primary Reference Standard (Typical) | Alternative Standard A (Typical) | Alternative Standard B (Typical) | Significance & Rationale |
| Identity | Confirmed by ¹H NMR, ¹³C NMR, MS, IR | Confirmed by ¹H NMR, MS | Confirmed by Melting Point | A comprehensive identity confirmation using multiple orthogonal techniques provides the highest level of assurance. ¹H and ¹³C NMR confirm the molecular structure, MS confirms the molecular weight, and IR provides a unique fingerprint of the molecule. |
| Purity (HPLC) | ≥ 99.5% | ≥ 98.0% | ≥ 97.0% | High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds. A higher purity value indicates fewer impurities that could interfere with analytical measurements. |
| Assay (by Mass Balance or qNMR) | 99.0% - 101.0% | Not specified | Not specified | The assay value represents the true content of the substance and is crucial for quantitative applications. Mass balance considers purity, water content, residual solvents, and non-combustible residue. Quantitative NMR (qNMR) is an absolute method that does not require a separate reference standard. |
| Water Content (Karl Fischer) | ≤ 0.5% | Not specified | Not specified | Water content can affect the accuracy of weighing and the stability of the material. Karl Fischer titration is a specific and accurate method for its determination. |
| Residual Solvents (GC-HS) | Meets USP <467> or ICH Q3C limits | Not specified | Not specified | Residual solvents are process-related impurities that must be controlled to ensure the safety and quality of the reference standard. Headspace gas chromatography (GC-HS) is the standard technique for their analysis. |
| Elemental Impurities | Meets USP <232> or ICH Q3D limits | Not specified | Not specified | Elemental impurities can originate from catalysts or manufacturing equipment and must be controlled due to their potential toxicity. |
| Appearance | White to off-white solid | White solid | Powder | A visual inspection is a basic but important quality control check.[3] |
| Melting Point | 149-151 °C | 149-151 °C | 149-151 °C | While a useful identification tool, melting point can be affected by impurities and should not be the sole determinant of identity or purity.[4] |
It is important to note that 4-(Butylamino)benzoic acid is also listed as "Tetracaine Hydrochloride Impurity B" in the European Pharmacopoeia (EP) and "Tetracaine Related Compound B" in the United States Pharmacopeia (USP).[5][6] Reference standards from pharmacopeial sources, such as those offered by the Chinese Pharmacopoeia (ChP), are considered primary standards and are rigorously characterized.[7]
Experimental Verification of a 4-(Butylamino)benzoic Acid Reference Standard
To ensure the integrity of analytical results, it is best practice to perform an in-house verification of a newly acquired reference standard. This typically involves a comparative analysis against an existing, well-characterized in-house or pharmacopeial standard.
Workflow for Qualifying a New Reference Standard
The following diagram illustrates a typical workflow for the qualification of a new batch of 4-(Butylamino)benzoic acid reference standard.
Caption: Workflow for qualifying a new reference standard.
Key Experimental Protocols
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate 4-(Butylamino)benzoic acid from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
Prepare solutions of both the new and primary reference standards at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., methanol or acetonitrile/water).
-
Inject equal volumes of each solution onto the HPLC system.
-
Compare the chromatograms for the retention time of the main peak and the impurity profiles. The retention times should be consistent, and the impurity profile of the new standard should be comparable to or better than the primary standard.
-
Calculate the purity of the new standard by the area normalization method.
-
2. Identity Confirmation by Infrared (IR) Spectroscopy
IR spectroscopy provides a unique "fingerprint" of a molecule and is a powerful tool for identity confirmation.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) disc or use an attenuated total reflectance (ATR) accessory.
-
Procedure:
-
Acquire the IR spectrum of the new reference standard.
-
Acquire the IR spectrum of the primary reference standard under the same conditions.
-
Overlay the two spectra. The positions and relative intensities of the absorption bands should be identical.
-
3. Identity Confirmation by Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, which can be coupled to an HPLC system (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is commonly used.
-
Procedure:
Logical Relationship of Analytical Tests
The following diagram illustrates the logical flow of the analytical tests performed to ensure the quality of a 4-(Butylamino)benzoic acid reference standard.
Caption: Logical relationship of analytical tests for reference standard qualification.
Conclusion
The selection and proper verification of a 4-(Butylamino)benzoic acid reference standard are critical for generating reliable and reproducible analytical data. By carefully scrutinizing the Certificate of Analysis and performing in-house comparative experiments, researchers can ensure the quality and suitability of their reference material. This diligence underpins the scientific integrity of their work and contributes to the overall quality of research and pharmaceutical development.
References
-
Benzoic acid, 4-(butylamino)-, ethyl ester | SIELC - SIELC Technologies. SIELC Technologies. (2018-02-16). [Link]
-
4-(Butylamino)benzoic acid - Nia Innovation. Nia Innovation. [Link]
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- 9. 4-(Butylamino)benzoic Acid | LGC Standards [lgcstandards.com]
A Comparative Guide to Purity Assessment of 4-(Butylamino)benzoic Acid: Titration vs. HPLC
In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of safety and efficacy. 4-(Butylamino)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception.[1][2] Its purity must be rigorously controlled and accurately determined. This guide provides an in-depth comparison of two common analytical techniques for this purpose: classical acid-base titration and modern High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The Contenders: A Tale of Two Techniques
Acid-Base Titration is a venerable quantitative chemical analysis method. It determines the concentration of an acidic or basic substance by neutralizing it with a solution of a known concentration.[3] For 4-(Butylamino)benzoic acid, which possesses a carboxylic acid functional group, this technique offers a straightforward and cost-effective means of assessing purity.[4][5]
High-Performance Liquid Chromatography (HPLC) , on the other hand, is a powerful separation technique.[6][7] It separates, identifies, and quantifies components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[8] For 4-(Butylamino)benzoic acid, reverse-phase HPLC is particularly well-suited, offering high specificity and the ability to detect and quantify impurities.[9][10][11]
In the Lab: Experimental Protocols
A robust comparison requires a solid foundation in methodology. The following protocols are presented as a starting point for method development and validation, adhering to principles outlined in guidelines such as those from the International Council for Harmonisation (ICH).[12][13][14][15]
Protocol 1: Purity Assessment by Acid-Base Titration
The principle here is the neutralization of the carboxylic acid group of 4-(Butylamino)benzoic acid with a standardized strong base, typically sodium hydroxide (NaOH).
Experimental Workflow: Titration
Caption: Workflow for purity determination by titration.
Step-by-Step Methodology:
-
Preparation of 0.1 M NaOH Titrant: Accurately prepare and standardize a 0.1 M sodium hydroxide solution against a primary standard such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 200 mg of the 4-(Butylamino)benzoic acid sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Dissolve the sample in a suitable solvent mixture, such as 50 mL of a 1:1 ethanol/water solution. Gentle warming may be required.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator solution to the sample flask.[16][17]
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH from a burette until the first persistent faint pink color is observed.[18]
-
Calculation of Purity:
-
Purity (%) = (V × M × MW) / (W × 10)
-
Where:
-
V = Volume of NaOH used (mL)
-
M = Molarity of NaOH (mol/L)
-
MW = Molecular weight of 4-(Butylamino)benzoic acid (193.24 g/mol )
-
W = Weight of the sample (mg)
-
-
Causality Behind Choices:
-
Solvent: An ethanol/water mixture is chosen to ensure the solubility of the organic acid while being compatible with the aqueous titrant.
-
Indicator: Phenolphthalein is selected because its color change range (pH 8.2-10) brackets the equivalence point of a weak acid-strong base titration, which will be slightly alkaline.[19][20]
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This method leverages the hydrophobic character of 4-(Butylamino)benzoic acid to separate it from potential impurities on a non-polar stationary phase.
Experimental Workflow: HPLC
Caption: Workflow for purity determination by HPLC.
Step-by-Step Methodology:
-
Instrumentation and Column:
-
Reagents and Mobile Phase:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Buffer: A phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) is crucial for consistent ionization of the analyte.[11]
-
Mobile Phase: An isocratic mixture of acetonitrile and buffer (e.g., 40:60 v/v).[11][21]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of the 4-(Butylamino)benzoic acid reference standard and the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[21]
-
-
Calculation of Purity (Area Percent):
-
Purity (%) = (Area of main peak / Total area of all peaks) × 100
-
Causality Behind Choices:
-
Reverse-Phase (C18): The non-polar C18 stationary phase effectively retains the moderately non-polar 4-(Butylamino)benzoic acid through hydrophobic interactions.[22][23]
-
Buffered Mobile Phase (pH 3.0): Maintaining a low pH ensures the carboxylic acid group remains protonated (-COOH), leading to more consistent retention and better peak shape.[24]
-
UV Detection (254 nm): The aromatic ring in the molecule provides strong UV absorbance at this wavelength, allowing for sensitive detection.[21]
Head-to-Head Comparison: Titration vs. HPLC
The choice between these two methods depends on the specific requirements of the analysis.
| Feature | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) |
| Specificity | Low. Titrates the total acidity of the sample, including any acidic impurities. Cannot distinguish between the main compound and acidic impurities. | High. Separates the main compound from impurities, providing a detailed impurity profile. It is a stability-indicating method.[8] |
| Sensitivity | Lower. Requires a relatively large amount of sample.[25][26] | High. Can detect and quantify impurities at very low levels (ppm). |
| Precision | Can be very high (e.g., <0.1% RSD) with proper technique and automated equipment.[27] | Typically very good (e.g., <1% RSD), but can be more challenging to achieve the same level of precision as titration for the main component assay.[27] |
| Accuracy | Can be highly accurate for determining the total acid content, provided impurities are minimal.[28] | Highly accurate for quantifying the main peak and individual impurities. |
| Throughput | Moderate. Can be automated, but sample preparation is manual per sample. | High. Autosamplers allow for the analysis of many samples unattended. |
| Cost | Low. Requires basic laboratory glassware and reagents.[3][25][26] | High. Requires a significant initial investment in instrumentation and ongoing costs for columns, solvents, and maintenance. |
| Information Provided | Provides a single value for the overall purity based on total acidity. | Provides a chromatogram showing the main peak and any impurity peaks, offering a comprehensive purity profile. |
| Complexity | Relatively simple to perform.[3][26] | More complex, requiring skilled operators for method development, system maintenance, and data interpretation. |
The Verdict: Selecting the Right Tool for the Job
Titration is an excellent choice for:
-
Routine quality control of a known, well-characterized material where the impurity profile is understood and acidic impurities are not a significant concern.
-
Cost-sensitive environments where the high capital expenditure for HPLC is not feasible.[25][26]
-
Assays where high precision for the main component is the primary goal. [27]
HPLC is the superior and often required method for:
-
Drug development and release testing in a regulatory (GMP) environment, as it is a stability-indicating method.
-
Characterizing new batches or qualifying new suppliers where the impurity profile is unknown.
-
Detecting and quantifying specific impurities , which is critical for safety and regulatory compliance.[13]
-
Analyses requiring high sensitivity to control impurities at low levels.
References
- Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP)
- Title: How to choose the right indicator for a titration reaction Source: The Animated Teacher URL
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia URL
- Title: Acid-Base Indicators Source: Carolina Knowledge Center URL
- Title: How to choose an indicator for an acid-base titration Source: Crunch Chemistry URL
- Title: What criteria should be used to select an indicator for an acid-base titration?
- Source: ausetute.
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
- Title: <621> Chromatography - US Pharmacopeia (USP)
- Title: Are You Sure You Understand USP <621>?
- Title: What are the advantages and disadvantages of titration?
- Title: Comparison of High-Performance Liquid Chromatography and Potentiometric Titration Methods for the Content Determination of Metronidazole API Source: Journal of Molecular and Pharmaceutical Sciences URL
- Title: Separation of Benzoic acid, 4-(butylamino)
- Title: View of Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API.
- Title: [FREE] Discuss the advantages and disadvantages of titration.
- Title: Which one is better between assay by HPLC or assay by titration?
- Title: ICH Q2 Analytical Method Validation Source: Slideshare URL
- Title: What are the key advantages, limitations, and sources of error of the titrimetric method of analysis?
- Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
- Title: Difference between auto titration assay and hplc assay Source: Pharmaguideline Forum URL
- Title: Advantages and disadvantages of acid-base titration Source: Chrominfo URL
- Title: Quality Guidelines Source: ICH URL
- Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL
- Title: ICH Q2(R1)
- Title: Comparison of back-titration and HPLC concentration determinations....
- Title: A Review of Titration: - Theory and Practice Source: Hanna Instruments India URL
- Title: Reversed-phase chromatography Source: Wikipedia URL
- Title: Acid-Base Titrations - NONAQUEOUS SOLVENTS Source: GFS Chemicals URL
- Title: 14 Principles of Reversed Phase HPLC Source: YouTube URL
- Title: 4-(Butylamino)
- Title: 4-(Butylamino)
- Title: Full article: Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography Source: Taylor & Francis Online URL
- Title: Reversed Phase Chromatography: Basic Principles Source: Scribd URL
- Title: 4-[(tert-Butylamino)
- Title: Reversed-Phase Chromatography Overview Source: Creative Proteomics URL
- Title: 4740-24-3|4-(Butylamino)
- Title: Carboxylic Acid Unknowns and Titration Source: Unknown URL
- Title: Acid-Base Titrations Source: Chemistry LibreTexts URL
- Title: What is the procedure for determining carboxylic acid groups by the acid-base titration?
- Title: 4-(Butylamino)
- Title: 9.
- Title: Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)
- Title: 1.
- Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chromatography URL
- Title: HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES Source: Journal of Environmental Protection and Ecology URL
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A Senior Application Scientist's Guide to Analytical Method Validation Following ICH Q2(R1)
In the landscape of pharmaceutical development, the validation of analytical procedures stands as a cornerstone of quality assurance. It is the documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this critical process.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple checklist of parameters. It delves into the scientific rationale behind each validation characteristic, offers practical experimental designs, and presents data in a comparative context to empower you to design and execute robust validation studies.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][4][5] This guide will focus on the most common types of analytical procedures: identification tests, quantitative tests for impurities, and assays for the active moiety in drug substances or products.[1]
The Interconnected Web of Validation Parameters
Before dissecting each parameter individually, it's crucial to understand that they are not isolated concepts. A sound validation strategy often allows for the simultaneous investigation of multiple characteristics, providing a holistic understanding of the method's capabilities.[1] For instance, specificity, linearity, range, accuracy, and precision can frequently be assessed within a single set of experiments.
Caption: Interrelationships of core analytical validation parameters.
Specificity: The Art of Discrimination
Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[1] These can include impurities, degradants, or matrix components. It is not merely about resolving peaks in a chromatogram; it is about ensuring that the signal you measure comes exclusively from your analyte of interest. A lack of specificity can lead to an overestimation of the active pharmaceutical ingredient (API) or an underestimation of impurities, both with significant quality and safety implications.
Experimental Protocol: Forced Degradation Study (for stability-indicating methods)
-
Prepare Solutions: Create solutions of the drug substance and drug product.
-
Stress Conditions: Subject the solutions to a variety of stress conditions to induce degradation. Common conditions include:
-
Acid hydrolysis (e.g., 0.1N HCl at 60°C)
-
Base hydrolysis (e.g., 0.1N NaOH at 60°C)
-
Oxidation (e.g., 3% H₂O₂ at room temperature)
-
Thermal stress (e.g., 80°C)
-
Photolytic stress (e.g., exposure to UV and visible light)
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the analytical method.
-
Peak Purity Analysis: For chromatographic methods, employ a photodiode array (PDA) or mass spectrometric (MS) detector to assess peak purity of the analyte peak in the stressed samples. This ensures that no degradant co-elutes with the main peak.
Trustworthiness: The goal is to achieve significant degradation (typically 5-20%) without completely destroying the molecule. The method is considered specific if the analyte peak is well-resolved from any degradation products and the peak purity analysis confirms the homogeneity of the analyte peak.
| Parameter | Method A (Non-Specific) | Method B (Specific) | Acceptance Criteria |
| Analyte Peak Resolution from nearest degradant | 1.2 | > 2.0 | Resolution ≥ 1.5 |
| Peak Purity Index (PDA) | 0.985 | 0.9999 | > 0.999 |
Linearity and Range: Defining the Working Boundaries
Expertise & Experience: Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] It's crucial to challenge the method at the extremes of the proposed range to ensure it performs reliably.
Experimental Protocol:
-
Prepare Standards: Prepare a minimum of five concentrations of the analyte spanning the expected range. For an assay, this is typically 80% to 120% of the test concentration. For an impurity method, it might span from the reporting threshold to 120% of the specification limit.
-
Analysis: Analyze each concentration, typically with multiple replicates.
-
Data Evaluation: Plot the mean response versus concentration and perform a linear regression analysis.
Trustworthiness: The data should be evaluated not just by the correlation coefficient, but also by examining the y-intercept and visually inspecting the residuals plot. A significant y-intercept can indicate systematic error.
| Parameter | Method A | Method B | Typical Acceptance Criteria |
| Range | 80-120% | 50-150% | Dependent on application |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-intercept (% of 100% response) | 2.5% | 0.1% | Not significantly different from zero |
Accuracy: Closeness to the Truth
Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is often determined by a recovery study, where a known amount of analyte is "spiked" into a sample matrix.
Experimental Protocol: Spike Recovery
-
Prepare Samples: Prepare placebo (matrix without the analyte) and spike it with known concentrations of the analyte at a minimum of three levels, covering the specified range (e.g., 80%, 100%, and 120%).
-
Replicates: Prepare a minimum of three replicates at each concentration level.[1]
-
Analysis: Analyze the spiked samples and calculate the percentage recovery of the added analyte.
-
Recovery (%) = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100
-
Trustworthiness: The recovery should be consistent across the entire range of the method. Poor recovery at low concentrations may indicate issues with the limit of quantitation, while poor recovery at high concentrations could suggest detector saturation or solubility issues.
| Concentration Level | Method A (% Recovery) | Method B (% Recovery) | Typical Acceptance Criteria |
| Low (e.g., 80%) | 95.2% | 99.5% | Assay: 98.0% - 102.0% |
| Mid (e.g., 100%) | 96.1% | 100.1% | Impurities: 80.0% - 120.0% |
| High (e.g., 120%) | 94.8% | 101.2% |
Precision: Consistency and Reliability
Expertise & Experience: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] ICH Q2(R1) specifies two levels of precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[8]
Experimental Protocol:
-
Repeatability:
-
Prepare a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., 3 concentrations/3 replicates each).[1]
-
Analyze the samples on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions.
-
Trustworthiness: The results are typically reported as the Relative Standard Deviation (RSD). A low RSD indicates high precision.
Caption: Conceptual workflow for precision assessment.
| Precision Level | Method A (%RSD) | Method B (%RSD) | Typical Acceptance Criteria |
| Repeatability | 1.8% | 0.5% | Assay: ≤ 1.0% |
| Intermediate Precision | 2.5% | 0.8% | Impurities: ≤ 5.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ): Measuring the Minimum
Expertise & Experience:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
The determination of these values is critical for impurity methods and trace analysis.
Experimental Protocols: Several approaches are acceptable, with the most common being:
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the response (can be determined from the y-intercepts of regression lines or the SD of blank sample responses) and S = the slope of the calibration curve.
-
Trustworthiness: It is not enough to simply calculate these values. The LOQ must be experimentally verified by analyzing a standard at the determined concentration and showing that the precision and accuracy are acceptable at this level.
| Parameter | Method A | Method B | Comment |
| LOD (µg/mL) | 1.0 | 0.1 | Method B is more sensitive. |
| LOQ (µg/mL) | 3.0 | 0.3 | Must be verified for accuracy and precision. |
| Precision at LOQ (%RSD) | 15% | 4.5% | Method B is suitable for quantitation at 0.3 µg/mL. |
Robustness: Resisting Change
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] This provides an indication of its reliability during normal usage.[1] It is typically evaluated during method development, and the findings help to establish appropriate system suitability parameters.
Experimental Protocol:
-
Identify Parameters: Identify method parameters that could be subject to variation, such as:
-
Mobile phase composition (e.g., ±2% organic)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±10%)
-
-
Vary Parameters: Conduct analyses while deliberately varying these parameters.
-
Assess Impact: Evaluate the impact on key outputs, such as peak resolution, retention time, and analyte quantitation.
Trustworthiness: A robust method will show minimal changes in the results when parameters are varied. If a parameter is found to have a significant effect, it should be strictly controlled, and a cautionary note should be included in the method procedure.
| Parameter Variation | Impact on Critical Resolution | Typical Acceptance Criteria |
| Flow Rate +10% | Resolution changed from 2.5 to 2.3 | System suitability criteria (e.g., Resolution > 2.0) must be met. |
| Mobile Phase pH +0.2 | Resolution changed from 2.5 to 1.6 | Indicates the method is not robust to pH changes. |
Conclusion
Analytical method validation, as prescribed by ICH Q2(R1), is a systematic and scientifically rigorous process. It is not a one-time exercise but an integral part of the analytical method's lifecycle. By understanding the causality behind each validation parameter and designing experiments that are self-validating, scientists can ensure the generation of reliable and accurate data, which is fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products.[9][10]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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A Comparative Guide to Cross-Reactivity and Hypersensitivity of Ester-Based Anesthetics for Researchers and Drug Development Professionals
For decades, local anesthetics have been indispensable in clinical practice. Their classification into two main groups, amino esters and amino amides, is fundamental to understanding their pharmacological properties, particularly their potential to elicit hypersensitivity reactions. This guide provides an in-depth comparison of ester-based anesthetics, focusing on the mechanisms of cross-reactivity and hypersensitivity. We will delve into the experimental data and protocols essential for researchers, scientists, and drug development professionals to navigate this critical aspect of anesthetic safety.
The Chemical Culprit: Metabolism of Ester-Based Anesthetics and the Role of PABA
The key to understanding the allergenic potential of ester-based local anesthetics lies in their metabolic pathway. Unlike amide anesthetics, which are primarily metabolized in the liver, ester anesthetics undergo rapid hydrolysis in the plasma by the enzyme pseudocholinesterase.[1] This metabolic process breaks down the ester linkage, yielding para-aminobenzoic acid (PABA) as a primary metabolite.[1][2]
PABA is a well-known allergen and is the principal cause of hypersensitivity reactions associated with this class of drugs.[3] It is structurally similar to other known allergens, such as methylparaben, a preservative that was historically used in some anesthetic formulations.[1] The production of a common allergenic metabolite, PABA, is the basis for the high degree of cross-reactivity observed among ester-based anesthetics.[4][5] If a patient is allergic to one ester anesthetic, they are likely to be allergic to others within the same class.
It is crucial to differentiate true allergic reactions from other adverse events such as vasovagal responses, anxiety, or toxic effects from accidental intravascular injection, which are more common.[6] True allergic reactions to local anesthetics are rare, with an estimated incidence of less than 1% of all adverse reactions.[7][6][8]
Below is a diagram illustrating the metabolic pathway of ester-based anesthetics and the formation of the PABA metabolite.
Comparative Analysis of Ester-Based Anesthetics
While all ester-based anesthetics share the potential for PABA-mediated hypersensitivity, the incidence and clinical presentation can vary. The following table summarizes key characteristics of common ester anesthetics.
| Anesthetic | Common Brand Names | Onset of Action | Duration of Action | Common Applications | Notes on Hypersensitivity |
| Procaine | Novocain® | Slow | Short (15-30 min) | Dental procedures, infiltration anesthesia | Historically, a common cause of allergic reactions. |
| Benzocaine | Anbesol®, Orajel™ | Rapid | Short (10-20 min) | Topical anesthetic for skin, mucous membranes | A frequent sensitizer, often found in over-the-counter products.[9][10] |
| Tetracaine | Pontocaine® | Slow | Long (2-3 hours) | Spinal and topical anesthesia | Higher potency and longer duration, with associated risk of systemic toxicity. |
| Chloroprocaine | Nesacaine® | Rapid | Short (30-60 min) | Epidural and spinal anesthesia | Rapidly metabolized, leading to lower systemic toxicity. |
Investigating Hypersensitivity: A Guide to Experimental Protocols
A definitive diagnosis of a local anesthetic allergy is critical for patient safety and to avoid the mislabeling of patients as "allergic."[11] This section outlines the standard experimental protocols used to assess hypersensitivity to ester-based anesthetics.
Skin Testing: The First Line of Investigation
Skin testing is a primary tool for diagnosing IgE-mediated (Type I) and delayed (Type IV) hypersensitivity reactions.[6][12] It is essential to perform these tests in a controlled environment with resuscitation equipment readily available.
1. Skin Prick Test (SPT)
-
Objective: To detect immediate, IgE-mediated hypersensitivity.
-
Methodology:
-
Interpretation: A positive result is indicated by a wheal (raised, blanched bump) and flare (surrounding redness) that is significantly larger than the negative control.[13]
2. Intradermal Test (IDT)
-
Objective: To increase sensitivity in detecting IgE-mediated hypersensitivity when SPT is negative.[14]
-
Methodology:
-
Interpretation: A positive result is a wheal and flare reaction at the anesthetic injection site that is larger than the negative control.[3]
3. Patch Test
-
Objective: To diagnose delayed, T-cell mediated (Type IV) hypersensitivity, which typically manifests as allergic contact dermatitis.[6][9]
-
Methodology:
-
Interpretation: A positive reaction is characterized by erythema, papules, or vesicles at the application site.
In Vitro Testing: The Lymphocyte Transformation Test (LTT)
The Lymphocyte Transformation Test (LTT) is an in vitro method to assess drug-specific T-cell activation.[18][19]
-
Objective: To identify T-cell sensitization to a specific drug.
-
Methodology:
-
Interpretation: A significant increase in lymphocyte proliferation in the presence of the anesthetic compared to a control indicates a positive result. The LTT has a reported diagnostic sensitivity of 50-80% and a high specificity of 80-100%.[20]
Cross-Reactivity: Esters vs. Amides
A critical aspect of managing a patient with a suspected local anesthetic allergy is the selection of an alternative agent. The chemical dissimilarity between ester and amide local anesthetics means that cross-reactivity between these two classes is extremely rare.[4][8] Therefore, a patient with a confirmed allergy to an ester-based anesthetic can generally be safely treated with a preservative-free amide anesthetic.[2][7]
| Feature | Ester-Based Anesthetics | Amide-Based Anesthetics |
| Metabolism | Plasma pseudocholinesterase | Liver |
| Allergenic Metabolite | Para-aminobenzoic acid (PABA) | None |
| Allergic Potential | Higher incidence[2] | Extremely rare[1] |
| Intra-class Cross-Reactivity | Common | Less common, but can occur |
| Inter-class Cross-Reactivity | Extremely rare[8] | Extremely rare[8] |
Conclusion and Future Directions
The hypersensitivity potential of ester-based local anesthetics is a direct consequence of their metabolism to PABA. Understanding this mechanism is paramount for the safe and effective use of these agents. While true allergic reactions are infrequent, a thorough patient history and, when indicated, appropriate allergy testing are essential to confirm a diagnosis and guide the selection of a safe alternative. For researchers and drug development professionals, the continued development of local anesthetics with improved safety profiles, including reduced allergenic potential, remains a key objective. Further research into the nuances of cross-reactivity and the development of more sensitive and specific diagnostic tests will continue to enhance patient care.
References
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Basic pharmacology of local anaesthetics - PMC - PubMed Central. Available at: [Link]
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Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf. (2025-02-21). Available at: [Link]
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Understanding allergic reactions to local anesthetics - PubMed. Available at: [Link]
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Benzocaine contact allergy - DermNet. Available at: [Link]
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The Lymphocyte Transformation test (LTT) - Western University. Available at: [Link]
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Allergy skin testing with nonirritating concentrations of anesthetic agents - Romanian Medical Journal. (2023-01-01). Available at: [Link]
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A Guideline to Local Anesthetic Allergy Testing - PMC - NIH. Available at: [Link]
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Allergic Reactions to Local Anesthetics - Cleveland Clinic Center for Continuing Education. Available at: [Link]
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Local anesthetics allergy: who should be tested?. Available at: [Link]
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Utility of the lymphocyte transformation test in the diagnosis of drug sensitivity: dependence on its timing and the type of drug eruption - PubMed. Available at: [Link]
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New Protocol Accurately Diagnoses Pediatric Anesthetic Allergy - HCPLive. (2025-04-17). Available at: [Link]
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Allergic Reactions to Local Anesthetic Formulations | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
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True Allergy to Amide Local Anesthetics: A Review and Case Presentation - PMC. Available at: [Link]
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Allergic contact dermatitis from EMLA cream: concomitant sensitization to both local anesthetics lidocaine and prilocaine - PubMed. Available at: [Link]
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Anesth Prog 34:157-163 1987 - A Guideline to Local Anestetic Alergy Testing - Exodontia.info. Available at: [Link]
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Allergic Contact Dermatitis to Benzocaine: The Importance of Concomitant Positive Patch Test Results | Actas Dermo-Sifiliográficas. Available at: [Link]
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INSTRUCTIONS FOR PATCH TESTING - Stanford Health Care. Available at: [Link]
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Patch Testing | Lincoln Road Dermatology. Available at: [Link]
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Approach to allergic contact dermatitis caused by topical medicaments - PMC - NIH. Available at: [Link]
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Adverse effects of topical anesthetics for dermatologic procedures - ResearchGate. (2025-08-10). Available at: [Link]
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Allergic contact dermatitis from tetracaine in the beauty industry - ResearchGate. (2025-08-05). Available at: [Link]
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Clinical Practice Guidelines : Local anaesthetic poisoning - The Royal Children's Hospital. Available at: [Link]
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Rare Allergic Reaction to Local Anesthesia: A Case Report. Available at: [Link]
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Case Study: Can Anesthesia Cause Allergic Anaphylaxis? - The Doctor's Channel. (2014-12-08). Available at: [Link]
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Reactivity to both ester and amide local anaesthetics | Download Table - ResearchGate. Available at: [Link]
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Australian and New Zealand Anaesthetic Allergy Group (ANZAAG) Perioperative Anaphylaxis Investigation Guidelines. Available at: [Link]
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Allergic manifestations to local anaesthetic agents for dental anaesthesia in children: a review and proposal of a new algorithm - European Journal of Paediatric Dentistry. Available at: [Link]
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Evaluation of diagnostic tests for immediate‐type allergic reactions to amide group local anesthetics in children - NIH. (2025-04-07). Available at: [Link]
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A Comparative Guide to the Pharmacokinetics of Aminobenzoic Acid Esters
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to predicting its efficacy and safety. This guide offers an in-depth, objective comparison of the pharmacokinetics of common aminobenzoic acid esters used as local anesthetics, including benzocaine, procaine, and butamben. We will delve into their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data and protocols.
Introduction: The Significance of Structure in Pharmacokinetics
Aminobenzoic acid esters are a class of local anesthetics characterized by a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group.[1] This fundamental structure dictates their mechanism of action—blocking sodium channels to prevent nerve impulse transmission—and, crucially, their pharmacokinetic behavior.[2] The ester linkage, in particular, is a key determinant of their metabolism and duration of action, as it is susceptible to hydrolysis by plasma esterases.[3][4] Slight modifications to the aromatic ring or the amine group can significantly alter a compound's physicochemical properties, thereby influencing its ADME profile.
Physicochemical Properties and Their Influence
The onset, potency, and duration of action of local anesthetics are intrinsically linked to their physicochemical properties, such as pKa and lipid solubility.[2]
-
pKa : This value determines the proportion of ionized and non-ionized forms of the drug at physiological pH.[4] The non-ionized form is more lipid-soluble and readily crosses the nerve cell membrane to reach its target sodium channel.[2][3]
-
Lipid Solubility : Higher lipid solubility, often indicated by the partition coefficient, correlates with increased potency and a longer duration of action. This is because the drug can more effectively penetrate the lipid-rich nerve membrane and may have a higher affinity for protein binding.[2]
Table 1: Comparative Physicochemical Properties of Selected Aminobenzoic Acid Esters
| Compound | Molecular Weight ( g/mol ) | pKa | Lipophilicity (LogP) |
| Benzocaine | 165.19[5] | ~3.5 | 1.9[5] |
| Procaine | 236.31 | 8.9 | 2.5 |
| Butamben | 193.25[6] | ~3.5 | 2.98[6] |
Note: pKa and LogP values can vary slightly depending on the experimental conditions and prediction models used.
As shown in the table, butamben is the most lipophilic, suggesting a potentially higher potency and longer duration of action compared to benzocaine and procaine. Benzocaine and butamben, lacking the terminal hydrophilic amine group of procaine, have a lower pKa.
Comparative Pharmacokinetics (ADME)
The primary differentiator in the pharmacokinetics of aminobenzoic acid esters is their metabolism.
Absorption: The rate of absorption is influenced by the site of administration, dosage, and the presence of vasoconstrictors like epinephrine.[2] Due to its low water solubility, butamben is primarily used for topical anesthesia.[7][8] Procaine, often co-administered with a vasoconstrictor to reduce systemic absorption and prolong its effect, is used for infiltration, nerve block, and spinal anesthesia.[8][9] Benzocaine is also primarily used as a topical anesthetic.[10][11]
Distribution: Once absorbed, these agents are distributed throughout the body. The extent of distribution is related to their degree of plasma protein binding. Esters generally exhibit less protein binding compared to amide local anesthetics.[2] Procaine, for instance, has limited distribution and tissue uptake.[12][13]
Metabolism: This is the most critical pharmacokinetic process for aminobenzoic acid esters. They are rapidly hydrolyzed in the plasma by pseudocholinesterase (butyrylcholinesterase) into para-aminobenzoic acid (PABA) and their respective alcohol metabolites.[2][10][14] This rapid metabolism results in a short plasma half-life.[3] For example, the elimination half-life of procaine is approximately 7.7 minutes.[12][13] The rate of hydrolysis can be affected by the chemical structure of the ester. Individuals with atypical pseudocholinesterase may have a reduced ability to metabolize these drugs, leading to an increased risk of systemic toxicity.[2][9] It is the PABA metabolite that is often associated with allergic reactions.[2][9][15]
Excretion: The metabolites, primarily PABA and its conjugates, are renally excreted in the urine.[10][12]
Below is a diagram illustrating the general metabolic pathway of aminobenzoic acid esters.
Caption: General metabolic pathway of aminobenzoic acid esters.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for procaine. Data for topical agents like benzocaine and butamben are less commonly reported in terms of systemic exposure due to their localized application.
Table 2: Pharmacokinetic Parameters of Intravenous Procaine in Humans
| Parameter | Value | Reference |
| Distribution Half-life (t½α) | 2.49 ± 0.36 minutes | [12][13] |
| Elimination Half-life (t½β) | 7.69 ± 0.99 minutes | [12][13] |
| Volume of Distribution (Vd) | 0.34 - 0.79 L/kg | [13] |
| Total Body Clearance | 0.04 - 0.08 L/kg/min | [13] |
Data from studies involving continuous intravenous infusion.
Experimental Methodologies for Pharmacokinetic Profiling
To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and validated experimental protocols are essential. A key in vitro assay for evaluating ester-based drugs is the plasma stability assay.
This assay determines the stability of a compound in plasma, providing an early indication of its susceptibility to hydrolysis by plasma esterases.[16][17]
Objective: To determine the in vitro half-life (t½) of an aminobenzoic acid ester in plasma.
Materials:
-
Test compound (e.g., benzocaine, procaine, butamben)
-
Control compound (a compound with known stability/instability in plasma)
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an internal standard (for protein precipitation and sample analysis)
-
96-well plates
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute the stock solution in PBS to an intermediate concentration.
-
Incubation: Add the diluted test compound to wells of a 96-well plate containing pre-warmed plasma to achieve a final concentration of 1 µM.[18] The final DMSO concentration should be low (e.g., <1%) to avoid affecting enzyme activity.
-
Time Points: Incubate the plate at 37°C.[17] At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction in triplicate wells by adding cold acetonitrile containing an internal standard.[16] The 0-minute time point represents 100% of the compound and is prepared by adding the stop solution before the plasma.
-
Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.[17] Quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½) using the formula: t½ = 0.693 / k.[17]
The following diagram outlines the workflow for the in vitro plasma stability assay.
Caption: Workflow for determining the in vitro plasma stability of a compound.
Conclusion
The pharmacokinetic profiles of aminobenzoic acid esters are primarily dictated by their rapid hydrolysis by plasma pseudocholinesterases. This leads to a short duration of action, which can be advantageous for certain clinical applications but also necessitates careful consideration of patient factors, such as pseudocholinesterase deficiency. Understanding the interplay between their chemical structure, physicochemical properties, and metabolic fate is crucial for the rational design and development of new local anesthetics with optimized pharmacokinetic characteristics. The experimental protocols outlined in this guide provide a framework for the reliable assessment of these key parameters.
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El-Boghdadly, K., Pawa, A., & Chin, K. J. (2018). Basic pharmacology of local anaesthetics. BJA Education, 18(10), 305–311. [Link]
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Moore, P. A., & Hersh, E. V. (2013). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 60(3), 127–137. [Link]
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Verbesselt, R., Van der Kleijn, E., & Tjandramaga, T. B. (1997). High-performance liquid chromatographic method for an automated determination of local anaesthetics in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 691(1), 105–110. [Link]
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Liang, S.-Y., Shi, F., Zhao, Y.-G., & Wang, H.-W. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Molecules, 27(17), 5509. [Link]
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Liang, S.-Y., Shi, F., Zhao, Y.-G., & Wang, H.-W. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Molecules, 27(17), 5509. [Link]
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Lory, C., et al. (2022). Local Anesthetic Plasma Concentrations as a Valuable Tool to Confirm the Diagnosis of Local Anesthetic Systemic Toxicity? A Report of 10 Years of Experience. Journal of Clinical Medicine, 11(7), 1836. [Link]
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Tobin, T., et al. (1976). A review of the pharmacology, pharmacokinetics and behavioral effects of procaine in thoroughbred horses. Journal of Equine Medicine and Surgery, 1(1), 38-48. [Link]
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Varrassi, G., & Mecca, M. (2024). Benzocaine. In StatPearls. StatPearls Publishing. [Link]
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 4-(Butylamino)benzoic Acid Derivatives
A Senior Application Scientist's Perspective on Optimizing Drug Candidate Selection
In the landscape of early-phase drug discovery, the metabolic stability of a new chemical entity is a critical determinant of its potential success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to toxicity or undesirable drug-drug interactions.[1] This guide provides an in-depth evaluation of the metabolic stability of 4-(butylamino)benzoic acid derivatives, a scaffold of interest in medicinal chemistry. We will explore the underlying principles of their metabolic fate, present a framework for their comparative evaluation, and provide detailed experimental protocols for researchers in the field.
The Metabolic Journey of 4-(Butylamino)benzoic Acid Derivatives
The metabolic stability of a drug candidate is its susceptibility to biotransformation by drug-metabolizing enzymes.[2] For derivatives of 4-(butylamino)benzoic acid, the primary sites of metabolic attack are the N-butyl group and the aromatic ring. The key players in these transformations are the cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[3][4]
The principal metabolic pathways for this class of compounds include:
-
N-dealkylation: The removal of the butyl group from the nitrogen atom is a common metabolic route for N-alkylated amines.[5] This process is primarily mediated by CYP enzymes and results in the formation of 4-aminobenzoic acid and butyraldehyde. The rate of N-dealkylation is a significant factor in the overall metabolic stability of these compounds.
-
Aromatic Hydroxylation: The benzene ring can be hydroxylated at various positions by CYP enzymes. This introduces a polar hydroxyl group, facilitating further conjugation and excretion.
-
Ester Hydrolysis: For derivatives where the carboxylic acid is esterified (a common strategy to improve permeability), plasma and hepatic esterases will rapidly hydrolyze the ester bond to release the parent carboxylic acid. A prime example of this is the local anesthetic tetracaine, which is the 2-(dimethylamino)ethyl ester of 4-(butylamino)benzoic acid.[6]
The interplay of these pathways determines the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound, key parameters used to quantify metabolic stability.[7]
A Framework for Comparative Analysis
The following table presents illustrative metabolic stability data for a hypothetical series of 4-(N-alkylamino)benzoic acid derivatives, as would be determined in a human liver microsome assay. This data is intended to demonstrate the principles of structure-metabolism relationships.
| Compound ID | Derivative Structure | In Vitro Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) | Predicted In Vivo Clearance |
| REF-01 | 4-(Ethylamino)benzoic acid | 15 | 46.2 | High |
| LEAD-01 | 4-(Butylamino)benzoic acid | 25 | 27.7 | Moderate |
| ALT-01 | 4-(Hexylamino)benzoic acid | 40 | 17.3 | Low to Moderate |
| ALT-02 | 4-(Cyclobutylamino)benzoic acid | 55 | 12.6 | Low |
| PRO-01 | 2-(Dimethylamino)ethyl 4-(butylamino)benzoate (Tetracaine) | < 5 (in plasma) | > 138.6 | Very High (Ester Hydrolysis) |
Interpreting the Structure-Metabolism Relationship:
-
N-Alkyl Chain Length: Increasing the length of the linear alkyl chain from ethyl to hexyl (REF-01, LEAD-01, ALT-01) is predicted to increase metabolic stability. This is often attributed to increased lipophilicity and potentially a less optimal fit in the active site of some metabolizing enzymes.[8]
-
Alicyclic Substitution: Replacing the linear butyl group with a cyclobutyl moiety (ALT-02) can sterically hinder the approach of CYP enzymes to the alpha-carbon of the alkyl group, thereby reducing the rate of N-dealkylation and increasing stability.
-
Esterification: The presence of an ester group, as in PRO-01 (Tetracaine), introduces a highly labile site for hydrolysis by esterases.[10] This leads to very rapid clearance, which can be desirable for drugs where a short duration of action is intended, such as local anesthetics.
Experimental Protocols for Assessing Metabolic Stability
The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of 4-(butylamino)benzoic acid derivatives.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
0.5 M Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard (e.g., 100 ng/mL carbamazepine)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like carbamazepine)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Experimental Workflow:
Caption: Experimental workflow for the in vitro microsomal stability assay.
Procedure:
-
Preparation of Incubation Mixture:
-
Thaw human liver microsomes on ice.
-
In a 96-well incubation plate, add the potassium phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Add the human liver microsomes to a final concentration of 0.5 mg/mL.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of addition is considered t=0.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and add it to a collection plate containing ice-cold acetonitrile with the internal standard to quench the reaction.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area of the analyte is normalized to the peak area of the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (1 / microsomal protein concentration).
-
Key Metabolic Pathways and Bioactivation Potential
A deeper understanding of the metabolic pathways is crucial for predicting potential drug-drug interactions and the formation of reactive metabolites.
Caption: Major metabolic pathways for 4-(butylamino)benzoic acid derivatives.
While N-dealkylation and hydroxylation are primarily detoxification pathways, it is important to consider the potential for bioactivation. The butyraldehyde formed during N-dealkylation is a reactive aldehyde that is typically detoxified by aldehyde dehydrogenase. However, high concentrations or impaired dehydrogenase activity could potentially lead to cellular toxicity.
Conclusion and Future Directions
The metabolic stability of 4-(butylamino)benzoic acid derivatives is a multifaceted property governed by their chemical structure. By systematically modifying the N-alkyl substituent and other functionalities, medicinal chemists can modulate the rate of metabolism to optimize the pharmacokinetic profile of a drug candidate. The in vitro assays described in this guide provide a robust and reproducible means of generating the data necessary for informed decision-making in the lead optimization phase. Future work should focus on generating a comprehensive dataset of a homologous series of these derivatives to further refine the quantitative structure-metabolism relationships and build predictive computational models to accelerate the discovery of new therapeutic agents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Butylamino)benzoic Acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(Butylamino)benzoic acid (CAS No. 4740-24-3). As a compound frequently utilized in research and development, particularly as a degradation product of tetracaine or an intermediate in organic synthesis, its proper management is critical to ensuring laboratory safety and environmental protection.[1][2] This guide moves beyond a simple checklist, offering the causal logic behind each procedural step to empower researchers with the knowledge for safe and compliant chemical waste management.
Hazard Identification and Risk Assessment
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. The disposal protocol for 4-(Butylamino)benzoic acid is directly informed by its specific chemical properties and the regulatory frameworks governing hazardous waste.
GHS Classification and Health Hazards
4-(Butylamino)benzoic acid is classified under the Globally Harmonized System (GHS) as an irritant.[1] Exposure can lead to adverse health effects, making adherence to safety protocols non-negotiable. The primary hazards necessitate careful handling to avoid direct contact and inhalation.[3][4]
Table 1: GHS Hazard Profile of 4-(Butylamino)benzoic Acid
| Hazard Class | Hazard Statement Code | Description |
|---|---|---|
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[1][5] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1][5] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[1][5] |
Causality: The irritant nature of this compound means that direct contact with skin or eyes can cause inflammation and discomfort.[1] As a powder, it can easily become airborne, posing a risk to the respiratory tract if inhaled.[3][6] Therefore, all handling and disposal procedures are designed to minimize dust generation and prevent direct physical contact.
Environmental Profile and Regulatory Overview
While comprehensive toxicological data is not fully available, the compound is recognized as potentially harmful to the environment.[6] In the United States, the disposal of chemical waste like 4-(Butylamino)benzoic acid is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] RCRA establishes a "cradle-to-grave" system to ensure hazardous waste is managed safely from generation to final disposal.[8][9] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates workplace safety standards, including the Hazard Communication Standard and rules for hazardous waste operations (HAZWOPER), to protect laboratory personnel.[10][11]
Your laboratory's status as a generator of hazardous waste is a critical factor in determining on-site accumulation limits.
Table 2: EPA Hazardous Waste Generator Categories
| Generator Category | Monthly Hazardous Waste Generation | On-Site Accumulation Time Limit |
|---|---|---|
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Up to 90 days.[12] |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg | Up to 180 days (or 270 if TSD facility > 200 miles).[12] |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit, but quantity limits apply.[9][13] |
Pre-Disposal Safety and Handling
Proper preparation is essential before initiating any waste disposal procedure. This involves establishing engineering controls and ensuring the availability and correct use of personal protective equipment.
Required Personal Protective Equipment (PPE)
Given the compound's irritant properties, a multi-layered approach to PPE is mandatory to create a barrier between the researcher and the chemical.
Table 3: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[14] | To prevent skin irritation upon contact.[6] |
| Eye Protection | Safety glasses with side shields or splash goggles.[3][4] | To prevent serious eye irritation from dust or splashes.[4] |
| Skin and Body | Lab coat. | To protect skin and clothing from contamination.[3] |
| Respiratory | Use in a well-ventilated area. For nuisance exposures or when weighing powder, a particle respirator (e.g., N95) is recommended.[6][15] | To prevent inhalation of airborne particles that may cause respiratory irritation.[6] |
Trustworthiness: Always inspect gloves for tears or degradation before use. Contaminated gloves should be disposed of as chemical waste, and hands should be washed thoroughly after handling the material, even when gloves are worn.[6]
Engineering Controls
Whenever possible, handle 4-(Butylamino)benzoic acid powder within a certified chemical fume hood to contain dust and vapors.[14][16] This is the most effective way to minimize inhalation exposure. Ensure the fume hood has adequate airflow before beginning work.
Step-by-Step Disposal Protocol
The proper disposal of 4-(Butylamino)benzoic acid is a systematic process of segregation, containment, and transfer. Disposing of this chemical down the drain or in the regular trash is strictly prohibited.[3][16]
Waste Characterization and Segregation
-
Identify : All waste containing 4-(Butylamino)benzoic acid, including surplus chemical, contaminated labware (e.g., weigh boats, gloves), and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregate : This compound is an organic acid. It is critical to collect this waste in a dedicated container separate from incompatible materials.[14]
Containerization and Labeling
-
Select a Container : Use a chemically compatible and leak-proof container, such as a high-density polyethylene (HDPE) or glass bottle.[14][17] The container must have a secure, tight-fitting lid.
-
Label Correctly : The container must be clearly labeled as hazardous waste. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-(Butylamino)benzoic acid."
-
The associated hazards (e.g., "Irritant").[14]
-
The date accumulation started.
-
On-Site Accumulation
-
Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[17] This area should be at or near the point of generation.
-
Closure : Keep the waste container closed at all times except when adding waste.[17] This is a common EPA violation and is crucial for preventing spills and vapor release.[17]
-
Monitor Limits : Adhere to the accumulation time and quantity limits specific to your facility's generator status (see Table 2).
Final Disposal via Licensed Contractor
-
Arrange Pickup : Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for pickup.[6][18]
-
Methodology : The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This is typically achieved by dissolving the material in a combustible solvent.[6] This high-temperature process ensures the complete destruction of the organic compound, minimizing its environmental impact.
Caption: Decision workflow for the proper disposal of 4-(Butylamino)benzoic acid waste.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital to mitigate harm.
Accidental Release Measures (Spills)
-
Ensure Safety : Evacuate non-essential personnel and ensure the area is well-ventilated.[6]
-
Contain Spill :
-
For solid spills : Carefully sweep up the material, avoiding dust generation.[3] Use a dustpan and brush or a vacuum cleaner with a HEPA filter. Place the collected material into a labeled hazardous waste container.[3][6]
-
For solutions : Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[4][14] Collect the absorbed material and place it in the hazardous waste container.
-
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Report : Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
First Aid for Exposures
Always have the Safety Data Sheet (SDS) available to provide to medical personnel.[6]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.[4]
-
Skin Contact : Remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[4] If skin irritation occurs, seek medical advice.[3]
-
Inhalation : Move the affected person to fresh air.[4][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Butylamino)benzoic Acid
As researchers and drug development professionals, our primary commitment is to scientific advancement, a pursuit that must be built upon an unwavering foundation of safety. Handling chemical reagents like 4-(Butylamino)benzoic acid requires a diligent and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to understand the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.
Hazard Identification: Understanding the Risks of 4-(Butylamino)benzoic Acid
Before any protective equipment is selected, a thorough understanding of the specific hazards posed by the substance is paramount. 4-(Butylamino)benzoic acid, a solid crystalline powder, is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1][2][3][4]
Table 1: GHS Hazard Classification for 4-(Butylamino)benzoic Acid
| Hazard Class & Category | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | Irritant |
| Serious Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation | Warning | Irritant |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | Irritant |
Source: Aggregated data from multiple safety data sheets.[1][2][3][4][5][6]
These classifications are not abstract warnings; they are direct indicators of potential harm. The H315 and H319 statements mean that direct contact with the skin or eyes can cause inflammation, redness, and discomfort.[3][7] The most critical warning for procedural safety is H335, which highlights the risk of respiratory irritation.[1][3][7] As a fine powder, 4-(Butylamino)benzoic acid can easily become airborne during routine procedures like weighing or transferring, leading to inhalation and subsequent irritation of the nose, throat, and lungs.[4]
The Core of Protection: Task-Specific PPE Selection
PPE is the last line of defense in the hierarchy of controls, employed after engineering controls (like fume hoods) and administrative controls are established. The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure.
Experimental Workflow: PPE Selection Process
The following diagram outlines the logical workflow for determining the appropriate level of PPE for any task involving 4-(Butylamino)benzoic acid.
Caption: PPE selection workflow for handling 4-(Butylamino)benzoic acid.
Recommended PPE for Common Laboratory Tasks
The following table provides clear, actionable guidance for PPE based on the specific laboratory operation being performed.
Table 2: PPE Requirements by Laboratory Task
| Task | Minimum Eye Protection | Minimum Hand Protection | Minimum Respiratory Protection | Body Protection |
| Weighing/Transfer of Solid Powder | Safety glasses with side shields[7] | Nitrile gloves[8] | N95 (US) or P1/P2 (EU) dust mask/respirator [5][7] | Lab coat |
| Preparing Solutions (Dissolving) | Chemical splash goggles[9] | Nitrile gloves (or other solvent-compatible gloves)[10] | Not required if performed in a certified chemical fume hood | Lab coat |
| General Handling of Solutions | Safety glasses with side shields | Nitrile gloves | Not required with adequate ventilation | Lab coat |
| Handling Spills | Chemical splash goggles | Heavy-duty gloves (e.g., Neoprene, Butyl)[10][11] | N95/P1 respirator (if cleaning up dry powder)[4] | Lab coat or chemical-resistant apron |
Operational Plan: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use, which includes proper removal (doffing) to prevent cross-contamination.
Step-by-Step PPE Doffing Procedure
-
Inspect and Decontaminate (if possible): Visually inspect your PPE for any signs of contamination. If grossly contaminated, follow site-specific procedures for decontamination before removal.
-
Remove Gloves: The first step is to remove your gloves, as they are the most likely to be contaminated. Use a proper removal technique by pinching the outside of one glove at the wrist with your other gloved hand and peeling it off.[7] Ball up the removed glove in your remaining gloved hand. Slide the fingers of your now-bare hand under the wrist of the remaining glove and peel it off from the inside, capturing the first glove inside the second.
-
Remove Lab Coat: Unfasten the lab coat. As you remove it, roll it inside-out to contain any contaminants on the exterior surface.
-
Remove Eye and Respiratory Protection: Remove your goggles and respirator from the back to the front to avoid touching the potentially contaminated front surfaces.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.[2][7]
Disposal Plan for Contaminated PPE
All PPE that has come into contact with 4-(Butylamino)benzoic acid must be considered contaminated chemical waste.
Caption: Decision workflow for the disposal of contaminated PPE.
The guiding principle is to prevent the re-aerosolization of the powder and the contamination of other surfaces.[4][7] Contaminated items should be placed in a suitable, sealed container for disposal.[7] This waste must be handled by a licensed disposal company and should not be mixed with general laboratory or municipal trash.[7]
Emergency Response: First Aid for Exposure
In the event of an accidental exposure despite precautions, immediate and correct first aid is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][7] Remove any contaminated clothing and seek medical attention if irritation develops or persists.[4][7]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do.[7] It is imperative to seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][7] If breathing is difficult or irritation persists, seek medical attention.
By integrating this comprehensive PPE strategy into your standard operating procedures, you create a robust safety culture that protects you and your colleagues, allowing you to focus on achieving your research and development objectives.
References
-
4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 . PubChem, National Center for Biotechnology Information. [Link]
-
GHS 11 (Rev.11) SDS - 4-(Butylamino)benzoic acid . XiXisys.com. [Link]
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Safety and Handling of Organic Compounds in the Lab . Solubility of Things. [Link]
-
Hazardous Substance Fact Sheet - Benzoic Acid . New Jersey Department of Health. [Link]
-
Safety in Organic Chemistry Laboratory . TigerWeb, Jackson State Community College. [Link]
-
Life-Changing Safety Tips for Handling Laboratory Chemicals . Actylis Lab Solutions. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information, NIH. [Link]
-
Hand Protection Chemical Resistance Guide . Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]
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OSHA Glove Selection Chart . Environmental Health and Safety, University of Washington. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
Sources
- 1. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.leyan.com [file.leyan.com]
- 3. Page loading... [guidechem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4740-24-3 Name: 4-(Butylamino)benzoic acid [xixisys.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
